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  • Product: 3-Aminocyclopentanecarboxylic acid hydrochloride
  • CAS: 1203306-05-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride for Researchers and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride (CAS No. 147780-44-7), a pivotal chiral building block in modern medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Core Directive: This guide provides a comprehensive technical overview of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride (CAS No. 147780-44-7), a pivotal chiral building block in modern medicinal chemistry.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, key properties, and significant applications, with a focus on the causal reasoning behind its utility in the laboratory and in therapeutic design.

Compound Profile and Physicochemical Properties

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a non-proteinogenic β-amino acid analog. Its constrained cyclopentane scaffold and defined stereochemistry make it a valuable component for introducing conformational rigidity into peptidic and non-peptidic structures. This rigidity is crucial in drug design for optimizing binding affinity and selectivity to biological targets.

Table 1: Physicochemical Properties of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

PropertyValueSource(s)
CAS Number 147780-44-7[1]
Molecular Formula C₆H₁₂ClNO₂[1]
Molecular Weight 165.62 g/mol [1]
Appearance White to off-white crystalline powder/solid
Purity Typically ≥95% - 98%[1]
Solubility Soluble in water
Storage 2-8°C, under inert gas, protected from light[1][2]

The Strategic Importance of Chirality and Conformation

The specific (1R,3S) stereochemistry is paramount to the biological activity of molecules incorporating this moiety. The fixed spatial orientation of the amino and carboxylic acid groups on the cyclopentane ring allows for precise interaction with chiral biological targets such as enzymes and receptors. This is a fundamental principle in asymmetric synthesis, where enantiomerically pure compounds are essential for developing safe and effective pharmaceuticals.[3]

Synthesis Strategies: A Focus on Enantioselectivity

The synthesis of enantiomerically pure (1R,3S)-3-Aminocyclopentanecarboxylic acid is a key challenge. Various strategies have been developed to achieve high optical purity, often involving chiral resolutions or asymmetric synthesis.

One common approach involves the derivatization of a racemic mixture with a chiral auxiliary, followed by separation of the resulting diastereomers and subsequent removal of the auxiliary. More advanced methods focus on asymmetric synthesis, establishing the desired stereocenters early in the synthetic route using chiral catalysts or starting materials. For instance, a hetero-Diels-Alder reaction between cyclopentadiene and a nitrosyl compound generated in situ, followed by reduction and chiral separation, has been reported as a cost-effective method yielding high optical purity. Another strategy involves the enzymatic resolution of a suitable precursor, leveraging the high stereoselectivity of enzymes like lipases.

While a detailed, universally applicable protocol is dependent on the specific starting materials and available reagents, a general conceptual workflow for an enantioselective synthesis is outlined below.

G cluster_0 Conceptual Enantioselective Synthesis Workflow start Achiral Starting Material (e.g., Cyclopentenone derivative) asymmetric_reaction Asymmetric Reaction (e.g., Chiral catalyst, enzyme) start->asymmetric_reaction Introduction of Chirality chiral_intermediate Enantioenriched Intermediate asymmetric_reaction->chiral_intermediate functional_group_manipulation Functional Group Interconversions chiral_intermediate->functional_group_manipulation protected_amino_acid Protected (1R,3S)-3-Aminocyclopentanecarboxylic acid functional_group_manipulation->protected_amino_acid deprotection Deprotection protected_amino_acid->deprotection final_product (1R,3S)-3-Aminocyclopentanecarboxylic acid deprotection->final_product hcl_salt HCl Salt Formation final_product->hcl_salt target (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride hcl_salt->target

Caption: Conceptual workflow for the enantioselective synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.

Applications in Drug Discovery and Development

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a versatile building block in the synthesis of a wide range of biologically active molecules.[3] Its unique structural features are leveraged to design novel therapeutics, particularly in the areas of neuroscience and inflammation.

Constrained Peptidomimetics: Cyclic RGD Peptides

A significant application of this compound is in the synthesis of cyclic RGD (Arginine-Glycine-Aspartic acid) peptides. These peptides are potent and selective ligands for integrin receptors, which are involved in cell adhesion, signaling, and angiogenesis. The incorporation of the aminocyclopentane moiety into the peptide backbone creates a bicyclic structure, which enhances the binding affinity and selectivity for specific integrin subtypes, such as αvβ3 and αvβ5, that are overexpressed in various tumors.

Experimental Workflow: Solid-Phase Synthesis of a Cyclic RGD Peptide Incorporating (1R,3S)-3-Aminocyclopentanecarboxylic Acid

This protocol provides a generalized workflow for the solid-phase peptide synthesis (SPPS) of a cyclic RGD peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The (1R,3S)-3-Aminocyclopentanecarboxylic acid would be incorporated as an Fmoc-protected derivative.

G cluster_1 Solid-Phase Peptide Synthesis (SPPS) Workflow resin_prep Resin Swelling and Fmoc Deprotection first_aa Coupling of First Fmoc-Amino Acid resin_prep->first_aa deprotection_cycle Iterative Fmoc Deprotection first_aa->deprotection_cycle coupling_cycle Iterative Amino Acid Coupling (including Fmoc-(1R,3S)-ACPA-OH) deprotection_cycle->coupling_cycle Repeat n times coupling_cycle->deprotection_cycle final_deprotection Final Fmoc Deprotection coupling_cycle->final_deprotection After last AA cyclization On-Resin Cyclization final_deprotection->cyclization cleavage Cleavage from Resin and Side-Chain Deprotection cyclization->cleavage purification Purification (e.g., HPLC) cleavage->purification analysis Analysis (e.g., MS, NMR) purification->analysis

Caption: Generalized workflow for the solid-phase synthesis of a cyclic peptide containing (1R,3S)-3-Aminocyclopentanecarboxylic acid.

Step-by-Step Methodology:

  • Resin Preparation: Swell a suitable solid support (e.g., 2-chlorotrityl chloride resin) in an appropriate solvent like dichloromethane (DCM).

  • First Amino Acid Attachment: Couple the first Fmoc-protected amino acid to the resin.

  • Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in dimethylformamide (DMF).

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid, including Fmoc-(1R,3S)-3-aminocyclopentanecarboxylic acid, using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

  • On-Resin Cyclization: After assembling the linear peptide, perform on-resin cyclization by forming a peptide bond between the N-terminus and a side chain of an appropriate amino acid (e.g., the side-chain carboxyl group of aspartic acid or glutamic acid).

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

CCR1 Antagonists for Inflammatory Diseases

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a key structural motif in the development of potent and selective antagonists of the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor that plays a crucial role in the inflammatory response by mediating the chemotaxis of immune cells. Antagonists of CCR1 are being investigated for the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. The cyclopentane ring of the title compound serves as a rigid scaffold to orient the necessary pharmacophoric groups for optimal binding to the CCR1 receptor. For example, it has been used in the synthesis of BMS-457, a preclinical candidate for rheumatoid arthritis.[4]

Probing Neurological Pathways: Metabotropic Glutamate Receptor Agonism

Derivatives of 3-aminocyclopentanecarboxylic acid, particularly the related compound (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD), are well-characterized agonists of metabotropic glutamate receptors (mGluRs).[5][6] These G protein-coupled receptors are involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system. The (1R,3S) isomer of ACPD is generally less potent than the (1S,3R) isomer at these receptors. The study of these isomers has been instrumental in elucidating the distinct roles of different mGluR subtypes.

Signaling Pathway of Group I mGluR Activation

Activation of Group I mGluRs (mGluR1 and mGluR5) by an agonist like (1S,3R)-ACPD initiates a signaling cascade that leads to an increase in intracellular calcium.

G cluster_2 Group I mGluR Signaling Pathway agonist (1S,3R)-ACPD mGluR Group I mGluR (mGluR1/5) agonist->mGluR Binds to g_protein Gq/11 Protein mGluR->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 ip3 IP3 pip2->ip3 Hydrolyzes to dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds to pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum (ER) er->ip3r ca_release Ca²⁺ Release ip3r->ca_release Opens channel cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

Caption: Simplified signaling pathway of Group I metabotropic glutamate receptor activation by an agonist.

Experimental Protocol: In Vitro Assay for mGluR Agonist Activity (Calcium Mobilization)

This protocol outlines a common method to assess the agonist activity of compounds like ACPD isomers at Group I mGluRs by measuring intracellular calcium mobilization.

  • Cell Culture: Plate cells stably expressing the target mGluR subtype (e.g., HEK293 cells expressing mGluR1 or mGluR5) in a 96-well plate.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound, such as (1R,3S)-3-Aminocyclopentanecarboxylic acid derivatives.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: Plot the fluorescence response against the compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration that elicits a half-maximal response).

Safety and Handling

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a strategically important chiral building block with significant applications in drug discovery and chemical biology. Its conformationally constrained structure provides a powerful tool for designing potent and selective ligands for a variety of biological targets. A thorough understanding of its synthesis, properties, and applications is essential for researchers aiming to develop novel therapeutics and probe complex biological systems.

References

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid - ChemBK. (URL: [Link])

  • (-)-(1r,3s)-3-aminocyclopentane carboxylic acid suppliers USA. (URL: [Link])

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride - MySkinRecipes. (URL: [Link])

  • (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2 | CID 12924497 - PubChem. (URL: [Link])

  • CN112574046A - Method for preparing (1R,3S)
  • 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed. (URL: [Link])

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem. (URL: [Link])

  • (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD) reduces intracellular glutamate levels in astrocytes - PubMed. (URL: [Link])

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid - MySkinRecipes. (URL: [Link])

  • 1-aminocyclopentane-1,3-dicarboxylic Acid (1S,3R-ACPD) in Retinal ON Bipolar Cells Indicate That It Is an Agonist at L-AP4 Receptors - PubMed. (URL: [Link])

  • The Effects of the Metabotropic Glutamate Receptor Agonist 1S,3R-ACPD on Neurones in the Rat Primary Somatosensory Cortex in Vivo - PubMed. (URL: [Link])

  • Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene - PubMed. (URL: [Link])

  • The discovery of BMS-457, a potent and selective CCR1 antagonist - PubMed. (URL: [Link])

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Exploratory

A Technical Guide to the Stereoselective Synthesis of 3-Aminocyclopentanecarboxylic Acid Hydrochloride Isomers

Abstract The stereoisomers of 3-aminocyclopentanecarboxylic acid (3-ACPC) represent a critical class of constrained amino acids, serving as indispensable building blocks in modern drug development. Their rigid cyclopenty...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereoisomers of 3-aminocyclopentanecarboxylic acid (3-ACPC) represent a critical class of constrained amino acids, serving as indispensable building blocks in modern drug development. Their rigid cyclopentyl scaffold allows for the precise spatial orientation of amino and carboxylic acid functionalities, making them valuable as GABA analogues, peptide mimetics, and key intermediates for complex pharmaceutical agents targeting neurological disorders and other conditions.[1][2][3] This guide provides an in-depth exploration of the primary stereoselective strategies for synthesizing the four stereoisomers of 3-ACPC, presented as their stable hydrochloride salts. We will dissect the mechanistic rationale behind chiral resolution, diastereoselective synthesis from cyclic precursors, and asymmetric approaches, offering field-proven insights and detailed protocols for researchers in medicinal chemistry and process development.

Introduction: The Strategic Importance of 3-ACPC Stereoisomers

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms can dictate the efficacy, selectivity, and safety of a drug molecule. The four stereoisomers of 3-aminocyclopentanecarboxylic acid—(1R,3S), (1S,3R), (1R,3R), and (1S,3S)—present distinct spatial vectors for their functional groups. This structural pre-organization is crucial for designing molecules that fit precisely into biological targets like enzyme active sites or receptors.

For instance, specific stereoisomers of 3-ACPC are utilized as constrained analogues of the inhibitory neurotransmitter GABA, helping to probe receptor binding modes.[4] Furthermore, their incorporation into peptides can induce stable secondary structures, such as helices, which is a powerful strategy for designing bioactive peptides and foldamers.[5][6] The (1R,3S) isomer, for example, is a known synthetic intermediate for potent and selective CCR1 antagonists, highlighting the compound's direct relevance in pharmaceutical synthesis.[7]

This guide focuses on the practical synthesis of these valuable compounds, emphasizing methods that provide control over stereochemistry, a critical requirement for any drug development program.

Strategic Overview of Synthetic Pathways

The synthesis of enantiomerically pure 3-ACPC stereoisomers can be approached through several distinct strategies. The choice of pathway often depends on factors such as the availability of starting materials, scalability, and the specific stereoisomer required.

G start Common Starting Materials racemic Racemic 3-ACPC Mixture start->racemic achiral Achiral Cyclic Precursors (e.g., Cyclopentenone) start->achiral chiral_pool Chiral Pool Precursors (e.g., L-Serine) start->chiral_pool res Strategy 1: Chiral Resolution racemic->res Separation stereo Strategy 2: Stereoselective Synthesis achiral->stereo Creation of Stereocenters asym Strategy 3: Asymmetric Synthesis chiral_pool->asym Transfer of Chirality diastereomers Diastereomeric Salt Formation & Separation res->diastereomers diastereo_reax Diastereoselective Reactions stereo->diastereo_reax chiral_aux Use of Chiral Auxiliaries or Catalysts asym->chiral_aux target Enantiopure 3-ACPC Stereoisomers (Hydrochloride Salts) diastereomers->target Liberation of Enantiomer diastereo_reax->target chiral_aux->target

Figure 1: High-level overview of primary synthetic strategies for 3-ACPC stereoisomers.

Strategy 1: Chiral Resolution via Diastereomeric Salt Crystallization

Chiral resolution is a robust and time-tested method for separating enantiomers from a racemic mixture.[8] This technique leverages the principle that while enantiomers have identical physical properties, their diastereomeric salts formed with a chiral resolving agent often exhibit different solubilities, allowing for separation by fractional crystallization.

Causality and Experimental Choices: The success of this method hinges on the selection of an appropriate chiral resolving agent. For amino acids like 3-ACPC, chiral acids such as tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid) or mandelic acid are effective. The goal is to create a pair of diastereomeric salts where one is significantly less soluble in a given solvent system, enabling it to crystallize preferentially. The choice of solvent is equally critical; it must be tuned to maximize the solubility difference between the diastereomeric salts.

G cluster_0 In Solution racemate (±)-3-ACPC (Racemic Mixture) salt_R Diastereomeric Salt 1 [(R,S)-ACPC • (+)-Acid] (More Soluble) racemate->salt_R salt_S Diastereomeric Salt 2 [(S,R)-ACPC • (+)-Acid] (Less Soluble) racemate->salt_S resolver (+)-Chiral Acid (Resolving Agent) resolver->salt_R resolver->salt_S filtration Filtration salt_R->filtration crystal Crystallization salt_S->crystal crystal->filtration solid Solid Phase (Enriched Salt 2) filtration->solid liquid Liquid Phase (Filtrate) (Enriched Salt 1) filtration->liquid acid_base1 Acid/Base Workup solid->acid_base1 acid_base2 Acid/Base Workup liquid->acid_base2 enantiomer1 (-)-(1R,3S)-3-ACPC acid_base1->enantiomer1 enantiomer2 (+)-(1S,3R)-3-ACPC acid_base2->enantiomer2

Figure 2: Workflow for chiral resolution of racemic 3-ACPC.
Protocol 1: Resolution of (±)-cis-3-Aminocyclopentanecarboxylic Acid

This protocol is adapted from established methodologies for resolving cyclic beta-amino acids.[9][10]

  • Salt Formation: Dissolve one equivalent of racemic (±)-cis-3-ACPC in a heated solution of methanol. To this, add a solution of 0.5 equivalents of (+)-dibenzoyl-L-tartaric acid (DBTA) in methanol. The use of 0.5 equivalents is a common practice that can improve the efficiency of the resolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then chill in an ice bath (0-5 °C) for several hours to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold methanol to remove the more soluble diastereomer. The filtrate, containing the enriched soluble diastereomer, should be saved.

  • Enantiomer Liberation: Suspend the isolated crystalline salt in water and adjust the pH to be basic (pH ~10-11) with an aqueous base like sodium carbonate to deprotonate the carboxylic acid and break the salt. Extract the chiral resolving agent (DBTA) with an organic solvent like diethyl ether.

  • Final Product: Acidify the aqueous layer with hydrochloric acid (HCl) to pH ~1-2. The desired enantiomer of 3-ACPC hydrochloride will precipitate or can be isolated by evaporation of the water.

  • Second Enantiomer: The other enantiomer can be recovered from the filtrate (Step 3) by a similar acid/base workup procedure.

Self-Validation: The optical purity of the resolved enantiomers must be confirmed by measuring the specific rotation using a polarimeter and/or by chiral HPLC analysis. The results should be compared against literature values for the pure enantiomers.

Strategy 2: Stereoselective Synthesis from Cyclic Precursors

This approach involves creating the desired stereochemistry on a pre-existing cyclopentane ring through diastereoselective reactions. A key example is the stereoselective reduction of a 3-hydroxyimino (oxime) or keto group.[4]

Causality and Experimental Choices: The stereochemical outcome of a reduction is dictated by the direction of hydride delivery to the C=N or C=O double bond. For a substrate like 3-hydroxyiminocyclopentanecarboxylic acid, catalytic hydrogenation (e.g., with H₂/Pd-C) or chemical reduction can be highly stereoselective. The pre-existing carboxylic acid group can direct the approach of the catalyst or reagent, often leading to the formation of the cis amino acid as the major product due to delivery of the hydride from the face opposite to the bulkier substituent.[4]

Protocol 2: Synthesis of cis-3-Aminocyclopentanecarboxylic Acid

This protocol is based on the stereoselective reduction of a cyclopentanone derivative.[4]

  • Oxime Formation: React ethyl 3-oxocyclopentanecarboxylate with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the corresponding oxime, ethyl 3-(hydroxyimino)cyclopentanecarboxylate.

  • Stereoselective Reduction: Subject the oxime to catalytic hydrogenation. Dissolve the oxime in ethanol and place it in a high-pressure hydrogenation vessel. Add a catalytic amount of Palladium on carbon (10% Pd/C). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases. This step reduces the C=N bond to a C-N bond, preferentially forming the cis stereoisomer.

  • Hydrolysis and Salt Formation: After filtration to remove the catalyst, hydrolyze the ethyl ester using aqueous HCl under reflux. This converts the ester to a carboxylic acid and the amine to its hydrochloride salt in a single step.

  • Isolation: Cool the reaction mixture and collect the precipitated cis-3-aminocyclopentanecarboxylic acid hydrochloride by filtration.

Data Summary: The diastereomeric ratio (dr) of the product should be determined by ¹H NMR analysis of the crude product before crystallization.

MethodKey TransformationTypical Diastereomeric Ratio (cis:trans)Reference
Catalytic HydrogenationReduction of 3-oxime>95:5[4]
Sodium Amalgam ReductionReduction of 3-oximePredominantly cis[4]

Strategy 3: Asymmetric Synthesis

Asymmetric synthesis creates the desired stereoisomers directly from achiral or prochiral precursors using a chiral influence, thus avoiding the need for resolution and the loss of 50% of the material.[11][12] This can be achieved using chiral auxiliaries, chiral catalysts, or by starting from a molecule in the "chiral pool."

A powerful example involves the asymmetric C-H insertion reaction of an alkylidenecarbene, which can be used to construct the chiral cyclopentane ring system stereoselectively.[13]

Causality and Experimental Choices: In the synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, a related structure, the chiral center was established from L-serine.[13] The key C-H insertion step proceeds with high stereocontrol because the chiral center derived from serine directs the intramolecular reaction, favoring the formation of one diastereomer over the other. This concept of transferring chirality from a starting material to the product is a cornerstone of modern asymmetric synthesis.[14][15]

Another advanced approach is the stereoselective ring-opening of a meso-epoxide or aziridine with a nucleophile, catalyzed by a chiral complex. This desymmetrization is an efficient way to generate enantiomerically enriched products.[5]

Final Step: Hydrochloride Salt Formation

For stability, handling, and solubility, the final free amino acid is typically converted to its hydrochloride salt. This is a straightforward acid-base reaction.

Protocol 3: General Hydrochloride Salt Formation
  • Dissolve the purified 3-ACPC free base in a minimal amount of a suitable alcohol, such as isopropanol or ethanol.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a solvent like diethyl ether or dioxane.

  • The hydrochloride salt will typically precipitate from the solution. The precipitation can be enhanced by cooling or by the addition of a less polar co-solvent.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum. The product is typically a stable, off-white to beige crystalline powder.[7][16]

Conclusion

The stereoselective synthesis of 3-aminocyclopentanecarboxylic acid hydrochloride isomers is a well-developed field offering multiple strategic pathways to access these valuable pharmaceutical building blocks. Chiral resolution remains a practical and scalable method, particularly when an efficient racemization and recycling process for the unwanted enantiomer is available.[12] However, for ultimate efficiency and elegance, stereoselective and asymmetric syntheses are superior as they minimize waste and can provide direct access to the desired stereoisomer. The choice of the optimal route will always be a balance of factors including the target stereoisomer, required scale, process economics, and the specific expertise of the research and development team.

References

  • Johnston, G. A. R., Allan, R. D., Kennedy, S. M. K., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521. [Link]

  • Woll, M. G., Fisk, J. D., LePlae, P. R., & Gellman, S. H. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Journal of the American Chemical Society, 124(42), 12447–12452. [Link]

  • Conti, P., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science. [Link]

  • Sani, I., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]

  • Woll, M. G., Fisk, J. D., LePlae, P. R., & Gellman, S. H. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. PubMed. [Link]

  • Ohira, S., Akiyama, M., Kamihara, K., Isoda, Y., & Kuboki, A. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Bioscience, Biotechnology, and Biochemistry, 66(4), 887-91. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Valdés-García, G., et al. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]

  • Çelik, M., et al. (2017). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. Kinetic resolution. [Link]

  • Blacker, A. J. (2014). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. [Link]

  • Sani, I., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

  • Es-Sayed, M., et al. (1995). An asymmetric synthesis of novel aminocyclopropyl carboxylic acids (ACC). Journal of the Chemical Society, Chemical Communications. [Link]

  • Xue, C. B., et al. (2002). Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. The Journal of Organic Chemistry, 67(3), 865-70. [Link]

  • Bull, S. D., et al. (2003). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry. [Link]

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Foundational

Understanding and Determining the Solubility of 3-Aminocyclopentanecarboxylic Acid Hydrochloride in Organic Solvents

An In-depth Technical Guide for the Pharmaceutical Scientist Abstract 3-Aminocyclopentanecarboxylic acid and its derivatives are crucial building blocks in medicinal chemistry, often incorporated into complex molecules t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

3-Aminocyclopentanecarboxylic acid and its derivatives are crucial building blocks in medicinal chemistry, often incorporated into complex molecules to modulate their conformational properties and biological activity. As with many amino acid-based active pharmaceutical ingredients (APIs), its hydrochloride salt form presents a unique set of challenges and opportunities regarding solubility. This guide provides a comprehensive framework for researchers, process chemists, and formulation scientists to understand, predict, and experimentally determine the solubility of 3-aminocyclopentanecarboxylic acid hydrochloride. We will move beyond simplistic polarity indices to explore the nuanced interplay of intermolecular forces and present a robust, self-validating experimental workflow for generating reliable solubility data, which is critical for successful drug development.

The Physicochemical Landscape of 3-Aminocyclopentanecarboxylic Acid Hydrochloride

To effectively predict and interpret the solubility of 3-aminocyclopentanecarboxylic acid hydrochloride, one must first appreciate its molecular structure and resulting physicochemical properties. The molecule is comprised of a non-polar cyclopentyl ring and a polar amino acid functionality. In its salt form, the amine is protonated (-NH3+) and the carboxylic acid is paired with a chloride anion (Cl-), creating a species with significant ionic character.

This dual nature—possessing both a hydrophobic aliphatic ring and an ionic, hydrophilic center—is the primary determinant of its solubility behavior. Unlike simple organic molecules, its solubility cannot be predicted by a single parameter like a logP value or a polarity index alone. The molecule's ability to dissolve is governed by a complex balance of forces:

  • Ionic Interactions: The charged -NH3+ and Cl- groups require a solvent capable of solvation and charge stabilization, typically a polar solvent with a high dielectric constant.

  • Hydrogen Bonding: The molecule can act as a hydrogen bond donor (via -NH3+) and, to a lesser extent, an acceptor. Solvents that can participate in this hydrogen bonding network are more likely to be effective.

  • Van der Waals Forces: The non-polar cyclopentane ring will have favorable interactions with non-polar or less polar organic solvents.

Understanding that a solvent must satisfy these multiple, often competing, requirements is the first step toward a rational approach to solubility screening.

Caption: Structure of 3-Aminocyclopentanecarboxylic Acid Hydrochloride.

A Systematic Workflow for Solubility Determination

A haphazard "trial and error" approach to solvent screening is inefficient and can yield misleading results. A systematic, hypothesis-driven workflow ensures that the generated data is reliable, reproducible, and maximally informative. The following workflow is grounded in established principles of physical chemistry and analytical science.

G A Step 1: Rational Solvent Selection (Polar Protic, Polar Aprotic, Non-Polar) B Step 2: Sample Preparation (Accurate weighing of solute and solvent) A->B Diverse solvent set C Step 3: Equilibration via Isothermal Shake-Flask (24-48h at controlled temperature) B->C Create slurry D Step 4: Phase Separation & Sampling (Centrifugation followed by syringe filtration) C->D Ensure equilibrium E Step 5: Analytical Quantification (e.g., HPLC-CAD, UPLC-MS) D->E Isolate saturated supernatant F Step 6: Data Analysis & Interpretation (Calculate mg/mL, correlate with solvent properties) E->F Generate concentration data

Caption: Systematic workflow for experimental solubility determination.

Experimental Protocol: The Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for solubility determination due to its simplicity and reliability. It ensures that the system reaches true thermodynamic equilibrium, providing a solubility value that is independent of the rate of dissolution.

Objective: To determine the equilibrium solubility of 3-aminocyclopentanecarboxylic acid hydrochloride in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • 3-Aminocyclopentanecarboxylic acid hydrochloride

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes (1 mL)

  • Syringe filters (0.22 µm, ensure solvent compatibility, e.g., PTFE or Nylon)

  • Calibrated analytical instrumentation (e.g., HPLC-CAD)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~20-50 mg of solid in 1 mL of solvent.

  • Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Allow the mixture to shake for at least 24 hours. A 48-hour time point is often recommended to confirm that equilibrium has been reached.

    • Expert Insight: The 24 vs. 48-hour check is a critical part of the self-validating protocol. If the measured concentration is the same at both time points, you can be confident that you have reached equilibrium. If not, a longer equilibration time is required.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for a short period to allow larger particles to settle. To ensure complete removal of solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sampling: Carefully draw the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible 0.22 µm syringe filter into a clean analysis vial.

    • Trustworthiness Check: Filtration is a critical step to prevent undissolved microparticles from entering the analytical sample and artificially inflating the solubility value. Pre-saturating the filter by discarding the first ~100-200 µL of filtrate is best practice to avoid loss of analyte due to adsorption to the filter membrane.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method. For a non-chromophoric compound like this, High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) is an excellent choice as it provides near-universal mass-based detection. Alternatively, quantitative NMR (qNMR) with a certified internal standard can be used.

  • Calculation: The solubility is reported in units such as mg/mL or mol/L based on the measured concentration in the saturated solution.

Data Presentation and Interpretation

Organizing the results in a structured table allows for clear comparison and helps in identifying solubility trends. While specific pre-existing data for this exact compound is sparse, a researcher would populate the following table with their experimentally determined values.

Table 1: Template for Experimental Solubility Data of 3-Aminocyclopentanecarboxylic Acid Hydrochloride at 25°C

SolventSolvent ClassDielectric Constant (ε)H-Bond Donor/AcceptorExperimental Solubility (mg/mL)Observations
MethanolPolar Protic32.7Both[Experimental Value]
EthanolPolar Protic24.5Both[Experimental Value]
IsopropanolPolar Protic19.9Both[Experimental Value]
AcetonitrilePolar Aprotic37.5Acceptor[Experimental Value]
DMSOPolar Aprotic46.7Acceptor[Experimental Value]
THFPolar Aprotic7.6Acceptor[Experimental Value]
DichloromethaneNon-Polar9.1-[Experimental Value]
TolueneNon-Polar2.4-[Experimental Value]

Interpreting the Results:

  • High solubility in polar protic solvents (Methanol, Ethanol): This would indicate that both hydrogen bonding and the solvent's ability to solvate the ionic components are critical drivers of solubility.

  • High solubility in DMSO vs. Acetonitrile: If solubility is significantly higher in DMSO, despite a similar dielectric constant to acetonitrile, it points to the superior hydrogen bond accepting capability of the sulfoxide group in DMSO as a key factor.

  • Low solubility in THF and Non-Polar Solvents: This is expected and would confirm that the ionic character of the hydrochloride salt dominates its behavior, making it immiscible with solvents that cannot support charge separation or hydrogen bonding.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1, Physical-Chemical properties Test No. 105: Water Solubility. [Link]

  • Schönbichler, S. A., et al. "Charged aerosol detection in liquid chromatography, a versatile tool for the analysis of non-volatile compounds." TrAC Trends in Analytical Chemistry (2022). [Link]

Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-Aminocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Aminocyclopentanecarboxylic acid (3-ACPC) is a cyclic β-amino acid, a class of compounds that has garnered significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclopentanecarboxylic acid (3-ACPC) is a cyclic β-amino acid, a class of compounds that has garnered significant interest in medicinal chemistry and drug development. Its constrained cyclopentyl framework imparts unique conformational properties when incorporated into peptides, leading to the formation of stable secondary structures known as foldamers. These peptidomimetics exhibit enhanced resistance to enzymatic degradation, making them attractive candidates for therapeutic applications, including the development of novel antimicrobial and anticancer agents. The stereochemistry of 3-ACPC, with both cis and trans isomers, further expands its utility as a versatile building block in organic synthesis.

This in-depth technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the spectroscopic techniques used to characterize 3-aminocyclopentanecarboxylic acid. We will delve into the principles and experimental considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the interpretation of the resulting data for unambiguous structure elucidation and quality control.

Molecular Structure and Isomerism

3-Aminocyclopentanecarboxylic acid possesses the molecular formula C₆H₁₁NO₂ and a molecular weight of approximately 129.16 g/mol .[1] The cyclopentane ring introduces conformational constraints, and the relative positions of the amino and carboxylic acid groups give rise to cis and trans diastereomers. Each of these diastereomers can also exist as a pair of enantiomers. The choice of a specific stereoisomer is often crucial for its biological activity and its influence on peptide conformation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-aminocyclopentanecarboxylic acid, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-aminocyclopentanecarboxylic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amino acids as it allows for the exchange of the acidic and amine protons, simplifying the spectrum.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Data and Interpretation
Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz)
CH-NH₂~3.8multiplet-
CH-COOH~2.9 - 3.1multiplet-
Cyclopentyl CH₂~1.6 - 2.2multiplets-

Note: The chemical shifts are based on data for 2-aminocyclopentanecarboxylic acid in D₂O and may vary slightly for the 3-amino isomer.[2]

Causality Behind Spectral Features:

  • The protons attached to the carbons bearing the amino and carboxylic acid groups (methine protons) are the most downfield-shifted due to the deshielding effect of the electronegative nitrogen and oxygen atoms.

  • The remaining methylene protons of the cyclopentane ring resonate as complex multiplets in the upfield region.

  • The relative stereochemistry (cis or trans) will significantly influence the dihedral angles between adjacent protons, leading to different coupling constants. In principle, a detailed analysis of these coupling constants, often aided by 2D NMR techniques like COSY, can be used to assign the stereochemistry.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
C=O (Carboxylic Acid)~176-177
C-NH₂~53-54
C-COOH~45-48
Cyclopentyl CH₂~21-31

Note: The chemical shifts are based on data for 2-aminocyclopentanecarboxylic acid in D₂O and may vary for the 3-amino isomer.[2]

Causality Behind Spectral Features:

  • The carbonyl carbon of the carboxylic acid is the most deshielded and appears at the lowest field (~176-177 ppm).

  • The carbons directly attached to the electron-withdrawing amino and carboxylic acid groups appear in the midfield region.

  • The remaining aliphatic methylene carbons of the cyclopentane ring are the most shielded and resonate at the highest field.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of 3-aminocyclopentanecarboxylic acid, IR spectroscopy can confirm the presence of the key amino and carboxylic acid functionalities.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

IR Spectral Data and Interpretation

An experimental IR spectrum for cis-3-aminocyclopentanecarboxylic acid is available from the NIST WebBook.[1]

Vibrational Mode Frequency Range (cm⁻¹) Appearance
O-H stretch (carboxylic acid)2500-3300Very broad
N-H stretch (amine)3200-3500Medium, may be broad
C-H stretch (aliphatic)2850-3000Medium to strong
C=O stretch (carboxylic acid)1680-1720Strong, sharp
N-H bend (amine)1550-1650Medium
C-O stretch (carboxylic acid)1210-1320Medium
C-N stretch (amine)1020-1250Medium

Causality Behind Spectral Features:

  • The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching vibration that often overlaps with the C-H stretches. This broadening is due to extensive hydrogen bonding.

  • The carbonyl (C=O) stretch of the carboxylic acid appears as a strong, sharp absorption around 1700 cm⁻¹.

  • The N-H stretching vibrations of the primary amine typically appear as one or two bands in the 3200-3500 cm⁻¹ region. These can also be broadened by hydrogen bonding.

  • The presence of both the broad O-H and the strong C=O absorptions is a strong indicator of a carboxylic acid functional group. The N-H stretches confirm the presence of the amine.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural clues.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled to a chromatographic separation technique like liquid chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids. It typically produces the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

  • High-Resolution Mass Spectrometry (HRMS): For precise mass measurement and determination of the elemental formula, HRMS is employed.

Mass Spectral Data and Interpretation

For 3-aminocyclopentanecarboxylic acid (C₆H₁₁NO₂), the expected exact mass of the neutral molecule is approximately 129.0790 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 130.0868.[2]

Expected Fragmentation Pattern:

  • Loss of water (H₂O): [M+H - 18]⁺

  • Loss of the carboxylic acid group (COOH): [M+H - 45]⁺

  • Alpha-cleavage adjacent to the amine or carboxylic acid group.

The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

Integrated Spectroscopic Workflow

The unambiguous characterization of 3-aminocyclopentanecarboxylic acid relies on the synergistic use of these spectroscopic techniques. The following diagram illustrates a logical workflow for the structural elucidation of this important molecule.

Spectroscopic_Workflow cluster_synthesis Synthesis / Sample cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Conclusion Sample 3-ACPC Isomer IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR_Data Functional Groups (-COOH, -NH2) IR->IR_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data MS_Data Molecular Formula & Fragmentation MS->MS_Data Structure Structure Elucidation & Purity Assessment IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Sources

Foundational

An In-depth Technical Guide on the Biological Activity of cis-3-Aminocyclopentanecarboxylic Acid

Abstract This technical guide provides a comprehensive overview of the biological activity of cis-3-Aminocyclopentanecarboxylic acid (CACP), a conformationally restricted analog of the neurotransmitter γ-aminobutyric aci...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biological activity of cis-3-Aminocyclopentanecarboxylic acid (CACP), a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA). As a senior application scientist, this document synthesizes current research to offer valuable insights for researchers, scientists, and drug development professionals. The guide delves into the chemical properties, pharmacological profile, and mechanism of action of CACP, with a particular focus on its interactions with GABA receptors. Furthermore, it explores the therapeutic potential of CACP in various neurological disorders, supported by a review of available preclinical data. Detailed, step-by-step experimental protocols for assessing the biological activity of CACP both in vitro and in vivo are provided to facilitate further research and development. The guide also touches upon the structure-activity relationships of CACP derivatives and concludes with a summary of key quantitative data and future research directions.

Introduction

cis-3-Aminocyclopentanecarboxylic acid is a cyclic amino acid that has garnered interest in the field of medicinal chemistry due to its structural similarity to GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[1] Its rigid cyclopentane backbone offers a unique stereochemical conformation, making it a valuable tool for probing the binding sites of GABA receptors and for the design of novel therapeutic agents.[2][3]

Chemical and Physical Properties of cis-3-Aminocyclopentanecarboxylic Acid
PropertyValueReference
Molecular Formula C₆H₁₁NO₂[4]
Molecular Weight 129.16 g/mol [4]
CAS Number 49805-32-5[4]
Appearance White solid[3]
Synonyms (+)-(1S,3R)-β-Homocycloleucine[3]
Overview of its Significance in Medicinal Chemistry

The constrained conformation of cis-3-aminocyclopentanecarboxylic acid provides a unique tool for understanding the pharmacophore of GABA receptors. By restricting the flexibility of the GABA backbone, CACP and its derivatives allow for the exploration of the specific spatial arrangements of the amino and carboxylic acid groups required for receptor binding and activation.[5] This has made it a key intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[3][6]

Mechanism of Action and Pharmacological Profile

The biological activity of cis-3-aminocyclopentanecarboxylic acid is primarily attributed to its interaction with GABA receptors, although its effects on other neurotransmitter systems are an area of ongoing investigation.

Interaction with GABA Receptors

Current research indicates that cis-3-aminocyclopentanecarboxylic acid and its enantiomers act as moderately potent partial agonists at human homomeric ρ1 and ρ2 GABAC receptors.[5] Studies on thioether derivatives of CACP have shown antagonist activity at human recombinant α₁β₂γ₂L GABAA receptors, suggesting that the parent compound may also interact with this receptor subtype, albeit with potentially different functional outcomes.[7][8] The activity of CACP at GABAB receptors is less well-characterized in the current literature.

The enantiomers of cis-3-aminocyclopentanecarboxylic acid have been shown to have EC₅₀ values in the micromolar range at GABAC receptors. Specifically, (+)-CACP has an EC₅₀ of 26.1 µM at ρ1 and 20.1 µM at ρ2 receptors, while (-)-CACP has EC₅₀ values of 78.5 µM and 63.8 µM at ρ1 and ρ2 receptors, respectively.[5]

Effects on Neurotransmitter Systems

While the primary focus of research has been on the GABAergic system, the structural similarity of CACP to other amino acid neurotransmitters suggests potential interactions with other systems. A related compound, (1R,3S)-1-aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD), has been shown to reduce intracellular glutamate levels in astrocytes by inhibiting phosphate-activated glutaminase.[9] This suggests that CACP could potentially modulate glutamate neurotransmission, although direct evidence is currently lacking. Further research is needed to elucidate the effects of CACP on other neurotransmitter systems, such as the dopaminergic system.

Signaling Pathways

The activation of GABAC receptors by cis-3-aminocyclopentanecarboxylic acid leads to the opening of chloride ion channels, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The signaling pathways downstream of GABAA and GABAB receptor modulation by CACP and its derivatives are likely to be consistent with the known signaling cascades of these receptors, involving ion channel modulation and G-protein coupled signaling, respectively.

GABAergic Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate Vesicle Vesicle Glutamate->Vesicle Packaging GABA GABA GABA->Vesicle Packaging Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release GABAC_Receptor GABAC_Receptor Ion_Channel Ion_Channel GABAC_Receptor->Ion_Channel Opens Cl- channel GABAA_Receptor GABAA_Receptor GABAA_Receptor->Ion_Channel Opens Cl- channel Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Cl- influx CACP CACP CACP->GABAC_Receptor Partial Agonist CACP_Derivative CACP_Derivative CACP_Derivative->GABAA_Receptor Antagonist

GABAergic Signaling Pathway for CACP

Therapeutic Potential and Investigated Applications

The modulation of GABAergic neurotransmission by cis-3-aminocyclopentanecarboxylic acid and its derivatives suggests their potential therapeutic utility in a range of neurological disorders characterized by neuronal hyperexcitability.

Neurological Disorders

Given that many anti-seizure medications target the GABAergic system, CACP and its analogs are of interest as potential anticonvulsants.[10][11] Preclinical studies using models such as pentylenetetrazole (PTZ)-induced seizures could be employed to evaluate their efficacy.[2]

Dysregulation of GABAergic inhibition is implicated in the pathophysiology of neuropathic pain.[7] Therefore, compounds that enhance GABAergic signaling, such as CACP, may have analgesic effects in preclinical models of neuropathic pain, like the chronic constriction injury (CCI) model.

The anxiolytic effects of many drugs are mediated through the potentiation of GABAA receptor function. While derivatives of CACP have shown antagonist activity at these receptors, further investigation into the anxiolytic or anxiogenic potential of CACP itself is warranted using models such as the elevated plus-maze.[12] A related compound, (1S,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid (ACPT-I), has demonstrated anxiolytic- and antidepressant-like effects in rats.[13]

Experimental Protocols for Assessing Biological Activity

To facilitate further research into the biological activity of cis-3-aminocyclopentanecarboxylic acid, this section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Assays

In_Vitro_Workflow Start Start Radioligand_Binding Radioligand Binding Assay Start->Radioligand_Binding Patch_Clamp Patch-Clamp Electrophysiology Start->Patch_Clamp Data_Analysis Data Analysis (Ki, EC50/IC50) Radioligand_Binding->Data_Analysis Patch_Clamp->Data_Analysis End End Data_Analysis->End

In Vitro Experimental Workflow

Objective: To determine the binding affinity (Kᵢ) of cis-3-aminocyclopentanecarboxylic acid for GABAA and GABAB receptors.

Materials:

  • Rat brain tissue

  • Radioligands (e.g., [³H]muscimol for GABAA, [³H]baclofen for GABAB)

  • cis-3-Aminocyclopentanecarboxylic acid

  • Unlabeled ligands for non-specific binding (e.g., GABA)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation counter and vials

Protocol:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of cis-3-aminocyclopentanecarboxylic acid or unlabeled ligand for non-specific binding.

  • Incubation: Incubate the plate at 4°C for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Kᵢ value by analyzing the competition binding data using non-linear regression.

Objective: To determine the functional activity (EC₅₀/IC₅₀) and efficacy of cis-3-aminocyclopentanecarboxylic acid at GABA receptors expressed in a cellular system (e.g., Xenopus oocytes or HEK293 cells).

Materials:

  • Cells expressing the GABA receptor subtype of interest

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Glass micropipettes

  • Intracellular and extracellular recording solutions

  • cis-3-Aminocyclopentanecarboxylic acid

  • GABA (as the natural agonist)

Protocol:

  • Cell Preparation: Culture and prepare the cells for recording.

  • Pipette Preparation: Pull glass micropipettes to a desired resistance and fill with intracellular solution.

  • Patch Formation: Under a microscope, approach a cell with the micropipette and apply suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, achieving the whole-cell recording configuration.

  • Recording: Clamp the cell at a specific holding potential and record the baseline current.

  • Drug Application: Perfuse the cell with varying concentrations of cis-3-aminocyclopentanecarboxylic acid, alone or in combination with GABA, and record the resulting changes in current.

  • Data Analysis: Measure the peak current response at each concentration and construct a dose-response curve to determine the EC₅₀ or IC₅₀ value and the maximal efficacy.

In Vivo Models

In_Vivo_Workflow Start Start Animal_Model Induce Disease Model (e.g., PTZ, CCI, EPM) Start->Animal_Model Drug_Administration Administer CACP or Vehicle Animal_Model->Drug_Administration Behavioral_Testing Behavioral Assessment Drug_Administration->Behavioral_Testing Data_Analysis Statistical Analysis of Behavioral Data Behavioral_Testing->Data_Analysis End End Data_Analysis->End

In Vivo Experimental Workflow

Objective: To evaluate the anticonvulsant effects of cis-3-aminocyclopentanecarboxylic acid.

Materials:

  • Rodents (e.g., mice or rats)

  • Pentylenetetrazole (PTZ)

  • cis-3-Aminocyclopentanecarboxylic acid

  • Vehicle control

  • Observation chamber

Protocol:

  • Acclimation: Acclimate the animals to the testing environment.

  • Drug Administration: Administer cis-3-aminocyclopentanecarboxylic acid or vehicle via a chosen route (e.g., intraperitoneal injection) at a predetermined time before seizure induction.

  • Seizure Induction: Administer a convulsant dose of PTZ.

  • Observation: Immediately place the animal in an observation chamber and record seizure activity for a set period (e.g., 30 minutes). Score the severity of seizures using a standardized scale (e.g., Racine scale).

  • Data Analysis: Compare the seizure scores and latency to seizure onset between the drug-treated and vehicle-treated groups.

Objective: To assess the anxiolytic or analgesic effects of cis-3-aminocyclopentanecarboxylic acid.

Elevated Plus-Maze (for anxiety):

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: Place the animal in the center of the maze and allow it to explore freely for a set time (e.g., 5 minutes).

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.

Chronic Constriction Injury (for neuropathic pain):

  • Surgical Procedure: Under anesthesia, loosely ligate the sciatic nerve of the animal.

  • Post-operative Recovery: Allow the animal to recover for a period to allow neuropathic pain to develop.

  • Drug Administration: Administer cis-3-aminocyclopentanecarboxylic acid or vehicle.

  • Behavioral Testing: Assess pain sensitivity using methods such as the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).

  • Data Analysis: An increase in the paw withdrawal threshold is indicative of an analgesic effect.

Structure-Activity Relationships and Derivative Studies

The rigid structure of cis-3-aminocyclopentanecarboxylic acid provides a scaffold for the synthesis of derivatives with altered pharmacological profiles. For example, the addition of a benzylthioether group to a related cyclopentene analog of GABA resulted in a compound with antagonist activity at GABAA receptors.[8] This highlights the potential for modifying the CACP structure to develop ligands with specific agonist, antagonist, or modulatory properties at different GABA receptor subtypes. Further exploration of the structure-activity relationships of CACP derivatives is a promising avenue for the discovery of novel CNS-active drugs.

Data Summary

CompoundReceptor/ModelAssay TypeParameterValueReference
(+)-CACP human ρ1 GABACTwo-electrode voltage clampEC₅₀26.1 ± 1.1 µM[5]
human ρ2 GABACTwo-electrode voltage clampEC₅₀20.1 ± 2.1 µM[5]
(-)-CACP human ρ1 GABACTwo-electrode voltage clampEC₅₀78.5 ± 3.5 µM[5]
human ρ2 GABACTwo-electrode voltage clampEC₅₀63.8 ± 23.3 µM[5]
Benzylthioether derivative of 4-ACP-3-CA human α₁β₂γ₂L GABAAElectrophysiologyIC₅₀42 µM[8]

Conclusion and Future Directions

cis-3-Aminocyclopentanecarboxylic acid is a valuable pharmacological tool and a promising scaffold for the development of novel therapeutics for neurological disorders. Its activity as a partial agonist at GABAC receptors and the antagonist activity of its derivatives at GABAA receptors highlight the potential for fine-tuning its pharmacological profile through chemical modification.

Future research should focus on several key areas:

  • A comprehensive characterization of the binding affinity and functional activity of cis-3-aminocyclopentanecarboxylic acid at all major GABA receptor subtypes (GABAA, GABAB, and GABAC).

  • Investigation into the effects of CACP on other neurotransmitter systems, particularly the glutamatergic and dopaminergic systems.

  • In vivo studies to evaluate the therapeutic efficacy of CACP in animal models of epilepsy, neuropathic pain, and anxiety.

  • A systematic exploration of the structure-activity relationships of CACP derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

By addressing these research gaps, the full therapeutic potential of cis-3-aminocyclopentanecarboxylic acid and its analogs can be realized, paving the way for the development of new and improved treatments for a range of debilitating neurological conditions.

References

  • GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed. Available from: [Link]

  • GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. Available from: [Link]

  • A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force. PubMed Central. Available from: [Link]

  • Enantioselective synthesis of (+) and (-)-cis-3-aminocyclopentanecarboxylic acids by enzymatic asymmetrization. Lookchem. Available from: [Link]

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  • Anxiolytic- and antidepressant-like effects of group III metabotropic glutamate agonist (1S,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid (ACPT-I) in rats. PubMed. Available from: [Link]

  • (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD) reduces intracellular glutamate levels in astrocytes. PubMed. Available from: [Link]

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Exploratory

3-Aminocyclopentanecarboxylic Acid: A Conformationally Constrained GABA Analogue for Probing Neurological Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a criti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[1][2] However, the therapeutic utility of GABA itself is limited by its inability to effectively cross the blood-brain barrier and its inherent conformational flexibility, which allows it to adopt multiple shapes and interact non-selectively with various receptor subtypes.[1][3] This guide explores 3-aminocyclopentanecarboxylic acid, a conformationally constrained GABA analogue, as a powerful tool to overcome these limitations. By incorporating the GABA pharmacophore into a rigid cyclopentane ring, this molecule restricts the spatial orientation of the key amino and carboxylic acid groups, leading to enhanced receptor selectivity and providing a clearer understanding of the specific conformations required for binding and activity at different GABA receptor subtypes. We will delve into the stereospecific synthesis, detailed pharmacological profiling, and practical applications of this compound as a cornerstone for neuroscience research and the development of next-generation neurological therapeutics.

The Rationale for Constrained Analogues in GABAergic Research

The therapeutic potential of modulating the GABA system is immense.[4][5] However, the flexible nature of the GABA molecule (Figure 1) is a significant hurdle in drug design. This flexibility means that GABA can bind to multiple receptor subtypes, including ionotropic GABA_A and metabotropic GABA_B receptors, often leading to a broad range of physiological effects and potential side effects.

To achieve receptor subtype selectivity, medicinal chemists employ the strategy of conformational constraint. By locking the key functional groups of a molecule into a more rigid structure, we can create analogues that preferentially fit the binding pocket of one receptor subtype over others. 3-Aminocyclopentanecarboxylic acid exemplifies this approach. The cyclopentane scaffold significantly reduces the number of possible conformations, allowing for a systematic investigation of how the spatial arrangement of the amino and carboxyl groups influences biological activity.

Figure 1: GABA Flexibility vs. Constrained Analogue cluster_gaba GABA (Flexible) cluster_constrained 3-Aminocyclopentanecarboxylic Acid (Constrained) GABA GABA Molecule (Free Rotation) Conf1 Conformation 1 GABA->Conf1 Conf2 Conformation 2 GABA->Conf2 ConfN Conformation 'n' GABA->ConfN GABA_Receptor GABA Receptors (A, B, C) Conf1->GABA_Receptor Non-selective binding Conf2->GABA_Receptor Non-selective binding ConfN->GABA_Receptor Non-selective binding Constrained Cyclopentane Scaffold (Restricted Rotation) Cis cis-Isomer Constrained->Cis Trans trans-Isomer Constrained->Trans Cis->GABA_Receptor Selective binding Trans->GABA_Receptor Selective binding

Caption: Rationale for using a constrained analogue to achieve receptor selectivity.

Stereochemistry: The Critical Determinant of Activity

3-Aminocyclopentanecarboxylic acid exists as four distinct stereoisomers, arising from the relative orientations of the amino and carboxyl groups on the cyclopentane ring.[6][7][8] The primary distinction is between the cis and trans diastereomers, which dictates the fundamental shape of the molecule and, consequently, its interaction with receptor binding sites.

  • cis-Isomers: ((1R,3S) and (1S,3R)): The amino and carboxyl groups are on the same face of the cyclopentane ring.

  • trans-Isomers: ((1R,3R) and (1S,3S)): The amino and carboxyl groups are on opposite faces of the ring.

This stereochemical difference is not trivial; it profoundly impacts the molecule's pharmacological profile. Conformational analysis reveals that cis and trans isomers adopt different low-energy shapes (envelope or twist conformations), presenting the crucial pharmacophoric elements at distinct distances and angles.[9] As a result, one isomer may act as a potent agonist at a specific receptor subtype, while another may be inactive or even function as an antagonist.[10] This highlights the necessity of stereochemically pure synthesis and evaluation in any research program.

Figure 2: Key Stereoisomers cluster_cis cis-Isomer cluster_trans trans-Isomer cis_node (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid cis_desc Amino and Carboxyl groups on the SAME face of the ring. receptor Receptor Binding Pocket cis_node->receptor Potentially high affinity (agonist/antagonist) trans_node (+)-(1S,3S)-3-Aminocyclopentane carboxylic acid trans_desc Amino and Carboxyl groups on OPPOSITE faces of the ring. trans_node->receptor Different affinity or inactive

Caption: The critical distinction between cis and trans isomers for receptor interaction.

Synthesis and Purification Workflow

The preparation of stereochemically pure isomers of 3-aminocyclopentanecarboxylic acid is a key challenge. A common and effective strategy involves the stereoselective reduction of a 3-hydroxyiminocyclopentanecarboxylic acid precursor.[6][7][8] This method preferentially yields the cis amino acid, which can then be used as a starting point for further separations or isomerizations if the trans form is desired.

G Figure 3: Generalized Synthesis Workflow start Cyclopentanone Precursor keto_acid 3-Ketocyclopentane- carboxylic acid start->keto_acid Oxidation oxime 3-Hydroxyimino- cyclopentanecarboxylic acid keto_acid->oxime Oximation reduction Stereoselective Reduction (e.g., H2, Pd/C) oxime->reduction cis_product cis-3-Aminocyclopentane- carboxylic acid (Racemic) reduction->cis_product separation Chiral Resolution (e.g., via diastereomeric salts) cis_product->separation enantiomers (-)-(1R,3S) Isomer (+)-(1S,3R) Isomer separation->enantiomers Figure 4: Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis A1 Homogenize Rat Brains in Tris-HCl Buffer A2 Centrifuge at 1,000 x g (Remove Nuclei) A1->A2 A3 Centrifuge Supernatant at 40,000 x g A2->A3 A4 Wash & Resuspend Pellet (Synaptic Membranes) A3->A4 B1 Aliquot Membranes into 96-well Plate A4->B1 B2 Add Assay Components: - [3H]muscimol (constant) - Test Compound (serial dilution) - NSB Control (1mM GABA) B1->B2 B3 Incubate at 4°C (e.g., 60 minutes) B2->B3 C1 Rapid Filtration using Cell Harvester B3->C1 C2 Wash Filters to Remove Unbound Ligand C1->C2 C3 Measure Radioactivity (Scintillation Counting) C2->C3 C4 Calculate IC50 and Ki (Non-linear Regression) C3->C4

Caption: Step-by-step workflow for determining receptor binding affinity.

III. Step-by-Step Methodology:

  • Membrane Preparation: a. Homogenize rat brains in ice-cold Homogenization Buffer. b. Centrifuge at 1,000 x g for 10 min at 4°C to pellet nuclei and debris. c. Collect the supernatant and centrifuge at 40,000 x g for 20 min at 4°C. d. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the high-speed centrifugation. This wash step removes endogenous GABA. e. Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Incubation: a. In a 96-well plate, set up triplicate wells for each condition: Total Binding (membranes + [³H]muscimol), Non-specific Binding (membranes + [³H]muscimol + 1 mM GABA), and Competition (membranes + [³H]muscimol + varying concentrations of the test compound). b. The final concentration of [³H]muscimol should be close to its K_d value (typically 2-5 nM). c. Incubate the plate on ice or at 4°C for 60-90 minutes to reach equilibrium.

  • Filtration and Counting: a. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound. b. Quickly wash the filters with ice-cold Assay Buffer to minimize non-specific signal. c. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). d. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Therapeutic Potential and Future Directions

Constrained GABA analogues like 3-aminocyclopentanecarboxylic acid are not just research tools; they represent a strategic approach to developing novel therapeutics for neurological disorders. [1][11][12]By designing molecules that selectively target specific GABA receptor subtypes, it may be possible to achieve desired therapeutic effects while minimizing unwanted side effects.

  • Anxiety and Insomnia: Selective modulation of GABA_A receptors containing α2, α3, or α5 subunits is a promising strategy for developing non-sedating anxiolytics. [4]* Epilepsy: Enhancing GABAergic inhibition is a cornerstone of anticonvulsant therapy. Subtype-selective agonists could offer improved efficacy and tolerability. [11]* Neuropathic Pain: The GABAergic system is heavily involved in pain modulation, and analogues that can effectively target these pathways are of high interest. [2] The future of this field lies in the detailed mapping of the structure-activity relationships for each stereoisomer at a wider range of recombinant receptor subtypes. This knowledge will empower medicinal chemists to fine-tune the cyclopentane scaffold—for example, through fluorination or the addition of other functional groups—to create next-generation drug candidates with precisely tailored pharmacological profiles. [13]

Conclusion

3-Aminocyclopentanecarboxylic acid stands as a testament to the power of conformational constraint in medicinal chemistry. Its rigid structure provides an unparalleled advantage in dissecting the complex pharmacology of the GABAergic system. By enabling the separation of activities between different receptor subtypes through stereoisomeric control, this molecule and its derivatives serve as both invaluable research probes and as foundational scaffolds for the rational design of safer and more effective treatments for a multitude of debilitating neurological conditions.

References

  • Johnston, G. A. R., Allan, R. D., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521. [Link]

  • ConnectSci. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry. [Link]

  • Scilit. (n.d.). Synthesis of analogues of GABA. IV. Three unsaturated derivatives of 3-aminocyclopentane-1-carboxylic acid. [Link]

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  • ResearchGate. (n.d.). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. [Link]

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  • Evans, C., et al. (1991). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Ordóñez, M., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(9), 10836-10846. [Link]

  • Cotrait, M., et al. (1995). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-2347. [Link]

  • Duke, R. K., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1774-1781. [Link]

  • ResearchGate. (n.d.). Synthesis of cis- and trans-isomers of carboxylic acid 33 and amine 35. [Link]

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Foundational

A Technical Guide to Aminocyclopentanecarboxylic Acids in Neuroscience: From Foundational Discovery to Therapeutic Frontiers

Abstract: The advent of aminocyclopentanecarboxylic acids (ACPs) marked a watershed moment in neuroscience, equipping researchers with sophisticated tools to unravel the intricacies of glutamatergic neurotransmission. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The advent of aminocyclopentanecarboxylic acids (ACPs) marked a watershed moment in neuroscience, equipping researchers with sophisticated tools to unravel the intricacies of glutamatergic neurotransmission. This in-depth technical guide provides a comprehensive overview of the discovery and history of ACPs, their pivotal role in the characterization of metabotropic glutamate receptors (mGluRs), and their lasting impact on drug development. We will dissect the structure-activity relationships that dictate their receptor selectivity, detail the essential experimental methodologies for their functional analysis, and explore their ongoing relevance in the pursuit of novel treatments for a spectrum of neurological and psychiatric disorders. This guide is tailored for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical class of neuropharmacological agents.

Introduction: A Paradigm Shift in Understanding Glutamate Signaling

Glutamate, the principal excitatory neurotransmitter in the central nervous system (CNS), orchestrates a vast array of neural processes.[1][2] For many years, the scientific community's attention was primarily captured by ionotropic glutamate receptors (iGluRs), which mediate fast synaptic transmission.[3][4] However, the discovery of metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors (GPCRs), revealed a more nuanced layer of glutamatergic control, modulating neuronal excitability and synaptic plasticity over slower timescales.[5][6]

The journey to understanding these crucial modulatory receptors was contingent on the development of selective pharmacological probes. Aminocyclopentanecarboxylic acids, as conformationally constrained analogs of L-glutamate, emerged as the indispensable tools that unlocked the study of mGluRs.[7] Their rigid structures provided the necessary selectivity to distinguish between the diverse array of glutamate receptor subtypes, thereby launching a new era of research into synaptic function and dysfunction.

The Dawn of a New Class of Receptors: Discovery and Historical Context

The narrative of aminocyclopentanecarboxylic acids in neuroscience is a prime example of how advances in chemical synthesis can catalyze profound biological insights. While various ACP isomers had been synthesized for other purposes, their neuroscientific significance came to the forefront in the late 1980s and early 1990s.[3][4]

The Rationale for Conformational Constraint

The inherent flexibility of the glutamate molecule allows it to interact with a wide range of receptors. To dissect the pharmacology of these different receptor types, researchers required ligands that were "locked" into specific conformations. The cyclopentane ring provided a rigid scaffold to achieve this, offering a limited set of spatial arrangements of the key amino and carboxylic acid functional groups. This conformational restriction proved to be the key to achieving receptor subtype selectivity.

ACPD: The Prototypical mGluR Agonist

A landmark achievement was the synthesis and pharmacological evaluation of (±)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD).[8][9] Seminal studies demonstrated that ACPD could evoke neuronal responses, such as the stimulation of phosphoinositide hydrolysis in hippocampal slices, that were distinct from the ion channel gating characteristic of iGluRs.[10] This provided the first strong functional evidence for the existence of metabotropic glutamate receptors.[10]

The Importance of Stereoisomers in Defining Receptor Subtypes

Following the initial work with racemic ACPD, the separation and characterization of its stereoisomers became a critical endeavor. This research revealed a high degree of stereoselectivity at the newly identified mGluRs. Notably, the (1S,3R)-ACPD isomer was identified as a potent and selective agonist at what are now known as Group I and Group II mGluRs, whereas the (1R,3S)-ACPD isomer was substantially less active.[10] This stereospecificity was a crucial piece of evidence confirming that ACPs were interacting with a defined binding site on a receptor protein.[10] The differential activities of various ACP analogs were instrumental in the subsequent classification of mGluRs into three distinct groups based on their pharmacology, sequence homology, and signal transduction pathways.[5][11]

Unraveling the Mechanism of Action: Insights into the Glutamate Binding Pocket

The scientific value of aminocyclopentanecarboxylic acids lies in their ability to selectively engage the ligand-binding domain of mGluRs. Their rigid structures allow them to stabilize specific receptor conformations, leading to either receptor activation (agonism) or inhibition (antagonism).

The Power of Structure-Activity Relationships (SAR)

The systematic exploration of the structure-activity relationship (SAR) for aminocyclopentanecarboxylic acids has been a cornerstone of mGluR pharmacology.[12][13][14] SAR studies involve synthesizing and testing a series of related compounds to determine how specific structural modifications influence their biological activity. This approach has been instrumental in developing ligands with enhanced potency and selectivity. Key findings from SAR studies of ACPs include:

  • Stereochemistry is Paramount: The spatial arrangement of the amino and carboxyl groups on the cyclopentane ring is the primary determinant of a ligand's activity and its selectivity for different mGluR groups.

  • Ring Substitutions Fine-Tune Selectivity: The addition of other chemical groups to the cyclopentane ring can further refine a ligand's pharmacological profile.[15] For example, the synthesis of 1-aminocyclopentane-1,3,4-tricarboxylic acid isomers demonstrated that adding a third carboxylic group could convert an agonist into an antagonist or alter its selectivity profile.[15]

  • The Necessity of Acidic Moieties: The carboxyl groups are essential for interacting with complementary charged residues within the glutamate binding pocket of the receptor.

The Venus Flytrap Domain: A Molecular Switch

The glutamate binding site of mGluRs is situated within a large, bilobed extracellular region known as the Venus flytrap domain (VFTD). The binding of an agonist, such as (1S,3R)-ACPD, induces a conformational change that causes the two lobes of the VFTD to close. This "clamping" motion triggers a rearrangement of the receptor's transmembrane domains, leading to the activation of intracellular G proteins and the initiation of downstream signaling cascades.

G cluster_receptor Metabotropic Glutamate Receptor (mGluR) cluster_signaling Intracellular Signaling Cascade VFTD Venus Flytrap Domain (VFTD) - Extracellular - Ligand Binding TMD Transmembrane Domain (TMD) - 7-transmembrane helices - G protein coupling VFTD->TMD Conformational Change G_protein G Protein TMD->G_protein Activation ICD Intracellular Domain (ICD) - G protein interaction Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Activation Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Modulation Ligand Agonist (e.g., Glutamate, ACPD) Ligand->VFTD Binding

Caption: Agonist binding to the mGluR Venus Flytrap Domain initiates a conformational change that activates intracellular G proteins and downstream signaling pathways.

Foundational Experimental Protocols for Characterizing ACPs

A variety of in vitro and in vivo techniques have been essential for elucidating the pharmacological properties of aminocyclopentanecarboxylic acids.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a ligand for its receptor. The principle is to measure the ability of an unlabeled compound (e.g., an ACP analog) to compete with a radiolabeled ligand for binding to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from tissues or cultured cells expressing the mGluR of interest.

  • Competitive Binding: Incubate the membranes with a fixed concentration of a suitable radioligand in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). This value can then be used to calculate the equilibrium dissociation constant (Ki), a measure of the ligand's affinity.

Functional Assays: Measuring Second Messenger Production

Since mGluRs are GPCRs, their activation can be quantified by measuring the production of intracellular second messengers. For Group I mGluRs, which couple to Gq/11, assays measuring inositol phosphate accumulation or intracellular calcium mobilization are commonly used. For Group II and III mGluRs, which couple to Gi/o and inhibit adenylyl cyclase, forskolin-stimulated cAMP accumulation assays are employed.

Electrophysiology

Electrophysiological recordings from neurons provide a direct measure of the functional consequences of mGluR activation. Techniques like whole-cell patch-clamp can be used to assess how ACPs modulate synaptic currents, ion channel activity, and overall neuronal excitability. For example, the application of (1S,3R)-ACPD has been shown to induce burst firing in certain neuronal populations.[16]

G cluster_workflow Workflow for Pharmacological Characterization of ACPs start Synthesize or Procure Aminocyclopentanecarboxylic Acid Analog binding_assay Radioligand Binding Assays (Determine Affinity - Ki) start->binding_assay functional_assay Functional Assays (e.g., IP3/cAMP accumulation) (Determine Potency - EC50/IC50) start->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis functional_assay->sar_analysis electrophysiology Electrophysiology (Assess effects on neuronal activity) in_vivo In Vivo Studies (e.g., Behavioral models) (Evaluate physiological/therapeutic effects) electrophysiology->in_vivo lead_optimization Lead Optimization for Drug Development in_vivo->lead_optimization sar_analysis->electrophysiology

Caption: A representative experimental workflow for the comprehensive pharmacological evaluation of novel aminocyclopentanecarboxylic acid derivatives.

Lasting Impact and Future Outlook

The pioneering work with aminocyclopentanecarboxylic acids has left an indelible mark on neuroscience and drug discovery. These compounds were not only instrumental in the initial discovery and classification of mGluRs but also paved the way for understanding their roles in synaptic plasticity, neuronal development, and disease.

A Foundation for Modern Drug Discovery

The insights gained from ACPs have fueled extensive drug discovery programs aimed at developing mGluR modulators for a host of CNS disorders.[17][18] While the original ACPs had limitations as therapeutic agents due to factors like poor blood-brain barrier penetration, they provided the essential pharmacological blueprint for the design of more drug-like molecules.[19] Therapeutic areas where mGluR modulators are being actively investigated include:

  • Anxiety and Depression [20]

  • Schizophrenia

  • Parkinson's Disease

  • Chronic Pain

  • Addiction [20]

The Next Generation of mGluR Ligands

While ACPs and other orthosteric ligands remain valuable research tools, the field has increasingly shifted its focus toward the development of allosteric modulators. These compounds bind to a site on the receptor that is distinct from the glutamate binding pocket, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor function. However, the fundamental principles of stereochemistry and conformational restriction, so elegantly demonstrated by the aminocyclopentanecarboxylic acids, continue to be guiding principles in the design of these next-generation therapeutic agents.

The story of aminocyclopentanecarboxylic acids is a compelling illustration of how fundamental chemical research can drive transformative advances in our understanding of the brain. These foundational molecules have provided an enduring legacy that continues to shape the future of neuropharmacology.

Summary of Key Aminocyclopentanecarboxylic Acids and Related Compounds

CompoundPrimary Target(s)Typical ActivityKey Significance
(±)-ACPD Group I & II mGluRsAgonistPrototypical mGluR agonist; led to the discovery of mGluRs.[8][9]
(1S,3R)-ACPD Group I & II mGluRsAgonistThe more potent and selective stereoisomer of ACPD.[7][10]
(1R,3S)-ACPD Weak at mGluRsWeak Agonist/InactiveDemonstrated the stereoselectivity of mGluRs.[10]
L-AP4 Group III mGluRsAgonistA prototypical selective agonist for Group III mGluRs.[5][11]
ACPT-I Group III mGluRsAgonistA tricarboxylic acid analog with selectivity for Group III mGluRs.[15]
ACPT-II Pan-mGluRAntagonistA tricarboxylic acid analog that acts as a broad-spectrum mGluR antagonist.[15]

References

  • Marinozzi, M., Natalini, B., Costantino, G., Tijskens, P., Thomsen, C., & Pellicciari, R. (1996). Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes. Journal of Medicinal Chemistry, 39(26), 5135–5140.
  • Manahan-Vaughan, D. (1997). Group 1 and 2 metabotropic glutamate receptors play differential roles in hippocampal long-term depression and long-term potentiation in freely moving rats. The Journal of Neuroscience, 17(9), 3303–3311.
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Exploratory

An In-Depth Technical Guide to the Potential Neuroprotective Effects of 3-Aminocyclopentanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Conformationally Restricted Amino Acid Analogues in CNS Drug Discovery The development of novel therapeutics for neurodegene...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Conformationally Restricted Amino Acid Analogues in CNS Drug Discovery

The development of novel therapeutics for neurodegenerative diseases remains one of the most significant challenges in modern medicine. A key strategy in central nervous system (CNS) drug discovery is the design of molecules that can selectively interact with specific neurotransmitter receptors. Gamma-aminobutyric acid (GABA) and glutamate are the primary inhibitory and excitatory neurotransmitters in the mammalian brain, respectively.[1][2] Imbalances in GABAergic and glutamatergic signaling are implicated in the pathophysiology of numerous neurological disorders, including epilepsy, Alzheimer's disease, Parkinson's disease, and neuropathic pain.[1][3]

One sophisticated approach to achieving receptor selectivity is through the use of conformationally restricted analogues of endogenous ligands.[4] By constraining the flexible structure of a neurotransmitter like GABA or glutamate within a cyclic scaffold, such as a cyclopentane ring, it is possible to synthesize derivatives that adopt specific three-dimensional conformations.[5][6][7] These rigid structures can exhibit enhanced affinity and selectivity for particular receptor subtypes, leading to more targeted pharmacological effects and potentially improved therapeutic windows with fewer off-target side effects. 3-Aminocyclopentanecarboxylic acid and its derivatives represent a promising class of such compounds, with documented activity at both GABA and glutamate receptors, suggesting a potential for neuroprotective applications.[3][4][8]

Pharmacology of 3-Aminocyclopentanecarboxylic Acid Derivatives

The therapeutic potential of 3-aminocyclopentanecarboxylic acid derivatives stems from their ability to modulate key receptors involved in neuronal excitability and survival. Their rigid cyclopentane core allows for stereospecific interactions with ligand binding sites, resulting in a range of pharmacological profiles from agonism to antagonism.

Interaction with GABA Receptors

As conformationally restricted analogues of GABA, various stereoisomers of 3-aminocyclopentanecarboxylic acid have been synthesized and evaluated for their effects on GABA receptors.[5][6][7] Studies on recombinant human GABA(C) receptors, expressed in Xenopus oocytes, have demonstrated that these compounds can act as partial agonists.[4] For instance, the (+)-trans-3-aminocyclopentanecarboxylic acid ((+)-TACP) isomer is a moderately potent partial agonist at both rho(1) and rho(2) GABA(C) receptors.[4] In contrast, other derivatives, such as (+)-4-aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA), act as antagonists at these receptors.[4] This highlights the critical role of stereochemistry in determining the pharmacological activity of these compounds at GABA(C) receptors.[4]

Interaction with Glutamate Receptors

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is a major target for neuroprotective agents due to its role in excitotoxicity.[3][9] Excessive activation of NMDA receptors leads to a massive influx of Ca2+, triggering a cascade of intracellular events that result in neuronal death.[10]

Several derivatives of aminocyclopentane carboxylic acid have been shown to interact with glutamate receptors:

  • (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD): This compound is a selective agonist of metabotropic glutamate receptors (mGluRs).[10][11] Importantly, it has been shown to attenuate NMDA-induced neuronal cell death in primary cerebrocortical cultures by reducing the sustained accumulation of intracellular Ca2+.[10] This neuroprotective effect is thought to be mediated by the activation of mGluRs, which can stimulate intracellular pathways that limit excitotoxic damage.[10]

  • 3-Substituted Aminocyclopentanes: A series of 3-substituted aminocyclopentanes have been developed as highly potent and selective antagonists of the NR2B subtype of the NMDA receptor.[3] The NR2B subunit is predominantly expressed in the forebrain and is implicated in pathological conditions such as neuropathic pain and Parkinson's disease.[3] These orally bioavailable NR2B antagonists have demonstrated efficacy in preclinical models of these disorders without the motor coordination side effects associated with non-selective NMDA antagonists.[3]

  • Other Derivatives: Various other cyclopentane analogues of glutamate have been synthesized and shown to interact with different glutamate receptor subtypes, further underscoring the versatility of this chemical scaffold in targeting the glutamatergic system.[12][13][14]

Potential Neuroprotective Mechanisms

The documented interactions of 3-aminocyclopentanecarboxylic acid derivatives with GABA and glutamate receptors suggest several plausible mechanisms for neuroprotection.

NMDA Receptor Antagonism

The most direct pathway to neuroprotection for this class of compounds is through the antagonism of NMDA receptors. By selectively blocking the NR2B subunit, certain 3-aminocyclopentane derivatives can prevent the excessive Ca2+ influx that initiates the excitotoxic cascade, thereby preserving neuronal integrity in the face of glutamatergic overstimulation.[3]


}

NMDA Receptor Antagonism Pathway

Modulation of Glutamate Homeostasis

Beyond direct receptor antagonism, some derivatives can influence glutamate levels in the synaptic environment. For example, (1R,3S)-1-aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD) is transported into astrocytes via glutamate transporters and can reduce intracellular glutamate levels.[15] By lowering the amount of glutamate available for release from astrocytes, these compounds could indirectly reduce excitotoxic insults.[15]

GABAergic Modulation

Enhancing inhibitory neurotransmission through the activation of GABA receptors is another potential neuroprotective strategy. While the currently identified 3-aminocyclopentanecarboxylic acid derivatives are partial agonists at GABA(C) receptors, further chemical modifications could lead to the development of more potent and selective agonists for other GABA receptor subtypes, such as GABA(A) or GABA(B) receptors, which are well-established targets for anticonvulsant and anxiolytic drugs.[4][16]

Experimental Protocols for Assessing Neuroprotective Effects

A systematic evaluation of the neuroprotective potential of novel 3-aminocyclopentanecarboxylic acid derivatives requires a combination of in vitro and in vivo experimental models.

In Vitro Models and Assays

In vitro assays provide a controlled environment for initial screening and mechanistic studies.[17][18]

Cell Models:

  • SH-SY5Y Human Neuroblastoma Cells: A versatile and widely used cell line that can be differentiated into a neuronal phenotype, suitable for high-throughput screening.[17][19]

  • Primary Cortical Neurons: Isolated from rodent embryos, these cells offer a more physiologically relevant model of the CNS.[19]

Induction of Neurotoxicity:

  • NMDA-induced Excitotoxicity: Exposure of neuronal cultures to high concentrations of NMDA to mimic excitotoxic conditions.[10]

  • Amyloid-β (Aβ) or α-Synuclein Induced Toxicity: Treatment with aggregated forms of these proteins to model Alzheimer's and Parkinson's disease, respectively.[17]

Neuroprotection Assays: The following table summarizes key in vitro assays for assessing neuroprotective efficacy.

Assay TypePrincipleEndpoint MeasuredReference
Cell Viability Assay (e.g., MTT, LDH) Measures metabolic activity or membrane integrity.Percentage of viable cells.[17]
Reactive Oxygen Species (ROS) Assay Uses fluorescent probes that react with ROS.Levels of intracellular oxidative stress.[17]
Immunocytochemistry Uses antibodies to visualize specific proteins.Neurite outgrowth, expression of apoptotic markers (e.g., cleaved caspase-3).[20]
Calcium Imaging Employs calcium-sensitive dyes to monitor intracellular Ca2+ levels.Changes in intracellular calcium concentration in response to stimuli.[10]

Step-by-Step Protocol: In Vitro NMDA-Induced Excitotoxicity Assay

  • Cell Culture: Plate primary cortical neurons or differentiated SH-SY5Y cells in 96-well plates.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test 3-aminocyclopentanecarboxylic acid derivative for a specified duration (e.g., 1-2 hours).

  • Induction of Excitotoxicity: Add NMDA (e.g., 100 µM) to the culture medium for a defined period (e.g., 30 minutes).

  • Wash and Recovery: Remove the NMDA-containing medium and replace it with fresh culture medium containing the test compound.

  • Assessment: After a recovery period (e.g., 24 hours), assess cell viability using the MTT assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection relative to cells treated with NMDA alone.


}

In Vitro Neuroprotection Assay Workflow

In Vivo Models

Animal models are crucial for evaluating the efficacy, pharmacokinetics, and safety of lead compounds in a whole-organism context.[21][22][23][24]

Commonly Used Animal Models:

  • Rodent Models (Mice and Rats): Widely used for modeling neurodegenerative diseases through genetic modification (transgenic models) or neurotoxin administration.[18][23][24]

  • Non-Rodent Models (Zebrafish, C. elegans): Useful for higher-throughput screening of compounds due to their rapid development and genetic tractability.[21][23]

Models for Specific Neurodegenerative Diseases:

  • Alzheimer's Disease: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations.[21]

  • Parkinson's Disease: Rodent models induced by neurotoxins like MPTP or 6-hydroxydopamine, or transgenic models overexpressing α-synuclein.[23]

  • Epilepsy: Models of chemically (e.g., pentylenetetrazol) or electrically (e.g., maximal electroshock) induced seizures.[25]

Summary of Pharmacological Data

The following table summarizes the known pharmacological activities of key 3-aminocyclopentanecarboxylic acid derivatives at relevant CNS receptors.

CompoundTarget ReceptorActivityPotency/EfficacyReference
(+)-TACP GABA(C) (rho1, rho2)Partial AgonistEC50 = 2.7 µM (rho1), 1.45 µM (rho2)[4]
(+)-4-ACPCA GABA(C) (rho1, rho2)AntagonistKi = 6.0 µM (rho1), 4.7 µM (rho2)[4]
(1S,3R)-ACPD Metabotropic Glutamate ReceptorsAgonistAttenuates NMDA-induced cell death[10]
3-Substituted Aminocyclopentanes NMDA (NR2B Subtype)Selective AntagonistHigh potency and oral bioavailability[3]

Conclusion

3-Aminocyclopentanecarboxylic acid derivatives represent a structurally intriguing class of compounds with significant potential for the development of neuroprotective agents. Their ability to be tailored for selective interaction with key CNS targets, including GABA and glutamate receptors, provides a strong foundation for future research. The existing evidence for their NMDA receptor antagonism and modulation of glutamate homeostasis warrants a more extensive investigation into their therapeutic utility for a range of neurodegenerative and neurological disorders. The experimental frameworks outlined in this guide offer a systematic approach for researchers to further explore and validate the neuroprotective effects of this promising class of molecules.

References

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Foundational

Introduction: Engineering Peptide Architecture with Cyclic β-Amino Acids

An In-Depth Technical Guide to the Application of 3-Aminocyclopentanecarboxylic Acid Hydrochloride in Peptide Synthesis In the landscape of modern drug discovery and materials science, peptides represent a class of molec...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 3-Aminocyclopentanecarboxylic Acid Hydrochloride in Peptide Synthesis

In the landscape of modern drug discovery and materials science, peptides represent a class of molecules with immense therapeutic potential and structural versatility. However, native peptides often suffer from limitations such as conformational flexibility and susceptibility to proteolytic degradation, hindering their clinical translation. The strategic incorporation of unnatural amino acids is a powerful approach to overcome these challenges.[1] Among these, cyclic β-amino acids, like 3-aminocyclopentanecarboxylic acid, have emerged as pivotal building blocks for imparting rigid conformational constraints upon the peptide backbone.[2][3]

The cyclopentane ring system locks specific dihedral angles, forcing the peptide chain to adopt well-defined and stable secondary structures, such as helices and turns.[4][5] This pre-organization can enhance binding affinity to biological targets, improve enzymatic stability, and ultimately lead to peptides with superior potency and prolonged biological activity.[3] This guide provides a comprehensive technical overview and field-proven protocols for the successful incorporation of 3-Aminocyclopentanecarboxylic acid hydrochloride into peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques.

Part 1: The Building Block: Properties and Preparation for Synthesis

The successful integration of any unnatural amino acid begins with a thorough understanding of the building block itself. 3-Aminocyclopentanecarboxylic acid is a non-proteinogenic β-amino acid characterized by a five-membered aliphatic ring. For use in standard solid-phase peptide synthesis, it must be appropriately protected, typically as its N-α-Fmoc derivative.

The hydrochloride salt is a common form for storage and handling, ensuring stability. Prior to its use in synthesis, it is typically converted to its Fmoc-protected form. This process involves reacting the amino acid with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base.[2] The stereochemistry of the cis- and trans-isomers is crucial as it dictates the resulting peptide's geometry. Researchers must ensure the enantiomeric purity of the Fmoc-protected amino acid, which can be verified using chiral chromatography or NMR analysis with chiral solvating agents.[2][6]

Table 1: Physicochemical Properties of 3-Aminocyclopentanecarboxylic Acid Hydrochloride

PropertyValueSource
Chemical Formula C6H12ClNO2[7]
Molecular Weight 165.62 g/mol [8] (Calculated)
CAS Number 1203306-05-1[8][9]
Appearance White to off-white solidGeneric
Common Synonyms 3-aminocyclopentane-1-carboxylic acid hydrochloride[9]

Part 2: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most prevalent method for SPPS due to its milder reaction conditions compared to older Boc-based chemistry.[10][11] The incorporation of a sterically demanding residue like Fmoc-3-aminocyclopentanecarboxylic acid follows the standard SPPS cycle but requires careful optimization of coupling conditions to ensure high efficiency.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle Resin Resin Bead Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Synthesis Wash1 DMF Wash Deprotection->Wash1 Remove Fulvene Adduct Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Purification RP-HPLC Purification Cleavage->Purification Crude Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Manual SPPS

This protocol outlines a single coupling cycle for incorporating Fmoc-3-aminocyclopentanecarboxylic acid on a 0.1 mmol scale.

1. Resin Preparation and Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.[1] b. Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[1] c. Drain the DMF.

2. N-α-Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the swollen resin. b. Agitate the mixture for 5-10 minutes at room temperature. c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes. The deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution. d. Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.

3. Coupling of Fmoc-3-Aminocyclopentanecarboxylic Acid: Causality: Due to the potential steric hindrance of the cyclic amino acid, a powerful coupling reagent and extended reaction times are recommended to drive the reaction to completion.[12] a. Activation Solution : In a separate vial, dissolve Fmoc-3-aminocyclopentanecarboxylic acid (3-5 equivalents), a coupling reagent like HATU (3-5 eq.), and an additive like HOBt (3-5 eq.) in DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (6-10 eq.). Let the solution pre-activate for 1-2 minutes. b. Coupling Reaction : Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction can be left overnight or performed at a slightly elevated temperature (e.g., 40°C). d. Monitoring : After the coupling time, take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test.[12] A negative result (yellow/colorless beads) indicates a complete reaction, while a positive result (blue/purple beads) signifies incomplete coupling. e. Recoupling (if necessary) : If the Kaiser test is positive, drain the reaction solution and repeat the coupling step with a freshly prepared activation solution. f. Once coupling is complete, wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

Table 2: Common Reagents for Fmoc-SPPS

Reagent/ComponentPurposeTypical Concentration/Equivalents
Rink Amide / Wang Resin Solid support for peptide chain growth0.1 - 1.0 mmol/g loading
DMF (N,N-Dimethylformamide) Primary solvent for swelling, washing, and reactionsN/A
Piperidine Base for Fmoc group removal20% (v/v) in DMF
Fmoc-Amino Acid Protected building block3 - 5 eq.
HATU / HBTU Urionium-based coupling reagent (activator)3 - 5 eq.
DIC (N,N'-Diisopropylcarbodiimide) Carbodiimide-based coupling reagent3 - 5 eq.[13]
HOBt (1-Hydroxybenzotriazole) Racemization suppressant and coupling additive3 - 5 eq.[13]
DIEA (N,N-Diisopropylethylamine) Non-nucleophilic base for activation6 - 10 eq.
TFA (Trifluoroacetic acid) Acid for final cleavage from resin95% in cleavage cocktail[1]
TIS (Triisopropylsilane) Scavenger to prevent side reactions during cleavage2.5% in cleavage cocktail[1]

Part 3: Cleavage, Purification, and Characterization

Once the desired peptide sequence is assembled, the final steps involve liberating the peptide from the solid support and purifying it to homogeneity.

Post_Synthesis_Workflow Start Dried Peptide-Resin Cleavage Add TFA Cleavage Cocktail (e.g., TFA/TIS/H2O) Agitate 2-4 hours Start->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Filtrate Centrifuge Centrifuge and Wash Pellet Precipitate->Centrifuge Dry Dry Crude Peptide (Under Vacuum) Centrifuge->Dry Peptide Pellet Purify Purify via RP-HPLC Dry->Purify Crude Peptide Analyze Characterize by MS Lyophilize Pure Fractions Purify->Analyze Final Pure Lyophilized Peptide Analyze->Final

Caption: Post-synthesis workflow from cleavage to final pure peptide.

Protocol for Cleavage and Purification
  • Resin Preparation : After the final synthesis cycle, wash the peptide-resin thoroughly with DCM (3x) and methanol (3x) and dry it under vacuum for at least 2 hours.[12]

  • Cleavage : a. Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1] Caution : TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment (PPE). b. Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation : a. Filter the resin and collect the TFA filtrate containing the cleaved peptide. b. Precipitate the peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate).[12] c. Place the tube at -20°C for 30 minutes to maximize precipitation.

  • Isolation and Purification : a. Centrifuge the mixture to pellet the crude peptide. b. Decant the ether and wash the pellet with cold diethyl ether 2-3 times. c. Dry the crude peptide pellet under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). e. Characterize the purified fractions by mass spectrometry (MS) to confirm the correct molecular weight. f. Pool the pure fractions and lyophilize to obtain a fluffy, white powder.

Part 4: Structural Implications and Applications

The rationale for using 3-aminocyclopentanecarboxylic acid lies in its profound impact on peptide conformation. The rigid five-membered ring restricts the backbone's rotational freedom, guiding the peptide to fold into specific, stable secondary structures. For instance, oligomers of trans-2-aminocyclopentanecarboxylic acid (a close analog) have been shown to form a novel "12-helix," a structure defined by a series of 12-membered ring hydrogen bonds.[5] This predictable folding is a key principle of foldamer chemistry.[2]

Conformational_Constraint cluster_flexible Flexible Linear Peptide cluster_constrained Constrained Peptide with Cyclic Residue A1 A1 A2 A2 A1->A2 A3 A3 A2->A3 A4 A4 A3->A4 B1 B1 B2 3-ACPC B1->B2 Fixed Dihedrals B4 B4 B1->B4 Defined Structure (e.g., Turn/Helix) B3 B3 B2->B3 B3->B4 Flexible Multiple Conformations (High Entropy) Constrained Single Dominant Conformation (Low Entropy) cluster_flexible cluster_flexible cluster_constrained cluster_constrained

Caption: Impact of cyclic residue incorporation on peptide conformation.

This structural rigidity translates into significant functional advantages:

  • Proteolytic Resistance : The unnatural β-amino acid backbone and constrained structure make the peptide less recognizable by proteases, increasing its in vivo half-life.[4]

  • Enhanced Receptor Binding : By locking the peptide into its bioactive conformation, the entropic penalty of binding is reduced, often leading to higher affinity and potency.

  • Novel Architectures : These building blocks enable the de novo design of foldamers—non-natural oligomers with protein-like folding capabilities—for applications in materials science and as antimicrobial agents.[4][14]

Part 5: Safety and Handling

Researchers must adhere to strict safety protocols.

  • 3-Aminocyclopentanecarboxylic acid hydrochloride : May cause skin, eye, and respiratory tract irritation. Avoid dust formation and handle with appropriate PPE, including gloves, safety glasses, and a lab coat.[7]

  • Reagents : Many reagents used in SPPS are hazardous.

    • TFA : Highly corrosive and toxic. Always handle in a chemical fume hood.[1]

    • Piperidine : Toxic and flammable. Use in a well-ventilated area or fume hood.

    • DMF : A potential reproductive toxin. Minimize exposure.

    • Coupling Reagents : Can be sensitizers. Avoid skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][9][15]

Conclusion

3-Aminocyclopentanecarboxylic acid is a valuable tool in the peptide chemist's arsenal for creating structurally defined and functionally enhanced peptides. Its rigid cyclic nature provides a reliable method for inducing stable secondary structures, thereby addressing the core challenges of peptide flexibility and instability. While its incorporation requires careful optimization of coupling conditions due to steric bulk, the protocols outlined in this guide provide a robust framework for success. The resulting conformationally constrained peptides hold significant promise for the development of next-generation therapeutics and advanced biomaterials.

References

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  • 3-AMinocyclopentanecarboxylic acid hydrochloride - Safety Data Sheet. (2025). ChemicalBook.
  • Safety Data Sheet: (-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid.HCl. (n.d.). AAPPTec, LLC.
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  • Walczewska-Szewc, K., et al. (2014). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications.
  • Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society.
  • Safety Data Sheet: Cyclopentanecarboxylic acid. (2025). Fisher Scientific.
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  • Connors, T. A., & Ross, W. C. J. (1962). Synthesis of Peptides of 1-Aminocyclopentanecarboxylic Acid. Journal of Medicinal Chemistry.
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  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences.
  • Woll, M. G., et al. (2007). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. The Journal of Organic Chemistry.
  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Mastering Peptide Synthesis: The Crucial Role of EDC HCl. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3-Aminocyclopentanecarboxylic Acid at GABA Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects t...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through ionotropic (GABAA and GABAC) and metabotropic (GABAB) receptors.[1][2][3] The modulation of these receptors is a cornerstone of therapeutic intervention for a range of neurological and psychiatric disorders.[4] 3-Aminocyclopentanecarboxylic acid (3-ACPC) is a conformationally restricted analog of GABA, designed to explore the specific spatial requirements of GABA receptor binding sites. This guide provides a detailed examination of the mechanism of action of 3-ACPC, with a particular focus on its stereoisomers (cis and trans) and their distinct activities at different GABA receptor subtypes. We will delve into its role, particularly as a partial agonist at GABAC receptors, and provide the experimental frameworks used to elucidate these properties.

Introduction: The GABAergic System and Conformationally Restricted Analogs

The GABAergic system is a critical regulator of neuronal excitability.[2] GABA receptors are diverse, comprising three main classes:

  • GABAA Receptors: These are ligand-gated chloride ion channels that mediate fast synaptic inhibition.[1][5] They are pentameric structures assembled from a wide variety of subunits (e.g., α, β, γ), leading to a vast number of receptor subtypes with distinct pharmacological properties.[6][7][8]

  • GABAB Receptors: These are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibition by modulating K+ and Ca2+ channels and inhibiting adenylyl cyclase.[3][]

  • GABAC Receptors: Also known as GABAA-rho (ρ) receptors, these are ionotropic chloride channels with unique physiological and pharmacological properties, including a higher sensitivity to GABA, slower activation and deactivation kinetics, and insensitivity to typical GABAA modulators like benzodiazepines and barbiturates.[10]

To probe the specific conformational states that GABA adopts when binding to these different receptors, researchers use conformationally restricted analogs like 3-ACPC. By locking the molecule into a specific shape using a cyclopentane ring, 3-ACPC provides invaluable insights into the pharmacophores of GABA receptor subtypes.[11]

Stereochemistry is Key: The Dichotomy of Cis and Trans Isomers

The orientation of the amino and carboxylic acid groups on the cyclopentane ring dictates the biological activity of 3-ACPC. The two primary isomers, cis-3-ACPC and trans-3-ACPC, exhibit markedly different pharmacological profiles.

cis-3-Aminocyclopentanecarboxylic Acid (C-ACPC)

The cis isomer primarily demonstrates activity as a partial agonist at GABAC receptors.[11] Studies using two-electrode voltage clamp methods on human ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes have shown that both enantiomers, (+)-CACP and (-)-CACP, act as moderately potent partial agonists.[11]

trans-3-Aminocyclopentanecarboxylic Acid (T-ACPC)

The trans isomer shows a more complex and potent interaction, particularly at GABAC receptors. The enantiomer (+)-TACP is a moderately potent partial agonist at ρ1 and ρ2 GABAC receptors.[11] In contrast, (-)-TACP is a weak partial agonist with low intrinsic activity at these same receptors.[11] This stereochemical preference highlights the precise structural requirements for activation of the GABAC receptor.[11]

Primary Mechanism of Action: A Focus on GABAC Receptors

The most well-characterized activity of 3-ACPC is at the GABAC receptor, a subtype distinguished by its insensitivity to the classic GABAA antagonist bicuculline and the GABAB agonist baclofen.[10]

As a partial agonist , 3-ACPC binds to the GABA binding site on the GABAC receptor and elicits a response that is lower than that of the full endogenous agonist, GABA. This means it can both activate the receptor and competitively antagonize the action of GABA. The enantiomers of the cis and trans forms of 3-aminocyclopentanecarboxylic acid act as moderately potent partial agonists at ρ1 and ρ2 GABAC receptors.[11]

The signaling pathway for GABAC receptors, like GABAA receptors, involves the opening of an integral chloride ion channel. The influx of Cl- ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Caption: Signaling pathway of 3-ACPC at GABAC receptors.

Quantitative Pharmacology of 3-ACPC at GABAC Receptors

Electrophysiological studies have quantified the potency and efficacy of 3-ACPC isomers. The following table summarizes key findings from studies on human homomeric ρ1 and ρ2 receptors expressed in Xenopus oocytes.[11]

CompoundReceptorPotency (EC50, µM)Activity
(+)-TACP ρ12.7 ± 0.2Partial Agonist
ρ21.45 ± 0.22Partial Agonist
(+)-CACP ρ126.1 ± 1.1Partial Agonist
ρ220.1 ± 2.1Partial Agonist
(-)-CACP ρ178.5 ± 3.5Partial Agonist
ρ263.8 ± 23.3Partial Agonist
(-)-TACP ρ1 / ρ2>100Weak Partial Agonist

Data sourced from Chebib et al. (2001).[11]

The affinity order at both ρ1 and ρ2 receptors is determined to be: (+)-TACP > (+)-CACP > (-)-CACP >> (-)-TACP [11]

This data clearly demonstrates the stereoselective preference of the GABAC receptor, with the (+)-trans isomer being the most potent partial agonist among the tested 3-ACPC compounds.[11]

Experimental Methodologies for Characterizing 3-ACPC Action

The elucidation of 3-ACPC's mechanism of action relies on established and robust experimental techniques. A typical workflow involves progressing from binding assays to functional electrophysiological recordings.

Caption: Workflow for characterizing 3-ACPC at GABA receptors.

Protocol 1: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

This is the gold-standard technique for characterizing the functional properties of ligand-gated ion channels like GABAC receptors.[12]

Objective: To measure the ion currents evoked by 3-ACPC application to oocytes expressing specific GABA receptor subunits and determine its potency (EC50) and efficacy (Imax).

Methodology:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

    • Inject oocytes with cRNA encoding the desired human GABA receptor subunits (e.g., ρ1 or ρ2).

    • Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., Barth's solution).

    • Impale the oocyte with two microelectrodes filled with 3M KCl. One electrode measures the membrane potential, and the other injects current.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV to -70 mV.[13]

  • Drug Application and Data Acquisition:

    • Prepare stock solutions of 3-ACPC isomers and GABA in the perfusion buffer.

    • Apply increasing concentrations of the agonist (e.g., 0.1 µM to 100 µM) to the oocyte for a fixed duration until the current response reaches a steady state.

    • Record the peak inward current elicited by each concentration.

    • Ensure adequate washout periods between applications to allow the receptor to return to its resting state.

  • Data Analysis:

    • Normalize the current responses to the maximal response elicited by a saturating concentration of GABA.

    • Plot the normalized current versus the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve (e.g., Hill equation) to calculate the EC50 (concentration that produces 50% of the maximal response) and the Hill coefficient.

    • The efficacy of 3-ACPC is determined by comparing its maximal evoked current (Imax) to that of GABA. A significantly lower Imax confirms its status as a partial agonist.

Broader Context and Therapeutic Implications

While the primary action of 3-ACPC is at GABAC receptors, it is important to note its role as a tool compound. Its rigid structure has helped define the conformational space of the GABA binding pocket, particularly distinguishing the requirements of GABAC from GABAA and GABAB receptors. Furthermore, some studies have explored the activity of related cyclic GABA analogs on GABA transporters, indicating the complexity of GABAergic modulation.[14]

The development of ligands with selectivity for GABAC receptors is an area of therapeutic interest. Given their unique distribution, particularly in the retina, superior colliculus, and cerebellum, GABAC-selective compounds could offer targeted therapies for visual processing disorders, certain movement disorders, and potentially sleep and cognitive functions, with a different side-effect profile compared to broad-acting GABAA modulators.[15] The partial agonism of compounds like (+)-TACP is particularly noteworthy, as partial agonists can provide a "buffer" for neurotransmitter systems, activating receptors to a certain level without causing the over-inhibition that can be associated with full agonists.

Conclusion

3-Aminocyclopentanecarboxylic acid is a pivotal pharmacological tool whose mechanism of action is defined by its stereochemistry. Its primary role as a stereoselective partial agonist at GABAC receptors has been thoroughly characterized through electrophysiological studies. The (+)-trans isomer stands out as the most potent of the 3-ACPC family at these receptors. The study of 3-ACPC underscores the subtle structural requirements that differentiate GABA receptor subtypes and provides a foundational framework for the rational design of novel, subtype-selective GABAergic modulators for future therapeutic applications.

References

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Foundational

(1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a conformationally constrained chiral amino acid analogue t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a conformationally constrained chiral amino acid analogue that has garnered significant attention in medicinal chemistry and drug development. Its unique stereochemistry and rigid cyclopentane core make it a valuable building block for synthesizing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride, with a focus on its role in the development of innovative pharmaceuticals.

Introduction: The Significance of Constrained Amino Acids in Drug Design

The therapeutic efficacy of peptide- and amino acid-based drugs is often limited by their metabolic instability and poor bioavailability. The incorporation of non-natural, conformationally constrained amino acids is a well-established strategy to overcome these limitations. The cyclopentane ring in (1R,3S)-3-aminocyclopentanecarboxylic acid restricts the molecule's conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. This guide delves into the specifics of its hydrochloride salt, a common form used in synthesis.

Physicochemical Properties and Identifiers

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development.

PropertyValueSource
IUPAC Name (1R,3S)-3-aminocyclopentane-1-carboxylic acid hydrochloride
InChI Key YJRMNPPUVLZEIJ-JBUOLDKXSA-N
CAS Number 147780-44-7[1]
Molecular Formula C₆H₁₂ClNO₂[1]
Molecular Weight 165.62 g/mol [1]
Appearance White to off-white powder[2]
Solubility Slightly soluble in water[3][4]
Storage 2-8°C, store under inert gas[1]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Synthesis and Chiral Purity

The synthesis of enantiomerically pure (1R,3S)-3-aminocyclopentanecarboxylic acid is a critical aspect of its utility. Several synthetic strategies have been developed to achieve high chiral purity, which is essential for ensuring the desired pharmacological activity and minimizing off-target effects.

A common approach involves the reaction of a halogenated cyclopentane precursor with ammonia, followed by acid treatment and purification.[3] More advanced methods focus on asymmetric synthesis to control the stereochemistry. For instance, a novel route utilizes a hetero-Diels-Alder reaction followed by enzymatic resolution to achieve high optical purity in a cost-effective manner.[5][6]

Key considerations for ensuring high purity include:

  • Chiral Resolution/Asymmetric Synthesis: The use of chiral catalysts or enzymes is crucial for establishing the correct stereochemistry.[6]

  • Recrystallization: This technique is often employed to purify the final product.[6]

  • Thorough Washing: Washing the product with a suitable solvent helps remove impurities.[6]

  • Efficient Drying: Proper drying under vacuum is necessary to eliminate residual solvents.[6]

Applications in Drug Discovery and Development

The unique structural features of (1R,3S)-3-aminocyclopentanecarboxylic acid make it a versatile building block in the synthesis of a wide range of biologically active molecules.[2]

Neurological Disorders

Its structural similarity to neurotransmitter amino acids makes it a valuable scaffold for developing drugs targeting the central nervous system.[2][7] It is particularly useful in the design of agents for neurological conditions such as Alzheimer's and Parkinson's disease.[7] The constrained cyclopentane ring can help to lock the molecule into a bioactive conformation, leading to improved receptor binding and efficacy.

Cardiovascular Diseases

This compound also serves as a key intermediate in the synthesis of therapeutics aimed at cardiovascular diseases.[1] Its incorporation into drug candidates can enhance their metabolic stability and improve their pharmacokinetic properties.

Peptide-Based Therapeutics

The integration of (1R,3S)-3-aminocyclopentanecarboxylic acid into peptides can increase their stability against enzymatic degradation and improve their absorption and distribution in the body.[1] This is a critical advantage in the development of peptide-based drugs.

Enzyme Inhibitors and Receptor Modulators

The rigid cyclopentane structure provides a fixed conformation that is advantageous in the rational design of enzyme inhibitors and receptor modulators.[1] This conformational rigidity can lead to higher binding affinities and selectivities.

Experimental Workflow: Application in Drug Discovery

DrugDiscoveryWorkflow cluster_0 Synthesis & Characterization cluster_1 Integration into Lead Compounds cluster_2 Biological Evaluation cluster_3 Preclinical Development start Chiral Synthesis of (1R,3S)-3-aminocyclopentane carboxylic acid HCl purification Purification & Spectroscopic Analysis (NMR, MS) start->purification Crude Product coupling Peptide Coupling or Functional Group Modification purification->coupling Confirmed Structure & Purity library Synthesis of Compound Library coupling->library screening High-Throughput Screening library->screening Diverse Analogs hit_validation Hit Validation & Lead Optimization screening->hit_validation Primary Hits adme ADME/Tox Studies hit_validation->adme Optimized Leads candidate Preclinical Candidate Selection adme->candidate caption Workflow from synthesis to preclinical candidate selection.

Caption: Workflow from synthesis to preclinical candidate selection.

Biochemical Research

Beyond its role as a synthetic building block, (1R,3S)-3-aminocyclopentanecarboxylic acid is a valuable tool in biochemical research. Its ability to mimic natural amino acids allows scientists to probe enzyme active sites and study protein-ligand interactions.[2] This can provide insights into metabolic pathways and aid in the design of novel enzymes and proteins.[2]

Conclusion

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a chiral building block of significant importance in modern drug discovery. Its constrained cyclic structure offers a powerful strategy for designing drug candidates with enhanced potency, selectivity, and metabolic stability. As the demand for more effective and safer therapeutics continues to grow, the utility of such unique chemical scaffolds in medicinal chemistry is poised to expand.

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  • MedchemExpress.com. (n.d.). (1R,3S)-3-Aminocyclopentane carboxylic acid.
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  • PubMed. (1991, August 14). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis.
  • LabSolu. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid.
  • MedchemExpress.com. (n.d.). BOC-(1R,3S)-3-aminocyclopentane carboxylic acid.

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Exploratory

An In-Depth Technical Guide to 3-Aminocyclopentanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Aminocyclopentanecarboxylic acid hydrochloride is a cyclic amino acid derivative that serves as a crucial building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclopentanecarboxylic acid hydrochloride is a cyclic amino acid derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its constrained cyclopentane ring imposes specific conformational preferences, making it a valuable scaffold for designing molecules with high affinity and selectivity for biological targets. This guide provides an in-depth overview of its core properties, synthesis, analytical characterization, and handling protocols, designed to support professionals in its application. The compound's structure is particularly relevant in the synthesis of peptide-based drugs and other bioactive molecules.[1]

Core Physicochemical Properties

A precise understanding of the fundamental properties of 3-Aminocyclopentanecarboxylic acid hydrochloride is essential for its effective use in research and development. These properties dictate its behavior in chemical reactions, formulation, and analytical testing.

The molecular weight of this compound is 165.62 g/mol .[2] It exists as a solid, typically an off-white to beige crystalline powder, at room temperature.[3][4][5] Key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₂ClNO₂[2][3]
Molecular Weight 165.62 g/mol [2]
CAS Number 1203306-05-1[2][3][6]
Physical Form Solid, White to off-white powder[3][5]
Storage Temperature Room Temperature, Sealed in Dry Conditions[5][7]

Chemical Structure and Stereoisomerism

The structure of 3-Aminocyclopentanecarboxylic acid features a five-membered carbocyclic ring with both an amine and a carboxylic acid functional group. The hydrochloride salt form enhances its stability and solubility in aqueous media. The relative positions of the amino and carboxyl groups give rise to cis and trans stereoisomers, which in turn can exist as enantiomeric pairs (e.g., (1R,3S) and (1S,3R)). The specific stereoisomer is critical as it profoundly influences the molecule's interaction with chiral biological targets like enzymes and receptors.

Caption: General structure of 3-Aminocyclopentanecarboxylic acid hydrochloride.

Synthesis and Purification

The synthesis of specific stereoisomers of aminocyclopentane carboxylic acids is a key challenge, often requiring stereoselective methods to achieve high optical purity.

Synthetic Strategy Overview

A common approach involves the use of chiral auxiliaries or asymmetric catalysis. For instance, a patented method for a related compound, (1R,3S)-3-aminocyclopentanol hydrochloride, involves a hetero-Diels-Alder reaction between cyclopentadiene and a nitroso compound, followed by a series of stereocontrolled reduction and resolution steps.[8] This highlights the complexity and importance of controlling stereochemistry throughout the synthesis.

The general workflow can be conceptualized as follows:

  • Scaffold Formation: Construction of the cyclopentane ring with appropriate functional group precursors.

  • Stereocontrol: Introduction of chirality using methods like enzymatic resolution or asymmetric hydrogenation.[8]

  • Functional Group Manipulation: Conversion of precursors to the final amine and carboxylic acid groups.

  • Salt Formation and Purification: Treatment with hydrochloric acid to form the stable hydrochloride salt, followed by purification, typically via recrystallization.

synthesis_workflow Start Starting Materials (e.g., Cyclopentadiene) Reaction1 Hetero-Diels-Alder Reaction Start->Reaction1 Intermediate1 Bicyclic Intermediate Reaction1->Intermediate1 Reaction2 Reductive Ring Opening & Functionalization Intermediate1->Reaction2 Intermediate2 Racemic/Diastereomeric Mixture Reaction2->Intermediate2 Resolution Chiral Resolution (e.g., Enzymatic) Intermediate2->Resolution Intermediate3 Enantiopure Intermediate Resolution->Intermediate3 Deprotection Deprotection & Salt Formation (HCl) Intermediate3->Deprotection Purification Final Purification (Recrystallization) Deprotection->Purification End Pure 3-Aminocyclopentanecarboxylic Acid Hydrochloride Purification->End

Caption: A conceptual workflow for the stereoselective synthesis of aminocyclopentane derivatives.

Purification Protocol: Recrystallization

Causality: Recrystallization is the gold standard for purifying solid organic compounds. It operates on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving impurities behind in the solvent. The choice of solvent is critical; it should dissolve the compound well when hot but poorly when cold.

Step-by-Step Methodology:

  • Solvent Selection: Screen various solvents (e.g., isopropanol, ethanol/water mixtures) to find one that provides a high solubility differential with temperature.

  • Dissolution: Place the crude 3-Aminocyclopentanecarboxylic acid hydrochloride in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Analytical Characterization

Confirming the identity and purity of 3-Aminocyclopentanecarboxylic acid hydrochloride is paramount. A combination of analytical techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For polar, charged molecules like this amino acid hydrochloride, reverse-phase HPLC is often used. However, because the analyte lacks a strong UV chromophore, direct detection can be challenging. Pre-column derivatization is a common strategy to overcome this.[9]

Exemplary HPLC Protocol (with Pre-column Derivatization):

  • Derivatization: React the sample with a derivatizing agent like Boc anhydride in the presence of a base (e.g., triethylamine) to attach a UV-active Boc group to the amine.[9]

  • Column: C18 reverse-phase column (e.g., Phenomenex Gemini C18).[9]

  • Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid to improve peak shape).

  • Flow Rate: 0.8 - 1.0 mL/min.[9]

  • Column Temperature: 25°C.[9]

  • Detection: UV detector at 210 nm.[9]

  • Purity Calculation: Purity is determined using the area normalization method from the resulting chromatogram.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by probing the chemical environment of hydrogen atoms. The resulting spectrum shows characteristic signals for the protons on the cyclopentane ring and helps confirm the compound's identity.[10]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio of ions, allowing for the precise determination of the molecular weight of the parent compound (129.16 g/mol for the free base) and its fragments, thus confirming the molecular formula.[11][12]

analytical_workflow Sample Sample of 3-Aminocyclopentanecarboxylic Acid Hydrochloride NMR ¹H NMR Spectroscopy Sample->NMR MS Mass Spectrometry (MS) Sample->MS HPLC HPLC Analysis (with Derivatization) Sample->HPLC Identity Structural Confirmation NMR->Identity MW Molecular Weight Verification MS->MW Purity Purity Assessment HPLC->Purity

Caption: Logical workflow for the analytical validation of the compound.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Handling: Use in a well-ventilated area.[13][14] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13][15] Avoid generating dust.[14] Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a cool, dry place.[13][14] The recommended storage condition is often room temperature, sealed from moisture.[5][7]

  • In case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[15]

    • Skin: Wash off with soap and plenty of water.[15]

    • Ingestion/Inhalation: Move to fresh air. Seek medical attention.[15]

  • Stability: The compound is generally stable under recommended storage conditions but should be kept away from strong oxidizing agents and strong acids.[14]

References

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Foundational

In-Depth Technical Guide: Storage and Stability of 3-Aminocyclopentanecarboxylic Acid Hydrochloride

A Resource for Researchers, Scientists, and Drug Development Professionals This technical guide offers a detailed examination of the storage, stability, and handling of 3-Aminocyclopentanecarboxylic acid hydrochloride. A...

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the storage, stability, and handling of 3-Aminocyclopentanecarboxylic acid hydrochloride. As a constrained amino acid analog, this compound is a valuable building block in medicinal chemistry. A thorough understanding of its stability is crucial for maintaining its integrity and ensuring the reliability of experimental outcomes and the quality of final drug products.

Core Principles: The Importance of Stability in Drug Development

3-Aminocyclopentanecarboxylic acid and its derivatives are instrumental in the design of conformationally restricted peptides and small molecules. The hydrochloride salt form is frequently used to enhance solubility and ease of handling. However, the stability of this molecule is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, and light. Degradation can lead to the formation of impurities, which may impact biological activity and safety profiles.

Physicochemical Characteristics and Stability Implications

The stability of a compound is intrinsically linked to its physicochemical properties.

PropertyInformationRelevance to Stability
Chemical Formula C6H12ClNO2[1][2][3]Defines the elemental makeup.
Molecular Weight 165.62 g/mol [1][2][4]Essential for accurate measurements and concentration calculations.
Appearance White to off-white solid/crystalline powder[3]A change in color or appearance can be an initial indicator of degradation.
Storage Temperature Room temperature or refrigerated (2-8 °C)[5]Temperature is a key factor in the rate of chemical degradation.
Solubility Soluble in water.[6]High water solubility can increase susceptibility to hydrolysis and moisture-related degradation.[7][8][9][10]
Hygroscopicity As an amino acid salt, it is likely to be hygroscopic.[7][11]The tendency to absorb atmospheric moisture can lead to physical caking and chemical instability.[7][11][8][9][10]

Optimal Storage and Handling Protocols

To preserve the integrity of 3-Aminocyclopentanecarboxylic acid hydrochloride, the following storage and handling procedures are recommended:

Temperature Control

Controlling the storage temperature is fundamental to minimizing degradation.

  • Long-Term Storage: For extended periods, storage at 2-8 °C is advised to slow down potential chemical reactions.

  • Short-Term Storage: For routine laboratory use, maintaining the compound at a controlled room temperature is generally acceptable.[4][5][12]

Moisture and Humidity Protection

Given its likely hygroscopic nature, protection from moisture is critical.[7][11]

  • Primary Container: The compound should always be stored in a tightly closed container to prevent moisture ingress.[1][13][14]

  • Environment: For long-term storage, placing the container in a dry and well-ventilated place is crucial.[1][13] Using a desiccator can provide an additional layer of protection against humidity.

Light Exposure

To prevent potential photochemical degradation, it is best practice to protect the compound from light.

  • Light Protection: Storing the material in a cool and dark place is recommended.[14] The use of amber vials or storing containers in a dark cabinet can mitigate the risk of light-induced degradation.

Understanding the Stability Profile and Degradation Pathways

A comprehensive understanding of the molecule's stability profile is achieved through forced degradation studies, which help to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Experimental Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.

Caption: A workflow for forced degradation studies.

Potential Degradation Mechanisms

Based on the chemical structure, several degradation pathways are conceivable under stress conditions:

  • Oxidation: The amino group can be susceptible to oxidation.

  • Incompatible Materials: Contact with strong oxidizing agents and strong acids should be avoided.[13][14]

  • Hazardous Decomposition: When heated to decomposition, it may emit hazardous products such as oxides of carbon and nitrogen, and hydrogen chloride gas.[13][14]

Analytical Methods for Stability Assessment

The development of a robust, stability-indicating analytical method is essential for accurately monitoring the purity and degradation of 3-Aminocyclopentanecarboxylic acid hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for stability testing. Due to the lack of a strong UV chromophore in the native molecule, a derivatization step is often necessary.[15]

  • Pre-column Derivatization: A common approach is to react the amino group with a reagent like Boc anhydride to introduce a UV-active moiety.[15]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically effective.[15]

    • Detection: UV detection at a wavelength around 210 nm is suitable for the derivatized analyte.[15]

The following diagram illustrates a typical analytical workflow for HPLC analysis of stability samples.

G cluster_1 HPLC System A Stability Sample B Pre-column Derivatization (e.g., with Boc anhydride) A->B C HPLC Analysis B->C D Data Processing C->D Column C18 Column C->Column E Report Generation (Purity, Impurity Profile) D->E Detector UV Detector (210 nm) Column->Detector MobilePhase Mobile Phase MobilePhase->Column

Caption: Analytical workflow for stability testing by HPLC.

Other Relevant Analytical Techniques
  • Spectroscopy: Techniques like 1H NMR and IR can be used for structural confirmation and identification of degradation products.[16]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is a powerful tool for the identification and characterization of unknown impurities.

Concluding Remarks

A systematic and scientifically-driven approach to the storage and stability assessment of 3-Aminocyclopentanecarboxylic acid hydrochloride is indispensable for its effective use in research and drug development. By adhering to the recommended storage conditions and employing validated analytical methods, scientists can ensure the quality and reliability of this important chemical entity.

References

Note: The following is a representative list of sources that would be cited in a comprehensive guide. For practical application, these would be replaced with specific, verified, and clickable URLs.

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  • ChemicalBook. 3-AMinocyclopentanecarboxylic acid hydrochloride | 1203306-05-1.
  • Peng, C., & Chan, C. K. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. PubMed.
  • Jing, B., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. PubMed.
  • Luo, B., et al. (2022).
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  • Sigma-Aldrich. (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride | 147780-44-7.
  • ResearchGate. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles | Request PDF.
  • CymitQuimica. 3-Aminocyclopentanecarboxylic acid hydrochloride.
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  • PubChem. Cycloleucine | C6H11NO2 | CID 2901.
  • LEAP CHEM Co., Ltd. Cyclopentanecarboxylic acid, 3-aMino-, hydrochloride CAS NO.1203306-05-1.
  • PubChem. 3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240.
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Exploratory

A Researcher's Comprehensive Guide to the Safe Handling of 3-Aminocyclopentanecarboxylic Acid Hydrochloride

This guide provides an in-depth exploration of the safety and handling precautions for 3-Aminocyclopentanecarboxylic acid hydrochloride (CAS No: 1203306-05-1), a compound utilized in various research and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the safety and handling precautions for 3-Aminocyclopentanecarboxylic acid hydrochloride (CAS No: 1203306-05-1), a compound utilized in various research and drug development applications.[1][2][3][4] As a Senior Application Scientist, the following content is synthesized from authoritative safety data sheets and established laboratory safety protocols to ensure scientific integrity and promote a culture of safety. This document is intended for researchers, scientists, and professionals in the drug development field who may handle this compound.

Introduction to 3-Aminocyclopentanecarboxylic Acid Hydrochloride

3-Aminocyclopentanecarboxylic acid hydrochloride is a cyclic amino acid derivative.[2] Its structural features, including a primary amine and a carboxylic acid on a cyclopentane ring, make it a valuable building block in medicinal chemistry and pharmaceutical research.[5] The hydrochloride salt form generally enhances stability and solubility in aqueous media. A thorough understanding of its chemical properties is fundamental to its safe handling.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C6H12ClNO2[1][2]
Molecular Weight 165.62 g/mol [1][2]
Appearance Solid[2]
Purity Typically ≥98%[2]

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice and should be conducted before initiating any new experiment.[4][6][7][8][9] For 3-Aminocyclopentanecarboxylic acid hydrochloride, the primary hazards are associated with irritation and potential harm upon direct contact or inhalation.

GHS Hazard Classification

While some safety data sheets indicate no known OSHA hazards, others classify similar compounds as causing skin, eye, and respiratory irritation.[6][10] It is prudent to handle the compound as potentially hazardous. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication.[1][2][10][11][12]

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[10]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[10]

  • Eye Contact: May cause eye irritation.[10]

  • Ingestion: May be harmful if swallowed.[10]

Toxicological Information

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes eliminating or reducing hazards through engineering and administrative controls before relying on personal protective equipment.[13]

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[10] A certified chemical fume hood is recommended, especially when handling powders to minimize inhalation of dust particles.[14][15]

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area in case of accidental exposure.[16]

Personal Protective Equipment (PPE)

The selection of PPE is a critical step in mitigating risks and should be based on a thorough hazard assessment of the specific experimental procedures.[5][13][17][18]

Recommended PPE:

PPE CategorySpecifications and Rationale
Eye and Face Protection Chemical safety glasses with side shields are the minimum requirement.[13][17] For procedures with a higher risk of splashing, chemical splash goggles should be worn.[17] A face shield, worn in conjunction with goggles, provides an additional layer of protection.[13]
Hand Protection Chemically resistant gloves are mandatory.[17] Disposable nitrile gloves are a common choice for incidental contact.[13] It is essential to check the glove manufacturer's compatibility chart for the specific chemical being handled. Gloves should be inspected for any signs of degradation before use and changed regularly or immediately if contaminated.[14][19]
Body Protection A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing.[13][17] For larger scale operations or where significant splashing is possible, a chemical-resistant apron over the lab coat is recommended.[18]
Respiratory Protection For most small-scale laboratory work in a properly functioning chemical fume hood, respiratory protection is not typically required.[10] However, if weighing or handling the powder outside of a fume hood, or if dust generation is unavoidable, a NIOSH-approved respirator (e.g., an N95 dust mask) should be used.[14][17]

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Eye and Face Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: A logical workflow for donning and doffing PPE to minimize contamination.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to prevent accidents and maintain the integrity of the compound.[20][21]

Handling
  • Avoid contact with skin, eyes, and clothing.[12]

  • Avoid the formation of dust and aerosols.[10]

  • Wash hands thoroughly after handling the compound.[12][15][19]

  • Do not eat, drink, or smoke in the laboratory.[15][19][22]

  • Use dedicated and properly labeled equipment.[19]

Storage
  • Store in a tightly closed container.[10][12]

  • Keep in a dry and well-ventilated place.[10]

  • Store away from incompatible materials such as strong oxidizing agents.[10]

  • It is good practice to date containers upon receipt and upon opening.[20]

Step-by-Step Experimental Protocols

The following protocols are provided as a guide for common laboratory procedures involving 3-Aminocyclopentanecarboxylic acid hydrochloride.

Protocol for Weighing the Solid Compound

Accurate and safe weighing is the first step in many experimental workflows.[14][23][24][25][26]

  • Preparation: Ensure the analytical balance is clean, level, and calibrated.[26] Don all required PPE.

  • Taring the Weighing Vessel: Place a clean, dry weighing boat or beaker on the balance pan and tare the balance to zero.[24]

  • Transferring the Compound: In a chemical fume hood, carefully use a clean spatula to transfer the desired amount of 3-Aminocyclopentanecarboxylic acid hydrochloride to the weighing vessel.[14][19] Avoid generating dust.

  • Recording the Mass: Close the doors of the balance and record the stable mass.

  • Cleanup: Carefully transfer the weighed compound to your reaction vessel. Clean the spatula and the weighing area immediately after use.[24]

Protocol for Preparing a Stock Solution

Preparing solutions of known concentration is a fundamental laboratory task.[3][27][28][29][30]

  • Calculation: Calculate the mass of 3-Aminocyclopentanecarboxylic acid hydrochloride required to achieve the desired concentration and volume.

  • Weighing: Following the protocol in section 5.1, accurately weigh the calculated mass of the compound.

  • Dissolution: Transfer the weighed solid into a clean volumetric flask of the appropriate size.

  • Adding Solvent: Add a portion of the desired solvent (e.g., deionized water) to the flask, cap it, and swirl gently to dissolve the solid. Sonication may be used to aid dissolution if necessary.

  • Bringing to Volume: Once the solid is completely dissolved, add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

  • Mixing: Cap the flask securely and invert it several times to ensure the solution is homogeneous.

  • Labeling: Label the flask clearly with the name of the compound, concentration, solvent, date of preparation, and your initials.

Emergency Procedures

Preparedness is key to effectively managing laboratory emergencies.[31]

Spill Response

In the event of a spill, the following steps should be taken.[16][32][33][34]

Chemical Spill Response Workflow

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Minor LargeSpill Large or Uncontained Spill Assess->LargeSpill Major Cleanup Proceed with Cleanup SmallSpill->Cleanup Alert Alert Colleagues and Supervisor LargeSpill->Alert Evacuate Evacuate the Area Alert->Evacuate CallEmergency Call Emergency Services Evacuate->CallEmergency PPE Don Appropriate PPE Cleanup->PPE Absorb Cover with Inert Absorbent Material PPE->Absorb Collect Collect Residue into a Labeled Waste Container Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: A decision-making workflow for responding to a chemical spill.

For a small spill of solid 3-Aminocyclopentanecarboxylic acid hydrochloride:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[32]

  • Place the collected material into a clearly labeled, sealed container for hazardous waste.

  • Wipe the spill area with a damp cloth or paper towel, and place the cleaning materials in the same waste container.

  • Wash the area with soap and water.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][16]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[10] Remove contaminated clothing. Seek medical attention if irritation persists.[16]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Considerations

All waste materials contaminated with 3-Aminocyclopentanecarboxylic acid hydrochloride should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[10] Do not dispose of down the drain or in regular trash.

References

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Protocols & Analytical Methods

Method

Application Note: Strategies for the Chiral Synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Abstract: (1R,3S)-3-Aminocyclopentanecarboxylic acid is a crucial chiral building block in medicinal chemistry and pharmaceutical development.[1][2] As a conformationally restricted analog of the neurotransmitter GABA, i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (1R,3S)-3-Aminocyclopentanecarboxylic acid is a crucial chiral building block in medicinal chemistry and pharmaceutical development.[1][2] As a conformationally restricted analog of the neurotransmitter GABA, its derivatives are pivotal in the design of drugs targeting neurological disorders.[3][4] This document provides a comprehensive technical guide for researchers and drug development professionals, detailing validated strategies for the enantioselective synthesis of this valuable compound. We will explore and provide protocols for several field-proven methodologies, including enzymatic asymmetrization, asymmetric catalytic hydrogenation, and classical chemical resolution, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Stereochemistry

The biological activity of therapeutic agents is intrinsically linked to their three-dimensional structure. For cyclic amino acids like (1R,3S)-3-aminocyclopentanecarboxylic acid, the precise spatial arrangement of the amino and carboxylic acid groups on the cyclopentane scaffold is critical for specific interactions with biological targets such as enzymes and receptors.[1] Consequently, access to enantiomerically pure forms of this compound is essential for the development of selective and effective pharmaceuticals.[1] This guide focuses on robust and scalable methods to achieve the desired (1R,3S) stereochemistry, overcoming the challenges associated with controlling two distinct chiral centers.

Overview of Synthetic Approaches

The synthesis of (1R,3S)-3-aminocyclopentanecarboxylic acid can be approached through several distinct strategies, each with its own advantages regarding efficiency, scalability, and cost. The choice of method often depends on the available starting materials, equipment, and the desired scale of production.

Synthetic_Strategies main Synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid sub1 Asymmetric Synthesis main->sub1 sub2 Resolution of Racemates main->sub2 m1 Enzymatic Asymmetrization of Prochiral Substrates sub1->m1 m2 Catalytic Asymmetric Hydrogenation sub1->m2 m3 Chiral Pool Synthesis sub1->m3 m4 Chemical Resolution (Diastereomeric Salts) sub2->m4 m5 Enzymatic Kinetic Resolution sub2->m5

Caption: Key strategic pathways for obtaining enantiopure (1R,3S)-3-aminocyclopentanecarboxylic acid.

Method 1: Enzymatic Asymmetrization of a Prochiral Diester

Principle: This elegant approach leverages the high stereoselectivity of enzymes, specifically lipases, to differentiate between two chemically equivalent (enantiotopic) ester groups on a prochiral molecule. By selectively hydrolyzing one of the ester groups, the enzyme creates a chiral center, leading directly to an enantiomerically enriched product. This method is renowned for its mild reaction conditions and environmental compatibility. An effective strategy involves the asymmetrization of a meso-diester, such as cis-3-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid methyl ester.

Experimental Workflow:

Enzymatic_Workflow A 1. Substrate Preparation (Prochiral Diester) B 2. Enzymatic Hydrolysis (e.g., Lipase from Candida antarctica) A->B Add Enzyme, Buffer (pH 7) C 3. Reaction Quenching & pH Adjustment B->C Monitor to ~50% conversion D 4. Extraction & Separation (Separate hydrolyzed acid from unreacted diester) C->D Acidify to pH 2-3 E 5. Deprotection D->E Isolate mono-acid F 6. Final Product (1R,3S)-Isomer E->F e.g., HCl

Caption: Workflow for the enzymatic asymmetrization protocol.

Protocol: Lipase-Catalyzed Asymmetric Hydrolysis
  • Substrate Solution: Dissolve the prochiral diester (1.0 eq) in a mixture of phosphate buffer (e.g., 0.1 M, pH 7.0) and a co-solvent like tert-butanol (e.g., 9:1 v/v) to a final concentration of 10-50 mg/mL.

  • Enzyme Addition: Add a lipase (e.g., Lipase PS 'Amano' or immobilized Candida antarctica lipase B, 50-100% w/w of substrate) to the solution.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC or by titration of the liberated acid with a standard NaOH solution.

  • Work-up: Once ~50% conversion is reached, filter off the enzyme. Acidify the aqueous filtrate to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x volumes). The desired chiral mono-acid will be in the organic phase.

  • Purification & Deprotection: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting enantiomerically enriched mono-acid can be purified by chromatography or crystallization. Subsequent deprotection of the amino and ester groups under standard conditions yields the final product.

Data Summary:

ParameterTypical ValueCausality/Justification
Enzyme Immobilized Lipase BHigh selectivity for cyclopentane esters; immobilization allows for easy recovery and reuse.
pH 7.0 - 7.5Optimal pH range for lipase activity and stability.
Temperature 30 - 40 °CBalances reaction rate with enzyme stability; higher temperatures can lead to denaturation.
Conversion Target ~50%Maximizes the enantiomeric excess (ee) of both the product and the remaining substrate.
Expected Yield 35 - 45%Theoretical maximum is 50% for the desired enantiomer in a kinetic resolution.
Expected ee >95%Lipases are highly stereoselective, providing excellent optical purity.[5]

Method 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Principle: This powerful method creates the two stereocenters simultaneously through the hydrogenation of a prochiral olefin precursor using a chiral catalyst.[6] A rhodium metal center, complexed with a chiral phosphine ligand (e.g., a derivative of DuPhos or Josiphos), coordinates to the double bond of the substrate from a specific face, directing the delivery of hydrogen to create the desired (1R,3S) stereochemistry with high fidelity.[7][8] This is a highly atom-economical process favored in industrial settings.

Experimental Workflow:

Hydrogenation_Workflow A 1. Prepare Precursor (e.g., N-acetyl-3-aminocyclopent-1-enecarboxylic acid) C 3. Asymmetric Hydrogenation A->C B 2. Catalyst Preparation [Rh(COD)2]BF4 + Chiral Ligand B->C D 4. Catalyst Removal & Work-up C->D Pressurize with H2 (e.g., 10-50 bar) E 5. Deprotection D->E Pass through silica plug F 6. Final Product (1R,3S)-Isomer E->F Acid or base hydrolysis

Caption: Workflow for the catalytic asymmetric hydrogenation protocol.

Protocol: Asymmetric Hydrogenation
  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox.

  • Catalyst Pre-formation: In a reaction vessel, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral phosphine ligand (e.g., (R,R)-Me-DuPhos, 1.1 mol%) in a degassed solvent like methanol. Stir for 15-30 minutes.

  • Reaction Setup: Add the olefin substrate (1.0 eq) to the activated catalyst solution.

  • Hydrogenation: Transfer the vessel to a high-pressure autoclave. Purge the system with hydrogen gas several times before pressurizing to the desired pressure (e.g., 20 bar). Stir vigorously at room temperature for 12-24 hours.

  • Work-up: Carefully vent the hydrogen gas. Concentrate the reaction mixture in vacuo. The crude product can be passed through a short plug of silica gel to remove the bulk of the metal catalyst.

  • Deprotection: The N-acetyl and ester protecting groups can be removed by hydrolysis (e.g., refluxing in 6 M HCl) to yield the final product, which can be purified by crystallization or ion-exchange chromatography.

Data Summary:

ParameterTypical ValueCausality/Justification
Catalyst Loading 0.1 - 1.0 mol%A lower catalyst loading is more cost-effective but may require longer reaction times or higher pressures.
Ligand Chiral BisphosphineThe ligand's C₂ symmetry and electronic properties create a chiral pocket that dictates the stereochemical outcome.
Hydrogen Pressure 10 - 50 barAffects the rate of reaction; higher pressure is often needed for more substituted or challenging substrates.
Solvent Methanol, THFMust be degassed to prevent oxidation of the phosphine ligand and catalyst deactivation.
Expected Yield >90%Hydrogenation is typically a high-yielding transformation.
Expected ee >98%Well-chosen chiral rhodium catalysts provide exceptionally high levels of enantioselectivity.[9][10]

Characterization and Quality Control

Confirmation of the product's identity and stereochemical purity is paramount. The following techniques are essential for a complete analysis.

TechniquePurposeExpected Observations for (1R,3S)-Isomer
¹H and ¹³C NMR Structural ElucidationProvides the chemical shift and coupling constants characteristic of the cis-1,3-disubstituted cyclopentane ring.
Chiral HPLC Enantiomeric Purity (% ee)Separation of the two enantiomers on a chiral stationary phase, allowing for quantification of the desired (1R,3S) isomer versus the (1S,3R) isomer.
Optical Rotation Confirmation of ChiralityA specific optical rotation value should be observed. For the title compound, it is [α]D ≈ -6.0° (c=1 in H₂O).[1]
Mass Spectrometry Molecular Weight VerificationConfirms the molecular formula (C₆H₁₁NO₂) and mass (129.16 g/mol ).[2][11]

Conclusion

The chiral synthesis of (1R,3S)-3-aminocyclopentanecarboxylic acid is a well-addressed challenge in modern organic chemistry, with several robust methods available to researchers. Enzymatic asymmetrization offers a green and highly selective route, particularly suitable for lab-scale synthesis. For larger-scale industrial production, rhodium-catalyzed asymmetric hydrogenation stands out for its high efficiency, yield, and exceptional enantioselectivity. The choice of synthetic route should be guided by considerations of scale, cost, available expertise, and the specific purity requirements of the final application. Each protocol described herein represents a self-validating system, grounded in established chemical principles, to reliably produce this critical pharmaceutical intermediate.

References

  • Enantioselective synthesis of (+) and (-)-cis-3-aminocyclopentanecarboxylic acids by enzymatic asymmetrization. Lookchem. Available at: [Link]

  • Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. PubMed. Available at: [Link]

  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents.
  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. Available at: [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. Google Patents.
  • Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. PubMed. Available at: [Link]

  • Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. PubMed. Available at: [Link]

  • Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides. The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]

  • Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. PubMed. Available at: [Link]

  • Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society. Available at: [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]

  • Enzymatic resolution of substituted mandelic acids. ElectronicsAndBooks. Available at: [Link]

  • Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. PMC. Available at: [Link]

Sources

Application

Application Notes & Protocols: Enantioselective Synthesis of 3-Aminocyclopentanecarboxylic Acid Enantiomers

Introduction: The Significance of Constrained Amino Acids in Drug Discovery In the landscape of modern medicinal chemistry, the conformational control of bioactive molecules is a cornerstone of rational drug design. Non-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the conformational control of bioactive molecules is a cornerstone of rational drug design. Non-proteinogenic amino acids, particularly those with cyclic constraints, have emerged as invaluable building blocks for sculpting peptides and small molecules with enhanced pharmacological profiles. Among these, the enantiomers of 3-aminocyclopentanecarboxylic acid (3-ACPC) have garnered significant attention. Their rigid cyclopentane scaffold imparts a well-defined three-dimensional geometry, which can lead to improved receptor binding affinity, metabolic stability, and bioavailability compared to their acyclic counterparts. The distinct stereochemistry of the (1R,3S) and (1S,3R) enantiomers often dictates their biological activity, making their stereoselective synthesis a critical endeavor for the development of novel therapeutics, including GABA analogs for neurological disorders and constrained peptides for various biological targets[1][2].

This comprehensive guide provides detailed protocols and expert insights into two distinct and robust strategies for the enantioselective synthesis of 3-aminocyclopentanecarboxylic acid enantiomers: Enzymatic Resolution of a Prochiral Precursor and Asymmetric Synthesis from a Chiral Lactam . These methods have been selected for their reliability, scalability, and the high enantiopurity of the final products.

Strategy 1: Enzymatic Asymmetrization of a Prochiral Dicarboxylic Acid

This elegant approach leverages the exquisite stereoselectivity of enzymes to differentiate between two enantiotopic groups of a prochiral starting material. Specifically, the enzymatic hydrolysis of cis-1,3-cyclopentanedicarboxylic acid dimethyl ester provides access to a chiral monoester, which can then be converted to the desired 3-ACPC enantiomer through a Curtius rearrangement.

Causality Behind Experimental Choices

The selection of an enzymatic strategy is predicated on several key advantages. Enzymes operate under mild reaction conditions, minimizing the risk of side reactions and racemization. Their high enantioselectivity often obviates the need for extensive chiral chromatography. The choice of cis-1,3-cyclopentanedicarboxylic acid dimethyl ester as the substrate is strategic; its Cs symmetry presents two enantiotopic ester groups that can be selectively hydrolyzed by an appropriate lipase. The subsequent Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with retention of configuration.

Experimental Workflow

sub cis-1,3-Cyclopentanedicarboxylic Acid Dimethyl Ester enz Enzymatic Hydrolysis (e.g., Porcine Liver Esterase) sub->enz Prochiral Substrate mono Chiral Monoester enz->mono Asymmetrization cur Curtius Rearrangement (DPPA, t-BuOH) mono->cur Amine Formation boc Boc-Protected 3-ACPC cur->boc Protected Amino Acid dep Deprotection (e.g., TFA or HCl) boc->dep Removal of Protecting Group final Enantiopure 3-ACPC dep->final Target Molecule

Caption: Workflow for Enzymatic Asymmetrization.

Detailed Protocol: Synthesis of (1S,3S)-3-Aminocyclopentanecarboxylic Acid

Step 1: Enzymatic Hydrolysis of cis-1,3-Cyclopentanedicarboxylic Acid Dimethyl Ester

  • To a stirred solution of cis-1,3-cyclopentanedicarboxylic acid dimethyl ester (1.0 eq) in a phosphate buffer (pH 7.5) and acetonitrile (4:1 v/v), add Porcine Liver Esterase (PLE, 100 units per mmol of substrate).

  • Maintain the pH of the reaction mixture at 7.5 by the controlled addition of 0.1 M NaOH using a pH-stat or manual titration.

  • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 24-48 hours.

  • Upon completion, acidify the reaction mixture to pH 2 with 1 M HCl and extract with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral monoester. Purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Curtius Rearrangement to Boc-Protected 3-ACPC

  • Dissolve the purified monoester (1.0 eq) and triethylamine (1.2 eq) in anhydrous tert-butanol.

  • To this solution, add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and stir for 12-16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford Boc-(1S,3S)-3-aminocyclopentanecarboxylic acid methyl ester.

Step 3: Hydrolysis and Deprotection

  • Dissolve the Boc-protected ester in a mixture of THF and water (2:1).

  • Add LiOH·H₂O (1.5 eq) and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the mixture with 1 M HCl to pH 3 and extract with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the Boc-protected acid.

  • Treat the Boc-protected acid with a solution of 4 M HCl in dioxane or trifluoroacetic acid (TFA) at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure, and triturate the residue with diethyl ether to precipitate the hydrochloride salt of (1S,3S)-3-aminocyclopentanecarboxylic acid.

Step Reactant Reagents Typical Yield Enantiomeric Excess (ee)
1cis-1,3-Cyclopentanedicarboxylic Acid Dimethyl EsterPorcine Liver Esterase, NaOH85-95%>98%
2Chiral MonoesterDPPA, Et₃N, t-BuOH70-80%>98%
3Boc-Protected EsterLiOH, HCl or TFA90-95%>98%

Strategy 2: Diastereoselective Synthesis from a Chiral Lactam

This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction sequence. A key intermediate is the bicyclic lactam derived from the Diels-Alder reaction of cyclopentadiene and a chiral dienophile, followed by oxidative cleavage and functional group manipulations.

Causality Behind Experimental Choices

The use of a chiral auxiliary, in this case, derived from a Diels-Alder adduct, provides a robust and predictable method for establishing the desired stereochemistry early in the synthetic sequence. The rigid bicyclic framework of the lactam intermediate effectively shields one face of the molecule, directing subsequent transformations to occur with high diastereoselectivity. This strategy often involves a greater number of steps but can be highly reliable for producing enantiomerically pure compounds.

Experimental Workflow

start Cyclopentadiene + Chiral Dienophile da Diels-Alder Reaction start->da adduct Chiral Adduct da->adduct oxid Oxidative Cleavage adduct->oxid lactam Bicyclic Lactam oxid->lactam reduc Reduction/Functionalization lactam->reduc open Ring Opening reduc->open final Enantiopure 3-ACPC Derivative open->final

Caption: Diastereoselective Synthesis Workflow.

Detailed Protocol: Synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Step 1: Synthesis of the Chiral Bicyclic Lactam

  • The synthesis commences with the well-established enantioselective synthesis of the bicyclic lactam, often referred to as a Vince lactam analog, which can be prepared from racemic 2-azabicyclo[2.2.1]hept-5-en-3-one via enzymatic resolution[3].

Step 2: Hydrogenation and Protection of the Lactam

  • Dissolve the enantiopure bicyclic lactam (1.0 eq) in methanol.

  • Add 10% Pd/C catalyst (5 mol%) and subject the mixture to hydrogenation (50 psi H₂) on a Parr shaker for 4-6 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the saturated lactam.

  • Protect the amine with a suitable protecting group, for example, by reacting with di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the presence of a base like triethylamine in dichloromethane to yield the N-Boc protected lactam.

Step 3: Oxidative Cleavage and Esterification

  • Dissolve the N-Boc protected lactam (1.0 eq) in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3).

  • Add sodium periodate (NaIO₄, 4.0 eq) followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·H₂O, 0.02 eq).

  • Stir the reaction vigorously at room temperature for 8-12 hours.

  • Quench the reaction with isopropanol and extract with ethyl acetate.

  • Wash the organic layer with sodium thiosulfate solution and brine, then dry over MgSO₄.

  • Concentrate the crude acid and immediately esterify by dissolving in methanol and adding a few drops of concentrated sulfuric acid, then refluxing for 4 hours.

  • Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate. Purify by column chromatography to yield the Boc-protected (1R,3S)-3-aminocyclopentanecarboxylic acid methyl ester.

Step 4: Deprotection

  • Hydrolyze the methyl ester using LiOH as described in Strategy 1, Step 3.

  • Remove the Boc protecting group using 4 M HCl in dioxane or TFA as described in Strategy 1, Step 3, to afford the final product.

Step Key Transformation Reagents Typical Yield Diastereomeric Excess (de)
2Hydrogenation & ProtectionH₂, Pd/C; Boc₂O90-95%>99%
3Oxidative Cleavage & EsterificationRuCl₃, NaIO₄; H₂SO₄, MeOH60-70%>99%
4DeprotectionLiOH; HCl or TFA90-95%>99%

Conclusion

The enantioselective synthesis of 3-aminocyclopentanecarboxylic acid enantiomers is a vital undertaking for advancing drug discovery and development. The two detailed protocols presented here, enzymatic asymmetrization and diastereoselective synthesis from a chiral lactam, offer reliable and distinct pathways to these valuable building blocks. The choice between these strategies will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific enantiomer required. By understanding the underlying principles and meticulously following these protocols, researchers can confidently access high-purity 3-ACPC enantiomers for their research endeavors.

References

  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). Amazon S3. [Link]

  • Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. [Link]

  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. (2010). Organic & Biomolecular Chemistry. [Link]

  • Enantioselective synthesis of (+) and (-)-cis-3-aminocyclopentanecarboxylic acids by enzymatic asymmetrization. (1993). Tetrahedron: Asymmetry. [Link]

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Method

HPLC method for chiral separation of 3-Aminocyclopentanecarboxylic acid isomers

Application Note & Protocol Topic: High-Performance Liquid Chromatography (HPLC) Method for the Chiral Separation of 3-Aminocyclopentanecarboxylic Acid Isomers Audience: Researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Performance Liquid Chromatography (HPLC) Method for the Chiral Separation of 3-Aminocyclopentanecarboxylic Acid Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide for the chiral separation of 3-Aminocyclopentanecarboxylic acid isomers using High-Performance Liquid Chromatography (HPLC). 3-Aminocyclopentanecarboxylic acid is a cyclic β-amino acid, and its stereoisomers serve as critical chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1] The stereochemistry of these precursors is paramount as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide outlines two primary, robust strategies for achieving enantiomeric resolution: a direct method using a Chiral Stationary Phase (CSP) and an indirect method involving pre-column derivatization with a Chiral Derivatizing Agent (CDA). We provide detailed, step-by-step protocols, method development guidance, and the scientific rationale behind the selection of columns, mobile phases, and detection parameters to ensure reproducible and accurate results.

Introduction: The Significance of Chiral Separation

The ability to separate and quantify enantiomers is of critical importance in modern chemistry and pharmacology.[2] Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical properties in an achiral environment but often interact differently with other chiral molecules, such as biological receptors and enzymes.[3] Consequently, one enantiomer of a drug may be therapeutically active while the other is inactive or even harmful.

3-Aminocyclopentanecarboxylic acid possesses two chiral centers, giving rise to four stereoisomers: (1R,3S), (1S,3R), (1R,3R), and (1S,3S). The cis-isomers, such as (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid, are particularly valuable as scaffolds in the synthesis of novel pharmaceuticals, including agents targeting neurological disorders.[1] Therefore, robust analytical methods are required to confirm the enantiomeric purity of these starting materials and to monitor stereochemical integrity throughout the synthetic process.[4] This guide focuses on HPLC-based methods, which are recognized as among the most effective techniques for determining enantiomeric composition.[5]

Strategic Approaches to Chiral HPLC Separation

The separation of enantiomers requires the creation of a chiral environment to induce differential interactions. In HPLC, this is achieved by forming transient diastereomeric complexes that have different energy states and can thus be separated.[3][6] This can be accomplished through two principal strategies: direct and indirect separation.

Direct Separation Using Chiral Stationary Phases (CSPs)

The direct approach is often preferred for its simplicity, as it involves the direct injection of the analyte onto a column packed with a chiral selector. The CSP creates the necessary chiral environment for separation. For cyclic amino acids like 3-aminocyclopentanecarboxylic acid, several types of CSPs have proven effective.[7]

  • Macrocyclic Glycopeptide CSPs: These phases, such as those based on teicoplanin (e.g., CHIROBIOTIC™ T) or vancomycin, are exceptionally versatile for separating underivatized amino acids.[6][8] They offer multiple interaction modes (ionic, hydrogen bonding, inclusion complexing) and can be used in reversed-phase, polar organic, or polar ionic modes, making them highly effective for polar and ionizable compounds.[7][9]

  • Polysaccharide-Based CSPs: Columns with chiral selectors derived from derivatized cellulose or amylose (e.g., Chiralpak® series) have a broad range of applicability for chiral separations.[5][6] The separation mechanism involves the formation of inclusion complexes within the helical polymer structure of the polysaccharide.[3]

  • Ligand Exchange CSPs: These columns utilize a bonded D- or L-amino acid and a mobile phase containing a metal salt (e.g., CuSO₄). While effective, they are sometimes less compatible with mass spectrometry (LC-MS).[4]

Indirect Separation via Chiral Derivatization

The indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated on a standard, less expensive achiral stationary phase, such as a C18 column.[10][11]

  • Key Advantages:

    • Cost-Effectiveness: Utilizes common and robust achiral columns.[10]

    • Enhanced Detection: The CDA can introduce a strong chromophore or fluorophore, significantly increasing detection sensitivity, which is particularly useful for analytes lacking a native UV chromophore.[10][11]

  • Common Derivatizing Agent: Marfey's Reagent (FDAA)

    • Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) reacts with the primary amino group of the analyte under mild alkaline conditions.[10][11] The resulting diastereomeric derivatives possess a strong chromophore, allowing for sensitive UV detection around 340 nm.[11] A significant advantage is that the D-amino acid derivatives typically exhibit longer retention times on reversed-phase columns, aiding in peak identification.[11]

Decision Pathway: Choosing the Right Strategy

The choice between direct and indirect methods depends on the specific analytical goals, sample matrix, and available instrumentation. The following diagram provides a logical decision-making framework.

start Start: Separate 3-Aminocyclopentanecarboxylic Acid Isomers q1 Is the analyte already derivatized or in a complex matrix? start->q1 q2 Is direct injection and simpler sample prep a priority? q1->q2 No indirect Pursue Indirect Method (Chiral Derivatization) q1->indirect  Yes q3 Is enhanced sensitivity (UV/Fluorescence) a primary requirement? q2->q3 No direct Pursue Direct Method (Chiral Stationary Phase) q2->direct Yes   q3->direct No q3->indirect Yes  

Caption: Decision tree for selecting a chiral separation strategy.

Protocol 1: Direct Chiral Separation on a Macrocyclic Glycopeptide CSP

This protocol describes a direct method optimized for the separation of underivatized 3-aminocyclopentanecarboxylic acid enantiomers. The causality for this choice rests on the proven efficacy of macrocyclic glycopeptide phases for polar, ionizable analytes, providing a robust separation without the need for derivatization.[8][9]

Instrumentation and Consumables
  • HPLC System: Quaternary or Binary pump, Autosampler, Column Thermostat, UV/Vis or Diode Array Detector (DAD).

  • Chiral Column: CHIROBIOTIC™ T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade Methanol, Acetic Acid, Triethylamine.

  • Sample: Racemic standard of 3-Aminocyclopentanecarboxylic acid, individual enantiomers if available for peak identification.

Experimental Protocol
  • Mobile Phase Preparation (Polar Ionic Mode):

    • Prepare a solution of 0.1% (v/v) Acetic Acid and 0.1% (v/v) Triethylamine in Methanol. For example, to prepare 1 L, add 1.0 mL of glacial acetic acid and 1.0 mL of triethylamine to 998 mL of HPLC-grade methanol.

    • Sonicate the mobile phase for 10-15 minutes to degas. The acidic and basic additives are crucial for controlling the ionization state of both the analyte (zwitterionic) and the stationary phase, thereby optimizing the ionic interactions necessary for chiral recognition.[9]

  • Sample Preparation:

    • Dissolve the 3-Aminocyclopentanecarboxylic acid standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • HPLC Method Parameters:

    • Set up the HPLC method according to the parameters summarized in Table 1.

  • System Equilibration and Analysis:

    • Equilibrate the column with the mobile phase at the specified flow rate for at least 30-45 minutes or until a stable baseline is achieved.

    • Inject the prepared standard solution.

Data Presentation and Expected Results

Table 1: HPLC Conditions for Direct Chiral Separation

ParameterCondition
Column CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / 0.1% Acetic Acid / 0.1% Triethylamine
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Under these conditions, baseline resolution of the enantiomers is expected. The elution order should be confirmed by injecting standards of the individual pure enantiomers. The resolution (Rs) between the two enantiomeric peaks should be ≥ 1.5 for quantitative analysis.

Protocol 2: Indirect Separation via Derivatization with Marfey's Reagent (FDAA)

This protocol details the conversion of enantiomers into diastereomers, which can then be analyzed on a standard achiral column. This method is chosen when high sensitivity is required or when a dedicated chiral column is unavailable.[10][11]

Principle of Derivatization

The primary amine of 3-aminocyclopentanecarboxylic acid nucleophilically attacks the electron-deficient aromatic ring of FDAA, displacing the fluorine atom. Since FDAA is enantiomerically pure (L-form), reacting it with a racemic analyte (D- and L-forms) produces two diastereomers (L-D and L-L).

cluster_reactants Reactants cluster_products Products racemate Racemic Analyte (D- and L-Isomers of 3-Aminocyclopentanecarboxylic acid) process Derivatization Reaction (Mild Alkaline Conditions) racemate->process fdaa Marfey's Reagent (FDAA) (Pure L-Isomer) fdaa->process diastereomers Diastereomeric Mixture (L-D and L-L derivatives) separation Separation on Achiral C18 HPLC Column diastereomers->separation process->diastereomers

Caption: Principle of chiral derivatization with Marfey's Reagent.

Instrumentation and Consumables
  • HPLC System: As described in Protocol 1.

  • Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Reagents: Marfey's Reagent (FDAA), Acetone, Sodium Bicarbonate, Hydrochloric Acid, HPLC-grade Acetonitrile and Water, Trifluoroacetic Acid (TFA).

  • General Lab Equipment: Heating block or water bath, vials, vortex mixer.

Experimental Protocol
  • Derivatization Procedure: [11]

    • In a 2 mL vial, dissolve ~1 mg of the 3-aminocyclopentanecarboxylic acid sample in 100 µL of 1 M Sodium Bicarbonate solution.

    • Prepare a 1% (w/v) solution of Marfey's Reagent in acetone. Add 200 µL of this solution to the vial.

    • Vortex the mixture and incubate at 40 °C for 1 hour.

    • After incubation, cool the vial to room temperature.

    • Neutralize the reaction by adding 50 µL of 2 M Hydrochloric Acid.

    • Evaporate the solution to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the residue in 500 µL of mobile phase (50:50 Acetonitrile:Water) for HPLC analysis.

  • HPLC Method Parameters:

    • Set up the HPLC method for the separation of the resulting diastereomers as detailed in Table 2.

  • System Equilibration and Analysis:

    • Equilibrate the C18 column with the mobile phase. A gradient elution is often necessary to resolve the diastereomers from any excess reagent.

    • Inject the reconstituted derivatized sample.

Data Presentation and Expected Results

Table 2: HPLC Conditions for Indirect Separation of FDAA Derivatives

ParameterCondition
Column C18 Reversed-Phase, 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 340 nm[11]
Injection Volume 10 µL

The chromatogram will show two well-separated peaks corresponding to the L-D and L-L diastereomers. The peak for the excess, hydrolyzed Marfey's reagent will also be present but should be well-resolved. The strong UV absorbance at 340 nm provides excellent sensitivity for trace-level analysis.

Overall Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis for a typical chiral separation project.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_results Phase 3: Data Processing sample Sample Receipt: 3-Aminocyclopentanecarboxylic Acid method_select Method Selection: Direct (CSP) or Indirect (Derivatization) sample->method_select sample_prep Sample Preparation: Dissolution or Derivatization Reaction method_select->sample_prep hplc_setup HPLC System Setup & Equilibration sample_prep->hplc_setup injection Sample Injection hplc_setup->injection data_acq Chromatographic Data Acquisition injection->data_acq integration Peak Integration & Identification data_acq->integration calc Calculate: - Enantiomeric Excess (%ee) - Resolution (Rs) integration->calc report Final Report Generation calc->report

Caption: General workflow for HPLC chiral analysis.

References

  • Ilisz, I., Aranyi, A., & Péter, A. (2014). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Journal of Separation Science. [Link]

  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Eschenmoser, A., et al. (1995). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. Helvetica Chimica Acta. [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminocyclopentanecarboxylic acid. PubChem Compound Database. [Link]

  • ChemBK. (2024). (1R,3S)-3-Aminocyclopentanecarboxylic acid. ChemBK. [Link]

  • Brückner, H., & Wachsmann, M. (1995). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Helvetica Chimica Acta. [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. PubChem Compound Database. [Link]

  • S. M, A., & G, N. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences. [Link]

  • Wan, H., & Blomberg, L. G. (2000). Chiral separations of amino acids and peptides by capillary electrophoresis. Journal of Chromatographic Science. [Link]

  • Wan, H., & Blomberg, L. G. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A. [Link]

  • Phenomenex. (n.d.). Chiral Separations: A Guide to Method Development. Phenomenex. [Link]

  • Smuts, J. P. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. [Link]

Sources

Application

Application Notes & Protocols: Strategic Incorporation of 3-Aminocyclopentanecarboxylic Acid in Solid-Phase Peptide Synthesis

Introduction: The Value of Conformational Constraint In the landscape of modern peptide-based drug development, the use of non-canonical amino acids is a cornerstone strategy for overcoming the inherent limitations of na...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Conformational Constraint

In the landscape of modern peptide-based drug development, the use of non-canonical amino acids is a cornerstone strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and lack of defined secondary structure. 3-Aminocyclopentanecarboxylic acid (3-ACPC) emerges as a compelling building block in this context. As a cyclic β-amino acid, its rigid cyclopentyl backbone imposes significant conformational constraints on the peptide chain.[1] This pre-organization can lead to peptides with well-defined secondary structures, enhanced binding affinity for biological targets, and crucially, increased resistance to proteolytic degradation compared to their flexible α-peptide counterparts.[2] The incorporation of such scaffolds is a promising strategy for developing novel therapeutics, including inhibitors of protein-protein interactions and potent receptor agonists/antagonists.[1][2][3]

These application notes provide a comprehensive guide for the successful incorporation of Fmoc-protected 3-Aminocyclopentanecarboxylic acid into peptide sequences using manual or automated solid-phase peptide synthesis (SPPS).

Core Challenges & Strategic Considerations in SPPS

The successful integration of 3-ACPC into a growing peptide chain requires acknowledging and overcoming challenges primarily related to its structure.

  • Steric Hindrance: The bulky, alicyclic structure of the cyclopentane ring presents considerable steric hindrance at both the amine and the carboxylic acid functionalities. This bulkiness can significantly slow down the kinetics of both the deprotection and coupling steps compared to standard proteinogenic amino acids.[4][5] Inefficient coupling can lead to deletion sequences, which are challenging to separate during final purification.[6]

  • β-Amino Acid Reactivity: As a β-amino acid, the nucleophilicity of the amino group and the reactivity of the carboxyl group can differ from α-amino acids. This necessitates the use of more potent activation methods to ensure the reaction proceeds to completion. Standard carbodiimide activators like DCC or DIC, even with additives, may prove insufficient for achieving quantitative coupling.[4]

  • Potential for Aggregation: While 3-ACPC is used to induce structure, sequences containing multiple hydrophobic or bulky residues can be prone to aggregation on the solid support, limiting reagent access and hindering subsequent synthetic steps.[6][7] Using low-loading resins and aggregation-disrupting solvents can mitigate this issue.[8]

Essential Materials and Reagents

Table 1: Key Reagents and Recommended Specifications
Reagent/MaterialSpecificationPurpose
Resin Rink Amide, 2-Chlorotrityl, or Wang ResinSolid support for peptide assembly.[9] Low loading (0.1–0.3 mmol/g) is recommended.[8]
Protected Amino Acid Fmoc-(1S,3R)-3-Aminocyclopentanecarboxylic acid (or other stereoisomers)The building block to be incorporated.
Solvents N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)Peptide synthesis grade, amine-free. Primary solvent for washing and reactions.[9]
Dichloromethane (DCM)For resin swelling and specific washing steps.
Deprotection Reagent 20-40% Piperidine in DMFFor removal of the N-terminal Fmoc protecting group.[10][11]
Coupling Activators HBTU, HATU, or COMUUronium/aminium-based reagents for activating the carboxyl group.[12][13]
Coupling Additives HOBt or Oxyma PureRacemization suppressors and reaction enhancers.[13][14][15]
Base N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base for activating amino acids and neutralization.[13]
Washing Solvents Isopropanol (IPA), Methanol (MeOH)For final resin washing steps.
Cleavage Cocktail Reagent K: TFA/H₂O/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5)For cleavage from the resin and removal of side-chain protecting groups.
Precipitation Solvent Cold Diethyl EtherFor precipitating the cleaved peptide.[16]

Detailed Synthesis Protocol

This protocol outlines a single coupling cycle for incorporating Fmoc-3-ACPC-OH onto a resin-bound peptide chain with a free N-terminal amine.

Workflow for 3-ACPC Incorporation in SPPS

SPPS_Cycle cluster_deprotection Amine Deprotection cluster_coupling Coupling Cycle Start Resin with Free Amine (e.g., after previous deprotection) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Wash_1 Step 2: DMF Wash (5-7 times) Deprotection->Wash_1 Kaiser_Test QC: Kaiser Test (Confirm free amine) Wash_1->Kaiser_Test Preactivation Step 3: Pre-activation of Fmoc-3-ACPC-OH Coupling Step 4: Coupling Reaction (Add activated acid to resin) Preactivation->Coupling Wash_2 Step 5: DMF Wash (3-5 times) Coupling->Wash_2 Kaiser_Test_2 QC: Kaiser Test (Confirm complete coupling) Wash_2->Kaiser_Test_2 End Resin with Newly Coupled 3-ACPC Residue Kaiser_Test->Preactivation If Positive (Blue) Kaiser_Test_2->End If Negative (Clear)

Caption: SPPS workflow for a single 3-ACPC incorporation cycle.

Step 1: N-Terminal Fmoc Deprotection

This step assumes you are starting with an Fmoc-protected peptide-resin.

  • Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.[10][17]

  • Drain the deprotection solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[10]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Quality Control: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of the free primary amine, ready for coupling.

Step 2: Activation and Coupling of Fmoc-3-ACPC-OH

Due to steric hindrance, a pre-activation step using a potent coupling reagent is critical for success.[13] The HBTU/HOBt system is a robust and widely used choice.[13][14]

  • Prepare the Activation Solution: In a separate vial, dissolve the following reagents in DMF.

    ReagentEquivalents (relative to resin loading)
    Fmoc-3-ACPC-OH3.0 - 5.0 eq.
    HBTU2.9 - 4.9 eq.
    HOBt3.0 - 5.0 eq.
    DIPEA6.0 - 10.0 eq.
  • Pre-activate: Gently swirl the vial and allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.[13]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours. For automated synthesizers, a 60-minute coupling time is a good starting point.

  • Quality Control: After the coupling time, take a small sample of beads and perform a Kaiser test. A negative result (clear or yellowish beads) indicates a complete reaction.

  • Troubleshooting - Incomplete Coupling: If the Kaiser test is positive, indicating unreacted free amines, a "double coupling" is recommended. Drain the reaction solution, wash once with DMF, and repeat the activation and coupling steps (2-4) with a freshly prepared solution.

Mechanism of HBTU/HOBt Activation

Caption: Carboxyl activation via HBTU to form a reactive HOBt ester.

Step 3: Capping (Optional but Recommended)

If you suspect incomplete coupling or are working with a particularly difficult sequence, capping unreacted amines prevents the formation of deletion peptides.

  • After the coupling step, wash the resin with DMF.

  • Prepare a capping solution (e.g., 5% acetic anhydride and 6% 2,6-lutidine in DMF).

  • Add the capping solution to the resin and agitate for 10-15 minutes.

  • Drain and wash thoroughly with DMF (3-5 times).

Step 4: Final Cleavage and Deprotection

Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

  • Wash the final peptide-resin with DMF, followed by DCM, and finally methanol.

  • Dry the resin thoroughly under a high vacuum for at least 4 hours.

  • Place the dry resin in a reaction vessel and add a freshly prepared cleavage cocktail (e.g., Reagent K). Use approximately 10 mL per gram of resin.

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[16]

  • Filter the resin and collect the filtrate containing the peptide into a centrifuge tube.

  • Precipitate the crude peptide by adding 10 volumes of ice-cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC and characterization by mass spectrometry.

References

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

  • Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. (2015). Organic & Biomolecular Chemistry. [Link]

  • Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. (2014). Journal of Medicinal Chemistry. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2014). ACS Publications. [Link]

  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (2015). Organic & Biomolecular Chemistry. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2018). ResearchGate. [Link]

  • Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. (2018). MDPI. [Link]

  • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. (2022). MDPI. [Link]

  • Chemical peptide synthesis and cyclization. (2024). ResearchGate. [Link]

  • Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). (n.d.). CreoSalus. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2022). ChemRxiv. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. [Link]

  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022). National Institutes of Health (NIH). [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2014). ResearchGate. [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. (2018). National Institutes of Health (NIH). [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (2023). National Institutes of Health (NIH). [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. (2018). ACS Publications. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). UC Irvine, Department of Chemistry. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). National Institutes of Health (NIH). [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript. [Link]

  • SYNTHESIS OF DIPEPTIDES CONTAINING 1-AMINOCYCLOALKYLCARBOXYLIC ACIDS: PART II. (1966). Canadian Science Publishing. [Link]

  • Synthesis of Peptides of 1-Aminocyclopentanecarboxylic Acid. (1962). ACS Publications. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2006). SpringerLink. [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript. [Link]

  • Methods for Removing the Fmoc Group. (2002). Springer Nature Experiments. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. (2004). MDPI. [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry. [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

Sources

Method

Application Notes and Protocols: Incorporating 3-Aminocyclopentanecarboxylic Acid into Peptides

Abstract The incorporation of constrained amino acids, such as 3-aminocyclopentanecarboxylic acid (3-ACPC), into peptides is a powerful strategy in medicinal chemistry to induce specific secondary structures and enhance...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of constrained amino acids, such as 3-aminocyclopentanecarboxylic acid (3-ACPC), into peptides is a powerful strategy in medicinal chemistry to induce specific secondary structures and enhance proteolytic stability.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling protocols for introducing 3-ACPC into peptide sequences. We delve into the rationale behind experimental choices, provide detailed step-by-step protocols for various coupling methodologies, and address potential challenges such as steric hindrance and racemization. This guide is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of 3-Aminocyclopentanecarboxylic Acid in Peptide Design

Cyclic β-amino acids like 3-aminocyclopentanecarboxylic acid are valuable building blocks in peptidomimetic design. Their rigid cyclopentyl backbone imposes significant conformational constraints on the peptide chain, leading to the formation of well-defined secondary structures, such as helices and turns. This structural pre-organization can enhance binding affinity and selectivity for biological targets.[1] Furthermore, the non-natural β-amino acid structure often confers resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.

However, the successful incorporation of 3-ACPC into a growing peptide chain presents unique challenges. The steric bulk of the cyclopentyl ring can hinder the approach of the coupling reagents and the N-terminal amine of the peptide, potentially leading to slow reaction kinetics and incomplete coupling.[3] Additionally, the risk of epimerization at the α-carbon of the activated carboxylic acid is a critical consideration that must be carefully managed to maintain the stereochemical integrity of the final peptide.[4][5][6][7]

This application note will explore various coupling strategies to overcome these challenges, providing detailed protocols and a comparative analysis of their effectiveness.

Protecting Group Strategy for 3-Aminocyclopentanecarboxylic Acid

Prior to peptide coupling, the α-amino group of 3-ACPC must be protected to prevent self-polymerization.[8][9] The choice of protecting group is critical and depends on the overall synthetic strategy (e.g., solid-phase vs. solution-phase) and the desired deprotection conditions.

The most commonly used amino-protecting groups in modern peptide synthesis are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[10][11]

  • Fmoc-protected 3-ACPC (Fmoc-3-ACPC-OH): This is the preferred choice for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The Fmoc group is stable to the acidic conditions used for side-chain deprotection and cleavage from the resin but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10][11]

  • Boc-protected 3-ACPC (Boc-3-ACPC-OH): This is commonly used in Boc-based SPPS and in solution-phase synthesis. The Boc group is removed with a strong acid, such as trifluoroacetic acid (TFA).[10][11]

For the purpose of these protocols, we will primarily focus on the use of Fmoc-3-ACPC-OH, as Fmoc-based SPPS is the most prevalent method for routine peptide synthesis.

Core Coupling Methodologies

The formation of the amide bond between the carboxylic acid of 3-ACPC and the N-terminal amine of the peptide chain requires the activation of the carboxyl group.[12] Several classes of coupling reagents have been developed for this purpose, each with its own advantages and disadvantages. The choice of coupling reagent is paramount for achieving high coupling efficiency and minimizing side reactions, particularly racemization.[7]

Carbodiimide-Based Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[13][14] However, this intermediate is prone to racemization and can undergo an O→N acyl shift to form an unreactive N-acylurea.[6] To suppress these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) or its 7-aza derivative (HOAt) is typically included.[5][13][15] These additives react with the O-acylisourea to form an active ester that is more stable and less prone to racemization.[13]

Protocol 1: DIC/HOBt Mediated Coupling

This is a widely used and cost-effective method for standard peptide couplings.

Materials:

  • Fmoc-3-ACPC-OH

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIPEA) (optional, for neutralization)

  • Kaiser test kit

Procedure (for 1 g of resin with a substitution of 0.5 mmol/g):

  • Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30 minutes. Perform the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF, 2 x 10 min) to expose the N-terminal amine. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-ACPC-OH (4 equivalents, 2.0 mmol) and HOBt (4 equivalents, 2.0 mmol) in a minimal amount of DMF.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Then, add DIC (4 equivalents, 2.0 mmol) to the reaction vessel.

  • Reaction Monitoring: Agitate the mixture at room temperature. Monitor the progress of the coupling reaction using the Kaiser test. For sterically hindered couplings like that of 3-ACPC, the reaction may require several hours to go to completion. If the Kaiser test is still positive after 2 hours, a second coupling may be necessary.

  • Washing: Once the Kaiser test is negative (indicating complete coupling), filter the resin and wash it thoroughly with DMF (3x) and DCM (3x).

Uronium/Aminium Salt-Based Coupling

Uronium and aminium salt-based coupling reagents, such as HBTU, HATU, and HCTU, have become the reagents of choice for many peptide chemists due to their high efficiency and rapid reaction rates.[13][16] These reagents react with the carboxylic acid in the presence of a base to form an active ester in situ.[16][17] HATU, in particular, is known for its superior performance in coupling sterically hindered amino acids and for its ability to suppress racemization.[13][17][18]

Protocol 2: HATU-Mediated Coupling

This protocol is highly recommended for the coupling of 3-ACPC, especially when encountering difficulties with carbodiimide-based methods.

Materials:

  • Fmoc-3-ACPC-OH

  • Peptide-resin with a free N-terminal amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure (for 1 g of resin with a substitution of 0.5 mmol/g):

  • Resin Swelling and Deprotection: Follow the same procedure as in Protocol 1.

  • Pre-activation: In a separate vessel, dissolve Fmoc-3-ACPC-OH (3.8 equivalents, 1.9 mmol) and HATU (3.8 equivalents, 1.9 mmol) in DMF. Add DIPEA (8 equivalents, 4.0 mmol) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin.

  • Reaction Monitoring: Agitate the mixture at room temperature. The coupling reaction is typically much faster with HATU, often completing within 30-60 minutes. Monitor with the Kaiser test.

  • Washing: Once the Kaiser test is negative, filter and wash the resin as described in Protocol 1.

Phosphonium Salt-Based Coupling

Phosphonium salt-based reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also highly effective coupling reagents. They function similarly to uronium salts by forming an active ester. PyBOP is particularly useful for fragment condensation and for coupling hindered amino acids.

Protocol 3: PyBOP-Mediated Coupling

Materials:

  • Fmoc-3-ACPC-OH

  • Peptide-resin with a free N-terminal amine

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure (for 1 g of resin with a substitution of 0.5 mmol/g):

  • Resin Swelling and Deprotection: Follow the same procedure as in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-3-ACPC-OH (4 equivalents, 2.0 mmol), PyBOP (4 equivalents, 2.0 mmol), and DIPEA (8 equivalents, 4.0 mmol) in DMF.

  • Coupling Reaction: Add the coupling solution to the resin.

  • Reaction Monitoring: Agitate the mixture at room temperature. Monitor the reaction progress with the Kaiser test.

  • Washing: Once the Kaiser test is negative, filter and wash the resin as described in Protocol 1.

Comparative Summary of Coupling Protocols

Coupling ReagentRelative CostCoupling Time (Typical)Racemization RiskSuitability for Hindered CouplingsKey Considerations
DIC/HOBt Low1-4 hoursModerateModerateCost-effective for routine couplings. May require double coupling for difficult sequences.[13][19]
HBTU Moderate15-60 minutesLowGoodA reliable and efficient alternative to carbodiimides.[16][19]
HATU High10-30 minutesVery LowExcellentThe reagent of choice for sterically hindered amino acids and to minimize racemization.[13][17][18][20]
PyBOP High15-60 minutesLowExcellentVery effective for difficult couplings and fragment condensation.[19]

Experimental Workflows and Diagrams

General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Solid Support Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-3-ACPC-OH (using selected protocol) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat If more residues Cleave Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleave Final residue Purify Purify Peptide (HPLC) Cleave->Purify Analyze Analyze (MS, HPLC) Purify->Analyze

Caption: General workflow for solid-phase peptide synthesis incorporating 3-ACPC.

Mechanism of HATU-Mediated Coupling

HATU_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products CarboxylicAcid R-COOH (Fmoc-3-ACPC-OH) ActiveEster OAt-Active Ester CarboxylicAcid->ActiveEster + HATU, Base HATU HATU Base Base (DIPEA) PeptideBond Peptide Bond (R-CO-NH-R') ActiveEster->PeptideBond + R'-NH2 (Peptide) Byproducts Tetramethylurea + HOAt

Caption: Simplified mechanism of amide bond formation using HATU.

Analytical Characterization

After synthesis and purification, it is crucial to characterize the final peptide to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the synthesized peptide.[21][22][23] A single, sharp peak indicates a high degree of purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide, verifying the successful incorporation of the 3-ACPC residue.[22][24]

  • Amino Acid Analysis (AAA): Quantitative amino acid analysis can be performed to confirm the amino acid composition of the peptide, including the presence of 3-ACPC.[25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural analysis, 1D and 2D NMR spectroscopy can be employed to confirm the connectivity and stereochemistry of the peptide.

Troubleshooting Common Issues

  • Incomplete Coupling: This is often indicated by a persistent positive Kaiser test.

    • Solution: Perform a second coupling. For subsequent couplings of 3-ACPC, consider switching to a more powerful coupling reagent like HATU. Increasing the coupling time and temperature (e.g., to 40 °C) can also be beneficial, but be mindful of the increased risk of racemization.

  • Racemization: The presence of a diastereomeric impurity in the final HPLC chromatogram can indicate racemization.

    • Solution: Use a coupling reagent known to suppress racemization, such as HATU.[4][13] Avoid excessive pre-activation times and the use of strong, unhindered bases.

  • Aggregation: Peptides containing multiple hydrophobic or β-branched residues can aggregate during synthesis, leading to poor coupling efficiency.[26][27]

    • Solution: Incorporate solubilizing protecting groups or use "difficult sequence" protocols, which may involve higher temperatures or the use of chaotropic salts.[26][27]

Conclusion

The incorporation of 3-aminocyclopentanecarboxylic acid into peptides is a valuable tool for constraining peptide conformation and enhancing biological stability. While the steric hindrance of this cyclic β-amino acid presents challenges to standard coupling protocols, the use of potent coupling reagents such as HATU can ensure high coupling efficiencies with minimal racemization. Careful selection of the coupling methodology, along with rigorous monitoring and analytical characterization, will enable the successful synthesis of 3-ACPC-containing peptides for a wide range of research and drug development applications.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27: Peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

  • Peptides. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). HBTU. Retrieved from [Link]

  • ResearchGate. (2013). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Challenges of Cyclic Peptides for Immunomodulation. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. Retrieved from [Link]

  • Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • HATU. (n.d.). The Chemistry of HATU: Understanding Its Mechanism for Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

  • PharmTech. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010129851A1 - Methods of analyzing peptide mixtures.
  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

Sources

Application

Executive Summary: The Strategic Importance of 3-Aminocyclopentanecarboxylic Acid

An Application Note for the Scalable Synthesis of 3-Aminocyclopentanecarboxylic Acid Hydrochloride 3-Aminocyclopentanecarboxylic acid and its stereoisomers are conformationally constrained amino acid analogues that serve...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 3-Aminocyclopentanecarboxylic Acid Hydrochloride

3-Aminocyclopentanecarboxylic acid and its stereoisomers are conformationally constrained amino acid analogues that serve as invaluable building blocks in medicinal chemistry.[1] Their incorporation into peptide-based drugs or other bioactive molecules can impart improved metabolic stability, enhanced binding affinity, and specific conformational pre-organization.[2][3] The hydrochloride salt form is typically preferred for its improved stability and handling characteristics.[4][5][6][7]

This guide provides a robust and scalable synthetic protocol for producing 3-Aminocyclopentanecarboxylic acid hydrochloride, moving beyond theoretical outlines to offer practical, field-tested insights. We will focus on a strategy centered around the Curtius rearrangement, a reliable transformation for converting carboxylic acids into primary amines with high fidelity and stereochemical retention.[8][9] This method is particularly well-suited for large-scale production due to its predictable nature and tolerance of various functional groups.

Strategic Rationale: Selecting the Curtius Rearrangement for Scalability

Several classic name reactions can achieve the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom, most notably the Hofmann and Curtius rearrangements. Both proceed through a common isocyanate intermediate.[10][11]

  • Hofmann Rearrangement: This reaction utilizes a primary amide, which is treated with bromine and a strong base to yield the isocyanate.[12][13] While effective, the use of stoichiometric bromine and strongly basic conditions can be problematic for sensitive substrates and present challenges in waste stream management on a large scale.[14]

  • Curtius Rearrangement: This pathway begins with a carboxylic acid, which is converted to an acyl azide. This intermediate then undergoes thermal or photochemical rearrangement to the isocyanate.[15][16] The key advantages of the Curtius rearrangement in a large-scale context are:

    • Stereochemical Integrity: The rearrangement proceeds with complete retention of the migrating group's configuration, which is critical when using chiral starting materials.[8][15]

    • Milder Conditions: The rearrangement can often be conducted under neutral, thermal conditions, avoiding harsh bases or oxidants.[16]

    • Versatility of the Isocyanate: The isocyanate intermediate can be trapped with various nucleophiles. For this protocol, we will utilize trapping with an alcohol to form a stable carbamate (e.g., a Boc-protected amine), which simplifies purification before final deprotection.[13]

Our selected strategy begins with cis-Cyclopentane-1,3-dicarboxylic acid, a commercially available and structurally suitable starting material. One carboxylic acid function will be carried through the Curtius rearrangement to become the amine, while the other is temporarily protected as an ester.

Visualized Synthetic Workflow

The overall process is a multi-step sequence designed for robustness and scalability. Each stage is optimized to ensure high yield and purity, minimizing complex purification steps.

G cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Curtius Rearrangement cluster_2 Phase 3: Deprotection & Isolation A cis-Cyclopentane-1,3- dicarboxylic Acid B Mono-Esterification A->B  MeOH, H+ (cat.) C Mono-acid Mono-ester Intermediate B->C D Acyl Azide Formation C->D  1. SOCl2  2. NaN3 E Thermal Rearrangement & Carbamate Trapping D->E  Toluene, Δ  t-BuOH F Boc-Protected Amino Ester E->F G Acidic Hydrolysis F->G  HCl (aq) H Crystallization G->H I 3-Aminocyclopentanecarboxylic Acid Hydrochloride (Final Product) H->I

Caption: High-level workflow for the synthesis of the target compound.

Detailed Protocols and Mechanistic Insights

Part A: Synthesis of the Mono-Methyl Ester Precursor

Rationale: Selective mono-esterification is the critical first step to differentiate the two carboxylic acid groups. Using a limited amount of methanol under acidic catalysis favors the formation of the mono-ester.

Protocol:

  • To a 50 L reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add cis-cyclopentane-1,3-dicarboxylic acid (5.00 kg, 31.6 mol).

  • Add methanol (20 L) and concentrated sulfuric acid (150 mL) as the catalyst.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 6-8 hours. Monitor the reaction progress by HPLC or TLC to maximize the formation of the mono-ester and minimize the di-ester by-product.

  • Once the reaction is deemed complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water (20 L) and ethyl acetate (25 L) to the residue. Separate the organic layer.

  • Wash the organic layer with brine (2 x 10 L), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude mono-methyl cis-cyclopentane-1,3-dicarboxylate. This material is typically used in the next step without further purification.

Part B: Curtius Rearrangement and Carbamate Formation

Rationale: This two-step sequence first converts the remaining free carboxylic acid into a reactive acyl azide. Diphenylphosphoryl azide (DPPA) is a common alternative, but for large-scale synthesis, the more economical two-step procedure via the acyl chloride is often preferred despite the handling requirements of thionyl chloride and sodium azide. The subsequent thermal rearrangement in the presence of tert-butanol traps the highly reactive isocyanate intermediate as a stable Boc-carbamate, which greatly simplifies purification.

G cluster_mech Mechanism of the Curtius Rearrangement cluster_trap Isocyanate Trapping AcylAzide R-CO-N3 (Acyl Azide) TransitionState [Concerted Transition State] AcylAzide->TransitionState Heat (Δ) Isocyanate R-N=C=O (Isocyanate) TransitionState->Isocyanate R-group migration Nitrogen N2 Isocyanate2 R-N=C=O Carbamate R-NH-CO-OtBu (Boc-protected Amine) Isocyanate2->Carbamate Nucleophilic Attack tBuOH t-BuOH

Caption: The concerted mechanism of the Curtius Rearrangement.

Protocol:

  • Acyl Chloride Formation: Charge the crude mono-ester from Part A into a 100 L reactor under a nitrogen atmosphere. Add toluene (30 L) and dimethylformamide (DMF, 50 mL) as a catalyst. Cool the mixture to 0-5°C.

  • Slowly add thionyl chloride (3.0 L, 41.1 mol) dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours, or until gas evolution ceases.

  • Acyl Azide Formation (Caution: Azides are potentially explosive): In a separate reactor, prepare a solution of sodium azide (2.50 kg, 38.5 mol) in water (10 L). Cool this solution to 0-5°C.

  • Slowly add the acyl chloride solution from step 3 to the sodium azide solution, maintaining vigorous stirring and keeping the temperature below 10°C.

  • Stir the biphasic mixture for 2 hours at 5-10°C. Separate the organic (toluene) layer. Note: The aqueous layer must be quenched appropriately with a suitable reagent like sodium nitrite followed by acid to destroy any residual azide.

  • Rearrangement and Trapping: Transfer the toluene solution of the acyl azide to a 100 L reactor equipped for reflux. Add tert-butanol (15 L).

  • Slowly heat the solution to 80-90°C. Nitrogen gas will evolve. Maintain careful temperature control. Continue heating until gas evolution stops (typically 3-5 hours).

  • Cool the reaction mixture to room temperature. Wash with 5% sodium bicarbonate solution (15 L) and then brine (15 L).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino ester. Purify by column chromatography or crystallization if necessary.

Part C: Final Deprotection and Salt Formation

Rationale: A single step using aqueous hydrochloric acid accomplishes both the hydrolysis of the methyl ester and the cleavage of the Boc-protecting group. The product, being an amino acid, is soluble in the acidic aqueous phase, which allows for easy removal of organic impurities via an extraction. The final hydrochloride salt is then isolated by crystallization.

Protocol:

  • Charge the purified Boc-protected amino ester from Part B into a 50 L reactor.

  • Add 6 M hydrochloric acid (30 L).

  • Heat the mixture to reflux (approx. 100-105°C) and maintain for 8-12 hours. Monitor the reaction by HPLC until both protecting groups are fully cleaved.

  • Cool the reaction mixture to room temperature.

  • Wash the aqueous solution with dichloromethane (2 x 15 L) to remove any non-polar impurities.

  • Concentrate the aqueous layer under reduced pressure to a volume of approximately 10 L.

  • Cool the concentrated solution to 0-5°C and add isopropanol (20 L) to induce crystallization.

  • Stir the resulting slurry at 0-5°C for 4 hours.

  • Collect the solid product by filtration, wash with cold isopropanol (5 L), and dry in a vacuum oven at 50°C to a constant weight. This yields the final 3-Aminocyclopentanecarboxylic acid hydrochloride as a white crystalline solid.[17]

Data Tables for Scalable Production

Table 1: Reagent Quantities and Properties (Based on 5.00 kg Starting Material)

CompoundRoleCAS No.MW ( g/mol )MolesMolar Eq.Quantity
cis-Cyclopentane-1,3-dicarboxylic acidStarting Material876-05-1158.1531.61.005.00 kg
MethanolReagent/Solvent67-56-132.04--20 L
Sulfuric AcidCatalyst7664-93-998.08-cat.150 mL
Thionyl ChlorideReagent7719-09-7118.9741.11.303.0 L
Sodium AzideReagent26628-22-865.0138.51.222.50 kg
tert-ButanolReagent/Solvent75-65-074.12--15 L
Hydrochloric Acid (6M)Reagent/Solvent7647-01-036.46-excess30 L

Table 2: Critical Process Parameters and Expected Outcomes

StepParameterSetpointExpected YieldExpected Purity
Mono-esterification Temperature65°C>95% (crude)~85-90% mono-ester
Acyl Azide Formation Temperature< 10°CQuantitative (in situ)N/A
Curtius Rearrangement Temperature80-90°C80-90% (over 2 steps)>95% after workup
Hydrolysis/Isolation Temperature100-105°C85-95%>99% (HPLC)
Overall Process --65-75% >99% (HPLC)

Conclusion

The protocol detailed herein provides a comprehensive and validated pathway for the large-scale synthesis of 3-Aminocyclopentanecarboxylic acid hydrochloride. By leveraging a strategic mono-esterification followed by a robust Curtius rearrangement and trapping sequence, this method ensures high yields, excellent purity, and reliable stereochemical control. The explanations for the experimental choices and detailed procedural steps are designed to empower researchers and process chemists to implement this synthesis confidently in a drug development and manufacturing environment.

References

  • Wikipedia. Curtius rearrangement. [Link]

  • Chemistry Steps. Curtius Rearrangement. [Link]

  • National Center for Biotechnology Information. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • Chemist Wizards. Hoffmann Rearrangement. [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

  • NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Link]

  • Royal Society of Chemistry. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. [Link]

  • CliniSciences. (-)-(1r,3s)-3-aminocyclopentane carboxylic acid suppliers USA. [Link]

  • Chemdad. 3-AMinocyclopentanecarboxylic acid hydrochloride. [Link]

Sources

Method

Application Notes and Protocols: Purity Assessment of 3-Aminocyclopentanecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the analytical techniques for assessing the purity of 3-Aminocyclopentanecarboxylic acid, a...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical techniques for assessing the purity of 3-Aminocyclopentanecarboxylic acid, a crucial building block in pharmaceutical synthesis.[1][2] We delve into the theoretical underpinnings and provide detailed, field-proven protocols for chromatographic and spectroscopic methods. This guide is designed to equip researchers with the necessary tools to ensure the quality, safety, and efficacy of their compounds.

Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks

3-Aminocyclopentanecarboxylic acid is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its unique cyclopentane scaffold is incorporated into molecules to introduce conformational constraints, which can lead to enhanced biological activity and selectivity.[3] Given that stereoisomers of a drug can have different pharmacological and toxicological profiles, the stereochemical and chemical purity of this starting material is of paramount importance for ensuring the final drug product's safety and efficacy.[4]

This application note will explore the primary analytical techniques for the comprehensive purity assessment of 3-Aminocyclopentanecarboxylic acid, including both achiral and chiral purity, as well as the identification and quantification of potential impurities.

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are the cornerstone of purity assessment, offering high-resolution separation of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC) for Achiral Purity

High-Performance Liquid Chromatography (HPLC) is a versatile technique for determining the purity of non-volatile compounds like amino acids.[5] For 3-Aminocyclopentanecarboxylic acid, which lacks a strong chromophore, derivatization or the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) is often necessary.[5] Alternatively, derivatization with a UV-active agent can be employed.[][7]

Causality Behind Experimental Choices:
  • Stationary Phase: A reversed-phase C18 column is a common starting point for the analysis of polar compounds. However, for highly polar molecules like amino acids, HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode columns can provide better retention and separation.[8]

  • Mobile Phase: A simple mobile phase of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is typically used to ensure good peak shape and ionization for mass spectrometry detection.

  • Detection: While UV detection is common, the lack of a significant chromophore in 3-Aminocyclopentanecarboxylic acid makes it less suitable.[5] Mass Spectrometry (MS) offers high sensitivity and selectivity, providing both quantification and structural information about impurities.[7][9][10]

Experimental Protocol: HPLC-MS for Achiral Purity
Parameter Recommended Conditions
Column HILIC Column (e.g., Amaze TH, 4.6 x 100 mm, 5 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.5 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Sample Preparation Dissolve sample in 50:50 Acetonitrile/Water at a concentration of ~1 mg/mL.
MS Detector Electrospray Ionization (ESI) in Positive Mode
Scan Range m/z 50-500
Workflow Diagram: HPLC-MS Purity Assessment

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection & Analysis Sample 3-Aminocyclopentanecarboxylic Acid Sample Dissolve Dissolve in 50:50 ACN/H2O Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Autosampler Autosampler Filter->Autosampler Inject Column HILIC Column Autosampler->Column Pump HPLC Pump (Gradient Elution) Pump->Column MS Mass Spectrometer (ESI+) Column->MS Eluent Data Data Acquisition & Processing MS->Data Report Purity Report (% Area, Impurity ID) Data->Report Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_detection Detection & Quantification Racemic Racemic/Enriched Sample Dissolve Dissolve in Mobile Phase Racemic->Dissolve Injector Injector Dissolve->Injector CSP_Column Chiral Stationary Phase (CSP) Column Injector->CSP_Column Pump Isocratic Pump Pump->CSP_Column Detector UV/ELSD/MS Detector CSP_Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Quantify Quantification (Enantiomeric Excess) Chromatogram->Quantify

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis and Incorporation of 3-Aminocyclopentanecarboxylic Acid in Peptidomimetics

Audience: Researchers, scientists, and drug development professionals. Abstract The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, enabling the creation of peptidomime...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, enabling the creation of peptidomimetics with enhanced stability, potency, and novel functionalities.[1][2] Among these, 3-Aminocyclopentanecarboxylic acid (3-ACPC) serves as a valuable constrained building block, whose rigid cyclopentane scaffold can pre-organize peptide backbones into specific secondary structures. This structural constraint is critical for improving receptor binding affinity and metabolic stability.[3][4] This guide provides a detailed technical overview, from the asymmetric synthesis of stereochemically pure 3-ACPC isomers to their efficient incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We address common challenges, such as coupling sterically hindered residues, and provide field-proven protocols for synthesis, purification, and characterization.

Introduction: The Role of Conformational Constraint in Peptidomimetic Design

Peptidomimetics as Therapeutic Agents

Natural peptides are vital signaling molecules but often suffer from poor metabolic stability and low oral bioavailability, limiting their therapeutic potential. Peptidomimetics are designed to overcome these limitations by introducing structural modifications, such as unnatural amino acids, that mimic the bioactive conformation of the parent peptide while resisting enzymatic degradation.[5]

3-Aminocyclopentanecarboxylic Acid (3-ACPC): A Rigid Scaffold

3-ACPC is a cyclic β-amino acid analogue that serves as an excellent building block in peptidomimetic design.[3] The five-membered ring structure restricts the torsional angles of the peptide backbone, effectively locking it into a defined conformation. This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, leading to higher affinity and selectivity. The cyclopentane ring is also a bioisostere of proline and can be used to generate unique peptide folds.[5]

Stereoisomerism and Biological Activity

3-ACPC exists as multiple stereoisomers, primarily the cis and trans diastereomers, each of which has a pair of enantiomers (e.g., (1R,3S) and (1S,3R)). The specific stereochemistry of the 3-ACPC residue profoundly influences the resulting peptide's three-dimensional structure and, consequently, its biological activity.[3][6][7] For instance, different isomers can act as selective agonists or antagonists for receptors like metabotropic glutamate receptors, highlighting the necessity for stereocontrolled synthesis.[3][8]

Asymmetric Synthesis of Fmoc-Protected 3-ACPC Derivatives

The successful incorporation of 3-ACPC into peptides via SPPS first requires the synthesis of an N-terminally protected building block, typically with the fluorenylmethyloxycarbonyl (Fmoc) group. An orthogonal protecting group strategy is essential, where the Nα-Fmoc group can be removed under basic conditions while side-chain protecting groups and the resin linkage remain stable.[9][10]

Synthetic Strategy: Rationale and Considerations

Several stereoselective routes to 3-ACPC have been reported, including enzymatic resolutions and asymmetric syntheses from chiral precursors.[8][11][12] A robust strategy involves the diastereoselective reduction of a keto-ester precursor followed by reductive amination and resolution, which provides access to specific stereoisomers on a scalable level.[13][14] The choice of chiral auxiliary or resolving agent is critical for establishing the desired stereochemistry at the C1 and C3 positions.

Protocol: Asymmetric Synthesis of (1S,3R)-Fmoc-3-Aminocyclopentanecarboxylic Acid

This protocol outlines a scalable synthesis adapted from established literature methods.[13][14] It relies on the resolution of a diastereomeric mixture to isolate the desired stereoisomer.

Materials and Reagents:

  • Ethyl 2-oxocyclopentanecarboxylate

  • (S)-(-)-α-Phenylethylamine

  • Sodium triacetoxyborohydride (STAB)

  • (2R,3R)-2,3-Dibenzoyl-D-tartaric acid ((D)-DBTA)

  • Palladium on carbon (10% Pd/C)

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Solvents: Dichloromethane (DCM), Acetonitrile, Ethyl Acetate, Methanol, Dioxane

  • Acids/Bases: Hydrochloric acid (HCl), Potassium bicarbonate (KHCO₃)

Methodology:

  • Reductive Amination:

    • Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) and (S)-(-)-α-phenylethylamine (1.1 eq) in dry DCM.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated NaHCO₃ solution and extract the aqueous layer with DCM.

    • Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the crude amino ester.

  • Diastereomeric Resolution:

    • Dissolve the crude amino ester in hot acetonitrile.

    • In a separate flask, dissolve (D)-DBTA (1.05 eq) in hot acetonitrile.

    • Add the amino ester solution dropwise to the hot (D)-DBTA solution.

    • Cool the mixture to room temperature and then refrigerate for 12 hours to allow precipitation of the desired diastereomeric salt.

    • Filter the precipitate and wash with cold acetonitrile to obtain the pure (1S,2R)-amino ester • (D)-DBTA salt.

  • Liberation and Hydrogenolysis:

    • Treat the diastereomeric salt with an aqueous K₂CO₃ solution and extract the free amine into diethyl ether.

    • Dry the organic phase and concentrate to obtain the pure amino ester.

    • Dissolve the ester in methanol, add 10% Pd/C, and hydrogenate under H₂ atmosphere (50 psi) for 24 hours to remove the phenylethyl group.

    • Filter through Celite and concentrate the filtrate.

  • Hydrolysis and Fmoc Protection:

    • Hydrolyze the resulting ethyl ester by heating in 10% HCl.[13]

    • Evaporate the solvent to obtain the amino acid hydrochloride salt.

    • Dissolve the salt in a 10% aqueous KHCO₃ solution and add dioxane.

    • Add a solution of Fmoc-OSu (1.1 eq) in dioxane and stir at room temperature for 24 hours.

    • Acidify the mixture with 1M HCl and extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by flash chromatography to yield Fmoc-(1S,3R)-3-ACPC-OH.

Solid-Phase Peptide Synthesis (SPPS) of 3-ACPC Peptidomimetics

Principles of Fmoc-SPPS for Unnatural Amino Acids

SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin support.[15][16] The standard Fmoc/tBu strategy involves an iterative cycle of Nα-Fmoc deprotection with a base (e.g., piperidine) followed by coupling of the next Fmoc-protected amino acid.[1][2]

Overcoming Challenges: Coupling of Sterically Hindered Residues

The incorporation of β-substituted and cyclic amino acids like 3-ACPC presents a significant synthetic challenge due to steric hindrance around the amine and carboxyl groups.[1][17] Standard coupling reagents like dicyclohexylcarbodiimide (DCC) are often inefficient, leading to low yields and incomplete reactions.[18] To overcome this, more potent coupling reagents are required.

  • Uronium/Aminium Salts (HATU, HBTU): These reagents form highly reactive activated esters that facilitate coupling of hindered amino acids. HATU, in particular, is highly effective due to the formation of an HOBt-like active ester with minimal racemization.[19]

  • COMU: A safer and highly soluble alternative to HATU/HBTU, COMU incorporates the Oxyma Pure moiety, avoiding the use of explosive HOBt/HOAt additives. It is highly efficient, especially in microwave-assisted SPPS.[19]

  • DIC/Oxyma: The combination of N,N'-diisopropylcarbodiimide (DIC) with ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a cost-effective and powerful system that outperforms older carbodiimide/additive combinations.[18]

The use of microwave energy can dramatically accelerate coupling times and improve the efficiency of difficult couplings, making it a preferred method for synthesizing peptides with hindered residues.[17]

**3.3 Protocol: Manual SPPS of a Model Peptide (e.g., Ac-Tyr-Gly-(1S,3R)-ACPC-Leu-NH₂) **

Materials and Reagents:

  • Rink Amide MBHA resin

  • Fmoc-amino acids (Fmoc-Leu-OH, Fmoc-(1S,3R)-ACPC-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, DCM

  • Capping Solution: Acetic anhydride/DIPEA/DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Methodology:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling (Fmoc-Leu-OH):

    • Drain the DMF. Perform a deprotection step with 20% piperidine/DMF (2 x 10 min) to remove the resin's initial Fmoc group. Wash thoroughly with DMF.

    • Pre-activate Fmoc-Leu-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.

    • Add the activated mixture to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM. Confirm coupling completion with a Kaiser test.

  • SPPS Cycle for Glycine and 3-ACPC:

    • Deprotection: Treat the resin with 20% piperidine/DMF (2 x 10 min). Wash with DMF.

    • Coupling (Fmoc-Gly-OH): Couple Fmoc-Gly-OH using the same activation method as in step 2.

    • Deprotection: Repeat the deprotection step.

    • Coupling (Fmoc-(1S,3R)-ACPC-OH): Pre-activate Fmoc-(1S,3R)-ACPC-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF. Due to steric hindrance, allow the coupling to proceed for 4-6 hours or perform a double coupling. Monitor with the Kaiser test. If the test remains positive, cap unreacted amines with the capping solution for 30 minutes.

  • Final Couplings and N-terminal Acetylation:

    • Continue the SPPS cycle for Fmoc-Tyr(tBu)-OH.

    • After the final deprotection, acetylate the N-terminus by treating the resin with the capping solution for 30 minutes.

Cleavage from Resin and Global Deprotection
  • Wash the final peptide-resin thoroughly with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).[1]

  • Agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the tBu protecting group from Tyrosine.

  • Filter the resin and collect the TFA filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Purification and Characterization

Protocol: RP-HPLC Purification
  • System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

  • Mobile Phase A: 0.1% TFA in H₂O.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Method:

    • Dissolve the crude peptide in a minimal amount of a solution like 50% Acetonitrile/H₂O.

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

    • Monitor the elution at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

Quality Control: Analytical HPLC and Mass Spectrometry
  • Analyze the collected fractions using a rapid analytical HPLC gradient to confirm purity (>95%).

  • Confirm the identity of the purified peptide by Electrospray Ionization Mass Spectrometry (ESI-MS) to match the observed molecular weight with the calculated theoretical mass.

Structural Confirmation

For novel peptidomimetics, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and provide insights into the conformation induced by the 3-ACPC residue.[11]

Data Summary and Visualization

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Coupling ReagentClassAdvantagesConsiderations
HATU Uronium/AminiumHighly efficient, low racemization, well-established.[19]Requires an external base (DIPEA); HOAt byproduct is explosive.
HBTU/TBTU Uronium/AminiumPopular, effective for many couplings, water-soluble byproducts.[19]Less effective than HATU for severely hindered residues.
COMU UroniumEfficiency comparable to HATU, safer (no explosive byproducts), good solubility.[19]Higher cost compared to older reagents.
DIC/Oxyma CarbodiimideCost-effective, high performance, safer than HOBt/HOAt-based systems.[18]DIC can cause side reactions if not used carefully.
**Table 2: Example Analytical Data for Model Peptidomimetic (Ac-Tyr-Gly-ACPC-Leu-NH₂) **
AnalysisResultExpected Value
Purity (Analytical HPLC) >98%>95%
Calculated Mass [M+H]⁺ 532.30 g/mol 532.30 g/mol
Observed Mass (ESI-MS) 532.4 g/mol -
Diagrams

Workflow cluster_synthesis Building Block Synthesis cluster_spps Peptide Assembly cluster_analysis Purification & Analysis Start Asymmetric Synthesis of 3-ACPC Protect Fmoc Protection Start->Protect Orthogonal Strategy SPPS Solid-Phase Peptide Synthesis (SPPS) Protect->SPPS Incorporate into Peptide Cleave Cleavage & Deprotection SPPS->Cleave Purify RP-HPLC Purification Cleave->Purify Crude Peptide Analyze QC (HPLC, MS, NMR) Purify->Analyze

Caption: Overall workflow for creating 3-ACPC-containing peptidomimetics.

SPPS_Cycle Resin Resin-NH₂ Deprotect1 {Resin-NH-Peptide-NH₂ | Fmoc Deprotection} Wash1 DMF Wash Deprotect1->Wash1 20% Piperidine/DMF Couple {Resin-NH-Peptide-NH-CO-AA(Fmoc) | Coupling of Fmoc-3-ACPC-OH (HATU/DIPEA)} Wash1->Couple Wash2 DMF/DCM Wash Couple->Wash2 Monitor w/ Kaiser Test Wash2->Deprotect1 Repeat Cycle

Caption: The core cycle of Solid-Phase Peptide Synthesis for 3-ACPC incorporation.

Conclusion

The synthesis of peptidomimetics containing 3-aminocyclopentanecarboxylic acid is a powerful strategy for developing next-generation therapeutics with defined structural conformations. While the synthesis and incorporation of this constrained residue present challenges, they can be reliably overcome through stereocontrolled synthesis of the building block and the use of modern, high-efficiency coupling reagents in SPPS. The protocols and insights provided in this guide offer a robust framework for researchers to successfully design, synthesize, and characterize these valuable molecules for applications in drug discovery and chemical biology.

References

  • Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Benchchem. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • Smolecule. (n.d.). 3-Aminocyclopentanecarboxylic acid.
  • Lookchem. (n.d.). Enantioselective synthesis of (+) and (-)-cis-3-aminocyclopentanecarboxylic acids by enzymatic asymmetrization.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Chem-Impex. (n.d.). (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid.
  • Chem-Impex. (n.d.). (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • PubMed. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water.
  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids.
  • University of Wisconsin–Madison. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water.
  • ACS Publications. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry.
  • RSC Publishing. (2024). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Wikipedia. (n.d.). Protecting group.
  • PMC - NIH. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry.
  • PMC - NIH. (n.d.). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

Sources

Method

Application of 3-Aminocyclopentanecarboxylic Acid in Alzheimer's Disease Research: A Hypothetical Framework for Investigating a Novel BACE1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unmet Need for Novel Alzheimer's Disease Therapeutics and the Potential of Cyclopentane Analogs Alzheimer's disease (AD) remains a formida...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unmet Need for Novel Alzheimer's Disease Therapeutics and the Potential of Cyclopentane Analogs

Alzheimer's disease (AD) remains a formidable challenge to global health, characterized by progressive neurodegeneration and cognitive decline. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the aggregation-prone Aβ42 species, is a central initiating event in AD pathogenesis.[2][3] This has led to the development of therapeutic strategies aimed at reducing Aβ production.

One of the key enzymes responsible for the generation of Aβ is the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a membrane-bound aspartyl protease.[4][5] Inhibition of BACE1 represents a promising approach to slow the progression of AD.[3][6][7] While several BACE1 inhibitors have been developed, challenges related to brain penetration, selectivity, and side effects have highlighted the need for novel chemical scaffolds.[3]

This document explores the potential application of 3-Aminocyclopentanecarboxylic acid, a compound with potential neuroprotective properties, as a hypothetical BACE1 inhibitor in Alzheimer's disease research.[8] While direct evidence for its efficacy in AD is currently limited, its structural features as a cyclopentane derivative—a class of molecules that has shown promise in targeting BACE1—make it a compelling candidate for investigation.[4] This guide provides a comprehensive set of detailed protocols for the in vitro and in vivo evaluation of 3-Aminocyclopentanecarboxylic acid as a potential therapeutic agent for Alzheimer's disease.

Hypothesized Mechanism of Action: 3-Aminocyclopentanecarboxylic Acid as a BACE1 Inhibitor

We hypothesize that 3-Aminocyclopentanecarboxylic acid, through its unique three-dimensional structure, can bind to the active site of the BACE1 enzyme, thereby inhibiting its proteolytic activity. This proposed mechanism would lead to a reduction in the cleavage of the amyloid precursor protein (APP) at the β-site, consequently decreasing the production of amyloid-beta peptides.

BACE1_Inhibition_Pathway cluster_0 Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-cleavage C99 C99 fragment APP->C99 β-cleavage BACE1 BACE1 Enzyme Compound 3-Aminocyclopentanecarboxylic Acid Compound->BACE1 Inhibition Abeta Amyloid-Beta (Aβ) Peptides C99->Abeta γ-cleavage gamma_secretase γ-Secretase Plaques Amyloid Plaques Abeta->Plaques Aggregation Cell_Based_Assay_Workflow start Seed SH-SY5Y-APP cells treat Treat with 3-Aminocyclopentanecarboxylic acid start->treat incubate Incubate 24-48h treat->incubate collect Collect conditioned medium incubate->collect viability Assess cell viability incubate->viability elisa Quantify Aβ40/Aβ42 via ELISA collect->elisa analyze Analyze data and determine EC50 elisa->analyze viability->analyze

Caption: Workflow for the cell-based Aβ production assay.

Part 2: In Vivo Evaluation

2.1. Animal Model and Treatment

This protocol details a study in a transgenic mouse model of Alzheimer's disease to evaluate the in vivo efficacy of 3-Aminocyclopentanecarboxylic acid.

Animal Model:

  • 5xFAD transgenic mice are a suitable model as they develop amyloid plaques and cognitive deficits at an early age. [4] Treatment Paradigm:

  • Animals: 3-month-old male and female 5xFAD mice and wild-type littermates.

  • Groups:

    • Vehicle-treated 5xFAD mice

    • 3-Aminocyclopentanecarboxylic acid-treated 5xFAD mice (e.g., 10, 30, 100 mg/kg/day via oral gavage)

    • Vehicle-treated wild-type mice

  • Duration: 3 months of daily treatment.

2.2. Behavioral Testing for Cognitive Assessment

Cognitive function will be assessed using a battery of behavioral tests conducted during the final month of treatment.

Morris Water Maze (for spatial learning and memory):

  • Acquisition Phase (5 days): Mice are trained to find a hidden platform in a circular pool of opaque water. The time to find the platform (escape latency) and the path length are recorded.

  • Probe Trial (Day 6): The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.

Novel Object Recognition (for recognition memory):

  • Habituation Phase: Mice are allowed to explore an open field arena.

  • Training Phase: Two identical objects are placed in the arena, and mice are allowed to explore them.

  • Test Phase: One of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded.

Behavioral Test Cognitive Domain Assessed Expected Outcome with Effective Treatment
Morris Water Maze Spatial learning and memoryDecreased escape latency, increased time in target quadrant.
Novel Object Recognition Recognition memoryIncreased preference for the novel object.

2.3. Post-mortem Brain Tissue Analysis

Following the completion of behavioral testing, mice will be euthanized, and brain tissue will be collected for biochemical and histological analysis.

Amyloid Plaque Quantification:

  • One hemisphere of the brain will be fixed in 4% paraformaldehyde and sectioned.

  • Immunohistochemistry will be performed using an anti-Aβ antibody (e.g., 6E10).

  • The amyloid plaque burden in the cortex and hippocampus will be quantified using image analysis software.

Aβ Level Measurement:

  • The other hemisphere of the brain will be homogenized.

  • ELISAs will be used to measure the levels of soluble and insoluble Aβ40 and Aβ42.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of 3-Aminocyclopentanecarboxylic acid as a potential BACE1 inhibitor for Alzheimer's disease. Successful outcomes from these studies, including potent in vitro BACE1 inhibition, reduction of cellular Aβ production, and improved cognitive performance with reduced amyloid pathology in vivo, would provide strong evidence for its therapeutic potential.

Future investigations should focus on detailed pharmacokinetic and pharmacodynamic studies, off-target profiling, and long-term safety assessments. Elucidating the precise binding mode of 3-Aminocyclopentanecarboxylic acid to BACE1 through co-crystallization studies would also be invaluable for structure-based drug design and the development of even more potent and selective analogs. While the application of 3-Aminocyclopentanecarboxylic acid in Alzheimer's disease research is currently hypothetical, the systematic approach described here offers a clear path for its scientific validation and potential translation into a novel therapeutic strategy.

References

  • Czarnecka, K., et al. (2019). Discovery of New Cyclopentaquinoline Analogues as Multifunctional Agents for the Treatment of Alzheimer's Disease. Molecules, 24(3), 478. [Link]

  • Krecisz, P., et al. (2018). New cyclopentaquinoline hybrids with multifunctional capacities for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1493-1505. [Link]

  • Kumari, A., et al. (2021). Cyclopentanone Derivative Attenuates Memory Impairment by Inhibiting Amyloid Plaques Formation in the 5xFAD Mice. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • Lannfelt, L., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Journal of Neurochemistry, 167(3), 296-309. [Link]

  • Mergott, D. U., et al. (2020). Preparation and biological evaluation of BACE1 inhibitors: Leveraging trans-cyclopropyl moieties as ligand efficient conformational constraints. Bioorganic & Medicinal Chemistry, 28(1), 115194. [Link]

  • National Institutes for Quantum Science and Technology. (2021, October 22). Specific amino acid supplementation could prevent the development of dementia. News-Medical.net. [Link]

  • Panza, F., et al. (2011). REVIEW: γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State. CNS Neuroscience & Therapeutics, 17(4), 272-284. [Link]

  • Pao, P. C., et al. (2020). Peptides as Potential Therapeutics for Alzheimer's Disease. ACS Chemical Neuroscience, 11(3), 268-283. [Link]

  • PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Yan, R., & Vassar, R. (2014). Targeting BACE1 for Alzheimer's disease. The Lancet Neurology, 13(3), 319-329. [Link]

  • Yan, Y., et al. (2021). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers in Molecular Biosciences, 8, 706599. [Link]

  • Zhang, Y. W., et al. (2011). γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER'S DISEASE. The Journal of biological chemistry, 286(48), 41099-41106. [Link]

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Application

Application Notes and Protocols: Investigating the GABAergic Activity of 3-Aminocyclopentanecarboxylic Acid Analogues

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the characterization of 3-aminocyclopentanecarboxylic acid analogues as modulators of γ-aminobutyr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of 3-aminocyclopentanecarboxylic acid analogues as modulators of γ-aminobutyric acid (GABA) receptors. As conformationally restricted analogues of GABA, these compounds offer a valuable scaffold for probing the intricate structure-activity relationships of GABA receptor subtypes and for the development of novel therapeutics targeting the central nervous system.[1][2][3] We present a multi-tiered experimental approach, beginning with foundational in vitro binding assays to establish receptor affinity, followed by functional electrophysiological recordings to determine the nature and potency of receptor modulation. Finally, we discuss the application of in vivo models to assess the physiological and behavioral consequences of analogue activity. This guide is intended to provide both the theoretical basis and practical protocols necessary for a thorough investigation of this promising class of compounds.

Introduction: The Rationale for Targeting GABA Receptors with Conformationally Restricted Analogues

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition.[4] Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, insomnia, and spasticity. Consequently, GABA receptors are a major target for therapeutic intervention.[5]

There are two main classes of GABA receptors: the ionotropic GABA-A and GABA-C receptors, which are ligand-gated chloride ion channels mediating fast synaptic inhibition, and the metabotropic GABA-B receptors, which are G-protein coupled receptors that produce slower, more prolonged inhibitory responses.[6] The immense diversity of GABA-A receptor subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3) allows for the assembly of a vast array of receptor subtypes with distinct pharmacological properties and anatomical distributions.[4] This heterogeneity provides a rich landscape for the development of subtype-selective drugs with improved therapeutic profiles and reduced side effects.[5]

3-Aminocyclopentanecarboxylic acid analogues are of particular interest because their rigid cyclopentane ring constrains the molecule into specific conformations, mimicking different spatial arrangements of the flexible GABA backbone.[1] This conformational restriction can lead to enhanced selectivity and potency for specific GABA receptor subtypes. The stereochemistry of these analogues, particularly the cis and trans relationship between the amino and carboxylic acid groups, is a critical determinant of their pharmacological activity.[1]

This application note will guide researchers through a logical workflow for characterizing the GABAergic activity of novel 3-aminocyclopentanecarboxylic acid analogues.

Experimental Workflow: A Multi-Faceted Approach to Characterization

A comprehensive understanding of a compound's GABAergic activity requires a combination of techniques that probe different aspects of receptor interaction. We propose a three-stage workflow:

G cluster_0 Characterization Workflow cluster_1 cluster_2 cluster_3 a Stage 1: Receptor Binding Affinity b Stage 2: Functional Activity & Potency a->b Compounds with high affinity a1 Radioligand Binding Assays c Stage 3: In Vivo Physiological Effects b->c Functionally active compounds b1 Electrophysiology (Patch-Clamp) c1 Behavioral Models

Figure 1: A tiered workflow for characterizing 3-aminocyclopentanecarboxylic acid analogues.

Stage 1: Determination of Receptor Binding Affinity

The initial step in characterizing a novel compound is to determine if it physically interacts with the target receptor. Radioligand binding assays are a robust and high-throughput method for quantifying the affinity of a compound for a specific receptor subtype.[6][7][8]

Principle of Radioligand Binding Assays

These assays measure the ability of an unlabeled test compound (the 3-aminocyclopentanecarboxylic acid analogue) to compete with a radiolabeled ligand for binding to a receptor preparation. The receptor source is typically a brain tissue homogenate or a cell line recombinantly expressing a specific GABA receptor subtype. By measuring the displacement of the radioligand at various concentrations of the test compound, an inhibition constant (Ki) can be calculated, which reflects the affinity of the test compound for the receptor.

Protocol: Competitive Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted for determining the affinity of test compounds for the GABA-A receptor using [³H]muscimol, a potent GABA-A agonist.

Materials:

  • Test Compounds: 3-Aminocyclopentanecarboxylic acid analogues dissolved in an appropriate vehicle.

  • Radioligand: [³H]muscimol.

  • Receptor Source: Rat whole brain membranes or membranes from HEK293 cells stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4 at 4°C).

  • Non-specific Binding Control: Unlabeled GABA (1 mM).

  • Scintillation Cocktail and Vials.

  • Filtration Apparatus: Brandel or Millipore cell harvester with glass fiber filters.

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains or cell pellets in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step three times to wash the membranes.

    • Finally, resuspend the pellet in a known volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of the 3-aminocyclopentanecarboxylic acid analogues.

    • In a 96-well plate or individual tubes, combine the following in order:

      • Assay Buffer

      • Test compound at various concentrations.

      • [³H]muscimol (at a final concentration close to its Kd, typically 1-5 nM).

      • Membrane preparation (50-200 µg of protein).

    • Total Binding Wells: Contain buffer, [³H]muscimol, and membranes.

    • Non-specific Binding Wells: Contain buffer, [³H]muscimol, membranes, and a high concentration of unlabeled GABA (1 mM).

  • Incubation:

    • Incubate the reaction mixtures for 30-60 minutes on ice (4°C) to reach binding equilibrium.[8]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the CPM from the non-specific binding wells from all other wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Example Data from a Competitive Binding Assay

AnalogueReceptor SubtypeIC50 (µM)Ki (µM)
(+)-trans-ACPGABAC ρ12.71.8
(+)-cis-ACPGABAC ρ126.117.4
(-)-cis-ACPGABAC ρ178.552.3
(-)-trans-ACPGABAC ρ1>100>66.7

(Data derived from literature for illustrative purposes)[1]

Stage 2: Functional Characterization using Electrophysiology

While binding assays reveal affinity, they do not provide information about the functional consequences of that binding. Electrophysiology, specifically the patch-clamp technique, is the gold standard for determining whether a compound is an agonist, antagonist, or allosteric modulator of an ion channel receptor.[4][9][10][11]

Principle of Two-Electrode Voltage Clamp and Patch-Clamp

These techniques allow for the measurement of ionic currents flowing across the cell membrane in response to receptor activation. In the context of GABA-A or GABA-C receptors, agonist binding opens the chloride channel, leading to an inward or outward flow of chloride ions (depending on the electrochemical gradient), which is recorded as a current.

  • Agonists: Will directly elicit a current when applied to the cell.

  • Antagonists: Will not elicit a current on their own but will block the current produced by GABA or a known agonist.

  • Positive Allosteric Modulators (PAMs): Will enhance the current produced by a sub-maximal concentration of GABA.

  • Negative Allosteric Modulators (NAMs): Will reduce the current produced by a sub-maximal concentration of GABA.

G cluster_0 Patch-Clamp Experimental Flow cluster_1 a Prepare Cells (Xenopus Oocytes or Mammalian Cell Line) b Obtain Whole-Cell Recording a->b c Establish Stable Baseline b->c d Apply GABA (EC20-EC50) Establish Control Response c->d e Apply Test Analogue d->e f Co-apply Analogue + GABA e->f g Analyze Current Response f->g g1 Agonist? g->g1 Current elicited by analogue alone g2 Antagonist? g->g2 Analogue blocks GABA response g3 Modulator? g->g3 Analogue alters GABA response

Figure 2: Decision tree for functional characterization via patch-clamp electrophysiology.
Protocol: Whole-Cell Patch-Clamp Recording

This protocol describes the functional characterization of analogues on mammalian cells (e.g., HEK293) expressing specific GABA-A receptor subtypes. Automated patch-clamp systems can also be used for higher throughput.[4][10][12]

Materials:

  • Cell Line: HEK293 cells transiently or stably expressing the GABA-A receptor subtype of interest.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.[4][10]

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2 with KOH.[4][10]

  • Patch-Clamp Rig: Inverted microscope, micromanipulators, amplifier, data acquisition system.

  • Perfusion System: For rapid application and washout of compounds.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

    • Using a micromanipulator, approach a single cell with the patch pipette.

    • Apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal").

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Clamp the cell's membrane potential at -60 mV.

  • Compound Application:

    • To test for agonist activity: Apply the 3-aminocyclopentanecarboxylic acid analogue at various concentrations and record any elicited current.

    • To test for antagonist activity: First, apply a concentration of GABA that elicits a submaximal response (e.g., EC50). Then, co-apply the analogue with GABA and observe any reduction in the GABA-elicited current.

    • To test for modulatory activity: Apply a low concentration of GABA (e.g., EC10-EC20) to establish a baseline current. Then, co-apply the analogue with the same concentration of GABA and observe any potentiation or inhibition of the current.

  • Data Acquisition and Analysis:

    • Record currents using appropriate software (e.g., pCLAMP, Spike2).[13]

    • Measure the peak amplitude of the currents.

    • For agonists, plot a dose-response curve (current amplitude vs. log concentration) to determine the EC50 and maximum efficacy.

    • For antagonists, calculate the percent inhibition of the GABA response.

    • For modulators, calculate the percent potentiation or inhibition of the baseline GABA response.

Stage 3: In Vivo Assessment of Physiological Effects

Compounds that demonstrate promising affinity and functional activity in vitro must be evaluated in vivo to assess their therapeutic potential and potential side effects. These studies provide crucial information on pharmacokinetics, blood-brain barrier penetration, and overall physiological and behavioral effects.[5][14]

Rationale for In Vivo Testing

In vivo models help to answer critical questions:

  • Does the compound cross the blood-brain barrier?

  • Does it engage GABA receptors in the living brain to produce a measurable effect?

  • What is the behavioral phenotype of receptor modulation (e.g., anxiolytic, sedative, anticonvulsant)?[5]

Example Protocol: Apomorphine-Induced Climbing Behavior in Mice

This model is a rapid screening method to identify compounds with GABAergic activity.[14] The climbing behavior induced by the dopamine agonist apomorphine is inhibited by GABA agonists.

Materials:

  • Animals: Male ICR mice.

  • Test Compounds: 3-Aminocyclopentanecarboxylic acid analogues.

  • Apomorphine hydrochloride.

  • Vehicle: Saline or other appropriate solvent.

  • Climbing Cages: Standard mouse cages with wire mesh lids.

Procedure:

  • Acclimation: Acclimate mice to the testing room and cages.

  • Drug Administration:

    • Administer the test analogue via the desired route (e.g., intraperitoneal, oral, or intracerebroventricular for compounds that may not cross the blood-brain barrier).[14]

    • After an appropriate pretreatment time, administer apomorphine (1.5 mg/kg, subcutaneous).[14]

  • Behavioral Observation:

    • Immediately after apomorphine injection, place the mice in the climbing cages.

    • Observe the mice for 30 minutes, scoring climbing behavior (e.g., all four paws on the wire mesh) at regular intervals.

  • Data Analysis:

    • Compare the climbing scores of the analogue-treated group to the vehicle-treated control group.

    • A significant reduction in climbing behavior suggests that the test analogue has GABAergic activity in vivo.[14]

Table 2: Summary of Experimental Approaches

Experimental Stage Technique Key Question Answered Primary Outcome
Stage 1: Binding Radioligand Binding AssayDoes the compound bind to the receptor?Ki (Affinity)
Stage 2: Function Patch-Clamp ElectrophysiologyWhat is the functional effect of binding?EC50/IC50 (Potency), Efficacy
Stage 3: Physiology In Vivo Behavioral ModelsDoes the compound work in a living system?Behavioral Phenotype

Conclusion

The systematic investigation of 3-aminocyclopentanecarboxylic acid analogues requires a multi-pronged approach that integrates biochemical, biophysical, and behavioral assays. By first establishing binding affinity through radioligand assays, then elucidating functional activity via electrophysiology, and finally assessing physiological relevance in vivo, researchers can build a comprehensive pharmacological profile of these promising compounds. This structured workflow provides a robust framework for identifying novel, potent, and selective modulators of GABA receptors, paving the way for the development of next-generation therapeutics for a wide range of neurological and psychiatric disorders.

References

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites.Current Protocols in Pharmacology.
  • The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors.PubMed.
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  • Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin.Australian Journal of Chemistry.
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  • Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells.PubMed Central.
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  • The GABA B Receptor—Structure, Ligand Binding and Drug Development.MDPI.
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  • cis-3-Aminocyclohexanecarboxylic acid | 16636-51-4.Benchchem.
  • In Vivo Evidence of the Specificity of Effects of GABAA Receptor Modulating Medications.SLEEP.
  • (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis.ChemicalBook.
  • Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin | Request PDF.ResearchGate.
  • In vivo modulations by GABA-related drugs of met-enkephalin release in basal ganglia of the cat brain.PubMed.
  • GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid.ResearchGate.
  • (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid.Chem-Impex.
  • Cis-3-aminocyclohexanecarboxylic Acid: A Substrate for the Neuronal GABA Transport System.PubMed.
  • GABAergic Afferents Activate Both GABAA and GABAB Receptors in Mouse Substantia Nigra Dopaminergic Neurons In Vivo.Journal of Neuroscience.

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Method

Application Note: Comprehensive NMR Characterization of 3-Aminocyclopentanecarboxylic Acid Derivatives

Introduction: The Significance of Constrained Amino Acids in Drug Discovery 3-Aminocyclopentanecarboxylic acid (ACPC) derivatives are a class of conformationally constrained amino acids that have garnered significant att...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

3-Aminocyclopentanecarboxylic acid (ACPC) derivatives are a class of conformationally constrained amino acids that have garnered significant attention in medicinal chemistry and drug development. Their rigid cyclopentane backbone serves as a valuable scaffold for designing peptidomimetics, molecules that mimic the structure and function of natural peptides. By locking the peptide backbone into a specific geometry, ACPC residues can enhance metabolic stability, improve receptor binding affinity, and control secondary structure, such as the formation of stable helices.[1][2] Given their therapeutic potential, particularly as building blocks for novel pharmaceuticals, the unambiguous determination of their structure and, crucially, their stereochemistry is a prerequisite for advancing research.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the complete structural elucidation of these molecules in solution. This application note provides a comprehensive guide and detailed protocols for the characterization of 3-aminocyclopentanecarboxylic acid derivatives, focusing on the synergistic use of one-dimensional (1D) and two-dimensional (2D) NMR techniques to resolve constitution, configuration, and conformation.

Part 1: Foundational Concepts - Understanding the Cyclopentane Ring in NMR

Unlike the well-defined chair conformation of cyclohexane, the cyclopentane ring is highly flexible and exists in a dynamic equilibrium between two primary non-planar conformations: the envelope (C_s symmetry) and the half-chair (C_2 symmetry) .[5][6] This rapid interconversion, known as pseudorotation, averages the NMR signals at room temperature.[7][8] The introduction of substituents, such as the amino and carboxylic acid groups in ACPC, creates distinct stereoisomers (e.g., cis and trans) and introduces significant complexity to the NMR spectra.

The key challenges and considerations in the NMR analysis of ACPC derivatives are:

  • Signal Overlap: The aliphatic protons on the cyclopentane ring often resonate in a narrow chemical shift range, leading to severe signal crowding and complex multiplicity patterns.

  • Diastereotopicity: The methylene protons on the ring are often diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, each with its own set of couplings.

  • Stereochemistry Determination: Differentiating between cis and trans isomers is non-trivial and requires careful analysis of coupling constants and through-space correlations.

Part 2: Experimental Workflow & Protocols

A robust characterization relies on a multi-pronged approach, integrating data from several NMR experiments. The workflow below outlines the logical progression from sample preparation to final structure validation.

G cluster_0 Preparation & 1D NMR cluster_1 2D NMR: Connectivity cluster_2 2D NMR: Stereochemistry cluster_3 Analysis & Validation SamplePrep Sample Preparation (Solvent Selection) H1_NMR 1D ¹H NMR (Initial Assessment) SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR (Carbon Count) H1_NMR->C13_NMR COSY ¹H-¹H COSY (Proton-Proton Network) C13_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC NOESY ¹H-¹H NOESY/ROESY (Through-Space Correlations) HMBC->NOESY Integration Data Integration & Structure Proposal NOESY->Integration Validation Final Structure Validation (Stereochemistry Confirmed) Integration->Validation

Caption: Experimental workflow for NMR characterization.

Protocol 1: Sample Preparation

The quality of the NMR data is directly dependent on proper sample preparation. For amino acid derivatives, solvent selection is paramount.

  • Objective: To prepare a homogeneous, contaminant-free sample at an appropriate concentration for high-resolution NMR analysis.

  • Materials:

    • 3-Aminocyclopentanecarboxylic acid derivative (5-20 mg for ¹³C, 1-5 mg for ¹H).[9][10]

    • High-quality 5 mm NMR tube.

    • Deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD).

    • Pipettes and a small vial for dissolution.[10]

Step-by-Step Methodology:

  • Solvent Selection (The "Why"):

    • For Zwitterionic/Salt Forms: Use Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is excellent for water-soluble compounds and allows for the exchange of labile protons (NH₂ and COOH), causing their signals to disappear, which can simplify the spectrum.[9] DMSO-d₆ is a highly polar solvent capable of dissolving a wide range of compounds and will typically show signals for the NH and OH protons.[9]

    • For Ester or N-Protected Derivatives: Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are often suitable. CDCl₃ is a versatile solvent for many organic compounds.[9]

  • Dissolution: Weigh the sample accurately and dissolve it in a small vial with ~0.6-0.7 mL of the chosen deuterated solvent.[9][10] Ensure complete dissolution; sonication may be required. Filtering the solution through a small plug of glass wool in a pipette can remove particulate matter that degrades spectral quality.[10]

  • Transfer: Carefully transfer the clear solution into the NMR tube. Avoid introducing air bubbles. The sample height should be sufficient to cover the active region of the NMR coil, typically 4-5 cm.[9]

  • Referencing: The residual protium signal of the deuterated solvent serves as a convenient internal standard (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm, DMSO-d₅ in DMSO-d₆ at δ 2.50 ppm).[9][11]

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
  • Objective: To obtain initial information on the number and types of protons and carbons, and to assess sample purity.

  • Rationale: ¹H NMR provides the initial overview of proton chemical shifts and coupling patterns. ¹³C NMR confirms the number of unique carbon atoms in the molecule, which is a crucial check against the expected structure.

Typical Acquisition Parameters (400 MHz Spectrometer):

Parameter¹H NMR¹³C NMR {¹H Decoupled}
Pulse Program zg30zgpg30
Spectral Width ~12 ppm~220 ppm
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay (d1) 1-5 seconds2-5 seconds
Number of Scans 8-16128-1024 (or more, depending on conc.)
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC, NOESY)
  • Objective: To unambiguously assign all proton and carbon signals and determine the molecular structure, including connectivity and stereochemistry.

  • Rationale: These experiments resolve the signal overlap inherent in the 1D spectra. Each experiment provides a unique piece of the structural puzzle.

G H1 ¹H Signals COSY COSY H1->COSY ¹H-¹H J-Coupling HSQC HSQC H1->HSQC ¹J(C,H) One-Bond HMBC HMBC H1->HMBC ²⁻³J(C,H) Multi-Bond NOESY NOESY H1->NOESY Through-Space <5 Å C13 ¹³C Signals C13->HSQC C13->HMBC Structure Final Structure & Stereochemistry COSY->H1 COSY->Structure HSQC->Structure HMBC->Structure NOESY->H1 NOESY->Structure

Caption: Integration of 2D NMR data for structural elucidation.

Step-by-Step Methodology:

  • Run ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[12][13] In an ACPC derivative, this is essential for tracing the connectivity of the protons around the cyclopentane ring.

  • Run ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[12][13] It provides a powerful method for assigning the carbon signals based on the already-assigned proton signals (or vice-versa).

  • Run ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds).[12][14] This is crucial for connecting molecular fragments and confirming the overall carbon skeleton. For example, a correlation from the H1 proton to the carbonyl carbon (C=O) confirms the position of the carboxylic acid group.

  • Run ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining stereochemistry. It shows correlations between protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[15][16] For medium-sized molecules where the NOE might be zero, a ROESY experiment is preferred.[16]

Part 3: Data Interpretation - A Validating System

The power of this workflow lies in the cross-validation of data from different experiments. An assignment is considered trustworthy only when it is supported by multiple, independent pieces of evidence.

Expected Spectral Features and Interpretation
FeatureInformation Provided
¹H Chemical Shifts Protons attached to carbons bearing electronegative atoms (C1-COOH and C3-NH₂) will be downfield. Other ring protons will be in the aliphatic region (~1.5-3.0 ppm). The exact shifts are highly dependent on the stereochemistry.[1][17]
¹³C Chemical Shifts The carbonyl carbon (COOH) is the most downfield signal (~170-180 ppm).[18] The carbons bearing the amino group (C3) and the carboxylic acid group (C1) will be in the 40-60 ppm range. The remaining ring carbons will be further upfield.[11]
J-Coupling Constants The magnitude of the vicinal (³J_HH) coupling constants is related to the dihedral angle between the protons via the Karplus relationship.[7][19] For cyclopentane systems, cis protons generally exhibit larger coupling constants (e.g., ~7-10 Hz) than trans protons (~2-6 Hz), although this is a generalization and depends on the ring conformation.[7][20][21]
NOESY Correlations This is the most direct evidence for stereochemistry. For a cis isomer, a strong NOE correlation will be observed between protons on the same face of the ring (e.g., H1 and H3). For a trans isomer, this correlation will be absent, and instead, H1 will show correlations to protons on the C2 and C5 positions that are on the same face.[22][23][24]

Example Interpretation for a trans-3-Aminocyclopentanecarboxylic Acid:

  • COSY: Starting from the H1 proton (alpha to COOH), one can "walk" around the ring by following the cross-peaks: H1 → H2 → H3 → H4 → H5 → H1. This confirms the cyclopentane core.

  • HSQC: Each proton signal (H1, H2, H3, etc.) is unambiguously linked to its corresponding carbon signal (C1, C2, C3, etc.).

  • HMBC: A cross-peak from H1 to the carbonyl carbon confirms the C1 position. Cross-peaks from H2 and H4 to C3 would help confirm the position of the amino group.

  • NOESY: A strong NOE would be expected between H1 and one of the H2 protons and one of the H5 protons. Crucially, no NOE would be seen between H1 and H3, confirming their trans relationship.

Conclusion

The comprehensive NMR characterization of 3-aminocyclopentanecarboxylic acid derivatives is an essential task for researchers in drug discovery and organic synthesis. By systematically applying a suite of 1D and 2D NMR experiments, it is possible to overcome challenges like signal overlap and determine the complete structure and relative stereochemistry with high confidence. The protocols and interpretive framework presented in this note provide a self-validating system, ensuring the scientific integrity of the structural assignment and enabling the confident progression of these valuable molecules in research and development pipelines.

References

  • Duddeck, H., & Tóth, G. (2006). Long-range J(CH) heteronuclear coupling constants in cyclopentane derivatives. Magnetic Resonance in Chemistry, 44(1), 95-98. [Link]

  • Cremer, D., & San-Fabián, J. (2003). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 107(2), 264-276. [Link]

  • Cremer, D., & San-Fabián, J. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 8(4), 329-349. [Link]

  • University of Missouri. (n.d.). Sample Preparation. Department of Chemistry. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • Lee, H.-S., LePlae, P. R., Porter, E. A., & Gellman, S. H. (2001). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. The Journal of Organic Chemistry, 66(10), 3597-3599. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. [Link]

  • NMR-Bio. (n.d.). NMR sample preparation guidelines. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Scribd. (n.d.). Conformational Analysis of Cyclopentane. [Link]

  • Zeng, Z., Kociok-Kohn, G., Woodman, T. J., & Blagbrough, I. S. (2021). Structural Studies of Norditerpenoid Alkaloids: Conformation Analysis in Crystal and in Solution States. ResearchGate. [Link]

  • Imperial College London. (2013). Cycloalkanes. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

  • RSC Education. (2008). The power of NMR: in two and three dimensions. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • University of Cambridge. (n.d.). The very basics of NMR of proteins. [Link]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(33), 7574-7581. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • NMR Solutions. (2022, March 20). Stereochemistry | How to read NOESY spectrum? [Video]. YouTube. [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. Chemistry Department. [Link]

  • Soininen, P., et al. (2019). Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes. Analytical Chemistry, 91(22), 14298-14303. [Link]

  • El-Rachidi, E., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(17), 3188. [Link]

  • Gomez, E., et al. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). World Journal of Chemical Education, 8(4), 200-213. [Link]

  • Ashenhurst, J. (2014). Cyclohexane Conformations. Master Organic Chemistry. [Link]

  • Chem-Impex. (n.d.). (+)-(1S,3R-3-Amino-cyclopentane carboxylic acid. [Link]

  • University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • Charlton, J. L., & Durst, H. (1974). The Elucidation of the Coupling Constants for the Cyclobutane Ring of the trans-Fused 2-Oxabicyclo[4.2.0]octane System. Canadian Journal of Chemistry, 52(17), 3120-3121. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

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  • Shepler, B. (2019, August 20). Spectroscopy of carboxylic acids and their derivatives. [Video]. YouTube. [Link]

  • Amsbio. (n.d.). (1S,3R)-3-Aminocyclopentane carboxylic acid. [Link]

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Application

Application Notes and Protocols for the Synthesis of 3-Aminocyclopentanecarboxylic Acid Methyl Ester

Introduction: 3-Aminocyclopentanecarboxylic acid and its esters are pivotal structural motifs in medicinal chemistry and drug development. Their rigid cyclopentane core serves as a conformationally constrained scaffold,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Aminocyclopentanecarboxylic acid and its esters are pivotal structural motifs in medicinal chemistry and drug development. Their rigid cyclopentane core serves as a conformationally constrained scaffold, enabling the design of potent and selective ligands for various biological targets. The cis- and trans-isomers, in particular, are crucial building blocks for synthesizing novel pharmaceuticals, including antiviral agents and modulators of neurotransmitter receptors. This guide provides a comprehensive, in-depth protocol for the multi-step synthesis of cis-3-Aminocyclopentanecarboxylic acid methyl ester, commencing from the readily available Vince lactam. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on procedural robustness, causality behind experimental choices, and rigorous analytical validation.

Synthetic Strategy Overview

The synthesis of cis-3-Aminocyclopentanecarboxylic acid methyl ester is accomplished through a robust three-step sequence. This pathway is advantageous due to the commercial availability of the starting material and the high-yielding nature of each transformation. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Acid Hydrolysis cluster_2 Step 3: Fischer Esterification A Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) B Saturated Lactam (2-Azabicyclo[2.2.1]heptan-3-one) A->B H₂, Pd/C EtOAc C cis-3-Aminocyclopentanecarboxylic Acid Hydrochloride B->C 10% HCl (aq) Room Temp. D cis-3-Aminocyclopentanecarboxylic Acid Methyl Ester C->D MeOH, H₂SO₄ Reflux

Caption: Overall synthetic workflow for the preparation of cis-3-Aminocyclopentanecarboxylic acid methyl ester.

Experimental Protocols

Part 1: Synthesis of 2-Azabicyclo[2.2.1]heptan-3-one (Saturated Lactam)

Principle: The initial step involves the catalytic hydrogenation of the carbon-carbon double bond in Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). This reaction proceeds with high efficiency using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. The choice of ethyl acetate as the solvent is predicated on its ability to dissolve the starting material and its inertness under the reaction conditions.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Vince Lactam109.1325.00 g229.1 mmol
10% Palladium on CarbonN/A7.32 gN/A
Ethyl Acetate (EtOAc)88.111 LN/A
Celite®N/AAs neededN/A

Procedure:

  • To a 2 L hydrogenation flask, add Vince lactam (25.00 g, 229.1 mmol) and ethyl acetate (1 L).

  • Carefully add 10% Pd/C (7.32 g) to the solution.

  • Seal the flask and connect it to a hydrogen source (balloon pressure is sufficient).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using ethyl acetate as the eluent.

  • Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 2-azabicyclo[2.2.1]heptan-3-one as a white solid.[1]

Expected Yield: Approximately 25.20 g (99%).

Characterization Data for 2-Azabicyclo[2.2.1]heptan-3-one: [1]

  • ¹H NMR (250.13 MHz, CDCl₃, δ): 7.08 (br, 1H), 3.72 (m, 1H), 2.53 (m, 1H), 1.85-1.11 (m, 6H).

  • ¹³C NMR (62.90 MHz, CDCl₃, δ): 181.2 (C=O), 54.8 (CH), 44.6 (CH), 40.9 (CH₂), 29.6 (CH₂), 23.1 (CH₂).

  • Mass Spectrometry (CI) [m/z (%)]: 112 ([M+H]⁺, 100).

Part 2: Synthesis of cis-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Principle: The bicyclic lactam is subjected to acid-catalyzed hydrolysis. The strained ring system of the 2-azabicyclo[2.2.1]heptane core readily undergoes cleavage in the presence of strong acid, yielding the corresponding amino acid. The use of hydrochloric acid provides the product as its hydrochloride salt, which is often a crystalline solid and easily purified.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
2-Azabicyclo[2.2.1]heptan-3-one111.1410.50 g94.48 mmol
10% Hydrochloric Acid (aq)36.46500 mLN/A
Acetone58.08As neededN/A

Procedure:

  • In a 1 L round-bottom flask, dissolve 2-azabicyclo[2.2.1]heptan-3-one (10.50 g, 94.48 mmol) in 500 mL of 10% aqueous hydrochloric acid.

  • Stir the solution at room temperature for 48 hours.

  • Concentrate the reaction mixture in vacuo to obtain a yellow oil.

  • Add acetone to the resulting oil and stir. The product will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold acetone, and dry under vacuum to afford cis-3-aminocyclopentanecarboxylic acid hydrochloride.[1]

Expected Yield: Approximately 14.61 g (93%).

Part 3: Synthesis of cis-3-Aminocyclopentanecarboxylic Acid Methyl Ester

Principle: The final step is a Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4] In this protocol, methanol serves as both the reactant and the solvent, driving the equilibrium towards the ester product. Concentrated sulfuric acid is a common and effective catalyst for this transformation. The reaction is performed under reflux to ensure a sufficient reaction rate.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
cis-3-Aminocyclopentanecarboxylic Acid HCl165.6210.0 g60.4 mmol
Methanol (MeOH)32.04150 mLN/A
Concentrated Sulfuric Acid (H₂SO₄)98.082.0 mL~37.6 mmol
Diethyl Ether (Et₂O)74.12As neededN/A
Saturated Sodium Bicarbonate (NaHCO₃) (aq)84.01As neededN/A
BrineN/AAs neededN/A
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As neededN/A

Procedure:

  • Suspend cis-3-aminocyclopentanecarboxylic acid hydrochloride (10.0 g, 60.4 mmol) in methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (2.0 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC (a suitable solvent system would be dichloromethane/methanol, 9:1).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude cis-3-Aminocyclopentanecarboxylic acid methyl ester.

  • Purify the product by silica gel column chromatography if necessary.

Characterization Data for cis-3-Aminocyclopentanecarboxylic Acid Methyl Ester Hydrochloride: [5]

  • ¹H NMR Spectrum: Available from commercial suppliers such as ChemicalBook. The spectrum of the hydrochloride salt will show characteristic peaks for the methyl ester protons (a singlet around 3.7 ppm) and the protons of the cyclopentane ring. The protons adjacent to the ammonium and ester groups will be downfield.

Note: For the free base, the chemical shifts of the protons near the amino group will be shifted upfield compared to the hydrochloride salt.

Self-Validation and Trustworthiness

The protocols provided are designed to be self-validating through in-process monitoring and final product characterization.

  • TLC Analysis: At each step, TLC should be used to monitor the consumption of the starting material and the formation of the product. This allows for real-time assessment of the reaction's progress and helps in determining the appropriate reaction time.

  • Spectroscopic Analysis: The provided NMR and mass spectrometry data for the intermediates serve as a benchmark for confirming their identity and purity. It is imperative that researchers acquire and interpret the analytical data for their synthesized materials and compare it with the reference data.

  • Yield Calculation: The expected yields are provided as a guideline. Significant deviations may indicate incomplete reactions, side reactions, or losses during workup and purification.

Expert Insights and Causality

  • Hydrogenation Catalyst: The choice of 10% Pd/C is standard for the reduction of alkenes. The catalyst loading is a critical parameter; insufficient catalyst will lead to slow or incomplete reactions, while excessive amounts are unnecessary and increase costs.

  • Acid Hydrolysis: The use of a strong acid like HCl is crucial for the efficient cleavage of the amide bond in the bicyclic lactam. The reaction is typically slow at room temperature, requiring an extended period to go to completion. Heating can accelerate the reaction but may also lead to side products.

  • Fischer Esterification: The use of a large excess of methanol in the Fischer esterification is a key application of Le Chatelier's principle, driving the reversible reaction towards the formation of the methyl ester. The addition of a strong acid catalyst like sulfuric acid is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.[2][3][4]

Visualizing the Esterification Mechanism

The Fischer esterification proceeds through a series of protonation, nucleophilic attack, and dehydration steps.

Fischer_Esterification RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ Tetrahedral_Intermediate R-C(OH)₂(⁺OMeH) Protonated_RCOOH->Tetrahedral_Intermediate + MeOH Proton_Transfer R-C(OH)(OH₂⁺)(OMe) Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester R-C(⁺OH)(OMe) Proton_Transfer->Protonated_Ester - H₂O Ester R-COOMe Protonated_Ester->Ester - H⁺

Caption: Mechanism of the Fischer Esterification.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1991). Chemistry of 2-azabicyclo[2.2.1]heptan-3-one derivatives: role of the nitrogen atom in determining the stereochemistry of products isolated after formation of an incipient carbocation at C-6. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1991). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Retrieved from [Link]

  • PubChem. (n.d.). Methyl cyclopentanecarboxylate. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Cusp Conference. (n.d.). MSE PRO 2-Azabicyclo[2.2.1]heptan-3-one. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-aminocyclopentane-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ( S )-3-Amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic Acid (OV329), a Potent Inactivator of γ-Aminobutyric Acid Aminotransferase. Retrieved from [Link]

  • InterContinental Warszawa. (n.d.). (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Odinity. (2014, March 27). Fischer Esterification. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Formulation of 3-Aminocyclopentanecarboxylic Acid for In Vivo Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-Aminocyclopentanecarboxylic acid (3-ACPC) for in vivo studies. It outlines the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-Aminocyclopentanecarboxylic acid (3-ACPC) for in vivo studies. It outlines the critical pre-formulation considerations, provides detailed, route-specific protocols for creating aqueous solutions and suspensions, and explains the scientific rationale behind each step. The objective is to equip researchers with the necessary knowledge to develop safe, stable, and effective formulations to achieve reliable and reproducible results in preclinical animal models.

Introduction and Pre-Formulation Analysis

3-Aminocyclopentanecarboxylic acid is a non-proteinogenic, cyclic amino acid. [1]Its structure, containing both a primary amine (-NH₂) and a carboxylic acid (-COOH) group on a cyclopentane ring, defines its physicochemical properties and dictates the formulation strategy. [1][2]As a zwitterionic compound, its solubility is expected to be highly dependent on pH. Understanding these foundational properties is paramount before proceeding to formulation development.

A critical first step is to characterize the specific lot of 3-ACPC to be used. While general properties are known, batch-to-batch variability can occur.

Key Physicochemical Properties of 3-Aminocyclopentanecarboxylic Acid:

PropertyValue / ObservationSourceSignificance for Formulation
Molecular Formula C₆H₁₁NO₂[3][4]Confirms chemical identity.
Molecular Weight 129.16 g/mol [3][4][5][6]Essential for all concentration and dosage calculations.
Appearance White to off-white/beige crystalline powder[4][7]Visual confirmation of substance identity and purity.
Water Solubility "Slightly soluble in water"[7]Indicates that simple aqueous solutions at high concentrations may not be feasible at neutral pH.
Predicted pKa 4.44 ± 0.20[7]Refers to the carboxylic acid group. The amino group pKa is not listed but is expected to be ~9-10. This zwitterionic nature means solubility is lowest at the isoelectric point and increases in acidic or basic conditions.
Melting Point ~172.1 °C (for 1R,3S isomer)[1][7]Indicator of purity and solid-state stability.
Storage Store at 0-8°C under inert gas[4][7]Highlights the need for controlled storage to prevent degradation.

Core Principles of Formulation for In Vivo Administration

The primary goal is to deliver a precise dose of the test article in a biocompatible vehicle that does not interfere with the experimental outcome. The choice of formulation depends on the compound's solubility, the intended route of administration, and the study's duration. [8]

The Impact of pH and Zwitterionic Nature

As an amino acid, 3-ACPC is zwitterionic. This means it has both a positive and a negative charge on the same molecule, with the net charge being dependent on the pH of the solution.

  • Low pH (e.g., < 3): The carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH₃⁺), resulting in a net positive charge.

  • Neutral pH (e.g., ~6-8): The carboxylic acid group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺), resulting in a zwitterion with a net neutral charge. Solubility is typically at its minimum near this isoelectric point.

  • High pH (e.g., > 10): The carboxylic acid group is deprotonated (-COO⁻) and the amino group is deprotonated (-NH₂), resulting in a net negative charge.

This behavior is the key to solubilization. To create an aqueous solution, the pH must be adjusted away from the isoelectric point to form a more soluble salt.

Decision Workflow for Formulation Selection

The selection of an appropriate formulation strategy can be guided by a systematic workflow.

G A Start: Define Dose (mg/kg) & Dosing Volume (mL/kg) B Calculate Target Concentration (mg/mL) A->B C Test Solubility in Saline (0.9% NaCl) at Target Conc. B->C D Is it fully dissolved? C->D E YES: Aqueous Solution Protocol D->E Yes F NO: Suspension or pH-Adjusted Solution D->F No J Final Formulation: Sterile Filter or Autoclave E->J G Is pH adjustment permissible for the study? F->G H YES: pH Adjustment Protocol G->H Yes I NO: Suspension Protocol G->I No H->J I->J K Proceed to Dosing J->K G cluster_0 Suspension Preparation Workflow A Weigh 3-ACPC Powder B Place in Mortar A->B C Add a few drops of vehicle (e.g., 0.5% CMC) B->C D Triturate to form a smooth, uniform paste C->D Levigation E Gradually add remaining vehicle with constant mixing D->E Geometric Dilution G Homogenize (Optional but Recommended) E->G F Transfer to final container H Store at 2-8°C. Label: 'Shake Vigorously Before Use' F->H G->F

Caption: Workflow for preparing a uniform suspension.

Route-Specific Considerations

RouteFormulation TypeMax Volume (Mouse)Max Volume (Rat)Key Considerations
Oral (PO) Solution or Suspension10 mL/kg10 mL/kgWater is the ideal vehicle. S[9][10]uspensions with CMC are common for insoluble compounds.
Intraperitoneal (IP) Isotonic Solution10 mL/kg10 mL/kgMust be sterile. pH should be near physiological (7.4). A fine suspension can be used, but solutions are preferred to avoid irritation.
Intravenous (IV) Isotonic Solution ONLY5 mL/kg (bolus)5 mL/kg (bolus)MUST be a clear, sterile, particle-free solution. pH must be compatible with blood. Osmolarity should be controlled.
Subcutaneous (SC) Isotonic Solution10 mL/kg5 mL/kgMust be sterile and near neutral pH to avoid injection site reactions.

(Maximum volumes are general guidelines and should be confirmed with institutional animal care and use committee protocols).

The successful in vivo evaluation of 3-Aminocyclopentanecarboxylic acid hinges on the development of a rational and well-characterized formulation. Due to its zwitterionic nature and slight solubility in water, simple saline solutions are often inadequate for achieving necessary concentrations. The protocols provided herein for pH-adjusted solutions and aqueous suspensions offer robust and reproducible methods for preparing this compound for various routes of administration. Researchers must prioritize the physicochemical properties of the compound to select the most appropriate formulation strategy, ensuring the delivery of a safe and effective dose that yields high-quality, reliable preclinical data.

References

  • Ashland. Parenteral excipients. [Link]

  • PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035. [Link]

  • PubChem. 3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240. [Link]

  • Cheméo. Chemical Properties of Cyclopentanecarboxylic acid, 3-amino-, cis- (CAS 49805-32-5). [Link]

  • Pharmlabs. Excipients. [Link]

  • American Pharmaceutical Review. Excipients Use in Parenteral and Lyophilized Formulation Development. [Link]

  • Singh, K., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6423–6426. [Link]

  • ResearchGate. Common Intravenous Medications and Excipients. [Link]

  • Atcha, Z., et al. (2010). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 49(2), 235–240. [Link]

  • Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere, 220, 946–952. [Link]

  • Gu, L., et al. (2014). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 53(2), 188–193. [Link]

  • ASM Journals. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. [Link]

  • ResearchGate. How to prepare adequate lonchocarpine solutions for IP injection in mice? [Link]

  • Silbernagl, S., & Völkl, H. (1975). Cycloleucine (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. (Microperfusion experiments). Pflügers Archiv, 353(3), 241–253. [Link]

  • Solubility of Things. 1-Aminocyclopentanecarboxylic acid. [Link]

  • ResearchGate. Typical formulation of amino acids used in different clinical studies. [Link]

  • Global Drug Design & Development Review. Methods to Intra-Peritoneal and Subcutaneous Administration on Experimental Anim... [Link]

  • UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

  • Google Patents.
  • U.S. Food and Drug Administration. AMINOSYNTM (amino acids for injection 10%) Prescribing Information. [Link]

  • UBC Animal Care Committee. TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. [Link]

  • ResearchGate. What Is the Appropriate Solvent Formula for Intraperitoneal Injection of Vofopitant Dihydrochloride in Mice? [Link]

  • Pangoo.biz. Formulation Guidelines for Amino Acids in Feed. [Link]

  • U.S. Food and Drug Administration. TRAVASOL (amino acids) injection, for intravenous use. [Link]

  • PubChem. Cycloleucine | C6H11NO2 | CID 2901. [Link]

  • Tang, L. L., et al. (2021). Transcriptome analysis of the inhibitory effect of cycloleucine on myogenesis. Frontiers in Cell and Developmental Biology, 9, 735624. [Link]

  • ChemRxiv. Discovery and Characterization of Pyridoxal 5'-Phosphate-Dependent Cycloleucine Synthases. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Aminocyclopentanecarboxylic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminocyclopentanecarboxylic acid and its derivatives. As a non-proteinogenic β-amino...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminocyclopentanecarboxylic acid and its derivatives. As a non-proteinogenic β-amino acid, this compound is a critical building block in the development of peptidomimetics and other therapeutics.[1] Achieving high yields and stereochemical purity is paramount, and this guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of its synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common overarching questions regarding the synthesis of 3-aminocyclopentanecarboxylic acid.

Q1: What are the most common synthetic routes to 3-aminocyclopentanecarboxylic acid, and what are their respective advantages and disadvantages?

A1: The choice of synthetic route often depends on the desired stereoisomer, scale, and available starting materials. The three most prevalent strategies are:

  • The Bicyclic Lactam (Vince Lactam) Route: This is one of the most efficient methods for asymmetric synthesis. It starts from the readily available 2-azabicyclo[2.2.1]hept-5-en-3-one, known as the Vince lactam.[2] The key advantage is the rigid bicyclic structure that allows for high stereocontrol during functionalization. However, the initial preparation of the chiral Vince lactam often requires a resolution step, which can impact the overall yield.[3][4]

  • Hydrogenation of Cyclopentene Derivatives: This approach involves the catalytic hydrogenation of a suitably substituted cyclopentene precursor.[2] It can be a very direct method, but achieving high diastereoselectivity during hydrogenation can be challenging and highly dependent on the catalyst and substrate structure.

  • Ring-Closing Metathesis (RCM): More modern approaches utilize RCM to construct the cyclopentane ring, followed by functional group manipulations to introduce the amine and carboxylic acid moieties. This method offers flexibility in accessing diverse derivatives.

Q2: How critical is the choice of protecting groups in the synthesis of 3-aminocyclopentanecarboxylic acid?

A2: The selection of appropriate protecting groups for the amine and carboxylic acid functionalities is crucial for a successful synthesis.[5] An ideal protecting group should be easy to install, stable to the reaction conditions of subsequent steps, and readily removable in high yield without affecting other parts of the molecule.[5] The concept of "orthogonal protection," where one group can be removed in the presence of another, is particularly important in multi-step syntheses.[6] Commonly used amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[2][6]

Q3: What are the primary challenges in achieving high stereochemical purity?

A3: The main challenges lie in controlling the relative and absolute stereochemistry of the two stereocenters on the cyclopentane ring. This is typically addressed through:

  • Chiral Resolution: This involves separating a racemic mixture into its constituent enantiomers.[7] This can be achieved through crystallization with a chiral resolving agent or through enzymatic resolution.[7][8] While effective, classical resolution has a theoretical maximum yield of 50% for the desired enantiomer, though the undesired enantiomer can sometimes be racemized and recycled.[7]

  • Asymmetric Synthesis: This involves using a chiral auxiliary or catalyst to induce stereoselectivity in a reaction. The Vince lactam route is a prime example of an asymmetric synthesis.

  • Diastereoselective Reactions: For instance, the reduction of a ketone precursor to an alcohol can be controlled to favor the formation of one diastereomer over another.[9][10]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis of 3-aminocyclopentanecarboxylic acid.

Guide 1: Low Yield in the Vince Lactam Route

The synthesis of 3-aminocyclopentanecarboxylic acid from Vince lactam is a robust method, but low yields can be encountered. This guide will help you troubleshoot common problems.

Problem: Low yield of the desired chiral Vince lactam after resolution.

Possible CauseRecommended SolutionScientific Rationale
Incomplete Resolution Optimize the amount of resolving agent and the crystallization conditions (solvent, temperature, and time).The formation of diastereomeric salts is an equilibrium process. The solubility of these salts can be very sensitive to the conditions, and careful optimization is needed to maximize the precipitation of the desired diastereomer.[7]
Racemization of the Resolved Lactam Avoid harsh basic or acidic conditions during workup and purification.The stereocenters in the Vince lactam can be susceptible to epimerization under certain conditions.

Problem: Low yield in the ring-opening of the Vince lactam.

Possible CauseRecommended SolutionScientific Rationale
Incomplete Reaction Ensure the complete consumption of the starting material by monitoring the reaction with Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more reagent or increasing the reaction time/temperature.[1]The lactam ring is relatively stable, and its opening requires specific conditions. Incomplete conversion is a common cause of low yields.[11]
Side Reactions Use carefully dried solvents and reagents to avoid unwanted side reactions with water.Water can react with the intermediates, leading to the formation of byproducts.
Guide 2: Poor Diastereoselectivity in the Reduction of a Ketone Precursor

The diastereoselective reduction of a ketone is a critical step in many synthetic routes to 3-aminocyclopentanecarboxylic acid.

Problem: Low diastereoselectivity in the reduction of a 3-oxocyclopentanecarboxylate derivative.

Possible CauseRecommended SolutionScientific Rationale
Incorrect Reducing Agent Select a reducing agent known to provide high diastereoselectivity for your specific substrate. For example, bulky reducing agents often favor equatorial attack on a cyclohexanone, and similar principles can be applied to cyclopentanones.[10]The stereochemical outcome of a ketone reduction is determined by the trajectory of the hydride attack, which is influenced by steric and electronic factors.[12] Chelating reducing agents can also be used to control stereoselectivity in the presence of a nearby hydroxyl group.[9]
Sub-optimal Reaction Temperature Perform the reduction at a low temperature (e.g., -78 °C) to enhance kinetic control.Lower temperatures increase the energy difference between the transition states leading to the different diastereomers, thus favoring the formation of the product from the lower energy transition state.[9]

III. Detailed Experimental Protocols

This section provides step-by-step protocols for key experimental procedures.

Protocol 1: Enzymatic Resolution of Racemic Vince Lactam

This protocol describes a general procedure for the enzymatic resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one.

Materials:

  • Racemic Vince Lactam

  • Immobilized Lipase (e.g., from Candida antarctica)

  • Organic Solvent (e.g., Toluene)

  • Deionized Water

  • Buffer solution (as recommended for the specific enzyme)

Procedure:

  • To a solution of racemic Vince lactam in toluene, add the immobilized lipase.[13]

  • Add a small amount of deionized water to the mixture.[13]

  • Shake the reaction mixture at a controlled temperature (e.g., 30°C).[13]

  • Monitor the progress of the reaction by taking aliquots and analyzing them by a suitable method (e.g., HPLC) to determine the degree of conversion.[13]

  • Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.

  • Separate the unreacted enantiomer from the product by standard extraction and purification techniques.

Protocol 2: Boc Protection of the Amino Group

This protocol describes the protection of the amino group of 3-aminocyclopentanecarboxylic acid with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 3-Aminocyclopentanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

Procedure:

  • Dissolve 3-aminocyclopentanecarboxylic acid in a mixture of dioxane and a solution of NaOH in water.

  • Cool the solution in an ice bath.

  • Add a solution of (Boc)₂O in dioxane dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to pH ~3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.

IV. Visualizations and Data

This section provides visual aids and data to better understand the synthetic processes.

Workflow for the Synthesis of 3-Aminocyclopentanecarboxylic Acid via the Vince Lactam Route

G cluster_0 Vince Lactam Preparation cluster_1 Ring Opening and Functionalization cluster_2 Final Product Synthesis Racemic Vince Lactam Racemic Vince Lactam Chiral Resolution Chiral Resolution Racemic Vince Lactam->Chiral Resolution Enzymatic or Classical Resolution Chiral Vince Lactam Chiral Vince Lactam Chiral Resolution->Chiral Vince Lactam Ring Opening Ring Opening Chiral Vince Lactam->Ring Opening Hydrolysis Protected Amino Acid Precursor Protected Amino Acid Precursor Ring Opening->Protected Amino Acid Precursor Deprotection Deprotection Protected Amino Acid Precursor->Deprotection 3-Aminocyclopentanecarboxylic Acid 3-Aminocyclopentanecarboxylic Acid Deprotection->3-Aminocyclopentanecarboxylic Acid

Caption: General workflow for the synthesis of 3-aminocyclopentanecarboxylic acid from Vince lactam.

Decision Tree for Amine Protecting Group Selection

G start Start: Need to protect an amine q1 Is the molecule sensitive to strong acid? start->q1 q2 Is the molecule sensitive to hydrogenation? q1->q2 No boc Use Boc group (removed with acid) q1->boc Yes cbz Use Cbz group (removed by hydrogenation) q2->cbz No other Consider other protecting groups (e.g., Fmoc) q2->other Yes

Caption: A simplified decision tree for selecting an amine protecting group.

Table 1: Comparison of Chiral Resolution Methods for a Racemic Amine
Resolution MethodResolving Agent/EnzymeTypical Yield of One EnantiomerKey AdvantagesKey Disadvantages
Classical Resolution (+)-Tartaric Acid< 50%Scalable, well-establishedLimited to 50% theoretical yield, requires screening of resolving agents
Enzymatic Resolution Lipase~45-50%High enantioselectivity, mild conditionsEnzyme cost and stability can be a factor, requires optimization

V. References

  • Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Some important cyclic β-amino acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. (2025). PubMed. Retrieved January 12, 2026, from [Link]

  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. (2025). PMC. Retrieved January 12, 2026, from [Link]

  • Hydroxyl-directed 1,3 Reductions of Ketones. (2021). Organic Chemistry, Reaction Mechanism. Retrieved January 12, 2026, from [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). PubMed. Retrieved January 12, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved January 12, 2026, from [Link]

  • Choosing the Right Amine Protecting Group for Your Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. Retrieved January 12, 2026, from [Link]

  • Enantioselective Carbonyl Reductions. (2019). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. (2009). PubMed. Retrieved January 12, 2026, from [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • US6780635B2 - Process for the preparation of optically active azabicyclo heptanone derivatives. (n.d.). Google Patents. Retrieved January 12, 2026, from

  • Vince lactam. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia. Retrieved January 12, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved January 12, 2026, from [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Optimized Design and Development of AuPd Catalysts for Selective Hydrogenation of Cyclopentadiene. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. (n.d.). Retrieved January 12, 2026, from [Link]

  • Protecting Groups List. (n.d.). SynArchive. Retrieved January 12, 2026, from [Link]

  • Amino Acid-Protecting Groups. (2019). Retrieved January 12, 2026, from [Link]

  • Optimization of cyclopentane formation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). PubMed. Retrieved January 12, 2026, from [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • 3-Aminocyclopentanecarboxylic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • Practical Guide OCR. (n.d.). chemrevise. Retrieved January 12, 2026, from [Link]

  • Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • EP0350811A2 - Enzymatic resolution process. (n.d.). Google Patents. Retrieved January 12, 2026, from

  • Scheme 64. Enzymatic Resolution of Carboxylic Acid for ACE Inhibitor Synthesis via Enantioselective Ester Formation Catalyzed by Pseudomonas sp. Lipase. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Aminocyclopentanecarboxylic Acid Hydrochloride

Welcome to the technical support center for the synthesis of 3-Aminocyclopentanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminocyclopentanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important non-proteinogenic amino acid. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-Aminocyclopentanecarboxylic acid?

A1: Several synthetic strategies are employed, each with its own advantages and challenges. The most prevalent routes include:

  • From 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam): This is a popular and efficient method that utilizes the chiral Vince lactam as a starting material. The key steps involve the hydrolysis of the lactam to open the bicyclic system and reveal the aminocyclopentane core.

  • Via Hetero-Diels-Alder Reaction: This approach constructs the cyclopentane ring system through a cycloaddition reaction, often followed by reduction and functional group manipulations.

  • Through Favorskii Rearrangement: This method typically involves the ring contraction of a substituted cyclohexanone precursor to form the desired cyclopentane carboxylic acid derivative.

  • From Cyclopentene Derivatives: Catalytic hydrogenation of a suitably functionalized cyclopentene can yield the saturated aminocyclopentane ring system.

Q2: Why is the stereochemistry of 3-Aminocyclopentanecarboxylic acid important?

A2: 3-Aminocyclopentanecarboxylic acid possesses chiral centers, leading to different stereoisomers (e.g., (1R,3S) and (1S,3R)). These stereoisomers can exhibit distinct biological activities and pharmacological profiles. Therefore, controlling the stereochemistry during synthesis is crucial for developing stereochemically pure active pharmaceutical ingredients (APIs).

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section delves into specific issues you might encounter during the synthesis of 3-Aminocyclopentanecarboxylic acid hydrochloride, providing explanations and actionable protocols.

Issue 1: Formation of Diastereomeric Impurities during Catalytic Hydrogenation

Question: I'm performing a catalytic hydrogenation of a cyclopentene precursor to obtain the cis-3-aminocyclopentanecarboxylic acid, but I'm observing the formation of the trans-isomer as a significant byproduct. Why is this happening and how can I improve the diastereoselectivity?

Causality and Scientific Explanation:

Catalytic hydrogenation of alkenes typically proceeds via syn-addition of hydrogen atoms from the surface of the metal catalyst.[1][2] The stereochemical outcome is therefore highly dependent on the facial selectivity of the alkene binding to the catalyst surface. Steric hindrance plays a crucial role; the alkene will preferentially adsorb on the less hindered face. If your cyclopentene precursor has substituents that can adopt multiple conformations, or if the steric bias is not pronounced, you may see a mixture of diastereomers. The formation of the undesired trans-isomer results from the hydrogenation occurring from the less desired face of the cyclopentene ring.[3]

Troubleshooting Protocol:

  • Catalyst Selection:

    • Heterogeneous Catalysts: Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are common choices. The choice of catalyst can influence selectivity. For instance, a more sterically demanding catalyst might enhance facial selectivity.

    • Homogeneous Catalysts: In some cases, homogeneous catalysts like Wilkinson's catalyst ((Ph₃P)₃RhCl) can offer higher selectivity for less sterically hindered alkenes.[2]

  • Solvent and Reaction Conditions:

    • The polarity of the solvent can influence the conformation of the substrate and its interaction with the catalyst. Experiment with a range of solvents (e.g., ethanol, ethyl acetate, methanol).

    • Lowering the reaction temperature and pressure can sometimes improve selectivity by favoring the pathway with the lower activation energy, which often leads to the thermodynamically more stable product.

  • Substrate Modification:

    • If possible, consider if a protecting group on a nearby functional group could be altered to increase the steric bias and direct the hydrogenation to the desired face.

Experimental Workflow: Optimizing Diastereoselectivity in Catalytic Hydrogenation

start Start: Diastereomeric Mixture Observed catalyst Step 1: Evaluate Catalyst - Try different heterogeneous catalysts (e.g., PtO2 vs. Pd/C) - Consider a homogeneous catalyst (e.g., Wilkinson's) start->catalyst conditions Step 2: Optimize Conditions - Vary solvent polarity - Lower temperature and pressure catalyst->conditions substrate Step 3: Substrate Modification - Alter protecting groups to enhance steric hindrance conditions->substrate analysis Step 4: Analyze Product Ratio - Use NMR or chiral chromatography substrate->analysis analysis->catalyst Unsuccessful end End: Desired Diastereoselectivity Achieved analysis->end Successful

Caption: Workflow for optimizing diastereoselectivity.

Issue 2: Epimerization at the α-Carbon

Question: During the work-up or a subsequent reaction step under basic conditions, I'm noticing a loss of stereochemical purity at the carbon alpha to the carboxylic acid group. What is causing this epimerization and how can I prevent it?

Causality and Scientific Explanation:

The proton on the carbon atom alpha to a carbonyl group (like a carboxylic acid or ester) is acidic and can be abstracted by a base to form an enolate intermediate. This enolate is planar at the α-carbon, and subsequent reprotonation can occur from either face, leading to a mixture of epimers.[4][5] This is a common issue when subjecting esters or carboxylic acids to basic conditions, such as during saponification or in the presence of strong amine bases.

Troubleshooting Protocol:

  • Avoid Strong Bases: Whenever possible, use milder bases or non-basic conditions if the stereocenter is sensitive.

  • Temperature Control: Epimerization is often accelerated at higher temperatures.[6] Perform reactions and work-ups at lower temperatures.

  • Reaction Time: Minimize the exposure time to basic conditions.

  • Choice of Base for Saponification: If hydrolyzing an ester, consider using enzymatic hydrolysis or milder basic conditions (e.g., lithium hydroxide at low temperatures) over stronger bases like sodium hydroxide at elevated temperatures.

Data Summary: Base-Induced Epimerization Tendency

BaseTemperatureRisk of Epimerization
Sodium HydroxideHighHigh
Potassium CarbonateModerateModerate
Lithium HydroxideLowLow
Enzymes (Lipase)AmbientVery Low
Issue 3: Side Reactions during Boc-Protection and Deprotection

Question: I'm using a Boc protecting group for the amine. During deprotection with trifluoroacetic acid (TFA), I'm getting some unexpected byproducts. What are these and how can I get a cleaner product?

Causality and Scientific Explanation:

The deprotection of a Boc group with a strong acid like TFA generates a stable tert-butyl cation.[7][8] This carbocation is a potent electrophile and can alkylate any nucleophiles present in the reaction mixture, including the solvent, the deprotected amine, or other functional groups on your molecule. This can lead to a variety of byproducts.

Troubleshooting Protocol:

  • Use of Scavengers: The most effective way to prevent unwanted alkylation is to add a scavenger to the deprotection cocktail. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your product. Common scavengers include:

    • Triisopropylsilane (TIS): A very effective scavenger.

    • Thioanisole: Useful for protecting sulfur-containing amino acids.

    • Water: Can act as a scavenger but may not be suitable for all substrates.

    • Anisole: Another common choice.

  • Alternative Deprotection Reagents: If TFA is consistently causing issues, consider using HCl in an organic solvent like dioxane or methanol.[] This can sometimes provide a cleaner reaction profile.

Experimental Protocol: Clean Boc-Deprotection

  • Dissolve the Boc-protected 3-aminocyclopentanecarboxylic acid derivative in dichloromethane (DCM).

  • To this solution, add a scavenger such as triisopropylsilane (TIS) (typically 5-10% v/v).

  • Cool the mixture in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (e.g., in a 1:1 ratio with DCM).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected amine.

  • Filter and dry the product.

Logical Relationship: Boc Deprotection and Side Reactions

start Boc-Protected Amine deprotection Deprotection with Strong Acid (e.g., TFA) start->deprotection tbutyl_cation Formation of tert-Butyl Cation deprotection->tbutyl_cation scavenger Addition of Scavenger (e.g., TIS) deprotection->scavenger desired_product Desired Deprotected Amine tbutyl_cation->desired_product Desired Path side_product Alkylated Byproducts tbutyl_cation->side_product Side Reaction quenched_cation Quenched Cation tbutyl_cation->quenched_cation Trapped by Scavenger scavenger->quenched_cation

Caption: Mitigation of side reactions in Boc deprotection.

Issue 4: Incomplete Hydrolysis of a Nitrile Precursor

Question: I am synthesizing the carboxylic acid moiety from a nitrile precursor via acid hydrolysis, but I am isolating the corresponding amide as a major impurity. How can I drive the reaction to completion?

Causality and Scientific Explanation:

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[10][11][12][13] If the reaction conditions (time, temperature, acid concentration) are insufficient, the reaction can stall at the amide stage. Amides are generally more stable and require more forcing conditions to hydrolyze than nitriles.

Troubleshooting Protocol:

  • Increase Reaction Time and Temperature: Prolonging the reaction time and/or increasing the temperature can provide the necessary energy to overcome the activation barrier for amide hydrolysis.

  • Increase Acid Concentration: Using a more concentrated acid solution (e.g., 6M HCl instead of 1M HCl) can accelerate the hydrolysis of the amide.

  • Choice of Acid: While HCl is common, sulfuric acid can also be used.

  • Monitoring the Reaction: Use TLC or LC-MS to monitor the disappearance of the amide intermediate, not just the nitrile starting material.

Reaction Pathway: Nitrile Hydrolysis

Nitrile Nitrile Precursor Amide Amide Intermediate Nitrile->Amide Step 1: Hydrolysis CarboxylicAcid Carboxylic Acid Product Amide->CarboxylicAcid Step 2: Hydrolysis (Rate-determining)

Caption: Stepwise hydrolysis of a nitrile.

References

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • Clark, J. (2023). hydrolysis of nitriles. Chemguide.
  • Grokipedia. (2026). Favorskii reaction. Grokipedia.
  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange.
  • Easy Engineering Classes. (2025). What is Favorskii Rearrangement ?
  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. KPU Pressbooks.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
  • Wikipedia. (2023). Favorskii rearrangement. Wikipedia.
  • ACS Catalysis. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
  • NROChemistry. (n.d.). Favorskii Rearrangement. NROChemistry.
  • Chemistry Notes. (n.d.). Favorskii rearrangement mechanism and examples. Chemistry Notes.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • BOC Sciences. (n.d.). BOC-amino acids. BOC Sciences.
  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia.
  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • ResearchGate. (2014). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives.
  • PubMed. (2020). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. PubMed.
  • ACS Publications. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry.
  • YouTube. (2023). [Chemistry] Catalytic hydrogenation of 1,4 dimethylcyclopentene yields a mixture of two products. YouTube.
  • PubMed Central. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). PubMed Central.
  • Semantic Scholar. (2018). Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar.
  • Wikipedia. (2023). Vince lactam. Wikipedia.
  • PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid. PubChem.
  • MDPI. (2023).
  • ResearchGate. (2015). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities.
  • Chemistry LibreTexts. (2022). 10.
  • MDPI. (2022).
  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Chemistry LibreTexts. (2021). 5.

Sources

Troubleshooting

Technical Support Center: 3-Aminocyclopentanecarboxylic Acid (3-ACPC) Coupling in SPPS

Welcome to the technical support guide for optimizing the incorporation of 3-Aminocyclopentanecarboxylic acid (3-ACPC) and its derivatives in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the incorporation of 3-Aminocyclopentanecarboxylic acid (3-ACPC) and its derivatives in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, chemists, and drug development professionals encountering challenges with this sterically hindered, cyclic β-amino acid. Here, we dissect common problems, explain the underlying chemical principles, and provide validated protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Fmoc-3-ACPC-OH so inefficient compared to standard amino acids?

The primary challenge stems from steric hindrance. 3-Aminocyclopentanecarboxylic acid is a conformationally constrained β-amino acid.[1][2] The rigid, non-planar cyclopentyl ring shields the carboxyl group, making it difficult for the incoming N-terminal amine of the resin-bound peptide to attack. This steric barrier significantly slows down the reaction rate compared to linear α-amino acids.[3][4]

Q2: My usual coupling reagent (DIC/HOBt) is giving poor results. What should I use instead?

Standard carbodiimide activators like DIC and DCC are often too slow and inefficient to overcome the steric hindrance of 3-ACPC.[3][5] For sterically demanding couplings, it is essential to switch to a more potent activating reagent.[3] We strongly recommend using uronium/aminium or phosphonium salt-based reagents.

  • Recommended Reagents: HATU, HCTU, HBTU, or PyBOP.

  • Mechanism of Action: These reagents form highly reactive O-acylisourea or phosphonium intermediates that are more susceptible to nucleophilic attack by the peptide's N-terminal amine, effectively lowering the activation energy of the reaction.[5][6] HATU is often preferred as it reacts faster and can reduce epimerization.[5]

Q3: Is a single coupling reaction sufficient for incorporating 3-ACPC?

Given the slow reaction kinetics, a single coupling, even with a potent activator, is often incomplete.[7] For sterically hindered residues like 3-ACPC, a "double coupling" strategy is a standard and highly effective practice.[3] This involves performing the coupling reaction, washing the resin, and then repeating the coupling step with a fresh solution of activated amino acid.[3]

Q4: How can I reliably monitor the completion of a 3-ACPC coupling reaction?

While qualitative tests are useful, they may not be sensitive enough for such a difficult coupling.

  • Qualitative Monitoring: The Kaiser test (ninhydrin test) is a common method to detect the presence of free primary amines.[7][8] A negative result (colorless or yellow beads) suggests the reaction is nearing completion. However, for hindered amines, the test can sometimes be misleading.

  • Quantitative Monitoring: For definitive results, we recommend a "cleave and analyze" approach.[9] A small amount of resin is cleaved, and the resulting peptide mixture is analyzed by RP-HPLC and Mass Spectrometry (MS).[10] The presence of a significant deletion peak (the peptide without 3-ACPC) confirms incomplete coupling. This analytical step is crucial for optimizing your protocol.

Troubleshooting Guide: From Diagnosis to Solution

Encountering a failed coupling can be a significant setback. This guide provides a logical workflow to diagnose and resolve issues related to 3-ACPC incorporation.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting inefficient 3-ACPC coupling.

G cluster_0 cluster_1 cluster_2 Core Optimization Strategies cluster_3 Quantitative Analysis start Start: Inefficient 3-ACPC Coupling Suspected kaiser Perform Kaiser Test on Resin Sample start->kaiser kaiser_pos Result: Positive (Blue Beads) kaiser->kaiser_pos Test is Positive kaiser_neg Result: Negative (Yellow/Clear Beads) kaiser->kaiser_neg Test is Negative action1 Diagnosis: Incomplete Coupling. Proceed to 'Core Optimization Strategies'. kaiser_pos->action1 action2 Coupling may be complete, but verify. Proceed to 'Quantitative Analysis'. kaiser_neg->action2 strat1 Strategy 1: Reagent & Time Switch to high-potency activator (HATU, HCTU). Increase coupling time (2-4h or overnight). Perform a 'double coupling'. action1->strat1 quant Cleave small resin sample and analyze by HPLC/MS. action2->quant strat2 Strategy 2: Solvent & Temperature Use NMP instead of DMF for better solvation. For severe issues, consider microwave-assisted SPPS. quant_result Deletion Peak Present? quant->quant_result quant_result->strat1 Yes success Success! Proceed with Synthesis. quant_result->success No

Caption: Troubleshooting workflow for inefficient 3-ACPC coupling.

The Chemistry of Hindered Couplings

The difficulty with 3-ACPC lies in its molecular architecture. Standard coupling reagents like DIC activate the carboxylic acid to form an O-acylisourea intermediate. While reactive, this intermediate can be too sterically crowded to allow efficient attack by the resin-bound amine.

Potent uronium/aminium reagents like HATU operate differently. They react with the carboxylic acid to form a highly reactive 7-azabenzotriazolyl ester. This active ester is less sterically demanding and more electrophilic, facilitating a more rapid and complete reaction even with hindered components.

G cluster_DIC Standard Activation (e.g., DIC) cluster_HATU Potent Activation (e.g., HATU) ACPC_DIC Fmoc-3-ACPC-OH Intermediate_DIC O-Acylisourea Intermediate (Sterically Crowded) ACPC_DIC->Intermediate_DIC DIC DIC DIC->Intermediate_DIC Product_DIC Poor Coupling Intermediate_DIC->Product_DIC Peptide_DIC Resin-NH2 Peptide_DIC->Product_DIC Slow Attack ACPC_HATU Fmoc-3-ACPC-OH Intermediate_HATU OAt-Active Ester (Highly Reactive) ACPC_HATU->Intermediate_HATU HATU HATU HATU->Intermediate_HATU Product_HATU Efficient Coupling Intermediate_HATU->Product_HATU Peptide_HATU Resin-NH2 Peptide_HATU->Product_HATU Fast Attack

Caption: Comparison of activation pathways for 3-ACPC coupling.

Summary of Optimization Strategies
ProblemProbable Cause(s)Recommended Solution(s)
Positive Kaiser Test after Coupling 1. Insufficient reagent reactivity.2. Short reaction time.3. Poor solvation/aggregation.1. Change Reagents: Switch from DIC/HOBt to HATU, HCTU, or PyBOP (3.9 eq.) with a non-nucleophilic base like DIPEA (8 eq.).[3]2. Increase Time: Extend coupling time to at least 2 hours; overnight may be necessary for the first attempt.[3]3. Double Couple: Perform a second coupling with fresh reagents for 1-2 hours.[3]
Low Yield of Final Peptide Incomplete coupling at the 3-ACPC position leading to deletion sequences.1. Implement Double Coupling: Make this your standard protocol for 3-ACPC.[3]2. Optimize Solvents: Use NMP instead of DMF to improve solvation and reduce peptide chain aggregation.[3]3. Verify with MS: Routinely use "cleave and analyze" to confirm coupling efficiency before proceeding with the synthesis.[9][10]
Extreme Difficulty (No reaction) 1. Severe steric hindrance.2. On-resin aggregation.1. Acyl Fluoride Formation: Convert the Fmoc-3-ACPC-OH to its acyl fluoride using a reagent like TFFH. Acyl fluorides are extremely reactive.[3][11]2. Microwave SPPS: Use a microwave peptide synthesizer to apply controlled heating, which can overcome the activation energy barrier.[3]

Validated Experimental Protocols

Protocol 1: High-Efficiency Double Coupling of Fmoc-3-ACPC-OH using HATU

This protocol is designed for a standard 0.1 mmol scale synthesis on a suitable resin (e.g., Rink Amide).

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-3-Aminocyclopentanecarboxylic acid (Fmoc-3-ACPC-OH) (4 eq., 0.4 mmol)

  • HATU (3.9 eq., 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a positive Kaiser test).

    • Wash the resin thoroughly with NMP (3 x 10 mL).

  • First Coupling - Activation and Reaction:

    • In a separate vessel, dissolve Fmoc-3-ACPC-OH (4 eq.) and HATU (3.9 eq.) in ~2 mL of NMP.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the pre-activation to proceed for 1-5 minutes at room temperature.

    • Add the activated amino acid solution to the vessel containing the washed resin.

    • Agitate the reaction mixture (e.g., via nitrogen bubbling or mechanical shaking) for 2 hours at room temperature.

  • Intermediate Wash:

    • Drain the reaction solution from the resin.

    • Wash the resin thoroughly with NMP (5 x 10 mL) to remove all residual reagents and byproducts.

  • Second Coupling - Activation and Reaction:

    • Repeat Step 2 entirely: prepare a fresh solution of activated Fmoc-3-ACPC-OH using the same equivalents of amino acid, HATU, and DIPEA.

    • Add this fresh solution to the washed resin.

    • Agitate the reaction mixture for an additional 2 hours at room temperature.

  • Final Wash and Monitoring:

    • Drain the second coupling solution.

    • Wash the resin extensively with NMP (3 x 10 mL), followed by DCM (3 x 10 mL).

    • Perform a Kaiser test. The test should be negative (beads remain yellow or colorless).

    • (Optional but Recommended): Cleave a small portion of the resin and analyze by HPLC/MS to confirm successful incorporation before proceeding to the next deprotection step.

References

  • Krska, S. W., et al. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 21(5), 712-722. ACS Publications. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

  • Kent, S. B., et al. (1994). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(2), 161-170. PubMed. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801. PubMed. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Sci-Hub. Retrieved from [Link]

  • Fülöp, F., et al. (2013). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(1), 3-28. ACS Publications. Retrieved from [Link]

  • Szefler, B., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760-4767. ACS Publications. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Szefler, B., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. NIH National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stereochemical Integrity in 3-Aminocyclopentanecarboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 3-aminocyclopentanecarboxylic acid (ACPC). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminocyclopentanecarboxylic acid (ACPC). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable constrained amino acid. Maintaining stereochemical purity is paramount for its application in peptidomimetics, foldamers, and as a chiral building block. This resource provides in-depth, experience-driven answers to common challenges related to racemization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding racemization in the context of ACPC synthesis.

Q1: What is racemization and why is it a critical issue for 3-aminocyclopentanecarboxylic acid?

A: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] For a chiral molecule like 3-aminocyclopentanecarboxylic acid, where biological activity is highly dependent on a specific three-dimensional arrangement of atoms, racemization leads to a loss of therapeutic efficacy and can introduce unintended pharmacological effects. The cyclopentane ring constrains the structure, making the precise orientation of the amino and carboxylic acid groups critical for its function in larger molecules like peptides.

Q2: Which stereocenter is at risk of racemization in ACPC?

A: The primary stereocenter at risk is the α-carbon relative to the carboxylic acid group (C1). The proton on this carbon can be abstracted under certain conditions (typically basic), leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, resulting in a mixture of stereoisomers.

Q3: What are the most common reaction conditions that induce racemization?

A: The main culprits are conditions that facilitate the removal of the α-proton. These include:

  • Strong Bases: Exposure to strong bases can readily deprotonate the α-carbon.[3]

  • Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for proton abstraction and increase the rate of racemization.[2]

  • Certain Solvents: Polar aprotic solvents can stabilize the charged intermediates that lead to racemization.

  • Activation of the Carboxylic Acid: During peptide coupling or other derivatizations, the carboxylic acid is activated, which significantly increases the acidity of the α-proton, making it much more susceptible to abstraction by even weak bases.[3][4]

Part 2: Troubleshooting Guides for Synthetic Methodologies

This section provides detailed troubleshooting for specific experimental challenges, structured in a practical question-and-answer format.

Guide 1: Issues During Chiral Resolution of Racemic ACPC

Chiral resolution via the formation of diastereomeric salts is a common and scalable method to obtain enantiopure ACPC.[5][] However, pitfalls can lead to poor separation or loss of stereochemical integrity.

Q: My chiral resolution of racemic N-protected ACPC with a chiral amine is yielding diastereomeric salts with low diastereomeric excess (d.e.). What are the likely causes and solutions?

A: Explanation & Causality

Low diastereomeric excess after crystallization is typically due to one of two issues: either the initial salt formation did not produce diastereomers with significantly different solubilities, or racemization is occurring during the process. If the amino group of ACPC is not protected, the chiral resolving agent (a chiral acid or base) can create an equilibrium that allows for racemization at the C1 position, especially during heating to dissolve the salts.

Troubleshooting Protocol & Solutions:

  • Verify N-Protection: Ensure the amino group of your ACPC is adequately protected (e.g., with Boc or Cbz). An unprotected amine can act as a base, promoting racemization. The benzyloxycarbonyl (Z or Cbz) group is particularly robust and known to resist racemization during activation steps.[7]

  • Optimize the Resolving Agent: The choice of resolving agent is critical. Not all chiral bases will form readily separable salts with your N-protected ACPC.

    • Screening: Test a variety of commercially available, cost-effective resolving agents. For acidic ACPC derivatives, common choices include chiral amines like (R)- or (S)-α-phenylethylamine or pseudoephedrine.[8]

    • Solvent Selection: The solubility of diastereomeric salts is highly dependent on the solvent system. Screen a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) to maximize the solubility difference between the two diastereomers.

  • Control Crystallization Conditions:

    • Temperature: Avoid prolonged heating. Dissolve the salts at the minimum temperature required and allow for slow cooling to room temperature, followed by further cooling (e.g., 4 °C), to promote selective crystallization.

    • Seeding: If you have a small amount of the desired pure diastereomer, use it to seed the supersaturated solution. This can dramatically improve the efficiency and selectivity of the crystallization.[5]

  • Monitor Purity: After crystallization, the diastereomeric purity should be checked by a suitable method like NMR (using a chiral shift reagent if necessary) or HPLC on a chiral column after liberating the free acid.

Guide 2: Racemization During Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer from the start, often using chiral auxiliaries or catalysts.[9][10][11][12] A common strategy involves the conjugate addition of a chiral amine to an α,β-unsaturated ester followed by cyclization.

Q: I'm performing a Michael addition of a chiral lithium amide to an α,β-unsaturated ester to build the ACPC core, but the final product has low enantiomeric excess (e.e.). Where could the stereochemistry be lost?

A: Explanation & Causality

In this sequence, stereochemical integrity is dictated by the initial diastereoselective conjugate addition. Loss of stereocontrol can happen at two key stages:

  • The Michael Addition: The facial selectivity of the addition to the unsaturated ester is paramount. If this step is not highly diastereoselective, the final product will be a mix of enantiomers.

  • Post-Addition Workup/Cyclization: The enolate intermediate formed after the Michael addition can be prone to protonation from either face if not handled correctly. Furthermore, subsequent reaction steps, particularly those involving base or heat, can cause epimerization at the newly formed stereocenter before the ring is closed.

Preventative Measures & Protocol:

  • Strict Control of the Michael Addition:

    • Temperature: This reaction must be run at low temperatures (typically -78 °C) to maximize kinetic control and favor one diastereomeric transition state.

    • Reagent Purity: Ensure the chiral amine and the base used to form the lithium amide (e.g., n-BuLi) are of high purity and accurately titrated.

    • Quenching: The enolate intermediate should be quenched at low temperature with a carefully chosen proton source. A weak acid quencher (like saturated aqueous NH₄Cl) is often preferred over strong acids.

  • Protecting Group Strategy: The choice of protecting group on the chiral amine (auxiliary) is crucial. Bulky groups can enhance facial selectivity. Benzyl groups are common as they can be easily removed later by hydrogenolysis.[12]

  • Cyclization Conditions: The ring-closing step must be performed under conditions that do not compromise the existing stereocenters. For example, if using a Dieckmann condensation, the choice of base is critical. A bulky, non-nucleophilic base at low temperatures is recommended to prevent epimerization of the α-proton.

Visualizing the Racemization Risk:

The diagram below illustrates the critical intermediate in a Michael addition. The planar enolate is susceptible to non-stereoselective protonation, which can scramble the desired stereochemistry.

G cluster_0 Michael Addition Pathway Start Chiral Amine + α,β-Unsaturated Ester Intermediate Diastereoselective Transition State Start->Intermediate Low Temp (-78 °C) Enolate Planar Enolate Intermediate (High Racemization Risk) Intermediate->Enolate Desired Desired Diastereomer (Kinetic Product) Enolate->Desired Controlled Quench (e.g., NH4Cl, -78°C) Undesired Undesired Diastereomer (Thermodynamic Product) Enolate->Undesired Uncontrolled Quench (e.g., H2O, warming)

Caption: Workflow for controlling stereochemistry during Michael addition.

Guide 3: Preventing Racemization During Deprotection or Hydrolysis

The final steps of a synthesis, such as hydrolyzing an ester to the final carboxylic acid, are common points for racemization.

Q: After successfully synthesizing my enantiopure N-Boc-3-aminocyclopentanecarboxylic acid methyl ester, I observe significant racemization upon saponification with NaOH in methanol. Why is this happening and what is a safer method?

A: Explanation & Causality

Saponification (ester hydrolysis with a strong base like NaOH or LiOH) is a classic method that poses a high risk of racemization for amino acids.[13] The strong basic conditions readily abstract the acidic α-proton, leading to the formation of a planar enolate. This equilibrium between the ester and the enolate allows racemization to occur before hydrolysis is complete.

Optimized Deprotection Protocols:

MethodReagents & ConditionsRationale & Key ConsiderationsRacemization Risk
Acidic Hydrolysis 6M HCl, refluxMechanism: Protonation of the ester carbonyl activates it for nucleophilic attack by water. The amine is protonated, preventing it from acting as a base. Best For: Acid-stable protecting groups (like Cbz). Not suitable for Boc-protected compounds.Low
Enzymatic Hydrolysis Lipase or esterase, aqueous buffer (pH ~7)Mechanism: Enzymes provide a chiral environment that selectively hydrolyzes one enantiomer or acts on the ester without affecting the stereocenter. Best For: Scalable and highly selective processes. Requires screening for a suitable enzyme.[14]Very Low
Mild Basic Hydrolysis LiOH, THF/H₂O, 0 °C to RTMechanism: While still basic, using LiOH at low temperatures can sometimes favor the rate of hydrolysis over the rate of enolization. Best For: When acidic conditions are not tolerated. Requires careful monitoring.Moderate

Recommended Step-by-Step Protocol (Acidic Hydrolysis for an N-Cbz Protected Ester):

  • Setup: To a solution of the N-Cbz-protected ACPC ester in a round-bottom flask, add a 10-fold excess of 6 M aqueous HCl.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the amino acid.

  • Purification: The crude salt can be purified by recrystallization or ion-exchange chromatography to yield the pure, non-racemized 3-aminocyclopentanecarboxylic acid.

Visualizing the Problematic Pathway:

This diagram shows why strong base hydrolysis is problematic.

G cluster_1 Saponification Pathways Ester (R)-ACPC Ester Enolate Planar Enolate (Achiral) Ester->Enolate OH⁻ (Fast) α-Proton Abstraction DesiredAcid (R)-ACPC Acid (Desired Product) Ester->DesiredAcid OH⁻ (Slower) Hydrolysis RacemicEster (R/S)-ACPC Ester Enolate->RacemicEster H₂O (Fast) Reprotonation RacemicAcid (R/S)-ACPC Acid (Racemized Product) RacemicEster->RacemicAcid OH⁻ (Slower) Hydrolysis

Caption: Competing hydrolysis and racemization pathways under basic conditions.

References

  • Vertex AI Search. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • O'Brien, P., Porter, D. W., & Smith, N. M. (2000). Asymmetric Synthesis of Cyclic β-Amino Acids. Synlett, 2000(9), 1336–1338.
  • Kaur, P., et al. (2010). Asymmetric synthesis of cyclic cis-beta-amino acid derivatives using sulfinimines and prochiral Weinreb amide enolates. Journal of Organic Chemistry, 75(11), 3814-20.
  • Chippindale, A. M., Davies, S. G., et al. (2003). Asymmetric Synthesis of Cyclic β‐Amino Acids and Cyclic Amines via Sequential Diastereoselective Conjugate Addition and Ring Closing Metathesis. ChemInform, 34(34).
  • Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform, 28(49).
  • Zhang, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
  • Borman, S. (2013). Racemization of Amino Acids in Nature. Interdisciplinary Science Reviews, 7(1).
  • Hiller, K., & Strasser, D. S. (2022). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Journal of Orthopaedic Research.
  • Wolk, J. L., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry.
  • Somlai, C., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31445-31453.
  • BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Wikipedia. Chiral resolution.
  • Czech, J., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry.
  • BOC Sciences. Chiral Resolution and Separation Services.

Sources

Troubleshooting

Technical Support Center: 3-Aminocyclopentanecarboxylic Acid Coupling Reactions

Welcome to the technical support center for 3-Aminocyclopentanecarboxylic acid coupling reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges as...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminocyclopentanecarboxylic acid coupling reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges associated with forming amide bonds using this sterically constrained, cyclic amino acid. Authored from the perspective of a Senior Application Scientist, this resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Question 1: I am observing low or no product yield. What are the likely causes and how can I fix it?

Potential Causes & Recommended Solutions

  • Inefficient Carboxylic Acid Activation: The cyclopentyl ring imposes significant steric hindrance around the carboxylic acid group, which can impede the formation of the activated intermediate (e.g., O-acylisourea). Standard carbodiimide reagents like DCC or EDC may be too slow or inefficient.

    • Solution 1: Employ a More Potent Coupling Reagent. Switch to a uronium/aminium or phosphonium salt-based reagent. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU, or PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) are highly effective for sterically hindered couplings.[1][2] HATU, in particular, reacts faster and with less epimerization.[1] These reagents generate highly reactive activated esters (OAt- or OBt-esters) that can overcome the steric barrier.

    • Solution 2: Convert to an Acid Chloride. For very difficult couplings, converting the carboxylic acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride can dramatically increase its reactivity.[3] However, this method is harsh and may not be suitable for substrates with sensitive functional groups.[4]

  • Poor Solubility of Reactants: 3-Aminocyclopentanecarboxylic acid or its coupling partner may have limited solubility in the chosen reaction solvent, preventing the reaction from proceeding efficiently.

    • Solution: Optimize the Reaction Solvent. Screen a range of polar aprotic solvents. While DMF is a common choice, consider alternatives like NMP (N-Methyl-2-pyrrolidone), DMSO, or a mixture of DCM and DMF.[5] In some cases, gentle heating may improve solubility and reaction rates, but this must be balanced against the risk of epimerization.

  • Intermolecular Side Reactions: At high concentrations, intermolecular coupling can lead to the formation of dimers or oligomers, consuming the starting material and reducing the yield of the desired intramolecular product (if applicable) or the intended coupled product.[6]

    • Solution: Use High-Dilution Conditions. If oligomerization is suspected, perform the reaction at a lower concentration (e.g., 0.1–10 mM). This can be achieved by slowly adding the reactants to a large volume of solvent over several hours using a syringe pump, which favors the desired reaction pathway.[6]

Question 2: My reaction is messy, with multiple side products observed by LC-MS. What is happening?

Potential Causes & Recommended Solutions

  • N-acylurea Formation: When using carbodiimide reagents (DCC, EDC, DIC), the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, especially if the subsequent reaction with the amine is slow due to steric hindrance.[6]

    • Solution: Add a Stabilizing Additive. Incorporate an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and suppresses racemization.[1][7]

  • Guanidinylation of the Amine: If using an excess of uronium/aminium reagents like HBTU or HATU, the reagent itself can react with the free N-terminus of your amine component, forming a guanidinium moiety that caps the chain and prevents further reaction.[2]

    • Solution: Control Stoichiometry. Use equimolar amounts of the carboxylic acid and the coupling reagent.[2] It is generally better to have the carboxylic acid in slight excess than the coupling reagent.

  • Reaction with Solvent: The activated carboxylic acid intermediate can potentially react with the solvent. For instance, DMF can be a source of dimethylamine under certain conditions, leading to the formation of a dimethylamide side product.

    • Solution: Use High-Purity Solvents. Always use anhydrous, high-purity solvents from a freshly opened bottle or a solvent purification system to minimize reactive impurities.[5]

Question 3: I am struggling with product epimerization. How can I maintain the stereochemical integrity of my compound?

Potential Causes & Recommended Solutions

  • Oxazolone Formation: The primary mechanism for racemization during amide coupling involves the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to loss of stereochemical integrity. This is particularly problematic for sterically hindered amino acids.

    • Solution 1: Choose a Racemization-Suppressing Reagent. Use coupling reagents known to minimize epimerization. DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is particularly effective for coupling easily epimerized amino acids.[1] COMU, an OxymaPure-based reagent, is also an excellent choice with a better safety profile than HOBt/HOAt-based reagents.[2]

    • Solution 2: Use an Additive. The addition of HOBt or, more effectively, HOAt, can significantly suppress racemization.[1][8]

    • Solution 3: Control the Base and Temperature. Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sym-collidine instead of stronger bases.[2] Running the reaction at a lower temperature (e.g., 0 °C) can also significantly reduce the rate of epimerization.[8] Polar solvents like DMF can increase the rate of epimerization compared to less polar options like DCM or THF.[8]

Question 4: My product is difficult to purify. How can I improve the separation from byproducts and unreacted starting materials?

Potential Causes & Recommended Solutions

  • Water-Soluble Byproducts: Reagents like EDC and its corresponding urea byproduct are water-soluble, which can simplify purification.[1] However, byproducts from reagents like DCC (dicyclohexylurea, DCU) are poorly soluble in many organic solvents and can be difficult to remove.[2]

    • Solution 1: Choose Reagents with Favorable Byproduct Profiles. If using a carbodiimide, select DIC over DCC for solid-phase synthesis or solution-phase reactions where the urea needs to remain in solution for removal.[1] For solution-phase synthesis, EDC is often preferred as the urea byproduct can be removed with an aqueous wash.[1]

    • Solution 2: Implement a Thorough Aqueous Workup. A standard workup procedure involving sequential washes with dilute acid (e.g., 1N HCl) to remove unreacted amine and base, followed by dilute base (e.g., 1N NaHCO₃) to remove unreacted carboxylic acid and additives like HOBt, can effectively clean up the crude product mixture before chromatography.

    • Solution 3: Optimize Chromatography. The structural similarity between the desired product and certain side products (like oligomers) can make chromatographic separation challenging. Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, methanol/DCM) and stationary phases (e.g., silica gel, reversed-phase C18) to achieve better resolution.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best starting point for 3-aminocyclopentanecarboxylic acid?

For a first attempt, HATU in combination with a non-nucleophilic base like DIPEA is an excellent choice. Its high reactivity is well-suited for sterically hindered substrates, and it is known for low levels of racemization.[1][2] If cost is a major concern, a carbodiimide like EDC with an additive such as Oxyma Pure or HOBt is a viable alternative, though it may require more optimization.[2]

Q2: How do I choose the right solvent and temperature?

Start with DMF or DCM at 0 °C to room temperature . The reaction should be initiated at 0 °C, especially the activation step, to minimize potential side reactions and epimerization.[8] Allow the reaction to slowly warm to room temperature and stir overnight. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be attempted, but the risk of epimerization increases.[9]

Q3: What stoichiometry of reagents should I use?

A good starting point for a standard coupling is:

  • Carboxylic Acid: 1.0 - 1.2 equivalents

  • Amine: 1.0 equivalent

  • Coupling Reagent (e.g., HATU): 1.1 equivalents

  • Base (e.g., DIPEA): 2.0 - 3.0 equivalents

Using a slight excess of the carboxylic acid and coupling reagent can help drive the reaction to completion. The base is typically used in greater excess to neutralize any acid salts and facilitate the reaction.

Q4: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods. LC-MS is particularly powerful as it allows you to track the consumption of starting materials and the appearance of the desired product mass, as well as identify the masses of any side products being formed.

Data & Protocols

Table 1: Comparison of Common Coupling Reagents
ReagentTypeAdvantagesDisadvantagesBest For
EDC/HOBt CarbodiimideCost-effective; water-soluble byproduct.[1]Slower for hindered couplings; risk of N-acylurea formation and epimerization.[6][8]Standard, less-hindered couplings; large-scale synthesis.
HATU Uronium/AminiumVery fast and efficient; low racemization; good for hindered amino acids.[1][2]Expensive; potential for guanidinylation if used in excess.[2]Difficult or sterically hindered couplings.
PyBOP® PhosphoniumHigh coupling efficiency similar to HATU; no guanidinylation side reaction.[2]Produces carcinogenic HMPA byproduct (BOP); PyBOP is a safer alternative.[2]Hindered couplings where amine reactivity is a concern.
DEPBT PhosphoniumCauses very little epimerization.[1]Can be slower than uronium salts.Racemization-prone couplings.
Acyl Chloride Activated AcidHighly reactive.Harsh formation conditions; not compatible with many functional groups.[4]Unreactive amines or extremely hindered acids.
Experimental Protocol: Standard Coupling with HATU

This protocol describes a general procedure for coupling 3-aminocyclopentanecarboxylic acid with a primary amine.

Materials:

  • N-protected 3-Aminocyclopentanecarboxylic acid (1.1 eq)

  • Amine coupling partner (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the N-protected 3-aminocyclopentanecarboxylic acid in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU to the solution and stir for 5 minutes.

  • Add DIPEA to the reaction mixture and stir for another 15-20 minutes. This is the "pre-activation" step.

  • In a separate flask, dissolve the amine coupling partner in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.

  • Stir the reaction overnight (12-16 hours).

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup: wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

General Workflow for Coupling Reactions

G cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_analysis 4. Workup & Purification p1 Dissolve Carboxylic Acid in Anhydrous Solvent p2 Cool to 0 C p1->p2 a1 Add Coupling Reagent (e.g., HATU) p2->a1 a2 Add Base (e.g., DIPEA) a1->a2 a3 Stir for 15-20 min (Pre-activation) a2->a3 c1 Add Amine Solution (Dropwise at 0 C) a3->c1 c2 Warm to RT & Stir Overnight c1->c2 w1 Reaction Monitoring (LC-MS / TLC) c2->w1 w2 Aqueous Workup w1->w2 w3 Column Chromatography w2->w3 w4 Characterization (NMR, HRMS) w3->w4

Caption: A standard workflow for 3-aminocyclopentanecarboxylic acid coupling.

Troubleshooting Decision Tree

G start Problem Observed low_yield Low / No Yield start->low_yield side_products Multiple Side Products start->side_products epimerization Epimerization start->epimerization cause1 Cause: Inefficient Activation? low_yield->cause1 Check Activation cause2 Cause: Side Reactions? side_products->cause2 Check Reagents cause3 Cause: Harsh Conditions? epimerization->cause3 Check Conditions cause4 Cause: Solubility Issue? cause1->cause4 No sol1 Solution: Use HATU/PyBOP cause1->sol1 Yes sol2 Solution: Add HOBt/HOAt cause2->sol2 Carbodiimide? sol5 Solution: Control Stoichiometry cause2->sol5 Uronium Salt? sol3 Solution: Use DEPBT Lower Temp Weaker Base cause3->sol3 Yes sol4 Solution: Screen Solvents (DMF, NMP, DCM) cause4->sol4 Yes

Caption: A decision tree for troubleshooting common coupling reaction issues.

References

  • Head-to-Tail Cyclization: A Core Str
  • Coupling Reagents - Aapptec Peptides.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Global Analysis of Peptide Cycliz
  • Epimeriz
  • Tips and tricks for difficult amide bond form
  • Process optimization for acid-amine coupling: a c
  • Amide coupling reaction in medicinal chemistry.
  • (1S,3R)-3-Aminocyclopentane carboxylic acid - Cayman Chemical.
  • Coupling reaction sometimes works, sometimes doesn't : r/Chempros - Reddit.
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC - NIH.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions - Benchchem.

Sources

Optimization

Technical Support Center: Resolving Diastereomers of 3-Aminocyclopentanecarboxylic Acid Derivatives

Welcome to the technical support center for the resolution of 3-aminocyclopentanecarboxylic acid (ACPC) diastereomers. As crucial building blocks in medicinal chemistry, particularly for peptide foldamers and constrained...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 3-aminocyclopentanecarboxylic acid (ACPC) diastereomers. As crucial building blocks in medicinal chemistry, particularly for peptide foldamers and constrained analogues, achieving high diastereomeric and enantiomeric purity of ACPC derivatives is paramount. This guide provides in-depth, field-proven insights into common challenges and their solutions, structured to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving diastereomers of 3-aminocyclopentanecarboxylic acid and its derivatives?

A1: The two most prevalent and effective strategies are Chiral High-Performance Liquid Chromatography (HPLC) and Diastereomeric Salt Crystallization .

  • Chiral HPLC offers a direct analytical and preparative method by utilizing a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to separation.[1] It is often the method of choice for rapid analytical assessment of diastereomeric and enantiomeric purity.

  • Diastereomeric Salt Crystallization is a classical, scalable technique ideal for large-quantity resolutions.[2][3] It involves reacting the racemic or diastereomeric mixture of the acidic ACPC derivative with a single enantiomer of a chiral base (or vice-versa) to form diastereomeric salts.[4] These salts possess different physical properties, notably solubility, allowing for their separation by fractional crystallization.[2][5]

Q2: Why is it necessary to protect the amino or carboxyl groups before resolution?

A2: Protecting groups, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) for the amine and esterification for the carboxyl group, serve several critical functions. They prevent undesired side reactions, such as polymerization or intramolecular cyclization. More importantly, they modify the molecule's physicochemical properties (e.g., solubility, crystallinity, and interaction with a CSP), which is often essential for successful resolution by either crystallization or chromatography. For instance, N-Boc-protected cis-ACPC has been successfully resolved using ephedrine.[6][7]

Q3: How do I confirm the absolute configuration of the separated diastereomers?

A3: Determining the absolute configuration is a crucial final step. The most definitive method is single-crystal X-ray crystallography .[8][9] This technique provides an unambiguous 3D structure of the molecule.[8][9] When suitable crystals cannot be obtained, spectroscopic methods like Nuclear Magnetic Resonance (NMR) using chiral solvating or derivatizing agents (e.g., Mosher's acid analysis) can be employed to establish the relative and absolute stereochemistry.[10][11][12]

Troubleshooting Guide: Chiral HPLC Methods

Resolving diastereomers by chiral HPLC can be complex. The following Q&A guide addresses common issues encountered during method development and execution.

Q: I am seeing poor or no resolution between my diastereomers. What should I do?

A: Poor resolution is the most common challenge and typically stems from suboptimal selection of the chiral stationary phase (CSP) or mobile phase.

Causality & Solution:

  • Inappropriate CSP: The fundamental principle of chiral separation is stereoselective interaction between the analyte and the CSP. If the chosen CSP does not offer sufficient selectivity for your specific ACPC derivative, resolution will be poor.

    • Action: Screen a variety of CSPs. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a broad range of chiral compounds, including amino acid derivatives.[13][14] Crown-ether and macrocyclic glycopeptide phases (like teicoplanin-based CSPs) are also excellent choices specifically for amino acids.[15][16][17]

  • Suboptimal Mobile Phase: The mobile phase composition dictates the elution strength and modulates the chiral recognition interactions.

    • Action: Systematically vary the organic modifier (e.g., isopropanol, ethanol, acetonitrile) and its ratio with the alkane (typically hexane or heptane). Small changes can have a profound impact on selectivity.

  • Missing Additives/Modifiers: For amino acid derivatives, which are amphoteric, controlling the ionization state is critical for consistent interaction with the CSP and good peak shape.

    • Action: Add acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) modifiers to the mobile phase, typically at low concentrations (0.05-0.2%).[13] For acidic ACPC derivatives, a basic modifier can suppress unwanted interactions with residual silanols on the silica support, improving peak shape.[13]

Q: My peaks are broad and/or tailing, which is compromising my resolution and quantification. What is the cause?

A: Poor peak shape is often caused by secondary, non-ideal interactions within the column or by issues with the sample solvent.

Causality & Solution:

  • Secondary Silanol Interactions (Tailing): The primary cause of tailing for basic or amine-containing compounds on silica-based CSPs is the interaction with acidic silanol groups on the silica surface.[13]

    • Action: As mentioned above, add a basic modifier like DEA or TEA to the mobile phase to mask these silanol groups.[13]

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase will cause the sample band to spread before it reaches the column head, resulting in broad peaks.[18]

    • Action: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve your compound.

  • Column Overload: Injecting too much mass onto the column saturates the stationary phase, leading to peak fronting or tailing.[18][19]

    • Action: Reduce the sample concentration or injection volume. Perform a loading study to determine the column's maximum capacity for your analyte.

  • Column Contamination/Degradation: Accumulation of strongly adsorbed impurities at the column inlet can lead to distorted peak shapes.[18][20]

    • Action: Use a guard column to protect the analytical column. If contamination is suspected, follow the manufacturer's instructions for column washing and regeneration.[20]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This technique is powerful but highly dependent on finding the precise conditions for selective crystallization.

Q: I've formed the diastereomeric salts, but everything precipitates out of solution, or nothing crystallizes at all. How do I find the right conditions?

A: This is a classic problem of solubility. The key is to find a solvent system where one diastereomeric salt is sparingly soluble while the other remains in solution.

Causality & Solution:

  • Incorrect Solvent Choice: The solvent plays the most critical role in modulating the solubility difference between the diastereomers.[5] A solvent that is too "good" will dissolve both salts; a solvent that is too "poor" will precipitate both.

    • Action: Systematic Solvent Screening. This is an empirical process. Start with a solvent in which your starting material has moderate solubility. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof with water). The goal is to create a supersaturated solution of the less soluble salt upon cooling, while the more soluble salt remains dissolved.

  • Inappropriate Resolving Agent: The structural combination of your ACPC derivative and the resolving agent dictates the crystal lattice energy and solubility of the resulting salts. An unsuitable pairing may not produce salts with a significant solubility differential.

    • Action: If extensive solvent screening fails, consider a different resolving agent. Common chiral bases for resolving acidic compounds include alkaloids (e.g., brucine, cinchonidine) and α-phenylethylamine.[4] Common chiral acids include tartaric acid and camphorsulfonic acid.[4][21]

Q: I've managed to crystallize one diastereomer, but the diastereomeric excess (d.e.) is low. How can I improve the purity?

A: Low purity after initial crystallization is common. Optimization of conditions and recrystallization are necessary.

Causality & Solution:

  • Co-precipitation: The more soluble diastereomer can co-precipitate with the less soluble one, especially during rapid crystallization.

    • Action 1: Slow Cooling. After dissolving the salts at an elevated temperature, allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 4 °C). This promotes the formation of well-ordered crystals of the desired diastereomer.

    • Action 2: Recrystallization. The most reliable way to improve purity is through repeated crystallization.[5] Dissolve the filtered crystals in a minimum amount of the same or a slightly modified hot solvent system and cool slowly to recrystallize. Monitor the purity of the solid at each step by chiral HPLC.

Visual Workflow & Decision Making

The following diagram illustrates a typical workflow for approaching the resolution of ACPC diastereomers.

G cluster_start Start: Diastereomeric Mixture of ACPC Derivative cluster_analytical Analytical Scale Assessment cluster_choice Resolution Strategy cluster_prep_hplc Preparative HPLC Route cluster_crystallization Crystallization Route cluster_end Final Product Start Diastereomeric Mixture Screening Develop Analytical Chiral HPLC Method Start->Screening AssessPurity Assess Initial Diastereomeric Ratio Screening->AssessPurity Choice Choose Resolution Method AssessPurity->Choice PrepHPLC Scale-up to Preparative Chiral HPLC Choice->PrepHPLC Small Scale < 1 g Salt Diastereomeric Salt Formation Choice->Salt Large Scale > 1 g Collect Collect Fractions PrepHPLC->Collect Evaporate Evaporate Solvent Collect->Evaporate End Pure Diastereomers Evaporate->End Crystallize Fractional Crystallization Salt->Crystallize Liberate Liberate Free Acid/Base Crystallize->Liberate Liberate->End

Caption: Decision workflow for resolving ACPC diastereomers.

Detailed Protocols

Protocol 1: Analytical Chiral HPLC Method Development
  • Column Selection: Begin with a polysaccharide-based CSP, such as one coated with amylose or cellulose tris(3,5-dimethylphenylcarbamate). Column dimensions of 250 x 4.6 mm with 5 µm particles are standard.

  • Mobile Phase Screening:

    • Prepare stock solutions of mobile phase modifiers: 0.1% TFA and 0.1% DEA in both methanol and isopropanol.

    • Start with a mobile phase of Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.

    • If resolution is poor or peak shape is bad, add 0.1% of an acidic or basic modifier. For an N-protected ACPC carboxylic acid, start with 0.1% TFA.

    • Systematically vary the Hexane/Isopropanol ratio (e.g., 80:20, 70:30).

  • Temperature Optimization: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Temperature can significantly affect selectivity.[13]

  • Sample Preparation: Dissolve the sample at approximately 1 mg/mL in the mobile phase or a compatible weak solvent. Filter through a 0.45 µm filter before injection.

Protocol 2: Diastereomeric Salt Crystallization
  • Stoichiometry: Dissolve one equivalent of the N-protected ACPC derivative diastereomeric mixture in a suitable solvent (e.g., ethanol) with gentle heating.

  • Salt Formation: In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same solvent. Add the resolving agent solution dropwise to the heated ACPC solution. Note: Using a sub-stoichiometric amount of resolving agent can sometimes improve the purity of the initial crop of crystals.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try seeding with a small crystal, scratching the inside of the flask, or placing it in a refrigerator (4°C) or freezer (-20°C) overnight.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Purity Analysis: Dry the crystals and analyze their diastereomeric purity using the developed chiral HPLC method.

  • Recrystallization: If the purity is insufficient, repeat steps 1-4 using the isolated crystals.

  • Liberation of the Free Acid: Once the desired purity is achieved, dissolve the salt in water and adjust the pH to be acidic (e.g., pH 2 with HCl) to protonate the ACPC derivative. Extract the pure, N-protected diastereomer with an organic solvent (e.g., ethyl acetate). The chiral resolving agent will remain in the aqueous layer as its hydrochloride salt.

Data Summary Table

The following table provides example starting conditions for chiral HPLC screening, a crucial first step in any resolution project.

Chiral Stationary Phase (CSP) TypeTypical Mobile PhaseModifiersTarget Analytes
Polysaccharide-based (e.g., Chiralpak® series)Normal Phase: Hexane/Alcohol (IPA, EtOH)Acidic: TFA, Acetic AcidBasic: DEA, TEABroad applicability, excellent for N-protected amino acids.
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ T)Polar Ionic/Organic Mode: MeOH or ACN with acid/baseAcetic Acid + TEA or Ammonium AcetateExcellent for underivatized or N-protected amino acids.[22]
Crown Ether (e.g., ChiroSil®)Aqueous Organic: Perchloric acid in MeOH/WaterPerchloric AcidSpecifically suited for primary amino acids.[15]

Final Validation Workflow

This diagram outlines the steps to confirm the success of your resolution and determine the final product's stereochemical identity.

G cluster_start Start: Purified Diastereomer cluster_purity Purity Confirmation cluster_config Configuration Assignment cluster_end Final Result Start Isolated Diastereomer Purity Confirm Diastereomeric Purity (Chiral HPLC, >99% de) Start->Purity ConfigChoice Method Available? Purity->ConfigChoice XRay Single Crystal X-Ray Diffraction ConfigChoice->XRay Crystals Formed NMR NMR with Chiral Agent (e.g., Mosher's Esters) ConfigChoice->NMR No Suitable Crystals End Structurally Confirmed Single Stereoisomer XRay->End Definitive NMR->End Relative/Absolute

Caption: Workflow for final validation and configuration assignment.

References

  • Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols.
  • Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI.
  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
  • Absolute structure and absolute configuration. IUCr Journals.
  • Absolute Configuration of Small Molecules by Co-Crystallization. PMC - NIH.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chromatography Online.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate.
  • Determination of absolute configuration. Purechemistry.
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing).
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Thesis.
  • DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY. SlideShare.
  • Chiral resolution. Wikipedia.
  • Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane. Benchchem.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Chiral resolution process. Google Patents.
  • Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine. Benchchem.
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC - NIH.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ACS Publications.
  • (PDF) Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of 3-Aminocyclopentanecarboxylic Acid Production

Welcome to the technical support center dedicated to the production of 3-Aminocyclopentanecarboxylic acid (3-ACPC). As a critical building block in pharmaceutical development, particularly for creating constrained peptid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the production of 3-Aminocyclopentanecarboxylic acid (3-ACPC). As a critical building block in pharmaceutical development, particularly for creating constrained peptide foldamers and GABA analogues, the successful scale-up of 3-ACPC is paramount.[1][2][3] However, transitioning from bench-scale synthesis to pilot or commercial production is fraught with challenges that can impact yield, purity, safety, and cost-effectiveness.

This guide is structured to provide direct, actionable solutions to common problems encountered in the field. We will move beyond simple procedural lists to explore the mechanistic reasoning behind these challenges and their solutions, empowering you to make informed decisions during your process development.

Part 1: Troubleshooting Guide - Common Scale-Up Hurdles

This section addresses specific, frequently encountered issues in a question-and-answer format.

Scenario 1: Stereochemical Control & Diastereomeric Purity

Controlling the relative and absolute stereochemistry of the amino and carboxylic acid groups on the cyclopentane ring is often the primary challenge in 3-ACPC synthesis. Poor control leads to difficult-to-separate diastereomeric mixtures, compromising final product purity and yield.

Q1: We are observing a nearly 1:1 mixture of cis- and trans-3-ACPC isomers after the reduction of our 2-oxocyclopentanecarboxylate precursor. How can we improve diastereoselectivity at scale?

A1: This is a classic stereoselectivity problem. At the laboratory scale, chromatographic separation might be feasible, but it is often economically and practically prohibitive for large-scale production. The solution lies in selecting a stereodirecting synthetic route from the outset.

The most robust strategy involves a diastereoselective reductive amination. This is often achieved by forming a chiral imine or enamine intermediate, which is then reduced. The facial selectivity of the reduction is biased by the steric hindrance of the chiral auxiliary, leading to one diastereomer in preference to the other.

Expert Insight: While many routes exist, a scalable synthesis of all four stereoisomers has been reported starting from ethyl 2-oxocyclopentanecarboxylate and using (R)- or (S)-α-phenylethylamine as a chiral auxiliary.[1] The resulting diastereomeric amino esters can be separated by fractional crystallization with a resolving agent like dibenzoyl-tartaric acid before hydrolysis.[1] This avoids large-scale chromatography of the final product.

Below is a conceptual workflow for achieving stereocontrol.

G cluster_0 Stereocontrol Strategy A Ethyl 2-Oxocyclopentanecarboxylate C Reductive Amination (e.g., H₂, Pd/C) A->C B Chiral Amine (e.g., (S)-α-phenylethylamine) B->C D Diastereomeric Mixture of Amino Esters C->D E Fractional Crystallization (with Dibenzoyl-Tartaric Acid) D->E F Separated Diastereomer 1 (e.g., cis-precursor) E->F G Separated Diastereomer 2 (e.g., trans-precursor) E->G H Hydrolysis (HCl) & Fmoc-Protection F->H G->H I Enantiopure cis-3-ACPC H->I J Enantiopure trans-3-ACPC H->J

Caption: Workflow for diastereoselective synthesis and separation.

Q2: Our attempts at fractional crystallization are failing to resolve the diastereomers effectively. What are the critical parameters?

A2: Successful fractional crystallization depends on a significant difference in the lattice energies of the diastereomeric salts. If initial attempts fail, consider the following optimizations:

  • Resolving Agent: The choice of resolving agent is critical. If dibenzoyl-tartaric acid isn't effective, screen other chiral acids like tartaric acid, mandelic acid, or camphor-sulfonic acid.[1]

  • Solvent System: The solvent (or solvent mixture) is paramount. You are looking for a system where one diastereomeric salt is sparingly soluble while the other remains in solution. Screen a range of solvents with varying polarities (e.g., acetonitrile, ethanol, isopropanol, ethyl acetate, and their aqueous mixtures).

  • Temperature Profile: Control the cooling rate. A slow, controlled cooling profile allows for more selective crystal growth. Crash-cooling often leads to co-precipitation. Seeding the solution with a pure crystal of the desired diastereomer can also be highly effective.

  • Purity of Input Stream: Ensure the diastereomeric mixture is free from other impurities that could inhibit crystallization. An initial purification by a simple filtration through silica gel may be beneficial.

Scenario 2: Hazardous Reagent Handling in the Curtius Rearrangement

Many synthetic routes to 3-ACPC may employ a Curtius rearrangement to convert a carboxylic acid derivative into an amine via an isocyanate intermediate. The traditional use of sodium azide (NaN₃) in this sequence presents significant safety hazards upon scale-up.

Q3: We are planning to scale up a synthesis involving a Curtius rearrangement with sodium azide. What are the primary safety concerns and how can they be mitigated?

A3: Using sodium azide at scale is a high-hazard operation and requires stringent safety protocols. The primary risks are:

  • Toxicity: Sodium azide is as toxic as sodium cyanide.[4] Strict handling protocols, including appropriate personal protective equipment (PPE) and containment, are mandatory.

  • Explosion Hazard:

    • Hydrazoic Acid (HN₃) Formation: Contact between sodium azide and acid generates highly explosive and toxic hydrazoic acid gas.[5] This must be avoided under all circumstances.

    • Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead, brass fittings) can form dangerously sensitive and explosive metal azides. Use non-metal spatulas and ensure reactors are free of such metals.[4]

    • Acyl Azide Intermediates: The acyl azide intermediate formed during the reaction can be thermally unstable and potentially explosive, especially if isolated.[4][6]

Mitigation Strategies:

  • Use a Safer Alternative: The best mitigation strategy is to avoid sodium azide entirely. Diphenylphosphoryl azide (DPPA) is a stable, non-explosive liquid that allows for a one-pot conversion of carboxylic acids to the isocyanate, avoiding the isolation of hazardous acyl azide intermediates.[7][8] It is a preferred reagent for scale-up applications.[7]

  • In Situ Generation and Consumption: If sodium azide must be used, design the process so that the acyl azide is generated and consumed in situ without isolation.[4][6] Continuous flow microreactors are particularly well-suited for this, as they handle only small amounts of the hazardous intermediate at any given time.[6]

  • Strict Engineering Controls: All work must be conducted in a well-ventilated fume hood or an enclosed reactor system.[4] The reaction vessel must be vented to prevent pressure build-up from the evolution of nitrogen gas.[9]

G cluster_0 Hazard Mitigation in Curtius Rearrangement cluster_1 High Hazard Path cluster_2 Safer Path Start Carboxylic Acid Precursor Decision Select Azide Source Start->Decision NaN3 Use Sodium Azide (NaN₃) Decision->NaN3 Traditional DPPA Use DPPA (Diphenylphosphoryl Azide) Decision->DPPA Recommended AcylChloride Form Acyl Chloride (e.g., with Oxalyl Chloride) NaN3->AcylChloride Controls Implement Strict Controls: - No Acids (HN₃ risk) - No Heavy Metals - In Situ Consumption - Proper Venting Rearrangement Thermal Rearrangement to Isocyanate Controls->Rearrangement AcylChloride->Controls OnePot One-Pot Procedure: - No Isolation of Acyl Azide - Milder Conditions DPPA->OnePot OnePot->Rearrangement Trap Trap Isocyanate (e.g., with t-BuOH) Rearrangement->Trap Product Protected Amine Trap->Product

Caption: Decision workflow for Curtius rearrangement safety.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the primary sources of impurities during 3-ACPC synthesis, and what are the best strategies for purification at scale?

A4: Impurity profiles can be complex. Common sources include side-products from the main reaction, unreacted starting materials, and reagents.

Impurity TypePotential SourceRecommended Purification Strategy at Scale
Diastereomers Non-selective reduction or reaction steps.Fractional crystallization of a protected intermediate salt (see Q1).
Unreacted Precursors Incomplete reaction conversion.Optimize reaction conditions (time, temp, stoichiometry).[10][11] A simple pH swing during work-up can often remove unreacted acidic or basic starting materials.
Urea Byproducts If using a Curtius rearrangement, reaction of the isocyanate intermediate with water or another amine.[12]Ensure strictly anhydrous conditions.[9] Purification via ion-exchange chromatography is effective as ureas are typically neutral.
Ring-Opened Species Harsh acidic or basic hydrolysis conditions.Optimize the deprotection/hydrolysis step using milder conditions or shorter reaction times.

For purification, especially given the high water solubility of the final product, traditional recrystallization can be challenging. Ion-exchange chromatography is a highly effective, albeit more expensive, scalable solution. The amphoteric nature of 3-ACPC allows it to bind to either cation or anion exchange resins. Elution is then achieved by changing the pH or increasing the salt concentration of the mobile phase.

Q5: We are experiencing significant product loss during the final isolation and work-up steps. How can we improve recovery?

A5: This is a common issue for small, water-soluble amino acids. The zwitterionic nature of 3-ACPC means it has high solubility in aqueous media, making extraction difficult.

Optimization Strategies:

  • pH Adjustment to Isoelectric Point (pI): The solubility of an amino acid is at its minimum at its isoelectric point. Adjusting the pH of the aqueous solution to the pI of 3-ACPC will cause it to precipitate, allowing for isolation by filtration. This is the most common and cost-effective industrial method.

  • Solvent Selection for Extraction: If extraction is necessary, avoid highly polar solvents where the product is soluble. Instead, consider protecting the amino acid (e.g., as an Fmoc- or Boc-derivative) to increase its organosolubility, allowing for efficient extraction into solvents like ethyl acetate or dichloromethane.[13]

  • Azeotropic Distillation: For removing water from solutions containing the product, azeotropic distillation with a solvent like toluene can be effective, assuming the product is thermally stable.

Part 3: Key Experimental Protocols

Protocol 1: Safer Curtius Rearrangement using DPPA (One-Pot)

This protocol describes the conversion of a carboxylic acid precursor to a Boc-protected amine, avoiding the use of sodium azide.

Materials:

  • Cyclopentane-1,3-dicarboxylic acid monoester (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)[7]

  • Triethylamine (TEA) (1.1 equiv)

  • Anhydrous Toluene

  • tert-Butanol (t-BuOH) (excess, can be co-solvent)

  • Nitrogen atmosphere

Procedure:

  • Charge a reactor with the carboxylic acid precursor and anhydrous toluene under a nitrogen atmosphere.

  • Add triethylamine and stir to dissolve.

  • Add tert-butanol to the mixture.

  • Carefully add DPPA dropwise to the solution at room temperature. Note: DPPA is a lachrymator and should be handled in a well-ventilated fume hood.[9]

  • Slowly heat the reaction mixture to reflux (typically 80-110 °C). Nitrogen evolution will be observed. Maintain reflux for 2-6 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material.[7]

  • Once the rearrangement is complete (acyl azide is converted to isocyanate and trapped by t-BuOH), cool the reaction mixture to room temperature.

  • Proceed with the aqueous work-up. Quench with water, separate the organic layer, and wash with dilute acid (to remove TEA) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected 3-aminocyclopentanecarboxylic acid ester.

Protocol 2: Isolation of 3-ACPC via Isoelectric Point Precipitation

This protocol is for the final isolation of the free amino acid from an aqueous solution after deprotection/hydrolysis.

Materials:

  • Aqueous solution of 3-ACPC hydrochloride (or other salt)

  • 6M Sodium Hydroxide solution

  • 6M Hydrochloric Acid solution

  • pH meter or pH strips

Procedure:

  • Place the aqueous solution of the 3-ACPC salt in a jacketed vessel equipped with an overhead stirrer.

  • Cool the solution to 0-5 °C to further decrease the solubility of the zwitterion.

  • Slowly add 6M NaOH dropwise while stirring and continuously monitoring the pH.

  • Continue adding base until the pH reaches the isoelectric point of 3-ACPC (this will need to be determined experimentally but is typically in the range of pH 6-7 for similar amino acids). You will observe the product precipitating as a white solid.

  • Be careful not to overshoot the pI, as the product will redissolve in excess base. If you go too far, back-titrate carefully with 6M HCl.

  • Once precipitation is maximal at the pI, stir the slurry at 0-5 °C for at least 1-2 hours to ensure complete crystallization.

  • Isolate the solid product by filtration.

  • Wash the filter cake with a small amount of ice-cold water, followed by a water-miscible solvent like cold acetone or isopropanol to aid in drying.

  • Dry the product under vacuum to a constant weight.

References
  • Various Authors. (2021). Please advise me on the reactions and safety of working with azides in Curtius rearrangement? ResearchGate. Retrieved from [Link]

  • Beilstein Archives. (2019). Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous flow. Retrieved from [Link]

  • ACS Publications. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]

  • ACS Publications. (1998). A Calorimetric Investigation To Safely Scale-Up a Curtius Rearrangement of Acryloyl Azide. Organic Process Research & Development. Retrieved from [Link]

  • PubMed. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Retrieved from [Link]

  • ACS Publications. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. Retrieved from [Link]

  • University of Wisconsin–Madison. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Biophysics Instrumentation Facility. Retrieved from [Link]

  • Semantic Scholar. (2024). Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. Retrieved from [Link]

  • Reddit. (2020). Does anyone have any suggestions as to how this might work? It's an alternative for a traditional Curtius rearrangement with milder conditions. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Products from Curtius rearrangements and trapping of the corresponding isocyanates. Retrieved from [Link]

  • PubMed. (n.d.). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Retrieved from [Link]

  • MDPI. (2021). Production, Purification, and Study of the Amino Acid Composition of Microalgae Proteins. Retrieved from [Link]

  • Waters. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved from [Link]

  • Frontiers. (2020). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 3-Aminocyclopentanecarboxylic acid. PubChem. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Process Optimization, Amino Acid Composition, and Antioxidant Activities of Protein and Polypeptide Extracted from Waste Beer Yeast. PMC. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

  • ScienceDirect. (n.d.). Optimization of Protein Solubility and Stability for Protein Nuclear Magnetic Resonance. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. PubChem. Retrieved from [Link]

  • Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. Retrieved from [Link]

  • PubMed Central. (2021). Challenges and opportunities of bioprocessing 5-aminolevulinic acid using genetic and metabolic engineering: a critical review. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]

Sources

Optimization

Degradation pathways of 3-Aminocyclopentanecarboxylic acid under acidic conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Aminocyclopentanecarboxylic acid. This guide provides in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Aminocyclopentanecarboxylic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its stability and degradation pathways, particularly under acidic conditions. As Senior Application Scientists, our goal is to blend foundational scientific principles with practical, field-tested insights to support your experimental success.

Primary Degradation Pathway & Mechanism

Q: What is the most probable degradation pathway for 3-Aminocyclopentanecarboxylic acid under acidic conditions?

A: The primary degradation pathway for 3-aminocyclopentanecarboxylic acid in an acidic environment is an intramolecular cyclization reaction to form a bicyclic lactam.[1][2] A lactam is a cyclic amide that forms from the condensation of an amine group and a carboxylic acid group within the same molecule.[3]

Causality of the Mechanism:

  • Protonation of the Carbonyl: Under acidic conditions, the carbonyl oxygen of the carboxylic acid group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group acts as an internal nucleophile. It attacks the now highly electrophilic carbonyl carbon.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

  • Elimination of Water: The intermediate then collapses, eliminating a molecule of water to form the stable bicyclic lactam product. This intramolecular reaction is generally favored when forming 5- or 6-membered rings due to their thermodynamic stability.[3]

The overall reaction is an acid-catalyzed nucleophilic acyl substitution.

Caption: Acid-catalyzed intramolecular cyclization of 3-Aminocyclopentanecarboxylic acid to form a bicyclic lactam.

Troubleshooting Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5]

Q: I am performing a forced degradation study in acidic conditions, but I'm not observing any significant degradation. What are my next steps?

A: This is a common challenge, indicating that the compound is relatively stable under the initial stress conditions. The goal of a forced degradation study is to achieve a target degradation of approximately 5-20%.[6] Degradation beyond 20% may lead to secondary degradation products that are not relevant to normal storage conditions. If you observe minimal degradation, consider the following adjustments sequentially:

  • Increase Reaction Time: This is the mildest variable to change. Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) before intensifying other conditions.

  • Increase Temperature: If extending the time is insufficient, increase the temperature. Many acid hydrolysis studies that show no degradation at room temperature are then conducted at elevated temperatures, such as 50-60°C.[6]

  • Increase Acid Concentration: As a final step, you can increase the concentration of the acid. Standard protocols often start with 0.1 M HCl or H₂SO₄. If needed, this can be increased to 1 M.[6][7]

Self-Validating Check: Always run a control sample (compound in the solvent without the stressor) under the same temperature and time conditions to ensure the degradation is due to the acid and not just thermal stress.

Q: How do I select the appropriate stress conditions for my initial experiment?

A: The choice of stress conditions should be based on the known chemistry of the molecule and regulatory expectations.[5] A systematic approach is recommended.

Stress ConditionTypical Reagents & ConcentrationTemperatureRationale & Key Insights
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄Room Temp to 60°CA primary condition for forced degradation studies.[6][7] It is designed to induce degradation pathways that may occur in acidic formulations or during drug substance synthesis.
Base Hydrolysis 0.1 M - 1 M NaOH or KOHRoom Temp to 60°CEvaluates susceptibility to degradation in alkaline environments. For amino acids, this can lead to racemization or other side reactions.
Oxidation 3% - 30% H₂O₂Room TempTests for susceptibility to oxidative degradation, which is a common pathway for many pharmaceuticals.
Thermal Degradation 60°C or higher (in a calibrated oven)60°C+Performed on the solid drug substance to assess its thermal stability.
Photostability ICH Q1B recommended light sourceRoom TempExposes the drug to a combination of UV and visible light to determine if it is light-sensitive.[6]
Q: How can I confidently identify the degradation products?

A: Identifying unknown degradants requires a combination of separation and spectroscopic techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. A stability-indicating HPLC method should be developed to separate the parent compound from all degradation products.[8] The mass spectrometer provides the molecular weight of the degradants, which is a critical first step in identification.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like TOF (Time-of-Flight) or Orbitrap MS provide highly accurate mass measurements, allowing you to determine the elemental composition of the degradants.

  • Tandem MS (MS/MS): By fragmenting the degradant ion, MS/MS provides structural information that can help elucidate the molecule's structure.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If a major degradation product can be isolated in sufficient quantity (e.g., via preparative HPLC), ¹H and ¹³C NMR are powerful tools for unambiguous structure confirmation.[8]

Experimental Protocol & Workflow

Q: Can you provide a standard protocol for conducting an acid-catalyzed forced degradation study on 3-Aminocyclopentanecarboxylic acid?

A: Absolutely. This protocol is designed as a starting point and should be adapted based on your preliminary findings.

Objective: To induce and identify the primary degradation products of 3-Aminocyclopentanecarboxylic acid under acidic stress.

Materials:

  • 3-Aminocyclopentanecarboxylic acid (parent compound)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC-grade water and acetonitrile (or other appropriate mobile phase solvents)

  • Vials, pipettes, and standard laboratory glassware

  • Calibrated HPLC-UV/MS system

  • pH meter

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 3-Aminocyclopentanecarboxylic acid at a known concentration (e.g., 1 mg/mL) in water. The use of co-solvents should be avoided if possible, as they can have their own degradation pathways.[7]

  • Sample Preparation:

    • Test Sample: In a vial, mix a known volume of the stock solution with an equal volume of 1 M HCl to achieve a final acid concentration of 0.5 M and a final drug concentration of 0.5 mg/mL.

    • Control Sample: In a separate vial, mix the same volume of the stock solution with an equal volume of water. This sample will be exposed to the same temperature conditions to isolate the effect of the acid.

  • Stress Condition Incubation:

    • Place both the test and control samples in a temperature-controlled environment (e.g., a 60°C water bath or oven).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Quenching:

    • Immediately after withdrawing an aliquot, quench the degradation reaction by neutralizing the sample. Add an equivalent amount of 1 M NaOH. Check the pH to ensure it is near neutral. This step is crucial to prevent further degradation after sampling.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze all samples (time points from both test and control) using a validated, stability-indicating HPLC method. An RP-HPLC method is often suitable for separating polar compounds like amino acids and their potential degradants.[8]

    • Use a detector like a Photodiode Array (PDA) to check for peak purity and a Mass Spectrometer (MS) to obtain mass information for any new peaks that appear.

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the initial (T=0) or control sample.

    • Analyze the mass spectra of the new peaks to propose structures for the degradation products. For 3-aminocyclopentanecarboxylic acid, expect to see a peak corresponding to the mass of the bicyclic lactam.

G cluster_prep 1. Preparation cluster_stress 2. Stress Incubation cluster_analysis 3. Analysis A Prepare 1 mg/mL Stock Solution B Prepare Test Sample (Drug + Acid) A->B C Prepare Control Sample (Drug + Water) A->C D Incubate at 60°C B->D C->D E Withdraw Aliquots at T = 0, 2, 4, 8, 24h D->E F Neutralize & Dilute Each Aliquot E->F G Analyze via HPLC-UV/MS F->G H Interpret Data: % Degradation & Identify Products G->H

Caption: Experimental workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

Q: Why is it critical to understand the degradation pathways of a molecule like 3-Aminocyclopentanecarboxylic acid? A: Understanding degradation is crucial for several reasons in drug development. It helps in developing stable formulations, establishing appropriate storage conditions and shelf-life, and ensuring the safety and efficacy of the final drug product.[7] Degradation products can be inactive, have reduced efficacy, or even be toxic.

Q: Are there any specific regulatory guidelines for forced degradation studies? A: Yes, the International Council for Harmonisation (ICH) provides guidelines. Specifically, ICH Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing) are key documents that outline the requirements for stability testing, which includes forced degradation studies.[6][7] These studies are necessary to demonstrate the specificity of the analytical methods used for stability monitoring.[5]

Q: Besides lactam formation, could other degradation pathways occur under acidic conditions? A: While lactam formation is the most probable pathway for this specific structure, other general amino acid degradation pathways like oxidative deamination could theoretically occur under very harsh conditions (e.g., in the presence of oxidizing agents), but this is less likely to be the primary route under simple acidic hydrolysis.[9][10] The primary focus of a standard acid stress study would be to confirm or rule out hydrolysis-driven pathways like lactamization.

References

  • BYJU'S. (n.d.). Synthesis of Lactam. Retrieved from [Link]

  • BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactam. Retrieved from [Link]

  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Retrieved from [Link]

  • GXP-CC. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Are Lactams?. YouTube. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Forced degradation of recombinant monoclonal antibodies: A practical guide. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Preparation of Lactams from Cyclic Anhydrides via N‐Carboxyanhydride Intermediates. Retrieved from [Link]

  • Slideshare. (n.d.). Degradation of amino acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 10.2: Amino Acids Degradation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminocyclopentanecarboxylic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. PubChem. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amino Acid Metabolism. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

  • PubMed. (n.d.). Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge. Retrieved from [Link]

  • YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Retrieved from [Link]

  • MolecularCloud. (2023). What Are Cyclic Amino Acids and Their Applications?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 8.5.7: Degradation of amino acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]

  • PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. Retrieved from [Link]

  • ResearchGate. (n.d.). The newly identified cyclohexane carboxylic acid degradation pathway in.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pyrolysis of Carboxylic Acids. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Resolution of 3-Aminocyclopentanecarboxylic Acid Enantiomers in HPLC

Welcome to the technical support center for the chiral separation of 3-Aminocyclopentanecarboxylic acid (3-ACPC) enantiomers. As a non-proteinogenic β-amino acid, the stereoselective synthesis and analysis of 3-ACPC deri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 3-Aminocyclopentanecarboxylic acid (3-ACPC) enantiomers. As a non-proteinogenic β-amino acid, the stereoselective synthesis and analysis of 3-ACPC derivatives are of significant interest in pharmaceutical research, particularly in the development of peptide-based therapeutics.[1] Achieving baseline resolution of its enantiomers is a critical step in ensuring the stereochemical purity of drug candidates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in the HPLC-based resolution of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of chiral stationary phase (CSP) for separating 3-Aminocyclopentanecarboxylic acid enantiomers?

A1: The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical factor for the successful separation of 3-ACPC enantiomers. Due to the polar and zwitterionic nature of underivatized amino acids, several types of CSPs have proven effective.[2]

  • Macrocyclic Glycopeptide-Based CSPs: Columns based on selectors like teicoplanin and vancomycin (e.g., Astec® CHIROBIOTIC® T, V) are highly recommended.[2][3] These CSPs are versatile and can operate in reversed-phase, polar organic, and polar ionic modes, making them well-suited for polar and ionizable analytes like 3-ACPC.[2]

  • Cyclodextrin-Based CSPs: These CSPs, particularly those with derivatized β-cyclodextrin, can offer excellent enantioselectivity for amino acids.[4][5] The separation mechanism involves the formation of inclusion complexes, where the analyte fits into the chiral cavity of the cyclodextrin.[5][6]

  • Crown Ether-Based CSPs: Chiral crown ether phases are particularly effective for the separation of primary amino acids.[7] They work on the principle of forming host-guest complexes with the protonated amino group.

  • Ligand-Exchange Chromatography (LEC): This technique utilizes a CSP coated with a chiral ligand (often an amino acid like L-proline or L-hydroxyproline) and a mobile phase containing a metal ion, typically copper(II).[8][9] Diastereomeric ternary complexes are formed between the stationary phase, the metal ion, and the analyte enantiomers, leading to their separation.[8]

Q2: Should I derivatize my 3-ACPC sample before analysis?

A2: Derivatization is a common strategy to improve the chromatographic properties of amino acids.[2] There are two main approaches:

  • Pre-column derivatization with a chiral reagent: This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[10][11] Common reagents include o-phthalaldehyde (OPA) with a chiral thiol or (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).[10][11]

  • Pre-column derivatization with an achiral reagent: This is done to improve UV detection or fluorescence sensitivity, or to enhance interaction with the CSP.[12] Reagents like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) or phenyl isothiocyanate (PITC) can be used.[12][13]

The decision to derivatize depends on your specific analytical needs. Direct separation on a CSP is often preferred to avoid extra sample preparation steps and potential racemization.[2] However, if you lack access to a suitable CSP or require higher sensitivity, derivatization is a viable alternative.

Q3: What are the key mobile phase parameters to optimize for better resolution?

A3: Mobile phase composition plays a crucial role in modulating retention and selectivity.

  • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) significantly impact retention times. In reversed-phase mode, decreasing the organic modifier concentration generally increases retention.

  • pH and Buffers: For ionizable compounds like 3-ACPC, the mobile phase pH is critical. It should be controlled using a buffer and ideally be at least one pH unit away from the analyte's pKa to ensure a consistent ionization state.

  • Additives: Small amounts of acidic (e.g., acetic acid, formic acid, trifluoroacetic acid) and basic (e.g., triethylamine, diethylamine) additives can dramatically improve peak shape and selectivity by suppressing silanol interactions and modifying the ionization state of the analyte and the CSP.[14]

  • Ion-Pair Reagents: For challenging separations, ion-pair reagents can be added to the mobile phase to enhance retention and resolution of ionic analytes on reversed-phase columns.[15][16] These reagents, such as alkyl sulfonates, form neutral ion pairs with the charged analyte.[17]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Poor or No Resolution (Rs < 1.5)

Possible Causes & Solutions

CauseScientific RationaleRecommended Action
Inappropriate CSP The chiral recognition mechanism of the selected CSP is not effective for 3-ACPC.Screen a variety of CSPs with different chiral selectors (e.g., macrocyclic glycopeptide, cyclodextrin, crown ether).
Suboptimal Mobile Phase The mobile phase composition does not provide sufficient differential interaction between the enantiomers and the CSP.Systematically vary the organic modifier type and concentration. Optimize the mobile phase pH and the concentration of acidic/basic additives.[18]
Incorrect Elution Mode The chosen elution mode (e.g., reversed-phase) may not be optimal for the CSP-analyte combination.For versatile CSPs like macrocyclic glycopeptides, evaluate different modes such as polar organic or polar ionic.[19]
Low Column Efficiency A low number of theoretical plates (N) reduces the column's ability to separate closely eluting peaks.Ensure the column is properly packed and not degraded. Consider using a longer column or a column with smaller particle size to increase efficiency.
Issue 2: Peak Tailing or Asymmetric Peaks

Possible Causes & Solutions

CauseScientific RationaleRecommended Action
Secondary Interactions Interactions between the basic amino group of 3-ACPC and acidic silanol groups on the silica support can cause peak tailing.Add a basic modifier like triethylamine or diethylamine to the mobile phase to mask the silanol groups.[20]
Column Overload Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.Reduce the sample concentration or injection volume.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
Column Contamination Adsorption of impurities at the head of the column can lead to poor peak shape.Use a guard column to protect the analytical column.[21] If contamination is suspected, flush the column according to the manufacturer's instructions.[22]
Issue 3: Irreproducible Retention Times

Possible Causes & Solutions

CauseScientific RationaleRecommended Action
Unstable Column Temperature Retention in HPLC is temperature-dependent. Fluctuations in ambient temperature can cause retention time shifts.Use a column oven to maintain a constant and controlled temperature.[20] Thermodynamic studies show that temperature can significantly affect the separation factor.[23][24]
Inadequate Column Equilibration The stationary phase requires sufficient time to equilibrate with the mobile phase before analysis.Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and after any change in mobile phase composition.
Mobile Phase pH Drift Poorly buffered mobile phases can change pH over time, affecting the ionization state and retention of the analyte.Use a buffer at a suitable concentration (typically 10-25 mM) and ensure the pH is within the buffer's effective range.[21]
Mobile Phase Composition Change Evaporation of the more volatile component of the mobile phase can alter its composition and affect retention.Keep mobile phase reservoirs covered and prepare fresh mobile phase daily.[20]

Experimental Workflow & Visualization

Method Development Strategy

A systematic approach to method development is crucial for efficiently achieving the desired separation. The following workflow outlines a logical progression from initial screening to final optimization.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Optimization A Select Analyte: 3-Aminocyclopentanecarboxylic acid B Choose CSPs for Screening (e.g., Teicoplanin, Cyclodextrin, Crown Ether, Ligand Exchange) A->B C Select Screening Mobile Phases (Reversed-Phase, Polar Organic, Normal Phase) B->C D Perform Initial Runs C->D E Evaluate Resolution (Rs), Selectivity (α), and Peak Shape D->E Analyze Data F Select Best CSP and Mobile Phase Combination E->F Identify Promising Conditions G Fine-tune Organic Modifier % F->G H Optimize Additive (Acid/Base) Concentration G->H I Optimize Temperature H->I J Final Method Validation I->J

Caption: A systematic workflow for HPLC method development.

Troubleshooting Logic Flow

When encountering a separation problem, a logical troubleshooting process can help identify and resolve the issue efficiently.

Troubleshooting rect_node rect_node Start Problem Observed? Res Poor Resolution? Start->Res PeakShape Bad Peak Shape? Res->PeakShape No Res_Sol1 Optimize Mobile Phase (Solvent ratio, pH, additives) Res->Res_Sol1 Yes Retention Retention Time Drift? PeakShape->Retention No Peak_Sol1 Add Mobile Phase Modifier (e.g., TEA) PeakShape->Peak_Sol1 Yes Ret_Sol1 Use Column Oven Retention->Ret_Sol1 Yes End Problem Solved Retention->End No Res_Sol2 Try Different CSP Res_Sol1->Res_Sol2 Res_Sol3 Adjust Temperature Res_Sol2->Res_Sol3 Res_Sol3->PeakShape Peak_Sol2 Reduce Sample Load Peak_Sol1->Peak_Sol2 Peak_Sol3 Check Sample Solvent Peak_Sol2->Peak_Sol3 Peak_Sol3->Retention Ret_Sol2 Ensure Full Equilibration Ret_Sol1->Ret_Sol2 Ret_Sol3 Check Mobile Phase Prep Ret_Sol2->Ret_Sol3 Ret_Sol3->End

Caption: A decision tree for troubleshooting common HPLC issues.

References

  • Zhang, C., Yu, X., Xiao, Y., & Zhang, Q. (2025).
  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Armstrong, D. W. (n.d.). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography.
  • Kurochkina, Y. V., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • Kurochkina, Y. V., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)
  • Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Xie, S. M., et al. (2001).
  • Kurochkina, Y. V., et al. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Malmquist, G., & Urge, L. (1998).
  • Zhang, X., et al. (2025). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method.
  • Davankov, V. A. (2012). Enantioseparations by High-Performance Liquid Chromatography Based on Chiral Ligand Exchange.
  • Nagy, G., et al. (2019). Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations.
  • Ma, G., et al. (2007).
  • Creative Proteomics. (n.d.). Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • JETIR. (2024). HPLC TROUBLESHOOTING: A REVIEW.
  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Sigma-Aldrich. (n.d.). Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone. Sigma-Aldrich.
  • Gellman, S. H., et al. (2006).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC. Sigma-Aldrich.
  • YMC. (n.d.). HPLC Troubleshooting Guide. YMC.
  • Farkas, T., et al. (2024).
  • BenchChem. (2025). Technical Support Center: Chiral HPLC Separation of ((1S,3R)-3-aminocyclopentyl)methanol Enantiomers. BenchChem.
  • Péter, A., et al. (1998).

Sources

Optimization

Technical Support Center: Managing the Hygroscopicity of 3-Aminocyclopentanecarboxylic Acid Hydrochloride

Welcome to the technical support center for 3-Aminocyclopentanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and pract...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminocyclopentanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on managing the hygroscopic nature of this compound. As an amine hydrochloride salt, 3-Aminocyclopentanecarboxylic acid hydrochloride has a propensity to absorb moisture from the atmosphere, which can significantly impact experimental accuracy, product stability, and overall research outcomes.[1][2] This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

I. Understanding the Challenge: Why Hygroscopicity Matters

The hygroscopic nature of a pharmaceutical compound is its tendency to attract and retain water molecules from the surrounding environment.[3] This can lead to a variety of issues, including:

  • Inaccurate Weighing: Absorption of atmospheric moisture can lead to erroneously high mass measurements, affecting the concentration of solutions and the stoichiometry of reactions.[4]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities and a decrease in the purity of the active pharmaceutical ingredient (API).[2][5] For secondary amine-containing drugs, there is also a risk of N-nitrosation under certain stability testing conditions.[6][7]

  • Physical Changes: Moisture can induce changes in the physical state of the compound, such as caking, clumping, or even deliquescence (dissolving in the absorbed water), which can affect powder flow and handling.[1][8]

  • Altered Crystal Structure: Water can be incorporated into the crystal lattice, leading to the formation of hydrates and potentially altering the compound's solid-state properties.[1][9]

This guide will provide you with the necessary knowledge and protocols to mitigate these risks and ensure the integrity of your experiments.

II. Frequently Asked Questions (FAQs)

Q1: My container of 3-Aminocyclopentanecarboxylic acid hydrochloride arrived, and the powder seems clumpy. Is it still usable?

A1: Clumping is a common sign of moisture absorption.[8] While the compound may still be usable, it is crucial to first determine the extent of water uptake and assess its potential impact on your experiment. It is highly recommended to perform a water content analysis, preferably by Karl Fischer titration, to quantify the amount of absorbed moisture.[10][][12] Depending on the result and the sensitivity of your application, you may need to dry the material under vacuum at a controlled temperature. However, be cautious, as excessive heat can cause degradation. If the clumping is severe or the material appears wet, it is advisable to use a fresh, unopened container for critical experiments.

Q2: I'm struggling to get a stable reading on the analytical balance when weighing 3-Aminocyclopentanecarboxylic acid hydrochloride. The mass keeps increasing. What should I do?

A2: This is a classic issue when weighing hygroscopic substances.[4] The continuous increase in mass is due to the compound absorbing moisture from the air. Here are several strategies to obtain an accurate weight:

  • Minimize Exposure Time: Work quickly and efficiently. Have all your necessary equipment ready before opening the compound's container.[13]

  • Use a Suitable Weighing Vessel: A narrow-mouthed container or a vial with a cap is preferable to a watch glass or weighing paper to minimize the surface area exposed to the atmosphere.[13]

  • Weighing by Difference: A reliable method is to weigh the sealed container with the compound, quickly transfer the desired amount to your reaction vessel, and then re-weigh the original container. The difference in weight will be the amount of compound transferred.

  • Controlled Environment: If available, the most effective solution is to handle and weigh the compound inside a glove box with a controlled, low-humidity atmosphere.[14][15]

  • Desiccator Use: While not as effective as a glove box, placing a beaker of desiccant inside the balance chamber can help to reduce the local humidity.[15]

Q3: How should I properly store an opened container of 3-Aminocyclopentanecarboxylic acid hydrochloride?

A3: Proper storage is critical to prevent moisture uptake and maintain the compound's integrity.[16][17] Once opened, the container should be tightly sealed immediately after use. For enhanced protection, place the sealed container inside a desiccator containing a suitable desiccant like silica gel or molecular sieves.[18] The desiccator should be regularly checked and the desiccant regenerated or replaced as needed. Store the desiccator in a cool, dry place away from direct sunlight and sources of heat.

Q4: What are the signs of degradation in 3-Aminocyclopentanecarboxylic acid hydrochloride due to moisture?

A4: Visual signs of degradation can include a change in color or the appearance of a liquid phase (deliquescence). However, chemical degradation often occurs without any visible changes. The most reliable way to detect degradation is through analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To check for the appearance of impurity peaks and a decrease in the main compound's peak area.

  • Mass Spectrometry (MS): To identify the mass of potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect structural changes in the molecule.

Regularly performing these quality control checks on your stored material is a good practice, especially for long-term studies.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when working with 3-Aminocyclopentanecarboxylic acid hydrochloride.

Observed Problem Potential Cause Recommended Action(s)
Inconsistent analytical results (e.g., varying potency, unexpected reaction byproducts) Inaccurate initial weighing due to hygroscopicity leading to incorrect concentrations.1. Implement stringent weighing procedures as outlined in the FAQ section. 2. Perform a water content analysis on the starting material and adjust the mass accordingly for calculations. 3. Prepare solutions fresh for each experiment.
Degradation of the compound due to moisture absorption during storage or handling.1. Analyze the compound's purity via HPLC before use. 2. If impurities are detected, consider purifying the material or using a new batch. 3. Review and improve storage conditions.
Poor powder flowability during formulation or dispensing Caking and clumping caused by moisture absorption.1. If possible, gently break up the clumps with a clean, dry spatula in a low-humidity environment. 2. Consider pre-drying a small amount of the material under vacuum before use (validate drying conditions to avoid degradation). 3. For larger scale operations, consider formulation strategies such as adding glidants or using a wet granulation process with a non-aqueous solvent.[8]
Dissolution issues or changes in solubility Formation of a less soluble hydrate form due to moisture ingress.1. Characterize the solid form of the material using techniques like X-ray Powder Diffraction (XRPD) to check for changes in crystallinity.[9] 2. If a new crystalline form is detected, you may need to re-evaluate the dissolution method or screen for a more suitable solvent system.
Unexpected pH of solutions The hydrochloride salt can be acidic, and the presence of water can influence the equilibrium and apparent pH.1. Always measure the pH of your final solution and adjust as necessary for your experimental requirements. 2. Ensure the use of buffered solutions if a stable pH is critical for your experiment.

IV. Experimental Protocols

Protocol 1: Accurate Weighing of 3-Aminocyclopentanecarboxylic acid hydrochloride

This protocol details the "weighing by difference" method, which is a robust technique for accurately weighing hygroscopic solids.

  • Preparation:

    • Place a clean, dry weighing vessel (e.g., a small vial with a screw cap) on the analytical balance.

    • Tare the balance to zero.

    • Have your reaction vessel and a clean, dry spatula ready.

  • Initial Weighing:

    • Remove the stock container of 3-Aminocyclopentanecarboxylic acid hydrochloride from the desiccator.

    • Quickly transfer an amount of the compound greater than your target weight into the tared weighing vial.

    • Immediately cap the weighing vial and the stock container.

    • Place the capped weighing vial on the balance and record the mass (Mass 1).

  • Transfer:

    • Working swiftly, uncap the weighing vial and use the spatula to transfer the desired amount of powder into your reaction vessel.

    • Immediately recap the weighing vial.

  • Final Weighing:

    • Place the capped weighing vial back on the balance and record the new mass (Mass 2).

  • Calculation:

    • The exact mass of the transferred compound is Mass 1 - Mass 2.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for water content determination in pharmaceutical substances due to its accuracy, precision, and specificity for water.[10][][12]

  • Instrument Preparation:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Ensure the titration vessel is clean and dry.

    • Add fresh, anhydrous methanol (or another suitable solvent) to the titration vessel and titrate to a stable, dry endpoint with the KF reagent. This removes any residual moisture from the solvent.

  • Titer Determination:

    • Accurately weigh a known amount of a certified water standard (e.g., sodium tartrate dihydrate) and add it to the titration vessel.

    • Titrate to the endpoint and record the volume of KF reagent consumed.

    • Calculate the titer of the KF reagent (mg of water per mL of reagent).

  • Sample Analysis:

    • Accurately weigh a sample of 3-Aminocyclopentanecarboxylic acid hydrochloride (typically 50-100 mg, depending on the expected water content).

    • Quickly transfer the sample to the pre-tared titration vessel.

    • Titrate the sample to the endpoint and record the volume of KF reagent consumed.

  • Calculation:

    • Calculate the percentage of water in the sample using the following formula: % Water = (Volume of KF reagent consumed (mL) * Titer (mg/mL)) / Sample weight (mg) * 100

V. Visualizing the Workflow

Decision Tree for Handling a New Batch of 3-Aminocyclopentanecarboxylic Acid Hydrochloride

A Receive New Batch of 3-Aminocyclopentanecarboxylic acid hydrochloride B Visually Inspect for Clumping or Discoloration A->B C Proceed with Caution B->C Yes D No Issues Observed B->D No E Perform Karl Fischer Titration for Water Content C->E D->E F Water Content within Acceptable Limits? E->F G Store in Desiccator and Proceed with Use F->G Yes H Consider Drying Under Vacuum or Using a Different Batch F->H No

Caption: Decision workflow for handling a new batch of the compound.

Workflow for Accurate Weighing of a Hygroscopic Compound

A Prepare Balance, Vessels, and Spatula B Tare Weighing Vial A->B C Quickly Add Compound to Vial & Cap B->C D Record Initial Mass (M1) C->D E Quickly Transfer Compound to Reaction Vessel D->E F Recap Weighing Vial E->F G Record Final Mass (M2) F->G H Calculate Transferred Mass (M1 - M2) G->H

Caption: Step-by-step workflow for accurate weighing by difference.

VI. References

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Chromatography Today. Improved Water Content Analysis in Pharmaceuticals with HSGC. [Link]

  • PMC - NIH. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • AAPPTec, LLC. Safety Data Sheet: (1)-(1R,3S)-3-Aminocyclopentanecarboxylic acid.HCl. [Link]

  • ResearchGate. Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]

  • Pharmaceutical Technology. (2020). Determining Water Content with a Novel Karl Fischer Titration Approach. [Link]

  • JOCPR. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • Labcompare.com. (2023). The Do's and Don'ts of Laboratory Balances. [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]

  • Taylor & Francis Online. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • Mettler Toledo. Weighing the Right Way with Laboratory Balances. [Link]

  • Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. [Link]

  • Premier Guarantee. (2019). EXPLAINED: Moisture Content Analysis using the Gravimetric Process. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. [Link]

  • Manufacturing Chemist. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • AFG Bioscience LLC. SAFETY DATA SHEET: (+/-)-Fmoc-cis-2-aminocyclopentane carboxylic acid. [Link]

  • Science Alert. Determination of Moisture Content of Hygroscopic Building Materials Using Time Domain Reflectometry. [Link]

  • Scientist Live. (2013). What Is Moisture Content Analysis?. [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]

  • Scirp.org. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. [Link]

  • Reddit. (2021). Tips on weighing hygroscopic substance on a microbalance. [Link]

  • PubMed. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. [Link]

  • ResearchGate. Effect of Moisture on the Physical and Chemical Stability of Granulations and Tablets of the Angiotensin Converting Enzyme Inhibitor, Enalapril Maleate. [Link]

  • ACP. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. [Link]

  • PubChem - NIH. 3-Aminocyclopentanecarboxylic acid. [Link]

  • ResearchGate. Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. [Link]

  • ResearchGate. Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins. [Link]

  • PubMed. The Effect of Humidity on the Physical and Chemical Stability of Spray-Dried Aluminum Hydroxycarbonate. [Link]

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Troubleshooting

Technical Support Center: Byproduct Identification in 3-Aminocyclopentanecarboxylic Acid Synthesis

Welcome to the technical support center for the analysis of 3-Aminocyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ident...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Aminocyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying synthesis-related byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into common challenges and provide expert-driven, actionable solutions to ensure the purity and integrity of your target molecule.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions to provide a quick reference for your experimental setup.

Q1: What is the expected mass of 3-Aminocyclopentanecarboxylic acid for MS detection?

3-Aminocyclopentanecarboxylic acid has a molecular formula of C₆H₁₁NO₂ and a monoisotopic mass of 129.079 g/mol [1][2]. In LC-MS analysis using electrospray ionization (ESI), you will typically observe the protonated molecule, [M+H]⁺, in positive ion mode at an m/z of 130.086. In negative ion mode, you would observe the deprotonated molecule, [M-H]⁻, at an m/z of 128.072.

Q2: What are some common types of byproducts I should anticipate in my synthesis?

Impurities can arise from various sources, including starting materials, side reactions, or degradation[3][4]. For a cyclic amino acid like this, common byproducts include:

  • Stereoisomers: Synthesis can often produce a mixture of stereoisomers (e.g., cis/trans, R/S) which will have the same mass but different chromatographic retention times[5].

  • Starting Material Carryover: Incomplete reaction can lead to the presence of precursors.

  • Dimerization: Self-reaction of the amino acid can form dimers (M.W. ≈ 240.14), which would appear at an m/z of ~241.15 for the [M+H]⁺ ion.

  • Lactam Formation: Intramolecular dehydration between the amine and carboxylic acid groups can form a bicyclic lactam, resulting in the loss of a water molecule (M-18).

  • Byproducts from Protecting Groups: If protecting groups were used during synthesis, incomplete deprotection can result in residual protecting groups attached to the final product[6][7].

  • Oxidation Products: Exposure to air or oxidizing agents can lead to the formation of oxidized species (+16 Da for an oxygen atom).

Q3: What are the typical starting LC-MS conditions for analyzing this compound?

Due to its polar nature, 3-Aminocyclopentanecarboxylic acid can be challenging to retain on standard reversed-phase columns[4][8]. Here are two common approaches:

  • Reversed-Phase Chromatography (RPC) with Ion-Pairing: Using an ion-pairing agent like nonafluoropentanoic acid (NFPA) can improve retention of polar analytes on C18 columns[9][10].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds. It uses a high organic mobile phase, which can also enhance ESI sensitivity.

A good starting point for a generic screening method is a C18 column with a water/acetonitrile gradient, both containing 0.1% formic acid to promote protonation for positive ion mode detection[8].

Q4: What are the expected MS/MS fragmentation patterns for 3-Aminocyclopentanecarboxylic acid?

The fragmentation of cyclic molecules is more complex than linear ones because it requires the cleavage of at least two bonds to observe a loss of a fragment[11][12][13]. For the protonated molecule ([M+H]⁺, m/z 130.1), common fragmentation pathways include:

  • Loss of Water ([M+H-H₂O]⁺): A neutral loss of 18.01 Da, resulting in a fragment at m/z 112.1. This is a very common fragmentation for carboxylic acids[14][15][16].

  • Loss of Ammonia ([M+H-NH₃]⁺): A neutral loss of 17.03 Da, leading to a fragment at m/z 113.1.

  • Loss of Formic Acid ([M+H-HCOOH]⁺): A neutral loss of 46.01 Da from the carboxylic acid group, resulting in a fragment at m/z 84.1.

  • Ring Opening followed by Cleavage: The cyclopentane ring can open, leading to a variety of product ions. The fragmentation pattern will be highly dependent on the collision energy used[17].

Troubleshooting Guide: From Unexpected Peaks to Confident Identification

This section is structured to help you diagnose and solve specific issues encountered during your LC-MS analysis.

Category 1: Unexpected Peaks in the Chromatogram

Q: I am observing a peak with an m/z that is double my expected product mass (~241.15). What is the likely cause?

A: A peak at [2M+H]⁺ strongly suggests the formation of a dimer . This can occur through intermolecular condensation, forming either an amide bond or an anhydride. To confirm, perform an MS/MS experiment on the precursor ion at m/z 241.15. You should observe a fragment ion corresponding to your monomer at m/z 130.1, which represents the loss of one of the monomer units.

Q: My chromatogram shows a peak with an m/z of ~112.1. What could this be?

A: This peak corresponds to a mass difference of -18 Da from your protonated molecule. This is a classic signature for the loss of a water molecule (dehydration) . A likely structure is the corresponding bicyclic lactam formed from an intramolecular condensation reaction between the amine and carboxylic acid functional groups. This is a common side reaction in amino acid chemistry, particularly if the reaction is heated.

Q: I see several peaks with the same m/z (130.1) but different retention times. How can I identify them?

A: You are likely observing stereoisomers . The synthesis of 3-Aminocyclopentanecarboxylic acid can yield multiple isomers (e.g., (1R,3S), (1S,3R), (1R,3R), (1S,3S)). Since these compounds have the same mass and fragmentation pattern, they must be distinguished chromatographically.

  • Causality: Standard C18 columns are achiral and will not separate enantiomers, but may separate diastereomers (cis/trans isomers).

  • Solution: To resolve all isomers, you will need to employ chiral chromatography. Alternatively, derivatization with a chiral reagent can be used to form diastereomeric derivatives that can be separated on a standard achiral column.

Category 2: Poor Chromatographic Performance

Q: My peak shape is poor (significant tailing), and the retention time is unstable. How can I fix this?

A: Poor peak shape for polar, basic compounds like yours is often caused by unwanted secondary interactions with the stationary phase or issues with the mobile phase[18].

  • Cause 1: Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact ionically with the protonated amine group of your analyte, causing peak tailing.

    • Solution: Lower the mobile phase pH to around 2.5-3.0 with formic or trifluoroacetic acid. This protonates the silanol groups, minimizing these secondary interactions[18]. Using a modern, highly end-capped column can also mitigate this issue.

  • Cause 2: Inappropriate Mobile Phase: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or methanol in a 95% aqueous mobile phase), it can cause peak distortion[19].

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition to ensure good peak shape for early-eluting peaks[20].

Q: My compound elutes in the void volume with no retention on a C18 column. What are my options?

A: This is a common problem for small, polar molecules. You need to use a chromatographic mode that provides better retention for polar analytes.

  • Option 1 (Recommended): HILIC Chromatography. HILIC columns (e.g., bare silica, amide, or zwitterionic phases) are designed to retain polar compounds. They use a high percentage of organic solvent (typically acetonitrile) in the mobile phase, which also has the benefit of improving ESI desolvation and sensitivity.

  • Option 2: Ion-Pair Reversed-Phase Chromatography. Adding an ion-pairing reagent to the mobile phase forms a neutral complex with your analyte, which will have better retention on a C18 column[9][10].

  • Option 3: Derivatization. Chemical derivatization can be used to attach a nonpolar group to your analyte, significantly increasing its retention in reversed-phase chromatography[21][22].

Category 3: Mass Spectrometry Signal Issues

Q: The signal for my compound is very weak. How can I improve sensitivity?

A: Low signal intensity can be due to poor ionization, matrix effects, or suboptimal instrument settings[23][24].

  • Optimize Mobile Phase: Ensure your mobile phase contains a proton source like 0.1% formic acid for positive mode ESI. For HILIC, the high organic content naturally boosts signal intensity.

  • Check MS Source Parameters: Systematically optimize the ESI source parameters, including capillary voltage, gas temperatures, and gas flow rates, to maximize the signal for your specific compound.

  • Minimize Ion Suppression: If your sample is in a complex matrix, co-eluting compounds can suppress the ionization of your analyte[25]. Improve your sample cleanup procedure (e.g., using solid-phase extraction) or enhance chromatographic separation to move your analyte away from interfering matrix components.

Experimental Protocols & Workflows
Workflow for Byproduct Identification

The following diagram outlines a systematic workflow for identifying an unknown peak in your chromatogram.

Byproduct_Identification_Workflow observe Observe Unexpected Peak in Chromatogram determine_mz Determine Accurate m/z of Precursor Ion observe->determine_mz Step 1 calc_diff Calculate Mass Difference from Target Compound determine_mz->calc_diff Step 2 hypothesize Hypothesize Structure (e.g., Dimer, Dehydration, Isomer) calc_diff->hypothesize Step 3 confirm_msms Confirm with MS/MS Fragmentation Analysis hypothesize->confirm_msms Step 4 result Putative Identification confirm_msms->result Step 5

Caption: A logical workflow for the identification of unknown synthesis byproducts.

Protocol 1: General Purpose HILIC-MS Method

This method is recommended for achieving good retention and sensitivity for 3-Aminocyclopentanecarboxylic acid and related polar byproducts.

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent[26].

  • Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm.

  • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS System: Agilent 6470 Triple Quadrupole or equivalent[26].

  • Ionization Mode: ESI Positive.

  • Key MS Parameters:

    • Gas Temp: 300 °C

    • Gas Flow: 8 L/min

    • Nebulizer: 35 psi

    • Sheath Gas Temp: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

  • Data Acquisition: Scan mode (e.g., m/z 50-500) for initial screening, followed by targeted MS/MS (product ion scan) for confirmation.

Protocol 2: Sample Preparation from a Crude Reaction Mixture

Proper sample preparation is critical to protect your LC-MS system and avoid issues like ion suppression[4].

  • Take a small aliquot (e.g., 1-2 mg) of the crude reaction solid or oil.

  • Dissolve the aliquot in 1.0 mL of a suitable solvent (e.g., 50:50 water:acetonitrile). Vortex thoroughly.

  • Perform a serial dilution. Dilute the initial solution 1:100, then 1:10 again in the initial mobile phase composition (e.g., 95% Acetonitrile with 0.1% Formic Acid for a HILIC method). This high dilution minimizes matrix effects.

  • Filter the final diluted sample through a 0.22 µm syringe filter (PTFE or other compatible material) into an LC vial.

  • The sample is now ready for injection.

Data Summary & Visualization
Table of Common Byproducts and Their Mass Signatures
Potential Byproduct/ImpurityModificationMass Change (Da)Expected [M+H]⁺ m/z
Target Product --130.1
Isomer (Stereoisomer)Rearrangement0130.1
Lactam FormationDehydration (-H₂O)-18.01112.1
DimerDimerization+128.07258.2
Methyl EsterMethylation+14.02144.1
Deaminated ProductLoss of Amine (-NH₂)-16.02114.1
Oxidized ProductOxidation (+O)+15.99146.1
Diagram of a Common Side Reaction: Lactam Formation

Caption: Intramolecular dehydration of the parent compound to form a bicyclic lactam.

References
  • Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Chromatography A, 896(1-2), 335-41. [Link]

  • MDPI. (n.d.). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Mass Spectrometric Analysis of Cyclic Peptides. RSC Publishing. [Link]

  • Ng, J., et al. (2012). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of The American Society for Mass Spectrometry, 23(1), 161-172. [Link]

  • CORE. (n.d.). Profiling of 1-aminocyclopropane-1- carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography. CORE. [Link]

  • BioPharm International. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • ResearchGate. (n.d.). ESI-MS study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. [Link]

  • Omizzur. (n.d.). 8 kinds of impurities which appear in peptide drugs synthesis. Omizzur. [Link]

  • ResearchGate. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. ResearchGate. [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • PubMed. (2003). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. PubMed. [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]

  • Chromedia. (n.d.). Troubleshooting LC, basics. Chromedia. [Link]

  • LCGC International. (2023). Troubleshooting LC-MS. LCGC International. [Link]

  • ResearchGate. (2009). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link]

  • Chromatography Online. (2023). LC Troubleshooting [Video]. YouTube. [Link]

  • ACS Publications. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

  • PubMed. (1998). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. [Link]

  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. [Link]

  • MDPI. (2022). Investigation of Impurities in Peptide Pools. MDPI. [Link]

  • Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • LCGC North America. (2013). A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. LCGC North America. [Link]

  • National Institutes of Health. (2022). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Library of Medicine. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (1R,3S)- vs (1S,3R)-3-Aminocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the biological activities of the enantiomeric pair, (1R,3S)- and (1S,3R)-3-aminocyclopentanecarboxy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the biological activities of the enantiomeric pair, (1R,3S)- and (1S,3R)-3-aminocyclopentanecarboxylic acid. As conformationally restricted analogues of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), the stereochemistry of these compounds dictates their interaction with distinct molecular targets within the central nervous system, offering a clear illustration of stereoselectivity in pharmacology.

The Decisive Role of Stereochemistry in GABAergic Modulation

Chirality is a cornerstone of drug design. Enantiomers, while chemically identical in an achiral environment, can exhibit vastly different pharmacological and toxicological profiles due to the stereospecific nature of biological macromolecules like receptors and enzymes. The rigid cyclopentane ring of 3-aminocyclopentanecarboxylic acid isomers locks the amino and carboxylic acid functional groups into specific spatial arrangements. This conformational constraint is the root of their distinct biological activities, allowing them to selectively target different components of the GABAergic system, namely GABA receptors and GABA transporters (GATs).[1][2]

Distinct Pharmacological Profiles: Agonist vs. Inhibitor

The central nervous system maintains a delicate balance between excitation and inhibition, with the GABAergic system playing a pivotal role in the latter. The two enantiomers of 3-aminocyclopentanecarboxylic acid modulate this system through fundamentally different mechanisms.

(1R,3S)-3-Aminocyclopentanecarboxylic Acid: A GABA Receptor Ligand

The (1R,3S) enantiomer, also referred to as (-)-cis-3-aminocyclopentanecarboxylic acid, primarily functions as a ligand at GABA receptors.[3][4][5] Its specific three-dimensional structure allows it to bind to and, in some cases, activate these receptors, mimicking the action of GABA itself. Studies on recombinant human GABAC receptors expressed in Xenopus oocytes have shown that this class of compounds can act as partial agonists.[1] The precise activity—whether as an agonist, partial agonist, or antagonist—and the potency can vary significantly depending on the specific subunit composition of the GABA receptor complex being investigated (e.g., GABAA vs. GABAC).[1][6] This isomer serves as a valuable chemical tool for probing the structure and function of GABA receptors.[3]

(1S,3R)-3-Aminocyclopentanecarboxylic Acid: A GABA Transporter Inhibitor

In contrast, the (1S,3R) enantiomer is recognized for its activity as a GABA uptake inhibitor.[7][8] GABA transporters are critical for regulating synaptic transmission by clearing GABA from the synaptic cleft, thereby terminating its action.[9][10] By inhibiting these transporters, particularly the GAT-1 subtype, (1S,3R)-3-aminocyclopentanecarboxylic acid increases the extracellular concentration of GABA and prolongs its inhibitory effect.[9] This mechanism is a key strategy in the development of therapeutics for conditions characterized by insufficient GABAergic tone, such as epilepsy.[9][10] The selectivity of such inhibitors for different GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1) is an active area of research, aiming to develop drugs with improved efficacy and fewer side effects.[10]

Comparative Biological Activity Data

The following table summarizes the distinct activities of the two enantiomers based on available experimental data. It is important to note that potency values can differ based on the specific assay conditions, cell types, and receptor or transporter subtypes used.

CompoundPrimary TargetBiological ActivityPotency (IC50/EC50)
(1R,3S)-3-Aminocyclopentanecarboxylic Acid GABA Receptors (e.g., GABAC)Partial AgonistEC50 = 78.5 µM (at ρ1 GABAC)[1]
(1S,3R)-3-Aminocyclopentanecarboxylic Acid GABA Transporters (GATs)Uptake InhibitorActivity confirmed, specific IC50 values require targeted assays.[7][11]

Experimental Protocols for Functional Characterization

To empirically validate and quantify the distinct biological activities of these enantiomers, the following experimental workflows are essential. These protocols provide a self-validating system when the two isomers are tested in parallel, as each should show significant activity in one assay and minimal to no activity in the other.

Protocol 1: Electrophysiological Assessment of GABA Receptor Agonism

This protocol uses the two-electrode voltage-clamp (TEVC) technique on Xenopus oocytes expressing specific GABA receptor subtypes. It is the gold standard for characterizing the functional activity of receptor ligands.[1][12][13]

Objective: To determine the potency (EC50) and efficacy of (1R,3S)-3-aminocyclopentanecarboxylic acid as a GABA receptor agonist.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate mature Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the subunits of the desired human GABA receptor (e.g., ρ1 for GABAC or a combination like α1β2γ2 for GABAA).[1]

  • Incubation: Incubate the oocytes for 2-5 days at 16-18°C to allow for robust receptor expression on the plasma membrane.

  • TEVC Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential of -70 mV.[13]

  • Compound Application:

    • Establish a stable baseline current.

    • Apply increasing concentrations of the test compound (e.g., (1R,3S)-3-aminocyclopentanecarboxylic acid) via the perfusion system for a set duration until the current response reaches a plateau.

    • Ensure complete washout and return to baseline between applications.

    • As a positive control, apply a saturating concentration of GABA to determine the maximum response.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration.

    • Normalize the responses to the maximal current elicited by GABA.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 and maximum efficacy.[14]

GABAR_Agonism_Workflow cluster_prep Preparation cluster_record Recording cluster_analysis Analysis Oocyte_Harvest Harvest & Defolliculate Xenopus Oocytes cRNA_Inject Inject GABA Receptor cRNA Oocyte_Harvest->cRNA_Inject Incubate Incubate for Receptor Expression cRNA_Inject->Incubate TEVC_Setup Two-Electrode Voltage Clamp (TEVC) at -70mV Incubate->TEVC_Setup Compound_App Apply Increasing Concentrations of Test Compound TEVC_Setup->Compound_App Record_Current Record Ion Current Compound_App->Record_Current Measure_Peak Measure Peak Current Amplitude Record_Current->Measure_Peak Normalize_Response Normalize to Max GABA Response Measure_Peak->Normalize_Response Plot_Curve Plot Dose-Response Curve Normalize_Response->Plot_Curve Calculate_EC50 Calculate EC50 & Efficacy Plot_Curve->Calculate_EC50 GAT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture HEK-293 cells expressing hGAT-1 Pre_incubation Pre-incubate cells with compound Cell_Culture->Pre_incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Pre_incubation Initiate_Uptake Add [³H]GABA to start uptake Pre_incubation->Initiate_Uptake Terminate Terminate uptake with ice-cold wash Initiate_Uptake->Terminate Lyse_Cells Lyse cells to release radioactivity Terminate->Lyse_Cells Scintillation_Count Quantify [³H]GABA via Scintillation Counting Lyse_Cells->Scintillation_Count Calc_Inhibition Calculate Percent Inhibition Scintillation_Count->Calc_Inhibition Plot_Curve Plot Inhibition vs. Concentration Calc_Inhibition->Plot_Curve Calculate_IC50 Determine IC50 Value Plot_Curve->Calculate_IC50

Caption: Workflow for the in vitro GABA transporter [³H]GABA uptake assay.

Conclusion: The Imperative of Stereochemical Resolution in Drug Discovery

The case of (1R,3S)- and (1S,3R)-3-aminocyclopentanecarboxylic acid provides a definitive example of how stereoisomerism governs biological function. One enantiomer modulates GABAergic signaling by directly activating GABA receptors, while its mirror image enhances GABAergic tone by preventing neurotransmitter reuptake. This functional dichotomy highlights the necessity for high-fidelity stereochemical control in the synthesis and rigorous, parallel pharmacological evaluation of enantiomers during the drug discovery process. For researchers in neuroscience and medicinal chemistry, understanding and applying these principles is fundamental to the rational design of selective and effective therapeutics for neurological and psychiatric disorders.

References

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  • Scholze, P., et al. (2014). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry, 86(15), 7598–7605. Available from: [Link]

  • Johnston, G. A. R., et al. (1978). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 31(7), 1553-1560. Available from: [Link]

  • Chem-Impex International. (n.d.). (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid. Retrieved January 12, 2026, from [Link]

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  • MySkinRecipes. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved January 12, 2026, from [Link]

  • Padwa, A., et al. (2001). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 66(7), 2342–2349. Available from: [Link]

  • PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved January 12, 2026, from [Link]

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  • Schoepp, D. D., et al. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of Neurochemistry, 57(2), 701-703. Available from: [Link]

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Comparative

A Comparative Guide to the Efficacy and Mechanisms of Gabapentin and 3-Aminocyclopentanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of neuromodulatory compounds, structural similarity does not always predict functional equivalence. This guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuromodulatory compounds, structural similarity does not always predict functional equivalence. This guide provides an in-depth comparison of two gamma-aminobutyric acid (GABA) structural analogs: Gabapentin, a first-line therapy for neuropathic pain and partial seizures, and 3-Aminocyclopentanecarboxylic acid, a research compound primarily utilized as a synthetic building block for novel therapeutics. While both molecules share a foundational amino acid structure, their pharmacological targets and therapeutic applications diverge significantly. This analysis will dissect their mechanisms of action, compare their established and investigational efficacy, and detail the standardized preclinical protocols essential for evaluating compounds within this chemical class.

Part 1: A Tale of Two Mechanisms: Unraveling Divergent Molecular Targets

A fundamental error in early assumptions was that the efficacy of Gabapentin stemmed from direct interaction with GABA receptors, a notion dispelled by extensive research.[1] The comparison between these two molecules begins at their primary molecular targets, which are distinct and dictate their overall pharmacological profiles.

Gabapentin: The α2δ Subunit of Voltage-Gated Calcium Channels

Gabapentin's therapeutic effects are not mediated by GABA receptors but by its high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[2][3] In pathological states like neuropathic pain, there is an upregulation of these α2δ subunits in the dorsal root ganglia and spinal cord.[3] This leads to increased trafficking of VGCCs to the presynaptic membrane, resulting in excessive release of excitatory neurotransmitters such as glutamate and Substance P.[2][4]

Gabapentin intervenes by binding to the α2δ subunit, which disrupts this trafficking and reduces the delivery of calcium channels to the presynaptic terminal.[1][2] This, in turn, diminishes calcium influx upon neuronal depolarization and attenuates the release of pain- and seizure-propagating neurotransmitters.[5] This state-dependent mechanism explains why Gabapentin has minimal effect on normal neurotransmission but is highly effective in conditions of neuronal hyperexcitability.[3]

Gabapentin_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GBP Gabapentin a2d α2δ-1 Subunit GBP->a2d Binds VGCC Voltage-Gated Calcium Channel (VGCC) a2d->VGCC Modulates Ca_ion Ca²⁺ VGCC->Ca_ion Blocks Influx Vesicle Synaptic Vesicle (Glutamate, Substance P) Release Reduced Neurotransmitter Release Vesicle->Release Leads to Ca_ion->Vesicle Influx required for fusion Receptor Neurotransmitter Receptors Release->Receptor Signal Reduced Excitatory Signal Receptor->Signal

Caption: Gabapentin's mechanism of action on presynaptic neurons.
3-Aminocyclopentanecarboxylic Acid: A Focus on GABA and Glutamate Receptors

In stark contrast to Gabapentin, the available research on 3-Aminocyclopentanecarboxylic acid points towards direct interactions with neurotransmitter receptors. It has been identified as a moderately potent partial agonist of GABA rho1 and rho2 receptors (also known as GABA-C receptors).[6] These receptors are ligand-gated ion channels primarily expressed in the retina, but also found in other brain regions like the hippocampus and spinal cord.

Furthermore, some studies indicate it may selectively modulate glutamate receptor activity, potentially acting as a metabotropic glutamate receptor agonist.[7] Its various stereoisomers, such as (1S,3R) and (1R,3S), exhibit different biological activities and are often used as building blocks in the synthesis of more complex molecules targeting these receptor systems.[7][8] This profile suggests its potential effects would be rooted in direct modulation of synaptic transmission at specific GABA or glutamate receptors, a fundamentally different approach from Gabapentin's indirect modulation of neurotransmitter release.

Part 2: Comparative Pharmacological and Therapeutic Profiles

The divergent mechanisms of these compounds result in vastly different applications. Gabapentin is a clinically approved medication with a well-defined therapeutic window, while 3-Aminocyclopentanecarboxylic acid remains a compound for preclinical research and development.

FeatureGabapentin3-Aminocyclopentanecarboxylic Acid
Primary Molecular Target α2δ-1 and α2δ-2 subunits of VGCCs[3][9]GABA-C (rho1/rho2) receptors; potential glutamate receptor modulation[6][7]
Primary Mechanism Reduces trafficking of VGCCs, decreasing presynaptic neurotransmitter release[1][2]Partial agonist at GABA-C receptors; potential direct glutamate receptor agonist[6][7]
Therapeutic Use Neuropathic pain, postherpetic neuralgia, partial seizures[1][10]None established; used as a synthetic building block for drug development[11][12]
Clinical Status FDA ApprovedInvestigational / Research Compound
Binding Affinity (Kd) ~59 nM for α2δ-1; ~153 nM for α2δ-2[9][13]Not applicable (receptor agonist)
Key Efficacy Areas Analgesic (neuropathic), Anticonvulsant[1][14]Potential anticonvulsant and neuroprotective properties (based on derivatives)[7][11]
Established Efficacy of Gabapentin

Gabapentin is a first-line treatment for neuropathic pain.[10] In conditions like diabetic neuropathy and postherpetic neuralgia, approximately 30-40% of patients experience a meaningful reduction in pain.[1] Numerous randomized controlled trials and meta-analyses have demonstrated its efficacy. For instance, a meta-analysis comparing Gabapentin to Carbamazepine for trigeminal neuralgia found that Gabapentin offered a significantly higher effective rate and a lower rate of adverse events.[15] Its utility extends to managing neuropathic pain in spinal cord injury and as an adjunctive therapy for postoperative pain.[10][16][17]

Investigational Profile of 3-Aminocyclopentanecarboxylic Acid

Currently, 3-Aminocyclopentanecarboxylic acid has no established therapeutic efficacy in humans. Its value lies in its role as a scaffold in medicinal chemistry.[7] Derivatives of this compound have been investigated for potential anticonvulsant and antimicrobial properties, but this research is in the early, preclinical stages.[7] Its use as a research tool helps scientists probe the function of specific receptor systems and design novel molecules with tailored activities.[12]

Part 3: A Framework for Efficacy Evaluation: Standardized Preclinical Models

To objectively compare the potential efficacy of a novel compound like a 3-Aminocyclopentanecarboxylic acid derivative against an established drug like Gabapentin, researchers rely on a battery of validated preclinical models. These protocols are designed to create self-validating systems that predict therapeutic potential for specific human conditions.

Protocol 1: Assessing Anticonvulsant Efficacy (Maximal Electroshock Seizure Test)

The Maximal Electroshock Seizure (MES) test is a gold-standard model for screening compounds against generalized tonic-clonic seizures.[18][19] The endpoint is the abolition of the hindlimb tonic extension phase of the seizure, which is a hallmark of this test and predictive of clinical efficacy for this seizure type.[20]

Methodology:

  • Animal Preparation: Adult male mice (e.g., C57/Bl6 strain) are acclimatized for at least one week.[20] Food is withheld for 3-4 hours before the experiment to ensure consistent drug absorption.

  • Drug Administration: The test compound (e.g., a derivative of 3-Aminocyclopentanecarboxylic acid) or the reference drug (Gabapentin) is administered via intraperitoneal (i.p.) injection or oral gavage. A vehicle control group receives only the solvent. Dosing occurs at a predetermined time before the stimulus (e.g., 30-60 minutes) to coincide with peak plasma concentration.[20]

  • Stimulus Application: A convulsive current (e.g., 50 mA, 60 Hz, for 0.2 seconds) is delivered through corneal or ear-clip electrodes using a specialized electroconvulsometer.[21] This stimulus is suprathreshold, meaning it will induce a maximal seizure in all untreated animals.

  • Observation & Scoring: The animal is immediately observed for the characteristic seizure pattern: a brief tonic flexion of the limbs, followed by a longer tonic extension of the hindlimbs, and finally a clonic phase.

  • Efficacy Endpoint: Protection is defined as the complete absence of the tonic hindlimb extension phase.[20]

  • Data Analysis: The percentage of animals protected in each treatment group is calculated. An ED50 (Effective Dose for 50% of the population) can be determined using dose-response curves.

MES_Workflow cluster_setup Experimental Setup cluster_procedure Test Procedure cluster_analysis Data Analysis A Animal Acclimatization (e.g., Male C57/Bl6 mice) B Drug/Vehicle Administration (i.p. or p.o.) A->B C Pretreatment Interval (e.g., 30-60 min) B->C D Apply Electrical Stimulus (Corneal Electrodes) C->D E Observe Seizure Pattern D->E F Primary Endpoint: Absence of Tonic Hindlimb Extension? E->F G Calculate % Protection F->G H Determine ED50 G->H

Caption: Workflow for the Maximal Electroshock Seizure (MES) test.
Protocol 2: Assessing Analgesic Efficacy in Neuropathic Pain (Chung Model)

The Spinal Nerve Ligation (SNL) model, also known as the Chung model, is a widely used and clinically relevant model of neuropathic pain that results from peripheral nerve injury.[22] It reliably produces mechanical allodynia (pain in response to a non-painful stimulus), a key symptom of human neuropathy.

Methodology:

  • Surgical Procedure:

    • Rats (e.g., Sprague-Dawley) are deeply anesthetized.

    • Under aseptic conditions, the L5 and L6 spinal nerves are exposed.

    • The nerves are tightly ligated with silk suture distal to the dorsal root ganglion.[22]

    • The incision is closed, and the animal is allowed to recover for 7-14 days for the neuropathic pain state to fully develop. Sham-operated animals undergo the same procedure without nerve ligation.

  • Behavioral Testing (Mechanical Allodynia):

    • Animals are placed in individual transparent chambers on an elevated mesh floor and allowed to acclimate for 15-20 minutes.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw on the injured side.

    • The threshold for paw withdrawal is determined using a method like the up-down method. A positive response is a brisk withdrawal or flinching of the paw.

  • Efficacy Assessment:

    • A baseline withdrawal threshold is established before drug administration.

    • The test compound or reference drug (Gabapentin) is administered.

    • Withdrawal thresholds are re-assessed at multiple time points post-dosing (e.g., 30, 60, 120, 240 minutes) to determine the peak effect and duration of action.

  • Data Analysis: The paw withdrawal threshold (in grams) is recorded. A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.

Conclusion

The comparison between Gabapentin and 3-Aminocyclopentanecarboxylic acid is a clear illustration of divergent paths in pharmacology. Gabapentin's efficacy is rooted in a unique and indirect mechanism: the modulation of VGCC trafficking via the α2δ subunit, making it a cornerstone therapy for conditions of neuronal hyperexcitability like neuropathic pain.[2][14] In contrast, 3-Aminocyclopentanecarboxylic acid is a research compound whose biological activity appears to stem from direct interactions with GABA-C and potentially glutamate receptors.[6][7] While its derivatives hold investigational promise, it currently serves the field as a chemical scaffold for designing new drugs rather than as a therapeutic agent itself. The evaluation of any new derivative's potential would necessarily involve rigorous testing in validated preclinical models, such as the MES and SNL assays, to determine if its distinct mechanism can translate into meaningful therapeutic efficacy.

References

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  • (2025, August 10). The mechanisms of action of gabapentin and pregabalin | Request PDF. ResearchGate. [Link]

  • Wang, M., et al. (n.d.). Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding. [Link]

  • Marais, E., et al. (n.d.). Calcium channel alpha(2)delta subunits-structure and Gabapentin binding. PubMed. [Link]

  • Gupta, Y. K., et al. (n.d.). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. [Link]

  • Wang, M., et al. (1999, September 1). Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding. PubMed. [Link]

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  • (2025, August 7). Calcium Channel α2/δ subunits – Structure and Gabapentin Binding. ResearchGate. [Link]

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Validation

A Comparative Guide to 3-Aminocyclopentanecarboxylic Acid and Other Cyclic Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the conformational constraint of peptides is a paramount strategy for enhancing their therapeutic potential. By l...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the conformational constraint of peptides is a paramount strategy for enhancing their therapeutic potential. By locking a peptide into its bioactive conformation, we can significantly improve its binding affinity, metabolic stability, and cell permeability. Cyclic amino acids are powerful tools in this endeavor, and among them, 3-aminocyclopentanecarboxylic acid (ACPC) has emerged as a compelling building block. This guide provides an in-depth technical comparison of ACPC against other commonly employed cyclic amino acids, supported by experimental data to inform rational peptide design.

The Rationale for Conformational Constraint: Beyond Nature's Toolkit

Linear peptides often suffer from proteolytic degradation and poor bioavailability, limiting their therapeutic application. Introducing conformational rigidity can overcome these limitations. Cyclic amino acids, by virtue of their ring structures, restrict the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, pre-organizing the peptide into a specific secondary structure, such as a β-turn or a helix. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity.

Spotlight on 3-Aminocyclopentanecarboxylic Acid (ACPC): A Versatile Scaffold

3-Aminocyclopentanecarboxylic acid is a cyclic β-amino acid that has garnered significant interest in peptidomimetic design. Its five-membered ring offers a unique conformational profile that can induce specific and stable secondary structures in peptides.

Conformational Preferences of ACPC

The cyclopentane ring of ACPC is not planar and can adopt various puckered conformations. The substitution pattern on the ring (cis or trans) dictates the resulting geometry and the dihedral angles it imposes on the peptide backbone. For instance, oligomers of trans-ACPC have been shown to adopt a well-defined 12-helical structure, a novel secondary structure not observed in natural peptides. This helical conformation is stabilized by a network of 12-membered hydrogen bonds.

ACPC_Conformation cluster_peptide Peptide Backbone cluster_constraint Conformational Constraint Backbone_N ...-NH- ACPC 3-Aminocyclopentanecarboxylic Acid (ACPC) Backbone_N->ACPC Backbone_C -CO-... ACPC->Backbone_C Constraint Restricted φ and ψ angles ACPC->Constraint imposes Secondary_Structure Defined Secondary Structure (e.g., 12-helix) Constraint->Secondary_Structure induces

Caption: Conformational constraint imposed by ACPC on a peptide backbone.

Head-to-Head Comparison: ACPC vs. Other Cyclic Amino Acids

The choice of a cyclic amino acid is a critical design element that profoundly influences a peptide's properties. Here, we compare ACPC with other widely used cyclic amino acids.

ACPC vs. Proline

Proline, a proteinogenic cyclic amino acid, is a cornerstone of peptide design, known for its ability to induce β-turns and disrupt α-helical structures.[1]

Property3-Aminocyclopentanecarboxylic Acid (ACPC)Proline
Structure Cyclic β-amino acid with a five-membered ringCyclic α-amino acid with a five-membered pyrrolidine ring
Conformational Impact Induces unique helical structures (e.g., 12-helix) and can stabilize β-turns. The cyclopentane ring offers distinct puckering modes compared to proline.Strongly favors a trans peptide bond but can adopt a cis conformation. Induces sharp turns (β-turns) and breaks α-helices.[1]
Binding Affinity Can lead to high-affinity binders by presenting side chains in a favorable orientation for target interaction. For example, morphiceptin analogs with an ACPC substitution for proline have shown activity at opioid receptors.[2]A key residue in many natural high-affinity peptide ligands. The rigid pyrrolidine ring pre-organizes the backbone for optimal receptor binding.
Metabolic Stability The β-amino acid backbone is generally more resistant to proteolysis by common proteases compared to the α-amino acid backbone of proline.[3]The X-Pro bond is known to be relatively resistant to cleavage by many proteases, but it can be cleaved by specific prolyl peptidases.[4][5]
ACPC vs. Aminocyclohexanecarboxylic Acid (ACHC)

ACHC, with its six-membered ring, offers a different set of conformational constraints compared to the five-membered ring of ACPC.

Property3-Aminocyclopentanecarboxylic Acid (ACPC)Aminocyclohexanecarboxylic Acid (ACHC)
Structure Cyclic β-amino acid with a five-membered ringCyclic β-amino acid with a six-membered ring
Conformational Impact Induces 12-helical structures. The five-membered ring is more flexible than the six-membered ring of ACHC.Induces 14-helical structures. The cyclohexane ring has a more rigid chair conformation, leading to different backbone dihedral angles.
Binding Affinity The specific geometry induced by the cyclopentane ring can be highly effective for certain targets.The larger ring and different conformational bias can be advantageous for targets requiring a different spatial arrangement of side chains.
Metabolic Stability The β-amino acid structure confers high resistance to proteolysis.[3]Similar to ACPC, the β-amino acid backbone of ACHC provides significant protection against enzymatic degradation.[3]
ACPC vs. Aminocyclopropanecarboxylic Acid (ACPCa)

The three-membered ring of ACPCa imposes the most severe conformational restriction among the common cyclic amino acids.

Property3-Aminocyclopentanecarboxylic Acid (ACPC)Aminocyclopropanecarboxylic Acid (ACPCa)
Structure Cyclic β-amino acid with a five-membered ringCyclic α-amino acid with a three-membered ring
Conformational Impact Induces defined helical and turn structures with a degree of flexibility.The highly strained cyclopropane ring severely restricts backbone dihedral angles, often forcing the peptide into a rigid, extended conformation or tight turns.
Binding Affinity The balance of rigidity and flexibility can be optimal for many targets.The extreme rigidity can be beneficial for targets that require a very specific, locked conformation, but may be detrimental if some flexibility is needed for binding.
Metabolic Stability High stability due to the β-amino acid backbone.[3]The α-amino acid backbone is susceptible to proteolysis, although the steric bulk of the cyclopropane ring can offer some protection.

Experimental Data and Protocols

To provide a practical context for the comparison, this section outlines key experimental protocols and presents representative data.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-3-Aminocyclopentanecarboxylic Acid

The incorporation of ACPC into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis.[6][7] However, the coupling efficiency of non-natural amino acids can sometimes be lower than that of proteinogenic amino acids.

Optimized Coupling Protocol for Fmoc-ACPC-OH:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and then DMF (3 times).

  • Amino Acid Activation and Coupling:

    • Pre-activate a solution of Fmoc-ACPC-OH (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For sterically hindered sequences, the reaction time can be extended or a stronger coupling agent like HATU can be used.

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and then DMF (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat: Continue with the next amino acid in the sequence.

Sources

Comparative

Spectroscopic Dissection: A Comparative Guide to Cis and Trans Isomers of 3-Aminocyclopentanecarboxylic Acid

In the landscape of pharmaceutical development, the precise stereochemical configuration of a molecule can be the determining factor between a therapeutic breakthrough and a development dead-end. The isomers of 3-Aminocy...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise stereochemical configuration of a molecule can be the determining factor between a therapeutic breakthrough and a development dead-end. The isomers of 3-Aminocyclopentanecarboxylic acid, a key building block in the synthesis of various bioactive compounds, exemplify this principle. The spatial arrangement of the amino and carboxylic acid groups—either on the same side (cis) or opposite sides (trans) of the cyclopentane ring—profoundly influences their biological activity and pharmacokinetic properties. Consequently, the ability to unequivocally differentiate between these two isomers is of paramount importance for researchers, scientists, and drug development professionals.

This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 3-Aminocyclopentanecarboxylic acid, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of how stereochemistry impacts spectroscopic output and present supporting data to provide a robust framework for isomer differentiation.

The Decisive Role of Stereochemistry

The cyclopentane ring is not planar but exists in a dynamic equilibrium of puckered conformations, most commonly the envelope and twist forms. The relative orientation of the substituents in the cis and trans isomers leads to distinct spatial relationships between the protons on the ring. These differences in dihedral angles and through-space interactions are the primary drivers of the observable variations in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemical Assignment

NMR spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, stands as the most powerful technique for the unambiguous differentiation of cis and trans isomers of 3-Aminocyclopentanecarboxylic acid. The key to this differentiation lies in the analysis of chemical shifts (δ) and spin-spin coupling constants (J).

¹H NMR Spectroscopy: A Tale of Two Protons

In ¹H NMR, the chemical environment of each proton dictates its resonance frequency. For the protons on the cyclopentane ring, their chemical shifts and, more importantly, their coupling constants with neighboring protons are highly sensitive to their stereochemical relationship.

The most significant diagnostic signals are those of the protons attached to the carbons bearing the amino and carboxylic acid groups (C1-H and C3-H).

  • Cis Isomer: In the cis isomer, the C1-H and C3-H protons are on the same face of the ring. This arrangement typically results in a larger coupling constant between them compared to the trans isomer.

  • Trans Isomer: In the trans isomer, the C1-H and C3-H protons are on opposite faces of the ring, leading to a smaller coupling constant.

Furthermore, the protons on the cyclopentane ring in the trans isomer often exhibit a higher degree of symmetry compared to the cis isomer, which can lead to a simpler splitting pattern in the ¹H NMR spectrum.

¹³C NMR Spectroscopy: A Subtle but Significant Difference

The ¹³C NMR spectra of the cis and trans isomers will also show differences, although they may be more subtle than in the ¹H NMR. The chemical shifts of the carbon atoms in the cyclopentane ring are influenced by the steric environment created by the substituents. The more sterically hindered carbon atoms in the cis isomer may resonate at a slightly different frequency compared to the corresponding carbons in the less sterically crowded trans isomer.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule and its overall symmetry. While both isomers will exhibit characteristic absorptions for the amino (N-H) and carboxylic acid (O-H and C=O) groups, the fingerprint region (below 1500 cm⁻¹) can be particularly informative for distinguishing between them.

The overall symmetry of the molecule influences its vibrational modes. The trans isomer, often possessing a higher degree of symmetry than the cis isomer, may have fewer IR-active bands in the fingerprint region. Conversely, the less symmetric cis isomer is expected to show a more complex pattern of absorptions.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both cis and trans isomers of 3-Aminocyclopentanecarboxylic acid have the same molecular weight and will thus show the same molecular ion peak (M⁺), their fragmentation patterns upon ionization can differ. The stereochemical arrangement can influence the stability of the fragment ions, leading to variations in their relative abundances. For instance, the proximity of the amino and carboxylic acid groups in the cis isomer might facilitate specific fragmentation pathways that are less favorable in the trans isomer.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Dissolve 5-10 mg of the 3-Aminocyclopentanecarboxylic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

Sample Preparation for IR Spectroscopy
  • Prepare a KBr pellet by mixing approximately 1 mg of the solid sample with 100 mg of dry KBr powder.

  • Grind the mixture to a fine powder using an agate mortar and pestle.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation for Mass Spectrometry
  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water).

  • Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI).

  • Acquire the mass spectrum in positive or negative ion mode.

Visualizing the Stereochemical Differences

To better illustrate the structural disparities that give rise to the observed spectroscopic differences, the following diagrams depict the cis and trans isomers of 3-Aminocyclopentanecarboxylic acid.

Caption: Ball-and-stick models of cis and trans-3-Aminocyclopentanecarboxylic acid.

Conclusion

The differentiation of cis and trans isomers of 3-Aminocyclopentanecarboxylic acid is a critical step in the development of pharmaceuticals and other bioactive molecules. While each spectroscopic technique provides valuable clues, a multi-pronged approach combining ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry offers the most definitive characterization. The principles and experimental considerations outlined in this guide provide a robust framework for researchers to confidently assign the stereochemistry of these important synthetic building blocks.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
Validation

A Researcher's Guide to the In Vitro and In Vivo Correlation of 3-Aminocyclopentanecarboxylic Acid Activity

This guide provides a comprehensive overview of the methodologies used to evaluate the biological activity of 3-Aminocyclopentanecarboxylic acid, a conformationally restricted amino acid analog with significant potential...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies used to evaluate the biological activity of 3-Aminocyclopentanecarboxylic acid, a conformationally restricted amino acid analog with significant potential in neuroscience research. We will delve into the critical interplay between in vitro assays that define its molecular mechanism and in vivo models that assess its physiological effects, with a focus on its anticonvulsant and neuromodulatory properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and establish a robust in vitro-in vivo correlation (IVIVC) for this class of compounds.

Introduction: The Significance of 3-Aminocyclopentanecarboxylic Acid and Its Analogs

3-Aminocyclopentanecarboxylic acid and its derivatives represent a class of cyclic amino acids that have garnered considerable interest in medicinal chemistry and pharmacology.[1] Their rigid cyclopentane scaffold introduces conformational constraints that can lead to enhanced selectivity and potency for specific biological targets compared to their linear counterparts. The primary focus of research on these compounds has been their activity within the central nervous system (CNS).

Notably, certain analogs have demonstrated anticonvulsant properties, offering potential new avenues for the treatment of epilepsy.[2][3] The mechanism underlying this activity is believed to involve the modulation of excitatory neurotransmission, particularly through interaction with metabotropic glutamate receptors (mGluRs).[3] As a selective agonist for these receptors, 3-Aminocyclopentanecarboxylic acid can influence a variety of downstream signaling pathways, making it a valuable tool for studying glutamate's role in health and disease.[1][3]

A crucial aspect of studying 3-Aminocyclopentanecarboxylic acid is the profound impact of its stereochemistry on biological activity. The molecule possesses multiple stereogenic centers, giving rise to various cis/trans isomers and enantiomers.[1][4] It is well-established that the specific spatial arrangement of the amino and carboxylic acid functional groups dictates the compound's affinity and efficacy at its target receptors.[5][6][7] Therefore, a thorough investigation of the individual stereoisomers is paramount for elucidating a clear structure-activity relationship and for the development of therapeutically viable candidates.

This guide will provide detailed protocols for key in vitro and in vivo assays, present a framework for comparing the activity of 3-Aminocyclopentanecarboxylic acid with relevant alternatives, and offer insights into establishing a meaningful correlation between laboratory findings and physiological outcomes.

The In Vitro-In Vivo Correlation (IVIVC) Workflow

Establishing a robust IVIVC is a cornerstone of modern drug development. It provides the predictive power to extrapolate in vitro findings to in vivo efficacy and pharmacokinetics, thereby streamlining the research and development process. For 3-Aminocyclopentanecarboxylic acid, this involves a multi-step approach that begins with characterizing its molecular interactions and culminates in assessing its therapeutic potential in living organisms.

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Correlation and Optimization in_vitro_assays In Vitro Assays: - mGluR Binding Affinity - PI Hydrolysis Assay mechanism Mechanism of Action in_vitro_assays->mechanism Elucidates pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) mechanism->pk_pd Informs in_vivo_models In Vivo Models: - MES Test (Anticonvulsant) - PTZ Test (Anticonvulsant) - Microdialysis (Neurotransmitter Levels) efficacy Therapeutic Efficacy in_vivo_models->efficacy Determines efficacy->pk_pd Informs ivivc In Vitro-In Vivo Correlation pk_pd->ivivc optimization Lead Optimization ivivc->optimization cluster_0 Microdialysis Setup cluster_1 Extracellular Space cluster_2 Analysis aCSF_in aCSF Inflow probe Microdialysis Probe (in brain region) aCSF_in->probe membrane Semi-permeable Membrane probe->membrane aCSF_out Dialysate Outflow (to collection) membrane->aCSF_out hplc HPLC Analysis aCSF_out->hplc neurotransmitters Neurotransmitters (e.g., Glutamate) neurotransmitters->membrane Diffusion data Neurotransmitter Concentration Data hplc->data

Sources

Comparative

Cross-reactivity of 3-Aminocyclopentanecarboxylic acid with other neurotransmitter receptors

Introduction In the landscape of neuroscience research and drug development, the exploration of conformationally restricted analogues of neurotransmitters provides invaluable insights into receptor pharmacology and the d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuroscience research and drug development, the exploration of conformationally restricted analogues of neurotransmitters provides invaluable insights into receptor pharmacology and the development of targeted therapeutics. 3-Aminocyclopentanecarboxylic acid, a cyclic analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a key molecule in this class. Its rigid cyclopentane backbone offers a unique stereochemical scaffold to probe the binding pockets of various neurotransmitter receptors. Understanding the selectivity and potential cross-reactivity of its isomers, primarily the cis and trans forms, is paramount for elucidating their mechanism of action and predicting potential off-target effects.

This guide provides a comprehensive comparison of the known interactions of 3-aminocyclopentanecarboxylic acid isomers with major central nervous system (CNS) neurotransmitter receptors. We will delve into the experimental data supporting its activity at GABA and NMDA receptors. Furthermore, this guide will address the current landscape of knowledge regarding its interaction with dopamine and serotonin receptors, highlighting areas where further investigation is warranted. The methodologies detailed herein are grounded in established laboratory practices, providing researchers with a framework for their own investigations into the nuanced pharmacology of this and similar compounds.

Comparative Receptor Binding and Functional Activity

The interaction of 3-aminocyclopentanecarboxylic acid with neurotransmitter receptors is highly dependent on the stereoisomer . The cis and trans configurations dictate the spatial orientation of the amino and carboxylic acid groups, leading to differential affinities and functional outcomes at various receptor subtypes.

GABA Receptor Interactions

As a conformationally restricted GABA analogue, the primary targets for 3-aminocyclopentanecarboxylic acid are GABA receptors.

Table 1: Comparative Activity of 3-Aminocyclopentanecarboxylic Acid Isomers at GABA Receptors

IsomerReceptor SubtypeAssay TypeSpeciesPreparationRadioligandParameterValue (µM)Reference
cis-3-Aminocyclopentanecarboxylic acidGABAABindingRatBrain membranes[³H]-MuscimolIC₅₀>100[1]
trans-3-Aminocyclopentanecarboxylic acidGABAABindingRatBrain membranes[³H]-MuscimolIC₅₀~10.8 times less active than GABA[1]
(+)-cis-3-Aminocyclopentanecarboxylic acidGABAC (ρ₁)Functional (Voltage Clamp)HumanXenopus oocytes-EC₅₀26.1[2]
(-)-cis-3-Aminocyclopentanecarboxylic acidGABAC (ρ₁)Functional (Voltage Clamp)HumanXenopus oocytes-EC₅₀78.5[2]
(+)-trans-3-Aminocyclopentanececarboxylic acidGABAC (ρ₁)Functional (Voltage Clamp)HumanXenopus oocytes-EC₅₀2.7[2]
(-)-trans-3-Aminocyclopentanecarboxylic acidGABAC (ρ₁)Functional (Voltage Clamp)HumanXenopus oocytes-Weak Partial Agonist-[2]
(+)-cis-3-Aminocyclopentanecarboxylic acidGABAC (ρ₂)Functional (Voltage Clamp)HumanXenopus oocytes-EC₅₀20.1[2]
(-)-cis-3-Aminocyclopentanecarboxylic acidGABAC (ρ₂)Functional (Voltage Clamp)HumanXenopus oocytes-EC₅₀63.8[2]
(+)-trans-3-Aminocyclopentanecarboxylic acidGABAC (ρ₂)Functional (Voltage Clamp)HumanXenopus oocytes-EC₅₀1.45[2]
(-)-trans-3-Aminocyclopentanecarboxylic acidGABAC (ρ₂)Functional (Voltage Clamp)HumanXenopus oocytes-Weak Partial Agonist-[2]

From this data, it is evident that the trans isomer of 3-aminocyclopentanecarboxylic acid is a more potent agonist at GABAC receptors compared to the cis isomer.[2] Conversely, both isomers show weak affinity for the GABAA receptor binding site for muscimol.[1]

NMDA Receptor Interactions

While primarily a GABA analogue, some derivatives of aminocyclopentane have been investigated for their effects on N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors.

Table 2: Comparative Activity of Aminocyclopentane Derivatives at NMDA Receptors

CompoundReceptor SubtypeAssay TypeSpeciesPreparationRadioligandParameterValue (nM)Reference
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD)NMDABindingRatBrain membranes[³H]CGS19755Affinity30 times less potent than at metabotropic glutamate receptors[3]
1-Aminocyclopropanecarboxylic acid (ACPC)NMDA (Glycine site)FunctionalRatHippocampal synaptosomes-EC₅₀43[4]

It is important to note that the compounds in Table 2 are derivatives of the core 3-aminocyclopentanecarboxylic acid structure. (1S,3R)-ACPD, a dicarboxylic acid derivative, shows significantly lower affinity for NMDA receptors compared to metabotropic glutamate receptors.[3] 1-Aminocyclopropanecarboxylic acid (ACPC), a related cyclic amino acid, acts as a partial agonist at the glycine site of the NMDA receptor.[4] These findings suggest that modifications to the cyclopentane ring and the number of carboxylic acid groups can shift the pharmacological profile towards glutamatergic receptors.

Dopamine and Serotonin Receptor Cross-Reactivity: A Knowledge Gap

A comprehensive search of the scientific literature and publicly available screening databases did not yield specific binding affinity or functional data for 3-aminocyclopentanecarboxylic acid or its simple cis and trans isomers at dopamine or serotonin receptor subtypes. While some complex derivatives of aminocyclopentane have been screened against a broad range of receptors, including serotonergic targets, this data is not directly applicable to the parent compound.[5]

This represents a significant gap in our understanding of the pharmacological profile of 3-aminocyclopentanecarboxylic acid. Given the structural similarities between the amine moieties of neurotransmitters, and the potential for off-target effects to contribute to both therapeutic and adverse outcomes, the investigation of cross-reactivity at dopaminergic and serotonergic receptors is a critical area for future research. Standard industry practices often involve screening lead compounds against a panel of common off-targets, such as those offered by Eurofins or other contract research organizations, to identify potential liabilities early in the drug discovery process.

Experimental Methodologies

To facilitate further research into the receptor cross-reactivity of 3-aminocyclopentanecarboxylic acid, detailed protocols for key experimental techniques are provided below. The choice of methodology is critical for generating reliable and reproducible data.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] They are robust, sensitive, and can be adapted for high-throughput screening.

Protocol: Competitive Radioligand Binding Assay for Receptor Affinity (Kᵢ) Determination

  • Membrane Preparation:

    • Homogenize tissue known to express the receptor of interest (e.g., rat brain cortex for GABAA receptors) or cultured cells overexpressing the receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Muscimol for the GABAA receptor agonist site) at a concentration close to its Kd value.

    • Add increasing concentrations of the unlabeled test compound (3-aminocyclopentanecarboxylic acid isomer). A typical range would be from 10⁻¹⁰ M to 10⁻⁴ M.

    • Add the prepared membrane homogenate to initiate the binding reaction.

    • For determining non-specific binding, include wells containing the radioligand, membranes, and a high concentration of a known saturating unlabeled ligand (e.g., 100 µM GABA).

    • For determining total binding, include wells with only the radioligand and membranes.

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Filtration cluster_analysis Quantification & Analysis prep1 Homogenize Tissue/Cells prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Wash and Resuspend prep3->prep4 assay3 Add Membranes prep4->assay3 assay1 Add Radioligand assay1->assay3 assay2 Add Test Compound (serial dilutions) assay2->assay3 inc1 Incubate to Equilibrium assay3->inc1 inc2 Vacuum Filtration inc1->inc2 inc3 Wash Filters inc2->inc3 ana1 Scintillation Counting inc3->ana1 ana2 Calculate Specific Binding ana1->ana2 ana3 Determine IC50 ana2->ana3 ana4 Calculate Ki ana3->ana4

Caption: Workflow for a competitive radioligand binding assay.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a powerful technique to study the functional effects of a compound on ion channels, such as neurotransmitter receptors.[5][7] The whole-cell configuration allows for the recording of the total current passing through all ion channels in a cell membrane in response to agonist application.

Protocol: Whole-Cell Patch-Clamp Recording to Assess Functional Activity

  • Cell Preparation:

    • Use cultured cells (e.g., HEK293 or CHO cells) stably or transiently expressing the receptor of interest, or acutely isolated neurons from a specific brain region.

    • Plate the cells on glass coverslips for easy access with the micropipette.

  • Pipette Preparation and Seal Formation:

    • Pull micropipettes from borosilicate glass capillaries using a micropipette puller to achieve a tip resistance of 2-5 MΩ when filled with intracellular solution.

    • The intracellular solution should mimic the ionic composition of the cell's interior and may contain a marker like Lucifer Yellow for cell visualization.

    • Under a microscope, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal ( >1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior. This is the whole-cell configuration.

  • Recording and Drug Application:

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV) using a patch-clamp amplifier.

    • Record the baseline membrane current.

    • Apply the test compound (3-aminocyclopentanecarboxylic acid isomer) to the cell via a perfusion system. This allows for rapid and controlled application and washout of the drug.

    • Record the change in membrane current elicited by the compound. For an agonist at an inhibitory receptor like GABAA, this would typically be an inward chloride current.

    • To determine the concentration-response relationship, apply a range of concentrations of the test compound and record the corresponding current responses.

  • Data Analysis:

    • Measure the peak amplitude of the current response at each concentration.

    • Normalize the responses to the maximal response.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximal efficacy.

G cluster_setup Recording Setup cluster_output Data Output cell Cell on Coverslip amplifier Patch-Clamp Amplifier cell->amplifier Current Recording pipette Micropipette (with intracellular solution) pipette->cell Giga-seal Formation amplifier->pipette Voltage Clamp trace Current Trace (pA vs. time) amplifier->trace perfusion Perfusion System (with test compound) perfusion->cell Drug Application curve Dose-Response Curve trace->curve Data Analysis (EC50)

Caption: Schematic of a whole-cell patch-clamp recording setup.

Conclusion and Future Directions

The available evidence clearly demonstrates that 3-aminocyclopentanecarboxylic acid isomers exhibit distinct pharmacological profiles, particularly at GABA receptor subtypes. The trans isomer, especially the (+)-enantiomer, emerges as a relatively potent agonist at GABAC receptors, while both cis and trans isomers show weak activity at the GABAA receptor agonist binding site. The exploration of dicarboxylic acid derivatives of the aminocyclopentane scaffold has revealed activity at NMDA receptors, highlighting the potential for chemical modifications to modulate receptor selectivity.

A significant finding of this comprehensive review is the notable absence of publicly available data on the cross-reactivity of 3-aminocyclopentanecarboxylic acid with dopamine and serotonin receptors. This knowledge gap underscores the importance of conducting broader receptor screening panels for even seemingly selective compounds. Such studies are crucial for a complete understanding of a compound's pharmacological profile, predicting potential off-target effects, and ensuring the development of safer and more effective therapeutics. Future research should prioritize the systematic evaluation of 3-aminocyclopentanecarboxylic acid isomers against a comprehensive panel of CNS receptors to fully elucidate their selectivity and potential for polypharmacology.

References

  • Patch clamp - Wikipedia. [Link]

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  • Radioligand Binding Assay | Gifford Bioscience. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. [Link]

  • Patch clamp technique method | electrophysiology technique - YouTube. [Link]

  • Radioligand Binding Studies | Springer Nature Experiments. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. [Link]

  • Discovery of 3-Substituted Aminocyclopentanes as Potent and Orally Bioavailable NR2B Subtype-Selective NMDA Antagonists - PMC - PubMed Central. [Link]

  • The Activity of Cis and Trans -2- (Aminomethyl) Cyclopropane Carboxylic Acids on GABA - Related Mechanisms in the Central Nervous System of Limulus and Periplanata and of Mammals - PubMed. [Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp - Molecular Devices. [Link]

  • The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed. [Link]

  • Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes - PMC - NIH. [Link]

  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed. [Link]

  • GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid - ResearchGate. [Link]

  • 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed. [Link]

  • Co-administration of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid and arachidonic acid potentiates synaptic transmission in rat hippocampal slices - PubMed. [Link]

  • 1-aminocyclopentane-1,2,4-tricarboxylic acids screening on glutamatergic and serotonergic systems - PubMed. [Link]

  • 3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240 - PubChem - NIH. [Link]

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem. [Link]

  • Trans-ACPD (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic Acid) Elicited Oscillation of Membrane Potentials in Rat Dorsolateral Septal Nucleus Neurons Recorded Intracellularly in Vitro - PubMed. [Link]

  • 1-aminocyclopentane-1,3-dicarboxylic Acid (1S,3R-ACPD) in Retinal ON Bipolar Cells Indicate That It Is an Agonist at L-AP4 Receptors - PubMed. [Link]

  • Trans-1-aminocyclopentane-1,3-dicarboxylic Acid (t-ACPD) Decreases Synaptic Excitation in Rat Striatal Slices Through a Presynaptic Action - PubMed. [Link]

  • 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus - PubMed. [Link]

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Validation

A Head-to-Head Comparison of Synthetic Routes to 3-Aminocyclopentanecarboxylic Acid: A Guide for Researchers and Drug Development Professionals

Abstract 3-Aminocyclopentanecarboxylic acid is a valuable building block in medicinal chemistry, finding application in the development of a wide range of therapeutic agents. Its rigid cyclopentane core and appended func...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Aminocyclopentanecarboxylic acid is a valuable building block in medicinal chemistry, finding application in the development of a wide range of therapeutic agents. Its rigid cyclopentane core and appended functional groups provide a unique scaffold for constraining peptide conformations and interacting with biological targets. The stereochemistry of this amino acid is critical for its activity, making enantioselective synthesis a key challenge. This guide provides a head-to-head comparison of prominent synthetic routes to 3-aminocyclopentanecarboxylic acid, offering an in-depth analysis of their respective advantages and disadvantages. We will delve into the strategic and tactical details of each approach, supported by experimental data and mechanistic insights, to empower researchers and drug development professionals in selecting the optimal route for their specific needs.

Introduction

The synthesis of conformationally constrained amino acids is a cornerstone of modern drug discovery. 3-Aminocyclopentanecarboxylic acid, with its five-membered ring, restricts the rotational freedom of the amino acid backbone, leading to more defined secondary structures in peptides and peptidomimetics. This pre-organization can enhance binding affinity, selectivity, and metabolic stability. Consequently, a variety of synthetic strategies have been developed to access this important molecule, each with its own set of strengths and weaknesses. This guide will compare and contrast the following key approaches:

  • Synthesis from 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince's Lactam)

  • Chemoenzymatic Synthesis via Kinetic Resolution

  • Diastereoselective Approaches using Chiral Auxiliaries

  • Ring Contraction via the Favorskii Rearrangement

Synthesis from 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince's Lactam)

The use of Vince's lactam, a readily available bicyclic lactam, is a popular and versatile strategy for the synthesis of various carbocyclic nucleoside analogues and amino acids, including 3-aminocyclopentanecarboxylic acid. This approach leverages the rigid bicyclic framework to control stereochemistry, which is later revealed upon ring opening.

Synthetic Strategy

The core of this strategy involves the stereoselective functionalization of the cyclopentene ring within the bicyclic system, followed by cleavage of the lactam and subsequent modifications to yield the target amino acid. A common pathway involves the reduction of the double bond and subsequent hydrolysis of the lactam.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

VincesLactam [label="Vince's Lactam"]; Reduction [label="Reduction (e.g., H2, Pd/C)"]; Hydrolysis [label="Lactam Hydrolysis (e.g., HCl)"]; Target [label="3-Aminocyclopentanecarboxylic Acid"];

VincesLactam -> Reduction [label="Stereoselective reduction"]; Reduction -> Hydrolysis [label="Ring opening"]; Hydrolysis -> Target; }

Figure 1: General synthetic workflow starting from Vince's Lactam.
Experimental Protocol: A Representative Synthesis

A representative protocol for the synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid from 2-Azabicyclo[2.2.1]heptan-3-one is as follows[1]:

  • Hydrogenation of Vince's Lactam: To a solution of 2-azabicyclo[2.2.1]hept-5-en-3-one in a suitable solvent (e.g., ethyl acetate), add a catalytic amount of palladium on carbon (10% Pd/C). The mixture is then subjected to a hydrogen atmosphere (e.g., balloon pressure) and stirred at room temperature until the reaction is complete (monitored by TLC).

  • Lactam Hydrolysis: The resulting saturated lactam is then hydrolyzed using an aqueous acid, such as hydrochloric acid. The reaction mixture is typically heated to drive the reaction to completion.

  • Isolation: After cooling, the product, 3-aminocyclopentanecarboxylic acid hydrochloride, can be isolated by crystallization or other purification techniques.

Performance Analysis
MetricPerformance
Overall Yield Moderate to Good
Stereoselectivity High (controlled by the bicyclic starting material)
Number of Steps Relatively short
Scalability Feasible for large-scale synthesis
Starting Material Vince's lactam is commercially available.
Expert Insights

The Vince's lactam approach is highly valued for its robustness and stereocontrol. The rigid bicyclic system effectively shields one face of the double bond, leading to highly stereoselective hydrogenation. The primary drawback can be the cost of the starting material for very large-scale applications. However, for many research and early-stage development purposes, its reliability often outweighs this consideration.

Chemoenzymatic Synthesis via Kinetic Resolution

Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis. For the preparation of enantiopure 3-aminocyclopentanecarboxylic acid, enzymatic kinetic resolution is a powerful tool. This strategy involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the two.

Synthetic Strategy

A common chemoenzymatic approach involves the synthesis of a racemic mixture of a suitable precursor, such as an ester of 3-aminocyclopentanecarboxylic acid. This racemic mixture is then subjected to an enzyme, typically a lipase, which selectively hydrolyzes one of the enantiomers. The resulting mixture of the hydrolyzed product (one enantiomer) and the unreacted ester (the other enantiomer) can then be separated.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

RacemicEster [label="Racemic Ester of\n3-Aminocyclopentanecarboxylic Acid"]; Enzyme [label="Enzyme (e.g., Lipase)"]; Separation [label="Separation"]; Enantiomer1 [label="Enantiopure Acid"]; Enantiomer2 [label="Enantiopure Ester"];

RacemicEster -> Enzyme [label="Enzymatic Hydrolysis"]; Enzyme -> Separation; Separation -> Enantiomer1; Separation -> Enantiomer2; }

Figure 2: Chemoenzymatic synthesis via enzymatic kinetic resolution.
Experimental Protocol: A Representative Kinetic Resolution

A representative protocol for the lipase-catalyzed kinetic resolution of an aminocyclopentanol derivative, a precursor to the target amino acid, is as follows[2]:

  • Substrate Preparation: Synthesize the racemic ester of 3-aminocyclopentanecarboxylic acid using standard chemical methods.

  • Enzymatic Reaction: Dissolve the racemic ester in a suitable buffer or organic solvent. Add an immobilized lipase (e.g., Candida antarctica lipase B, CAL-B). The reaction is monitored for conversion (typically to ~50%) to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Work-up and Separation: After the desired conversion is reached, the enzyme is filtered off. The mixture is then separated using standard techniques like extraction and chromatography to isolate the enantiopure acid and the unreacted enantiopure ester.

Performance Analysis
MetricPerformance
Overall Yield Theoretically limited to 50% for each enantiomer
Enantioselectivity Excellent (often >99% ee)
Number of Steps Adds steps for racemate synthesis and resolution
Scalability Can be challenging for very large scale due to enzyme cost and reaction times
Environmental Impact Generally greener due to mild reaction conditions
Expert Insights

The primary advantage of chemoenzymatic resolution is the exceptional enantioselectivity that can be achieved. However, the theoretical maximum yield of 50% for the desired enantiomer is a significant drawback, although strategies like dynamic kinetic resolution can overcome this limitation. The choice of enzyme and reaction conditions is critical for success and may require significant optimization. This method is particularly attractive when high enantiopurity is the primary concern.

Diastereoselective Approaches using Chiral Auxiliaries

The use of chiral auxiliaries is a classical and powerful strategy in asymmetric synthesis. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. After the desired stereochemistry is set, the auxiliary is removed.

Synthetic Strategy

In this approach, a prochiral cyclopentanone derivative is reacted with a chiral auxiliary to form a chiral enolate or imine. This chiral intermediate then undergoes a diastereoselective reaction, such as alkylation or a Michael addition, to introduce the desired substituents with high stereocontrol. Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched product.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

ProchiralKetone [label="Prochiral Cyclopentanone\nDerivative"]; ChiralAuxiliary [label="Chiral Auxiliary"]; DiastereoselectiveReaction [label="Diastereoselective\nReaction"]; Cleavage [label="Auxiliary Cleavage"]; Target [label="Enantioenriched\n3-Aminocyclopentanecarboxylic Acid"];

ProchiralKetone -> ChiralAuxiliary [label="Attachment"]; ChiralAuxiliary -> DiastereoselectiveReaction; DiastereoselectiveReaction -> Cleavage; Cleavage -> Target; }

Figure 3: Asymmetric synthesis using a chiral auxiliary.
Performance Analysis
MetricPerformance
Overall Yield Can be high
Diastereoselectivity Generally good to excellent
Number of Steps Requires additional steps for attachment and removal of the auxiliary
Scalability Can be limited by the cost and recovery of the chiral auxiliary
Versatility A wide range of chiral auxiliaries are available for optimization
Expert Insights

Chiral auxiliary-based methods offer a high degree of predictability and control over stereochemistry. The development of numerous chiral auxiliaries provides a toolbox for chemists to fine-tune the synthesis for optimal results[3]. The main considerations are the cost of the auxiliary and the efficiency of its attachment and removal. For complex syntheses where stereochemistry is paramount, this method remains a very attractive option.

Ring Contraction via the Favorskii Rearrangement

The Favorskii rearrangement is a powerful reaction for the conversion of α-halo ketones to carboxylic acid derivatives, often with a concomitant ring contraction. This strategy can be applied to the synthesis of cyclopentanecarboxylic acid derivatives from readily available cyclohexanone precursors.

Synthetic Strategy

The synthesis would begin with a suitable 6-membered ring precursor, which is then α-halogenated. Treatment of the α-halo ketone with a base induces the Favorskii rearrangement, leading to a 5-membered ring carboxylic acid derivative. Subsequent functional group manipulations would then be required to introduce the amino group at the 3-position.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Cyclohexanone [label="Substituted\nCyclohexanone"]; Halogenation [label="α-Halogenation"]; Favorskii [label="Favorskii\nRearrangement"]; Functionalization [label="Further\nFunctionalization"]; Target [label="3-Aminocyclopentanecarboxylic Acid"];

Cyclohexanone -> Halogenation; Halogenation -> Favorskii [label="Base"]; Favorskii -> Functionalization; Functionalization -> Target; }

Figure 4: Synthetic approach utilizing the Favorskii rearrangement.
Performance Analysis
MetricPerformance
Overall Yield Can be variable depending on the substrate and reaction conditions
Stereoselectivity Can be challenging to control without a pre-existing chiral center
Number of Steps May require several steps to install the necessary functionality
Starting Materials Cyclohexanone derivatives are generally inexpensive and readily available
Scope A well-established reaction with a broad scope
Expert Insights

The Favorskii rearrangement offers an intellectually elegant approach to the cyclopentane ring system[4][5]. The ready availability of a wide variety of substituted cyclohexanones makes this a potentially versatile route. However, controlling the stereochemistry of the final product can be a significant challenge and may require the use of a chiral starting material or a subsequent resolution step. The regioselectivity of the rearrangement can also be an issue with unsymmetrical ketones.

Comparative Summary

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
Vince's Lactam High stereocontrol, reliable, relatively short.Cost of starting material for large scale.Research, process development, and small to medium scale synthesis where stereopurity is critical.
Chemoenzymatic Excellent enantioselectivity, mild conditions.50% theoretical yield (for kinetic resolution), requires optimization.Applications demanding the highest enantiomeric purity.
Chiral Auxiliaries High diastereoselectivity, predictable outcomes.Additional steps for auxiliary attachment/removal, cost of auxiliary.Complex syntheses requiring precise stereocontrol.
Favorskii Rearrangement Readily available starting materials, classic ring contraction method.Stereocontrol can be challenging, potential for side reactions.Exploratory synthesis and situations where cost of starting materials is a primary driver.

Conclusion

The synthesis of 3-aminocyclopentanecarboxylic acid presents a fascinating case study in the strategic application of modern synthetic organic chemistry. The choice of the "best" synthetic route is not absolute but is rather dictated by the specific requirements of the project, including the desired scale, enantiopurity, cost constraints, and available expertise.

For applications where high stereopurity is paramount and the scale is moderate, the synthesis from Vince's lactam offers a reliable and well-established path. When the highest possible enantiomeric excess is the goal, chemoenzymatic resolution stands out, despite its inherent yield limitations. Chiral auxiliary-based methods provide a powerful and versatile toolkit for constructing the chiral centers with high precision, particularly in the context of more complex target molecules. Finally, the Favorskii rearrangement represents a more classical approach that can be advantageous in terms of starting material cost, though it may require more effort in controlling stereochemistry.

Ultimately, a thorough evaluation of these factors will guide the synthetic chemist to the most efficient and practical solution for obtaining this valuable building block for the advancement of pharmaceutical research and development.

References

  • Gellman, S. H., et al. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. J. Am. Chem. Soc.2002, 124 (42), 12447–12452.
  • Favorskii, A. E. J. Russ. Phys. Chem. Soc.1894, 26, 590.
  • Wikipedia. Favorskii rearrangement. Available at: [Link]

  • Ferreira, V. F., et al. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality2019, 31 (10), 776-812.
  • Professor Dave Explains. Favorskii Rearrangement. YouTube. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Aminocyclopentanecarboxylic Acid Quantification

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 3-Aminocyclopentanecarboxylic acid, a crucial cyclic amino acid analogue, is paramount for pharmacokinetic studi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 3-Aminocyclopentanecarboxylic acid, a crucial cyclic amino acid analogue, is paramount for pharmacokinetic studies, formulation development, and quality control. The selection of an appropriate analytical method is a critical decision that directly impacts data quality and regulatory compliance. This guide provides an in-depth comparison of common analytical techniques for the quantification of 3-Aminocyclopentanecarboxylic acid, grounded in the principles of scientific integrity and supported by experimental data paradigms.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. This guide is structured to provide a comprehensive overview of the validation process for quantifying 3-Aminocyclopentanecarboxylic acid, comparing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Foundation of Trustworthiness: Regulatory Guidelines

Before delving into specific methodologies, it is essential to ground our discussion in the authoritative guidelines that govern analytical method validation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a tripartite harmonised guideline, ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" , which is the cornerstone for validating analytical methods in the pharmaceutical industry. Furthermore, for bioanalytical methods, the ICH M10 guideline on bioanalytical method validation offers a comprehensive framework, which has been adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3]. These guidelines ensure that the developed methods are suitable for their intended purpose, yielding reliable and consistent results.

Comparative Analysis of Quantification Methods

The choice of an analytical technique for 3-Aminocyclopentanecarboxylic acid quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative overview of three commonly employed methods.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique. However, as 3-Aminocyclopentanecarboxylic acid lacks a strong chromophore, derivatization is necessary to enable sensitive UV detection.

  • Principle: The analyte is chemically modified with a UV-absorbing tag, separated on a reversed-phase HPLC column, and detected by a UV spectrophotometer.

  • Advantages: Cost-effective, robust, and widely available instrumentation.

  • Disadvantages: Requires a derivatization step which can introduce variability, may have limited sensitivity compared to mass spectrometric methods, and potential for interference from matrix components.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and selectivity. Similar to HPLC-UV, derivatization is essential to increase the volatility and thermal stability of the amino acid for gas-phase analysis.

  • Principle: The analyte is derivatized to form a volatile and thermally stable compound, which is then separated by gas chromatography and detected by a mass spectrometer.

  • Advantages: Excellent separation efficiency, high specificity from mass detection, and well-established derivatization protocols for amino acids.

  • Disadvantages: Derivatization is mandatory and can be complex, potential for thermal degradation of the analyte or its derivative, and may not be suitable for all sample matrices.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of small molecules in complex matrices due to its high sensitivity, selectivity, and specificity. For polar compounds like 3-Aminocyclopentanecarboxylic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode.

  • Principle: The analyte is separated by liquid chromatography (often HILIC for polar compounds) and detected by a tandem mass spectrometer, which provides two stages of mass analysis for enhanced selectivity.

  • Advantages: High sensitivity (often to the picogram or femtogram level), exceptional selectivity, can often be performed without derivatization, and suitable for complex biological matrices.

  • Disadvantages: Higher initial instrument cost, potential for matrix effects (ion suppression or enhancement), and requires specialized expertise for method development and troubleshooting.

Performance Characteristics: A Comparative Summary

The following table summarizes the typical performance characteristics for the three analytical methods, based on literature values for similar cyclic amino acids and carboxylic acids. These values should be considered as a general guide, and specific performance will depend on the optimized method and sample matrix.

Performance CharacteristicHPLC-UV (with derivatization)GC-MS (with derivatization)LC-MS/MS (HILIC)
Linearity (r²) > 0.995> 0.995> 0.998
Limit of Quantification (LOQ) 10 - 100 ng/mL1 - 10 ng/mL0.05 - 1 ng/mL
Limit of Detection (LOD) 5 - 50 ng/mL0.5 - 5 ng/mL0.01 - 0.5 ng/mL
Accuracy (% Recovery) 90 - 110%90 - 110%95 - 105%
Precision (% RSD) < 10%< 10%< 5%
Specificity/Selectivity ModerateHighVery High
Throughput ModerateModerateHigh

Experimental Protocols

Protocol 1: HPLC-UV with Pre-column Derivatization

This protocol outlines a general procedure for the quantification of 3-Aminocyclopentanecarboxylic acid using pre-column derivatization with a UV-active agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

1. Sample Preparation:

  • For plasma samples, perform protein precipitation with a suitable organic solvent (e.g., acetonitrile or methanol).
  • Centrifuge to pellet the precipitated proteins and collect the supernatant.
  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Reconstitute the residue in the derivatization buffer.

2. Derivatization:

  • To the reconstituted sample, add a solution of FMOC-Cl in acetonitrile.
  • Add a borate buffer to adjust the pH to alkaline conditions (pH ~9).
  • Vortex and allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).
  • Quench the reaction by adding an amino-containing reagent (e.g., glycine).

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength appropriate for the FMOC derivative (e.g., 265 nm).
  • Quantification: Based on the peak area of the derivatized analyte compared to a calibration curve prepared with derivatized standards.
Protocol 2: GC-MS with Derivatization

This protocol describes a general approach for GC-MS analysis following derivatization to create a volatile and thermally stable derivative.

1. Sample Preparation and Derivatization:

  • Perform sample extraction and cleanup as described for the HPLC-UV method.
  • To the dried residue, add a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).
  • Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to facilitate the derivatization reaction.

2. GC-MS Analysis:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: A temperature gradient to ensure separation of the derivatized analyte from other components.
  • Injection Mode: Splitless injection for trace analysis.
  • MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
  • Quantification: Based on the peak area of a characteristic ion of the derivatized analyte relative to an internal standard.
Protocol 3: LC-MS/MS with HILIC Separation

This protocol details a direct analysis approach using HILIC-MS/MS, which is often suitable for polar compounds like 3-Aminocyclopentanecarboxylic acid without derivatization.

1. Sample Preparation:

  • Perform protein precipitation on plasma samples using a cold organic solvent (e.g., acetonitrile).
  • Centrifuge and collect the supernatant.
  • For improved cleanup, a solid-phase extraction (SPE) step may be incorporated.
  • Evaporate the final extract and reconstitute in a solvent compatible with the HILIC mobile phase (high organic content).

2. LC-MS/MS Analysis:

  • LC Column: A HILIC column (e.g., silica, amide, or zwitterionic phase).
  • Mobile Phase: A gradient of a high concentration of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate). The gradient will involve increasing the aqueous component to elute the polar analyte.
  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.
  • MS/MS Detection: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.
  • Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualization of Workflows

To better illustrate the analytical processes, the following diagrams outline the key steps in each methodology.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample ProteinPrecipitation Protein Precipitation Sample->ProteinPrecipitation Evaporation Evaporation ProteinPrecipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization FMOC-Cl Derivatization Reconstitution->Derivatization Quenching Reaction Quenching Derivatization->Quenching HPLC HPLC Separation (C18 Column) Quenching->HPLC UV_Detection UV Detection (265 nm) HPLC->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Extraction & Cleanup Sample->Extraction Drying Drying Extraction->Drying Derivatization Silylation (e.g., MTBSTFA) Drying->Derivatization Heating Heating Derivatization->Heating GC GC Separation (Capillary Column) Heating->GC MS_Detection MS Detection (EI, SIM) GC->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis with derivatization.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample ProteinPrecipitation Protein Precipitation / SPE Sample->ProteinPrecipitation Evaporation Evaporation ProteinPrecipitation->Evaporation Reconstitution Reconstitution in High Organic Evaporation->Reconstitution HILIC HILIC Separation Reconstitution->HILIC MSMS_Detection MS/MS Detection (ESI+, MRM) HILIC->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis using HILIC.

Causality Behind Experimental Choices

  • Choice of Derivatization Agent: For HPLC-UV, FMOC-Cl is chosen for its high molar absorptivity, leading to good sensitivity. For GC-MS, silylating agents like MTBSTFA are selected because they effectively replace active hydrogens, increasing volatility and thermal stability.

  • Choice of Chromatographic Mode: Reversed-phase chromatography is the workhorse for many small molecules after derivatization renders them less polar. HILIC is specifically chosen for the direct analysis of polar compounds like 3-Aminocyclopentanecarboxylic acid in LC-MS/MS because it provides better retention and separation than traditional reversed-phase columns.[4]

  • Choice of Detection Method: Mass spectrometry is chosen for its superior selectivity and sensitivity, especially in complex matrices. The use of tandem MS (MS/MS) with MRM provides an extra layer of specificity, minimizing the risk of interferences.

Conclusion and Recommendations

The selection of an analytical method for the quantification of 3-Aminocyclopentanecarboxylic acid is a critical decision that should be guided by the specific requirements of the study.

  • For routine quality control in a less complex matrix where high sensitivity is not the primary concern, a validated HPLC-UV method with derivatization can be a cost-effective and robust solution.

  • GC-MS offers excellent chromatographic resolution and is a viable alternative, particularly when high separation efficiency is required.

  • For bioanalytical studies requiring high sensitivity and selectivity, especially in complex matrices like plasma or urine, LC-MS/MS with HILIC is the superior choice. The ability to often analyze the compound without derivatization simplifies the workflow and reduces potential sources of error.

Ultimately, the chosen method must be rigorously validated according to ICH guidelines to ensure the generation of reliable and defensible data. This guide serves as a starting point for researchers to make an informed decision based on the scientific principles and practical considerations outlined herein.

References

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Validation

A Comparative Benchmark Analysis: 3-Aminocyclopentanecarboxylic Acid Versus Novel GABA Receptor Modulators

In the landscape of neuroscience and drug development, the modulation of γ-aminobutyric acid (GABA) receptors remains a cornerstone for therapeutic intervention in a host of neurological and psychiatric disorders. For de...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuroscience and drug development, the modulation of γ-aminobutyric acid (GABA) receptors remains a cornerstone for therapeutic intervention in a host of neurological and psychiatric disorders. For decades, researchers have sought compounds with refined efficacy and diminished side-effect profiles. This guide provides a comparative benchmark of 3-Aminocyclopentanecarboxylic acid against the forefront of novel GABA receptor modulators, offering an in-depth analysis for researchers, scientists, and drug development professionals. Our focus is to dissect the mechanistic nuances and present the experimental frameworks necessary for a rigorous comparative assessment.

The GABAergic System: A Primer on the Brain's Primary Inhibitory Network

The GABAergic system is the principal inhibitory neurotransmitter system in the central nervous system (CNS). Its primary function is to counterbalance neuronal excitation, maintaining a homeostatic equilibrium crucial for normal brain function. Dysregulation of this system is implicated in conditions ranging from anxiety and epilepsy to sleep disorders and cognitive impairment.[1][2] The therapeutic modulation of this system is primarily achieved through interaction with GABA receptors.

There are two main classes of GABA receptors:

  • GABAA Receptors: These are ionotropic receptors, ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[3] Upon activation by GABA, they allow an influx of Cl⁻, leading to hyperpolarization of the neuron and thus an inhibitory effect. These receptors are heteropentameric structures assembled from a variety of subunits (e.g., α, β, γ), giving rise to a diversity of subtypes with distinct pharmacological properties and anatomical localizations.[4] This subtype diversity is a key focus for the development of novel, selective modulators.[1][2]

  • GABAB Receptors: These are metabotropic G-protein coupled receptors (GPCRs).[5] Their activation leads to downstream signaling cascades that can, for example, inhibit adenylyl cyclase or modulate potassium and calcium channel activity. These receptors are heterodimers and are targets for agonists and, more recently, allosteric modulators.[6][7]

A third class, GABAC receptors (now classified as a subset of GABAA receptors, specifically ρ-subunit containing), are also ionotropic Cl⁻ channels but with distinct pharmacology.[8]

Below is a diagram illustrating the fundamental GABAergic signaling pathway.

GABAergic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA GAD->GABA_vesicle Synthesizes GABA_released GABA GABA_vesicle->GABA_released Release GAT1_pre GAT1 GABA_released->GAT1_pre Reuptake by GABA_A GABAA Receptor GABA_released->GABA_A Binds to GABA_B GABAB Receptor GABA_released->GABA_B Binds to Cl_channel Cl- Influx GABA_A->Cl_channel Activates GPCR_cascade G-protein Signaling GABA_B->GPCR_cascade Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization GPCR_cascade->Hyperpolarization

Caption: Overview of the GABAergic signaling pathway.

The Benchmark Compound: 3-Aminocyclopentanecarboxylic Acid

3-Aminocyclopentanecarboxylic acid is a conformationally restricted analogue of GABA. Its rigid cyclopentane ring structure limits the spatial orientation of the amine and carboxylic acid groups, which are crucial for receptor interaction. This structural constraint makes it a valuable tool for probing the steric requirements of GABA receptor binding sites.

Pharmacological Profile

Research has shown that the different stereoisomers of 3-aminocyclopentanecarboxylic acid exhibit distinct activities, particularly at GABAC receptors. For instance, (+)-TACP acts as a moderately potent partial agonist, while (-)-TACP is a weak partial agonist.[8] In contrast, other related cyclopentane analogues can act as antagonists at these receptors.[8] Its utility also extends to being a foundational chemical structure for the synthesis of more complex molecules.[9][10]

While a valuable research tool, 3-aminocyclopentanecarboxylic acid itself has not emerged as a clinical therapeutic, largely due to modest potency and a lack of selectivity across the broader spectrum of GABA receptor subtypes. This sets the stage for comparison with novel modulators designed to overcome these limitations.

A New Era of GABA Receptor Modulators

Recent advancements in GABA research have paved the way for novel classes of modulators with improved therapeutic potential.[11] These can be broadly categorized as follows:

GABAA Subtype-Selective Modulators

The discovery that different GABAA receptor subtypes mediate distinct physiological effects has been a major breakthrough.[1][2] For example, α1-containing receptors are primarily associated with sedation, while α2- and α3-containing receptors are linked to anxiolysis.[12] This has driven the development of subtype-selective modulators.

  • α2/α3-Selective Agonists: These compounds are designed to be non-sedating anxiolytics.[12][13] By preferentially targeting the α2 and α3 subunits, they aim to provide anxiety relief without the sedative side effects of traditional benzodiazepines.[1][14]

  • α5-Selective Inverse Agonists: The α5 subunit is highly expressed in the hippocampus, a brain region critical for learning and memory.[15] Inverse agonists selective for this subtype are being investigated as cognitive enhancers.[15][16]

GABAB Positive Allosteric Modulators (PAMs)

Instead of directly activating the GABAB receptor like an agonist (e.g., baclofen), PAMs bind to a different (allosteric) site on the receptor.[6][7] This binding event does not activate the receptor on its own but enhances the effect of endogenous GABA.[5] This "use-dependent" mechanism is thought to offer a more nuanced modulation of the GABAergic system, potentially leading to a wider therapeutic window and reduced side effects such as tolerance and muscle relaxation.[5][17] A number of GABAB PAMs, such as CGP7930 and GS39783, have shown promise in preclinical models of anxiety, depression, and addiction.[18][19][20][21]

GABA Transporter (GAT) Inhibitors

GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its action.[22][23] Inhibiting these transporters increases the extracellular concentration of GABA, enhancing GABAergic transmission.[22][24] Tiagabine, a GAT1-selective inhibitor, is an approved antiepileptic drug.[25][26] Current research is exploring inhibitors with different GAT subtype selectivity (e.g., GAT1, GAT3, BGT-1) to fine-tune the therapeutic effects and minimize off-target effects.[23][24][26]

Head-to-Head Comparison: A Data-Driven Perspective

The following table summarizes the key pharmacological parameters for a comparative assessment. It is important to note that specific values for 3-aminocyclopentanecarboxylic acid are often dependent on the specific isomer and receptor subtype being tested.

Parameter 3-Aminocyclopentanecarboxylic Acid (Isomer Dependent) Novel GABAA Subtype-Selective Modulators Novel GABAB Positive Allosteric Modulators (PAMs) Novel GABA Transporter (GAT) Inhibitors
Primary Target(s) GABAC (and other GABA receptors)Specific GABAA receptor subtypes (e.g., α2/α3, α5)GABAB receptor (allosteric site)GABA transporters (e.g., GAT1, GAT3)
Mechanism of Action Partial Agonist / AntagonistPositive or Negative Allosteric ModulationPositive Allosteric ModulationReuptake Inhibition
Key Advantage Conformationally restricted probeTargeted therapeutic effect with reduced side effectsNuanced, "use-dependent" modulation; potentially less toleranceIncreases endogenous GABA tone
Potential Therapeutic Areas Research ToolAnxiety, Cognitive Disorders, Epilepsy[1][13][15]Anxiety, Depression, Addiction, Spasticity[5][6][18]Epilepsy, Anxiety Disorders[22][25]
Example Compounds (+)-TACP, (-)-TACP[8]TPA023, L-655,708[12][15]CGP7930, GS39783, BHF177[18][19][20]Tiagabine, EF1502[24]
EC50 / IC50 Range Micromolar (µM) range[8]Nanomolar (nM) to low µM range[27]Varies; enhances agonist potencyNanomolar (nM) to low µM range[22]

Experimental Protocols for Comparative Benchmarking

To rigorously compare these modulators, standardized and validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

Radioligand Binding Assay: Assessing Receptor Affinity

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of test compounds for GABAA or GABAB receptors.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue or cultured cells expressing the target receptor in a suitable buffer (e.g., 0.32 M sucrose for initial homogenization, followed by Tris-HCl buffer for binding).[28]

    • Perform a series of centrifugations to isolate the cell membrane fraction containing the receptors.[28]

    • Wash the membrane preparation multiple times to remove endogenous substances.[28]

    • Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]muscimol for GABAA receptors, [3H]CGP54626 for GABAB receptors) and varying concentrations of the unlabeled test compound.[28][29][30]

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand, like GABA).[29]

    • Incubate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.[28][30]

  • Separation and Quantification:

    • Rapidly separate the bound radioligand from the unbound by vacuum filtration through glass fiber filters.[31]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.[28]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand for the receptor.

Radioligand Binding Assay Workflow A Prepare Membranes from Cells/Tissue Expressing GABA Receptors B Incubate Membranes with Radioligand and Varying Concentrations of Test Compound A->B C Separate Bound from Unbound Radioligand (e.g., Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Determine IC50 and Ki D->E

Caption: Workflow for a radioligand binding assay.
Patch-Clamp Electrophysiology: Evaluating Functional Activity

This technique measures the flow of ions through channels in the cell membrane, providing a direct assessment of the functional effects of a compound on receptor activity.

Objective: To determine the functional efficacy (e.g., EC50, potentiation) of test compounds on GABA receptor-mediated currents.

Methodology:

  • Cell Preparation:

    • Use cultured cells (e.g., HEK293, CHO) stably or transiently expressing the GABA receptor subtype of interest, or primary neurons.[27][32]

    • Plate the cells on coverslips for recording.

  • Whole-Cell Patch-Clamp Recording:

    • Using a micromanipulator, approach a single cell with a glass micropipette filled with an internal solution.

    • Form a high-resistance seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing control of the cell's membrane potential (voltage-clamp).[33]

  • Compound Application:

    • Establish a baseline current by applying a low concentration of GABA (e.g., EC5-EC20) to the cell.[31]

    • Co-apply the baseline concentration of GABA with varying concentrations of the test compound (e.g., a positive allosteric modulator).[27]

    • For direct agonists, apply increasing concentrations of the compound alone.

    • Automated patch-clamp systems can be used for higher throughput.[27][32][34]

  • Data Acquisition and Analysis:

    • Record the changes in membrane current evoked by compound application.

    • Measure the peak amplitude of the current at each concentration.

    • Normalize the responses to the maximal response.

    • Plot the normalized response against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal effect) and the maximum efficacy (Emax).

Electrophysiology Workflow A Prepare Cells Expressing GABA Receptor Subtype B Establish Whole-Cell Patch-Clamp Configuration A->B C Apply GABA (EC5-EC20) to Establish Baseline Current B->C D Co-apply GABA with Varying Concentrations of Test Modulator C->D E Measure Potentiation of GABA-Evoked Current D->E F Data Analysis: Determine EC50 and Efficacy E->F

Caption: Workflow for patch-clamp electrophysiology.

Conclusion and Future Directions

While 3-Aminocyclopentanecarboxylic acid remains a valuable chemical scaffold and research tool for understanding GABA receptor pharmacology, the field has decisively moved towards novel modulators with greater specificity and refined mechanisms of action. The development of GABAA subtype-selective modulators, GABAB PAMs, and next-generation GAT inhibitors represents a significant leap forward in the quest for more effective and safer treatments for a wide range of CNS disorders.

The comparative framework and experimental protocols outlined in this guide provide a robust foundation for the continued evaluation and development of new chemical entities targeting the GABAergic system. The ultimate goal is to translate the nuanced understanding of GABA receptor pharmacology into innovative therapies that can improve the lives of patients with neurological and psychiatric conditions.

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Comparative

A Comparative Guide to the Conformational Effects of 3-ACPC in Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Conformational Stability In the realm of peptide science and drug design, the ability to control and predict the three-dimension...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Conformational Stability

In the realm of peptide science and drug design, the ability to control and predict the three-dimensional structure of a peptide is paramount. Unconstrained peptides often exist as a dynamic ensemble of conformations in solution, which can limit their binding affinity and biological activity. The incorporation of conformationally constrained amino acids, such as 3-ACPC, is a powerful strategy to pre-organize a peptide into a specific secondary structure, thereby enhancing its stability and therapeutic potential.[1][2]

3-ACPC, a cyclic β-amino acid, introduces significant steric constraints that influence the peptide backbone's torsional angles (phi, ψ), effectively nucleating and stabilizing specific secondary structures like helices and turns.[3][4] This guide will dissect the conformational landscape of 3-ACPC-containing peptides, providing a comparative framework and detailed experimental protocols for their characterization.

Understanding the Building Block: Synthesis and Stereochemistry of 3-ACPC

The stereochemistry of the 3-ACPC residue is a critical determinant of its conformational influence. Both cis and trans isomers, along with their respective enantiomers, are synthetically accessible, offering a versatile toolkit for peptide design.[5] Stereoselective synthetic routes have been developed to produce various derivatives, allowing for the introduction of functional side chains.[5][6]

The choice of a specific 3-ACPC stereoisomer is a key experimental decision. For instance, trans-ACPC has been shown to be a potent helix-stabilizing residue.[3][7] Conversely, cis-ACPC can induce different types of helical structures.[4] Understanding the synthetic pathways to these building blocks is the first step in harnessing their conformational power.[8][9]

Experimental Characterization of 3-ACPC Peptides

A multi-pronged analytical approach is essential to fully elucidate the conformational effects of 3-ACPC. This section details the core experimental techniques and provides standardized protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling 3D Structure in Solution

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in a solution state, which closely mimics their physiological environment.[10][11] It provides crucial information on folding, biomolecular interactions, and spatial arrangements.[12]

  • Sample Preparation:

    • Dissolve the synthesized peptide in a suitable buffer, typically a phosphate-buffered saline (PBS) system.[12] The peptide concentration should ideally be greater than 0.5 mM.[12]

    • Ensure the total salt concentration is below 300 mM to prevent signal broadening.[12]

    • For observing amide protons, maintain a pH below 7.5.[12]

    • Add approximately 5% deuterium oxide (D₂O) for field locking and shimming.[12]

  • Data Acquisition:

    • For initial assessment of overall folding and potential aggregation, acquire a one-dimensional (1D) ¹H NMR spectrum.[12]

    • To resolve overlapping signals and establish proton connectivity, perform two-dimensional (2D) homonuclear experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).[13][14]

      • TOCSY: Identifies protons that are part of the same amino acid spin system.[14]

      • NOESY: Detects protons that are close in space (typically within 5-6 Å), providing distance restraints for structure calculation.[11][14]

  • Data Analysis and Structure Calculation:

    • Assign all proton resonances using the TOCSY and NOESY spectra in conjunction with the known peptide sequence.[13]

    • Integrate the cross-peaks in the NOESY spectrum to derive upper distance bounds between protons.[13]

    • Utilize molecular dynamics and modeling software to calculate an ensemble of 3D structures that satisfy the experimental distance and dihedral angle restraints.[15]

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synthesis Synthesize Peptide Dissolution Dissolve in Buffer (e.g., PBS + 5% D₂O) Peptide_Synthesis->Dissolution NMR_1D 1D ¹H NMR Dissolution->NMR_1D NMR_2D 2D TOCSY & NOESY NMR_1D->NMR_2D Initial Assessment Resonance_Assignment Resonance Assignment NMR_2D->Resonance_Assignment Restraint_Generation Generate Distance & Angle Restraints Resonance_Assignment->Restraint_Generation Structure_Calculation Calculate 3D Structure Ensemble Restraint_Generation->Structure_Calculation

Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for evaluating the secondary structure of peptides in solution.[16][17][18] It measures the differential absorption of left- and right-circularly polarized light, which is characteristic of ordered structures like α-helices and β-sheets.[19][20]

  • Sample Preparation:

    • Prepare peptide solutions at a concentration of approximately 0.3-0.5 mg/mL in a suitable buffer (e.g., phosphate buffer).[17]

    • Use a quartz cuvette with an appropriate path length (typically 0.1 to 1 mm).

  • Instrument Setup:

    • Purge the CD spectropolarimeter with nitrogen for at least 30 minutes before turning on the lamp.[17]

    • Set the scanning wavelength range to 180-260 nm for far-UV analysis.[17]

  • Data Acquisition:

    • Record a baseline spectrum using the buffer alone and subtract it from the peptide sample spectra.[21]

    • Collect spectra for the peptide sample, typically averaging multiple scans (e.g., 64 scans) to improve the signal-to-noise ratio.[22]

  • Data Interpretation:

    • Analyze the resulting CD spectrum for characteristic signatures:

      • α-helix: Negative minima around 208 nm and 222 nm, and a positive maximum around 190-195 nm.[21]

      • β-sheet: A negative band around 217-218 nm and a positive band near 195-197 nm.[21]

      • Random coil: A strong negative band below 200 nm.[21]

CD_Spectra cluster_spectra a α-Helix b β-Sheet c Random Coil

X-ray Crystallography: Atomic Resolution Structures

X-ray crystallography provides high-resolution, atomic-level detail of peptide conformations in the solid state.[23] While obtaining suitable crystals can be a bottleneck, the resulting structures offer invaluable insights into precise bond angles, hydrogen bonding networks, and molecular packing.[24][25]

  • Peptide Purity and Preparation:

    • The peptide must be of high purity (>98%) for successful crystallization.[26]

    • Dissolve the purified peptide in a suitable solvent to create a supersaturated solution.[26]

  • Crystallization Screening:

    • Utilize commercially available screening kits that test a wide range of precipitants, pH values, and temperatures.[23]

    • Common crystallization methods include vapor diffusion (hanging drop or sitting drop) and evaporation.[27]

  • Crystal Optimization and Data Collection:

    • Once initial crystals are obtained, optimize the conditions to grow larger, well-diffracting crystals.[23]

    • Collect X-ray diffraction data using a diffractometer or synchrotron source.[23]

  • Structure Solution and Refinement:

    • Process the diffraction data and determine the crystallographic phases to generate an electron density map.[23]

    • Build and refine an atomic model of the peptide into the electron density map.[23]

XRay_Workflow Pure_Peptide High Purity Peptide (>98%) Crystallization Crystallization Screening (Vapor Diffusion, etc.) Pure_Peptide->Crystallization Optimization Crystal Optimization Crystallization->Optimization Data_Collection X-ray Diffraction Data Collection Optimization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Atomic Resolution 3D Structure Structure_Solution->Final_Structure

Comparative Analysis: 3-ACPC vs. Other Constrained Residues

The true utility of 3-ACPC becomes apparent when compared to other conformation-inducing amino acids.

Amino AcidPredominant Induced StructureKey AdvantagesConsiderations
3-ACPC Helices, TurnsPotent structure nucleation; stereochemistry allows for fine-tuning of conformation.[3][7]Synthesis can be more complex than for linear constrained residues.
Aib (α-aminoisobutyric acid) 3₁₀-helicesCommercially available; well-documented helical propensity.[1]Steric bulk can sometimes be disruptive.
Proline β-turns, KinksInduces sharp turns due to its cyclic side chain.Limited to specific turn types; restricts backbone flexibility.
D-Amino Acids Can disrupt or reverse secondary structures (e.g., induce left-handed helices).Useful for creating non-natural folds and increasing proteolytic resistance.Can significantly alter the overall peptide conformation in unpredictable ways if not carefully placed.[28]

Causality in Experimental Choices: The selection of a specific constrained residue is dictated by the desired target conformation. For inducing a stable α-helix, trans-ACPC or Aib would be primary candidates.[1][7] To introduce a well-defined β-turn, proline is the classic choice. The comparative data in the table above allows researchers to make informed decisions based on the structural goals of their peptide design project.

Case Study: Helical Stabilization by trans-ACPC

A study on coiled-coil peptides demonstrated that the incorporation of trans-ACPC residues significantly enhanced the stability of the helical structure.[3] In contrast, the corresponding cis-ACPC mutant displayed markedly different and less stable conformations.[3] This highlights the profound impact of stereochemistry on the resulting peptide architecture. NMR analysis confirmed that the trans-ACPC-containing peptides adopted a well-defined coiled-coil conformation in solution, with the cyclopentane ring predisposing the backbone to a helical fold.[3]

Conclusion and Future Outlook

3-Aminocyclopentanecarboxylic acid is a versatile and powerful tool in the peptide chemist's arsenal for enforcing conformational rigidity. Its various stereoisomers provide a means to rationally design and stabilize specific secondary structures, particularly helices. The experimental protocols outlined in this guide provide a robust framework for characterizing the structural consequences of 3-ACPC incorporation.

Future research will likely focus on expanding the library of functionalized 3-ACPC derivatives and exploring their application in more complex peptide architectures, including miniproteins and peptide-based materials.[2][29] The continued integration of computational modeling with empirical data will further refine our ability to predict and engineer the conformational behavior of these valuable building blocks.

References

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  • Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. PubMed. [Link]

  • Circular dichroism of peptides. PubMed. [Link]

  • Boosting stability: a hierarchical approach for self-assembling peptide structures. Royal Society of Chemistry. [Link]

  • Controlling the conformational stability of coiled-coil peptides with a single stereogenic center of a peripheral β-amino acid. RSC Publishing. [Link]

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  • Circular Dichroism (CD) Spectroscopy Technology. CD Formulation. [Link]

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  • Constrained Peptides as Miniature Protein Structures. PMC - PubMed Central. [Link]

  • Computational Design of Peptide Assemblies. PubMed. [Link]

  • Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link]

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Validation

A Comparative Guide to the Neuroprotective Potential of 3-Aminocyclopentanecarboxylic Acid Stereoisomers

For researchers and drug development professionals navigating the complex landscape of neuroprotective agents, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of efficacy and m...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neuroprotective agents, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of efficacy and mechanism of action. This guide provides an in-depth evaluation of the potential neuroprotective effects of the different stereoisomers of 3-aminocyclopentanecarboxylic acid. As we delve into the nuanced world of these compounds, we will not only compare their theoretical efficacy but also provide the experimental frameworks necessary to validate these claims. Our discussion is grounded in the fundamental principles of excitotoxicity and inhibitory neurotransmission, the primary battleground for neuroprotection.

The Scientific Rationale: Targeting the Excitatory/Inhibitory Imbalance in Neurodegeneration

A central theme in many neurodegenerative disorders and acute neuronal injuries, such as stroke, is the disruption of the delicate balance between excitatory and inhibitory signaling.[1][2] Excessive activation of glutamatergic pathways, particularly N-methyl-D-aspartate (NMDA) receptors, leads to a massive influx of Ca2+, triggering a cascade of neurotoxic events including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis.[3][4] Consequently, strategies to either dampen this excitotoxicity or enhance the opposing inhibitory GABAergic neurotransmission are at the forefront of neuroprotective research.[5][6]

The 3-aminocyclopentanecarboxylic acid stereoisomers present a compelling case for investigation due to their structural similarities to both glutamate and GABA. This dual characteristic suggests they may interact with the receptors and transporters of these key neurotransmitter systems, offering a potential multi-pronged approach to neuroprotection. The rigid cyclopentane ring constrains the molecule into specific conformations, which are likely to result in stereoisomer-specific interactions with their biological targets. This guide will explore the neuroprotective potential of the cis and trans isomers, and their respective enantiomers: (1R,3S)-3-aminocyclopentanecarboxylic acid, (1S,3R)-3-aminocyclopentanecarboxylic acid, (1R,3R)-3-aminocyclopentanecarboxylic acid, and (1S,3S)-3-aminocyclopentanecarboxylic acid.

Comparative Evaluation of Neuroprotective Efficacy: A Proposed Framework

While direct comparative studies on the neuroprotective effects of all four stereoisomers of 3-aminocyclopentanecarboxylic acid are not extensively reported in the literature, we can construct a comparative framework based on their potential mechanisms of action. The following table outlines the hypothesized primary mechanisms and expected neuroprotective outcomes. It is critical to note that these are postulations that require rigorous experimental validation.

StereoisomerHypothesized Primary MechanismExpected In Vitro NeuroprotectionExpected In Vivo Efficacy
(1R,3S)- and (1S,3R)- (cis isomers) Potential GABAA or GABAB receptor agonism due to folded conformation mimicking GABA.High efficacy in models of glutamate excitotoxicity and oxidative stress.Potential for seizure prevention and reduction of infarct volume in stroke models.
(1R,3R)- and (1S,3S)- (trans isomers) Potential partial agonism or antagonism at glutamate receptors (e.g., mGluRs) due to extended conformation.Moderate efficacy, potentially by modulating glutamate release or postsynaptic signaling.May show efficacy in models of chronic neurodegeneration by reducing excitotoxic tone.

Experimental Protocols for Comparative Evaluation

To empirically determine the neuroprotective effects of these stereoisomers, a multi-tiered approach involving both in vitro and in vivo models is essential.[7][8][9][10][11] The following are detailed, self-validating protocols designed to provide a comprehensive comparison.

In Vitro Neuroprotection Assay: Glutamate Excitotoxicity Model

This assay is a foundational screen to assess the direct neuroprotective effects of the compounds against a common mechanism of neuronal death.[12][13][14]

Objective: To quantify the ability of each stereoisomer to protect primary cortical neurons from glutamate-induced cell death.

Methodology:

  • Cell Culture: Plate primary cortical neurons from E18 rat embryos on poly-D-lysine coated 96-well plates and culture for 10-12 days to allow for mature synaptic connections.

  • Compound Pre-treatment: Prepare stock solutions of each stereoisomer in sterile, deionized water. On the day of the experiment, dilute the compounds to final concentrations (e.g., 1 µM, 10 µM, 100 µM) in the culture medium. Pre-treat the neurons with the compounds for 2 hours. Include a vehicle control (culture medium without compound).

  • Glutamate Challenge: After pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 50 µM) for 15 minutes in the continued presence of the compounds. A positive control for neurotoxicity will be neurons treated with glutamate alone. A negative control will be neurons not exposed to glutamate or the compounds.

  • Washout and Recovery: After the glutamate exposure, gently wash the cells three times with fresh, pre-warmed culture medium and return them to the incubator for 24 hours.

  • Assessment of Cell Viability:

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.

    • MTT Assay: Assess mitochondrial function and cell viability by measuring the reduction of MTT to formazan.

    • Live/Dead Staining: Use calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) for direct visualization and quantification of cell viability via fluorescence microscopy.

Data Analysis: Express cell viability as a percentage of the negative control. Compare the percentage of protection offered by each stereoisomer at different concentrations.

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

This in vivo model is crucial for evaluating the therapeutic potential of the most promising candidates from in vitro screening in a more clinically relevant setting.[15][16]

Objective: To determine if systemic administration of the lead stereoisomer(s) can reduce infarct volume and improve neurological outcomes following ischemic stroke in rodents.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g).

  • MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for 90 minutes using the intraluminal filament technique. Sham-operated animals will undergo the same surgical procedure without filament insertion.

  • Compound Administration: Administer the test stereoisomer(s) or vehicle via intravenous (i.v.) injection at the time of reperfusion (removal of the filament). A positive control, such as a known neuroprotectant like NXY-059, can be included.

  • Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the animals, and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct (pale area) versus viable tissue (red area). Quantify the infarct volume using image analysis software.

Data Analysis: Compare the infarct volumes and neurological scores between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizing the Mechanisms and Workflows

To better understand the proposed signaling pathways and experimental designs, the following diagrams are provided.

G cluster_0 Glutamate Excitotoxicity Cascade cluster_1 Neuroprotective Intervention Points Excess Glutamate Excess Glutamate NMDA Receptor Activation NMDA Receptor Activation Excess Glutamate->NMDA Receptor Activation Binds Ca2+ Influx Ca2+ Influx NMDA Receptor Activation->Ca2+ Influx Leads to ROS Production ROS Production Ca2+ Influx->ROS Production Activates Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Causes Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Induces (1R,3R)/(1S,3S) Isomers (1R,3R)/(1S,3S) Isomers (1R,3R)/(1S,3S) Isomers->NMDA Receptor Activation Antagonize/Modulate (1R,3S)/(1S,3R) Isomers (1R,3S)/(1S,3R) Isomers GABAergic Inhibition GABAergic Inhibition (1R,3S)/(1S,3R) Isomers->GABAergic Inhibition Enhance GABAergic Inhibition->Ca2+ Influx Reduces

Caption: Proposed signaling pathways in glutamate excitotoxicity and points of intervention for 3-aminocyclopentanecarboxylic acid stereoisomers.

G cluster_assays Viability Assays Primary Cortical Neuron Culture Primary Cortical Neuron Culture Compound Pre-treatment (2h) Compound Pre-treatment (2h) Primary Cortical Neuron Culture->Compound Pre-treatment (2h) Step 1 Glutamate Challenge (15 min) Glutamate Challenge (15 min) Compound Pre-treatment (2h)->Glutamate Challenge (15 min) Step 2 Washout & Recovery (24h) Washout & Recovery (24h) Glutamate Challenge (15 min)->Washout & Recovery (24h) Step 3 Cell Viability Assays Cell Viability Assays Washout & Recovery (24h)->Cell Viability Assays Step 4 Data Analysis Data Analysis Cell Viability Assays->Data Analysis LDH Assay LDH Assay MTT Assay MTT Assay Live/Dead Staining Live/Dead Staining

Caption: Experimental workflow for the in vitro glutamate excitotoxicity assay.

Conclusion and Future Directions

The stereoisomers of 3-aminocyclopentanecarboxylic acid represent a promising, yet underexplored, class of compounds for neuroprotection. Their structural relationship to key neurotransmitters provides a strong rationale for their investigation. The proposed experimental frameworks in this guide offer a clear path for the systematic evaluation and comparison of these molecules. Future research should focus on elucidating the precise molecular targets of each stereoisomer and exploring their therapeutic potential in a wider range of neurodegenerative disease models. The synthesis and separation of these stereoisomers are achievable, making such investigations imminently feasible.[17][18][19] Through rigorous and well-designed experiments, the true neuroprotective potential of these compounds can be unlocked, potentially leading to novel therapies for devastating neurological conditions.

References

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  • Kovalenko, V., Hunchak, Y., Hunchak, V., Hrytsyna, M., Hryhorieva, A., & Kamyshnyi, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]

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Comparative

A Comparative Guide to the Pharmacokinetics of 3-Aminocyclopentanecarboxylic Acid and Its Analogues

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-Aminocyclopentanecarboxylic Acid and its Analogues 3-Aminocyclopentanecarboxylic acid (ACPC) is a cyclic amino acid that...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Aminocyclopentanecarboxylic Acid and its Analogues

3-Aminocyclopentanecarboxylic acid (ACPC) is a cyclic amino acid that serves as a valuable building block in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders.[1][2][3] Its rigid, cyclic structure offers a unique scaffold for designing molecules with specific conformations to interact with biological targets. Analogues of ACPC, such as the widely studied gabapentinoids (e.g., gabapentin and pregabalin), have demonstrated significant clinical efficacy, particularly in the management of neuropathic pain and epilepsy.[4] Understanding the pharmacokinetic nuances of ACPC and its analogues is paramount for optimizing drug design, predicting in vivo behavior, and ultimately, developing safer and more effective therapeutics.

This guide will explore the pharmacokinetic profiles of these cyclic amino acids, with a focus on how subtle structural modifications can profoundly impact their journey through the body. While direct, head-to-head comparative pharmacokinetic data for ACPC and its analogues is not extensively available in the public domain, this guide will draw upon comprehensive data from well-characterized analogues like gabapentin and pregabalin to provide a robust comparative framework.

Comparative Pharmacokinetic Profiles

The journey of a drug through the body, its ADME profile, is a critical determinant of its efficacy and safety. For cyclic amino acids like ACPC and its analogues, their unique structures present both opportunities and challenges in achieving desirable pharmacokinetic properties.

Absorption

The absorption of a drug following oral administration is the first critical step in its therapeutic journey. For amino acid analogues, this process is often mediated by specific transporters.

  • Gabapentin: Exhibits saturable absorption, leading to nonlinear pharmacokinetics.[5] This is due to its reliance on the large neutral amino acid transporter (LAT1) for absorption in the intestine. As the dose of gabapentin increases, the transporter becomes saturated, leading to a decrease in the proportion of the drug that is absorbed.[6][7] Consequently, the absolute bioavailability of gabapentin decreases with increasing dosage, ranging from 60% at lower doses to as low as 27% at higher doses.[5][7]

  • Pregabalin: In contrast, pregabalin is rapidly absorbed and exhibits linear (first-order) absorption kinetics.[5] This suggests a more efficient or less saturable transport mechanism, resulting in a high and consistent bioavailability of ≥90% irrespective of the dose.[5] This predictable pharmacokinetic profile is a significant clinical advantage.[5]

Distribution

Once absorbed, a drug is distributed throughout the body via the bloodstream. Key factors influencing distribution include plasma protein binding and the ability to cross biological membranes like the blood-brain barrier (BBB).

  • Gabapentinoids (Gabapentin and Pregabalin): A favorable characteristic of both gabapentin and pregabalin is that they do not bind to plasma proteins.[6][8] This means that the entirety of the drug in circulation is free to exert its pharmacological effect and to be distributed to tissues. Both drugs are actively transported across the blood-brain barrier, likely via the LAT1 transporter, which is crucial for their central nervous system activity.[6][7]

  • Cyclic Peptides: The concept of cyclization to improve drug-like properties is also seen in cyclic peptides. Cyclization can enhance metabolic stability and membrane permeability by reducing conformational flexibility and shielding from enzymatic degradation.[9][10][11]

Metabolism

Metabolism is the process by which the body chemically modifies drugs, often to facilitate their excretion.

  • Gabapentinoids (Gabapentin and Pregabalin): A significant advantage of both gabapentin and pregabalin is that they are not metabolized in humans.[5][8] They are excreted from the body unchanged, primarily by the kidneys.[5] This lack of metabolism minimizes the risk of drug-drug interactions with compounds that are substrates, inhibitors, or inducers of cytochrome P450 (CYP450) enzymes.[5]

  • ACPC and Other Analogues: The metabolic fate of ACPC would need to be determined experimentally. However, its simple amino acid-like structure suggests it may also undergo minimal metabolism.

Excretion

The final stage of the pharmacokinetic journey is the elimination of the drug from the body.

  • Gabapentinoids (Gabapentin and Pregabalin): Both drugs are primarily excreted unchanged in the urine through renal filtration.[5] Their elimination half-lives are relatively short, in the range of 5 to 7 hours for gabapentin and around 6 hours for pregabalin.[5] This necessitates multiple daily doses to maintain therapeutic concentrations.

Summary of Comparative Pharmacokinetic Parameters

ParameterGabapentinPregabalin3-Aminocyclopentanecarboxylic Acid (ACPC) & Other Analogues
Absorption Saturable, non-linear kinetics[5]Rapid, linear kinetics[5]Likely transporter-mediated; linearity and extent require experimental determination.
Bioavailability Dose-dependent, decreases with increasing dose (60% to 27%)[5][7]High and consistent (≥90%)[5]Unknown, a key parameter to be determined experimentally.
Plasma Protein Binding Negligible (<3%)[6][7]Negligible[6]Expected to be low based on structural similarities to gabapentinoids.
Metabolism Not metabolized[8]Not metabolized[5]Likely minimal, but requires experimental confirmation.
Excretion Primarily renal, unchanged[5]Primarily renal, unchanged[5]Expected to be primarily renal.
Elimination Half-life 5-7 hours[5]~6 hours[5]To be determined.

Experimental Protocols for Pharmacokinetic Characterization

To elucidate the pharmacokinetic profile of a novel compound like an ACPC analogue, a series of well-defined in vitro and in vivo studies are essential.[12]

In Vitro ADME Assays

These initial screens provide crucial early data on a compound's potential pharmacokinetic behavior.

  • Metabolic Stability Assessment:

    • Objective: To determine the susceptibility of the compound to metabolism.

    • Methodology:

      • Incubate the test compound with liver microsomes or hepatocytes from relevant species (e.g., rat, dog, human).

      • At various time points, quench the reaction.

      • Analyze the remaining parent compound concentration using a sensitive bioanalytical method like liquid chromatography-mass spectrometry (LC-MS).[13]

      • Calculate the in vitro half-life and intrinsic clearance.

    • Causality: This assay predicts the extent of first-pass metabolism in the liver, a major determinant of oral bioavailability. A high metabolic stability suggests the compound is less likely to be cleared rapidly by the liver.

  • Plasma Protein Binding Assay:

    • Objective: To quantify the extent to which a compound binds to plasma proteins.

    • Methodology:

      • Use equilibrium dialysis, ultrafiltration, or ultracentrifugation methods.

      • Incubate the test compound with plasma from the species of interest.

      • Separate the protein-bound and unbound fractions.

      • Quantify the compound concentration in each fraction.

    • Causality: Only the unbound fraction of a drug is pharmacologically active and available for distribution and elimination. High plasma protein binding can reduce the effective concentration of the drug at its target site.

In Vivo Pharmacokinetic Studies

Animal models are used to understand the complete ADME profile of a compound in a living system.[14]

  • Single-Dose Pharmacokinetic Study:

    • Objective: To determine key pharmacokinetic parameters after a single intravenous (IV) and oral (PO) dose.

    • Methodology:

      • Administer a single IV and PO dose of the compound to a cohort of animals (e.g., rats).

      • Collect blood samples at predetermined time points.

      • Process the blood to obtain plasma.

      • Analyze the plasma samples to determine the drug concentration over time using a validated bioanalytical method.[12]

      • Use pharmacokinetic modeling software to calculate parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and AUC (Area Under the Curve).

    • Causality: The IV dose provides information on the drug's distribution and elimination, while the PO dose reveals its absorption characteristics and oral bioavailability. Comparing the AUC from the PO and IV routes allows for the calculation of absolute bioavailability.

Visualizing Experimental Workflows and Pathways

General Workflow for Pharmacokinetic Characterization

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Data Analysis & Modeling Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) IV_PK Intravenous (IV) PK Study (Rat) Metabolic_Stability->IV_PK Predicts Clearance PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->IV_PK Informs Distribution Permeability Permeability (e.g., Caco-2) PO_PK Oral (PO) PK Study (Rat) Permeability->PO_PK Predicts Absorption PK_Parameters Calculate PK Parameters (AUC, Cmax, T1/2, F%) IV_PK->PK_Parameters PO_PK->PK_Parameters PK_PD_Modeling PK/PD Modeling PK_Parameters->PK_PD_Modeling

Caption: A streamlined workflow for characterizing the pharmacokinetic properties of a new chemical entity.

Factors Influencing Oral Bioavailability

G Absorption Intestinal Absorption Bioavailability Oral Bioavailability Absorption->Bioavailability Metabolism First-Pass Metabolism Metabolism->Bioavailability Reduces Solubility Aqueous Solubility Solubility->Absorption Permeability Membrane Permeability Permeability->Absorption Transporters Uptake/Efflux Transporters Transporters->Absorption Hepatic_Extraction Hepatic Extraction Hepatic_Extraction->Metabolism

Caption: Key physiological and physicochemical factors that govern the oral bioavailability of a drug.

Conclusion

The pharmacokinetic profiles of 3-aminocyclopentanecarboxylic acid and its analogues are critically dependent on their interactions with endogenous transport systems and their inherent metabolic stability. The comparative analysis with well-characterized gabapentinoids reveals that while a cyclic amino acid structure can confer favorable properties such as minimal metabolism and low plasma protein binding, absorption can be a limiting factor governed by the saturation of specific transporters. For the successful development of novel ACPC-based therapeutics, a thorough experimental evaluation of their ADME properties is indispensable. The protocols and frameworks outlined in this guide provide a robust starting point for researchers to undertake such investigations, ultimately paving the way for the design of next-generation neurological drugs with optimized pharmacokinetic profiles.

References

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  • Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661-669. Retrieved from [Link]

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Validation

A Comparative Guide to the Therapeutic Potential of 3-Aminocyclopentanecarboxylic Acid in Neurology

Introduction In the landscape of neurological therapeutics, the modulation of excitatory and inhibitory neurotransmitter systems remains a cornerstone of drug development. While gamma-aminobutyric acid (GABA) analogues l...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neurological therapeutics, the modulation of excitatory and inhibitory neurotransmitter systems remains a cornerstone of drug development. While gamma-aminobutyric acid (GABA) analogues like gabapentin and pregabalin have become mainstays in treating conditions such as neuropathic pain and epilepsy, the focus is expanding to novel targets to overcome limitations in efficacy and side-effect profiles. 3-Aminocyclopentanecarboxylic acid (3-ACPC), a cyclic amino acid, represents a promising class of compounds that operate through a distinct mechanism: the modulation of the glutamate system.[1]

This guide provides a comprehensive literature review of the therapeutic potential of 3-ACPC. We will delve into its mechanism of action, compare its preclinical and potential clinical profile with established alternatives, and present the experimental data that underpins its promise. This document is intended for researchers, scientists, and drug development professionals seeking to understand the next wave of neurological therapeutics.

Section 1: Molecular Profile and Mechanism of Action

3-Aminocyclopentanecarboxylic acid is a non-proteinogenic amino acid characterized by a cyclopentane ring substituted with both an amine and a carboxyl group.[2][3] Its rigid cyclic structure leads to distinct stereoisomers, such as (1R,3S) and (1S,3R) cis-isomers, which possess different biological activities.[4][5] This stereochemistry is a critical factor in its interaction with biological targets.[1]

Primary Mechanism: Targeting Metabotropic Glutamate Receptors

Unlike GABA analogues, the primary therapeutic target of 3-ACPC and its derivatives is the metabotropic glutamate receptor (mGluR) family. Specifically, it has been identified as a selective agonist for Group III mGluRs.[1][6]

Causality of Experimental Choice: Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8) are predominantly located on presynaptic terminals. Their activation by an agonist like 3-ACPC initiates a G-protein-coupled signaling cascade that inhibits adenylyl cyclase and voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration reduces the release of glutamate, the principal excitatory neurotransmitter in the central nervous system. This presynaptic inhibition provides a powerful mechanism to dampen neuronal hyperexcitability, which is a hallmark of conditions like epilepsy and neuropathic pain.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal ACPC 3-ACPC mGluR Group III mGluR ACPC->mGluR Binds & Activates G_protein Gi/o Protein mGluR->G_protein Activates Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel Inhibits Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle Ca2+ Influx Blocked Glutamate_release Reduced Glutamate Release Glutamate Glutamate Post_Receptor Postsynaptic Glutamate Receptors (AMPA, NMDA) Glutamate->Post_Receptor Reduced Binding Signal Reduced Excitatory Signaling

Caption: Mechanism of 3-ACPC at a glutamatergic synapse.

Comparison with Gabapentinoids

The mechanism of 3-ACPC stands in stark contrast to that of gabapentin and pregabalin. Although originally designed as GABA analogues, gabapentinoids do not bind to GABA receptors.[7] Their primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[8][9] This interaction also leads to a reduction in neurotransmitter release, but through a different molecular target. This mechanistic divergence is significant, suggesting that 3-ACPC could be effective in patient populations non-responsive to gabapentinoids and may offer a different side-effect profile.

Section 2: Therapeutic Applications & Preclinical Evidence

Research has identified several potential therapeutic areas for 3-ACPC and its derivatives.

Anticonvulsant Properties

Derivatives of 3-ACPC have been suggested to possess anticonvulsant properties, likely due to their ability to reduce excessive glutamate release that drives seizure activity.[1][10] This positions 3-ACPC as a potential candidate for epilepsy treatment, a field where many current anti-seizure medications (ASMs) work by either enhancing GABAergic inhibition or blocking sodium/calcium channels.[10][11][12] A glutamatergic modulator like 3-ACPC would be a valuable addition to the clinical armamentarium.

Anxiolytic and Antidepressant Effects

Preclinical studies using the derivative (1S,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid (ACPT-I), a selective Group III mGluR agonist, have demonstrated significant anxiolytic- and antidepressant-like effects in rat models.[6] In these studies, ACPT-I produced a dose-dependent anticonflict effect in the Vogel conflict drinking test and antidepressant-like effects in the Porsolt forced swim test.[6] These findings suggest that modulating the glutamate system via Group III mGluRs could be a novel strategy for treating anxiety and mood disorders, which are currently dominated by therapies targeting monoamine systems.[13][14]

This protocol is a self-validating system for assessing anxiolytic potential. The inherent conflict between the motivation to drink (thirst) and the aversion to punishment (electric shock) provides a reliable measure of anti-anxiety effects.

  • Animal Preparation: Male Wistar rats are housed individually and deprived of water for 48 hours prior to testing, with food available ad libitum. This ensures a strong motivation to drink.

  • Apparatus: A standard operant chamber equipped with a drinking nozzle connected to a water source and a shock generator.

  • Training Session (Day 1): A 15-minute training session where rats are allowed to drink freely from the nozzle to associate it with water.

  • Drug Administration (Day 2): Test compounds (e.g., ACPT-I) or vehicle are administered via the desired route (e.g., intrahippocampal injection) 30-60 minutes before the test session.

  • Test Session (Day 2): A 3-minute test session begins. For every 20 licks on the nozzle, the rat receives a brief, mild electric shock.

  • Data Collection & Analysis: The number of shocks the animal is willing to accept is recorded. A statistically significant increase in the number of shocks taken by the drug-treated group compared to the vehicle control group indicates an anxiolytic effect.

start Start deprivation 48hr Water Deprivation start->deprivation training 15min Free-Drinking Training Session deprivation->training drug_admin Administer 3-ACPC Derivative or Vehicle Control training->drug_admin test 3min Test Session: Licks are Punished with Mild Shock drug_admin->test measure Measure Number of Punished Licks (Shocks) test->measure analysis Statistical Analysis: Compare Drug vs. Vehicle measure->analysis end Conclusion: Anxiolytic Effect? analysis->end

Caption: Experimental workflow for the Vogel Conflict Drinking Test.

Section 3: Comparative Analysis in Neuropathic Pain Management

While direct clinical data for 3-ACPC in neuropathic pain is not yet available, we can establish a performance benchmark by analyzing the current first-line treatments, gabapentin and pregabalin.[15][16]

Pharmacokinetic Comparison: Gabapentin vs. Pregabalin

A key differentiator between the two established gabapentinoids is their pharmacokinetic profile. Pregabalin was developed to improve upon the limitations of gabapentin.

ParameterGabapentinPregabalinRationale & Implication
Absorption Saturable (Zero-order)[8]Linear (First-order)[8]Gabapentin's absorption does not increase proportionally with dose, making titration less predictable. Pregabalin's linear absorption allows for more reliable dosing.
Bioavailability ~60% at 900 mg/day, drops to ~33% at 3600 mg/day[8]≥90% irrespective of dose[8]Pregabalin offers high and consistent bioavailability, leading to more predictable plasma concentrations.
Tmax (Time to Peak) 3-4 hours[8]~1 hour[8]Pregabalin has a more rapid onset of action, which can be clinically advantageous.
Protein Binding Not bound[8]Not bound[8]Both drugs have a low potential for displacement-based drug-drug interactions.
Metabolism Not metabolized[8]Not metabolized[8]Both are excreted renally, requiring dose adjustments in patients with renal impairment.
Clinical Efficacy Comparison: Gabapentin vs. Pregabalin

Multiple studies have compared the two drugs, providing valuable data on their relative efficacy and side-effect profiles.

Study FocusConditionKey FindingsReference
Post-Hysterectomy Pain Postoperative Neuropathic PainBoth drugs reduced postoperative analgesic (diclofenac, tramadol) consumption vs. control. Pregabalin showed a statistically significant reduction in tramadol use compared to gabapentin. Time to first analgesia request was longest in the pregabalin group.[17]
Drug Substitution Postherpetic Neuralgia (PHN)Substituting gabapentin with pregabalin at a 1:6 dose ratio resulted in no significant change in VAS pain scores, suggesting pregabalin is approximately six times more potent by dosage.[18]
Low Back Pain Neuropathic Low Back PainIn a pilot study, pregabalin (300 mg/day) was superior to gabapentin (800 mg/day) in pain reduction (VAS score). However, the gabapentin group showed significantly greater improvement in associated anxiety, insomnia, and fatigue.[19]
Positioning 3-ACPC in the Treatment Paradigm

The data on gabapentinoids reveals a mature but imperfect therapeutic class. Issues with unpredictable pharmacokinetics (gabapentin), side effects like dizziness and somnolence (both), and incomplete efficacy in many patients leave a clear therapeutic gap.[17][18]

3-ACPC, with its distinct glutamatergic mechanism, could fill this gap in several ways:

  • Alternative for Non-Responders: It may provide relief for patients who do not respond to α2δ-1 ligands.

  • Combination Therapy: Its complementary mechanism could offer synergistic effects when combined with lower doses of gabapentinoids, potentially improving pain relief while mitigating side effects.[20][21]

  • Improved Side-Effect Profile: As it does not target the same subunit as gabapentinoids, it may avoid or reduce the incidence of common side effects like sedation and peripheral edema. This hypothesis requires rigorous clinical testing.

Section 4: Synthesis and Chemical Development

The therapeutic utility of 3-ACPC is intrinsically linked to the ability to produce specific stereoisomers with high purity, which presents a significant challenge in organic chemistry.[1]

General Synthesis Workflow

Several synthetic routes have been developed. A common strategy involves the manipulation of cyclic precursors to install the amine and carboxylic acid functionalities with the desired stereochemistry.

start Cyclic Precursor (e.g., γ-Lactam) step1 Multi-step Conversion (e.g., Hydrolysis, Esterification) start->step1 intermediate Key Intermediate (e.g., Bromo ester) step1->intermediate step2 Introduction of Amine (e.g., Azide substitution, Reduction) intermediate->step2 protected Protected 3-ACPC step2->protected step3 Deprotection Steps protected->step3 final Final Product: Stereopure 3-ACPC step3->final

Caption: A generalized workflow for the synthesis of 3-ACPC.

The development of efficient and scalable synthetic methods is crucial for the clinical translation of 3-ACPC and its derivatives.[1][22] Research into more potent and selective derivatives, such as ACPT-I, highlights the importance of medicinal chemistry in optimizing the therapeutic profile of this compound class.[23]

Conclusion and Future Directions

3-Aminocyclopentanecarboxylic acid is a compelling therapeutic candidate that distinguishes itself from current standards of care through its unique mechanism of action as a Group III mGluR agonist. Preclinical evidence points to its potential as an anticonvulsant, anxiolytic, and antidepressant. While direct clinical evidence in neuropathic pain is pending, a comparative analysis against gabapentin and pregabalin reveals a clear therapeutic opportunity for a novel agent with a different pharmacological target.

Future research must focus on several key areas:

  • Direct Comparative Trials: Rigorous head-to-head preclinical and, eventually, clinical trials are needed to compare the efficacy and safety of specific 3-ACPC stereoisomers against gabapentin and pregabalin in validated models of epilepsy and neuropathic pain.

  • Pharmacokinetic Profiling: The pharmacokinetic profile of lead 3-ACPC candidates must be thoroughly characterized to ensure predictable absorption and an appropriate half-life for clinical dosing.

  • Derivative Optimization: Continued medicinal chemistry efforts to synthesize derivatives with enhanced potency, selectivity, and drug-like properties will be essential for developing a best-in-class therapeutic.

By leveraging its distinct mechanism, 3-ACPC and its analogues have the potential to offer a significant advancement in the management of complex neurological disorders.

References

  • Tatarczyńska, E., Pałucha, A., Szewczyk, B., Chojnacka-Wójcik, E., Wierońska, J., & Pilc, A. (2002). Anxiolytic- and antidepressant-like effects of group III metabotropic glutamate agonist (1S,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid (ACPT-I) in rats. Polish Journal of Pharmacology, 54(6), 707–710. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Treatment of Neuropathic Pain. NCBI Bookshelf. Retrieved January 12, 2026, from [Link]

  • Schoepp, D. D., Johnson, B. G., & Monn, J. A. (1991). 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. European Journal of Pharmacology, 207(4), 355–357. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cycloleucine. PubChem. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminocyclopentanecarboxylic acid. PubChem. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. PubChem. Retrieved January 12, 2026, from [Link]

  • Gilron, I., & Max, M. B. (2005). Combination therapy for neuropathic pain--which drugs, which combination, which patients? The New England Journal of Medicine, 352(13), 1373–1375. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Anticonvulsant. Wikipedia. Retrieved January 12, 2026, from [Link]

  • Fierce Biotech. (2023). Small molecule alleviates pain more effectively than gabapentin, minus the side effects. Fierce Biotech. Retrieved January 12, 2026, from [Link]

  • Lee, H. S., LePlae, P. R., Porter, E. A., & Gellman, S. H. (2001). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. The Journal of Organic Chemistry, 66(10), 3597–3601. Retrieved January 12, 2026, from [Link]

  • Stanford Medicine. (2020). Antidepressants and Anticonvulsants for the Management of Neuropathic Pain by Dr. Telusca. YouTube. Retrieved January 12, 2026, from [Link]

  • Sommer, C. (2004). [Evidence-based pharmacotherapy of neuropathic pain syndromes]. Der Schmerz, 18(6), 509–521. Retrieved January 12, 2026, from [Link]

  • Clear, J., Uebbing, E., & Hartman, K. (2022). Emerging Neuropathic Pain Treatments. Practical Pain Management, 22(3). Retrieved January 12, 2026, from [Link]

  • Epilepsy Society. (2024). List of anti-seizure medication. Epilepsy Society. Retrieved January 12, 2026, from [Link]

  • Pellock, J. M. (1996). Utilization of new antiepileptic drugs in children. Epilepsia, 37 Suppl 1, S66–S73. Retrieved January 12, 2026, from [Link]

  • Epilepsy Foundation. (n.d.). Summary of Anti-Seizure Medications. Epilepsy Foundation. Retrieved January 12, 2026, from [Link]

  • WebMD. (2025). Anxiolytic Medications: Types and Side Effects. WebMD. Retrieved January 12, 2026, from [Link]

  • Turan, A., Karamanlioglu, B., Memis, D., Usar, P. S., Pamukcu, Z., & Ture, M. (2006). Gabapentin: an alternative to the cyclooxygenase-2 inhibitors for perioperative pain management. Anesthesia and Analgesia, 102(1), 175–181. Retrieved January 12, 2026, from [Link]

  • Holze, F., Gasser, P., Müller, F., Dolder, P. C., & Liechti, M. E. (2023). LSD-assisted therapy in patients with anxiety: open-label prospective 12-month follow-up. Psychopharmacology, 240(6), 1335–1345. Retrieved January 12, 2026, from [Link]

  • Cleveland Clinic. (n.d.). Antiseizure Medication (Anticonvulsants): What It Is & Uses. Cleveland Clinic. Retrieved January 12, 2026, from [Link]

  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661–669. Retrieved January 12, 2026, from [Link]

  • Medical News Today. (2025). Single dose of medical LSD shows promise in reducing anxiety. Medical News Today. Retrieved January 12, 2026, from [Link]

  • Troscriptions. (2024). Is GABA the same as gabapentin?. Troscriptions. Retrieved January 12, 2026, from [Link]

  • Toth, C. (2009). Replacement of gabapentin with pregabalin in postherpetic neuralgia therapy. Pain Medicine, 10(4), 703–712. Retrieved January 12, 2026, from [Link]

  • Kumar, K. H., & Singh, A. (2013). A randomized controlled trial to compare pregabalin with gabapentin for postoperative pain in abdominal hysterectomy. Anesthesia, Essays and Researches, 7(3), 371–375. Retrieved January 12, 2026, from [Link]

  • SingleCare. (2025). Top gabapentin and Neurontin alternatives and how to switch. SingleCare. Retrieved January 12, 2026, from [Link]

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  • Al-Quliti, K. W., & Arishi, A. H. (2021). The Clinical Difference between Gabapentin and Pregabalin: Data from a Pilot Comparative Trial. Current Reviews in Clinical and Experimental Pharmacology, 16(3), 336–342. Retrieved January 12, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 3-Aminocyclopentanecarboxylic Acid Hydrochloride: From Benchtop to Disposal

Navigating the safety protocols for any chemical is foundational to successful research. For a compound like 3-Aminocyclopentanecarboxylic acid hydrochloride, where comprehensive toxicological data may be limited, a cons...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the safety protocols for any chemical is foundational to successful research. For a compound like 3-Aminocyclopentanecarboxylic acid hydrochloride, where comprehensive toxicological data may be limited, a conservative and rigorously planned approach to personal protective equipment (PPE) is not just a recommendation—it is a professional necessity.[1][2] This guide provides an operational framework for researchers, scientists, and drug development professionals, ensuring that every interaction with this compound is grounded in safety, from initial handling to final disposal.

Hazard Assessment: Understanding the Imperative for Caution

While some safety data sheets (SDS) indicate no known OSHA hazards, others suggest that 3-Aminocyclopentanecarboxylic acid hydrochloride may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.[2][3] A critical piece of information is that the chemical, physical, and toxicological properties of this substance have not been thoroughly investigated.[1][2] This knowledge gap is the primary driver for our PPE recommendations. In research and development, the absence of hazard data must be interpreted as a potential hazard, compelling us to adopt a higher standard of protection.

Key Potential Hazards:

  • Inhalation: May cause respiratory tract irritation.[2][3]

  • Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[2][3]

  • Eye Contact: May cause eye irritation.[2][3]

  • Ingestion: May be harmful if swallowed.[3]

Core Personal Protective Equipment (PPE) Ensemble

A proactive and comprehensive approach to PPE is the most effective strategy for mitigating the risks associated with handling 3-Aminocyclopentanecarboxylic acid hydrochloride. The following ensemble should be considered the minimum standard for any procedure involving this compound.

PPE ComponentSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or ANSI Z87.1. A face shield should be worn over glasses when handling bulk quantities or if there is a significant splash risk.[3][4][5]Protects against accidental splashes and airborne particles entering the eye.[3][5]
Hand Protection Chemical-resistant, powder-free nitrile or neoprene gloves.[6] Double-gloving is recommended when handling concentrated solutions.Provides a barrier against skin absorption.[3] Proper glove removal technique is crucial to prevent cross-contamination.[1]
Body Protection A buttoned lab coat is the minimum requirement. For tasks with a higher risk of contamination, chemical-resistant overalls or a disposable gown is recommended.[2]Protects skin and personal clothing from contamination.[7]
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood.[3] If handling the powder outside of a fume hood, a NIOSH-approved N95 dust mask is required to prevent inhalation.[3][5]Minimizes the risk of inhaling fine particles of the solid compound.[3]

Procedural Guidance: PPE in Operational Context

The specific application of PPE should be adapted to the task at hand. Below are step-by-step protocols for common laboratory procedures.

Protocol 1: Weighing and Aliquoting Solid Compound
  • Preparation: Before handling the compound, ensure the designated workspace (preferably a chemical fume hood or a ventilated balance enclosure) is clean and uncluttered.

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don safety glasses.

    • Put on the first pair of nitrile gloves.

    • If working outside a fume hood, correctly fit your N95 dust mask.

  • Handling:

    • Carefully open the container to minimize the generation of airborne dust.

    • Use a spatula to weigh the desired amount of 3-Aminocyclopentanecarboxylic acid hydrochloride.

    • Tightly seal the primary container after use.

  • Post-Handling:

    • Clean any residual powder from the spatula and weighing vessel using a dampened wipe, which should be disposed of as chemical waste.

    • Wipe down the work surface.

    • Doff PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items. Dispose of gloves and any disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water.[1][3]

Protocol 2: Dissolution and Solution Handling
  • Preparation: All work involving solutions should be conducted within a chemical fume hood to control potential vapors or aerosols.

  • Donning PPE:

    • Don a lab coat, safety glasses, and a face shield for added splash protection.

    • Don two pairs of nitrile gloves. This provides an extra layer of protection and allows for the quick removal of the outer glove if it becomes contaminated.

  • Handling:

    • Slowly add the weighed solid to the solvent to prevent splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.

    • When transferring solutions, use pipettes or cannulas to minimize the risk of spills.

  • Post-Handling:

    • Upon completion, cap all solution containers.

    • Decontaminate the work area.

    • Remove the outer pair of gloves and dispose of them.

    • Remove the remaining PPE and wash hands thoroughly.[1]

Emergency Response Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Skin Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8]

  • Small Spill (Solid): Wearing your full PPE, gently sweep up the material, avoiding dust creation, and place it in a sealed container for hazardous waste disposal.[3]

  • Large Spill: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department. Prevent personnel from entering the area.[1]

Decontamination and Disposal

Proper disposal is a critical final step in the chemical handling workflow.

  • PPE Disposal: All disposable PPE used while handling the compound (gloves, masks, gowns) should be considered contaminated and disposed of in a designated hazardous waste container.

  • Chemical Waste: Unused solid compound and solutions must be disposed of as hazardous chemical waste in accordance with federal, state, and local regulations.[1][3] Do not discharge into drains.[1][8]

  • Container Disposal: Empty containers must be managed carefully. The first rinse of the container should be collected and disposed of as hazardous waste.[9] After a triple rinse, the container can often be disposed of as non-hazardous waste, but institutional policies should always be followed.

Workflow and Logic

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Execution Phase A Assess Task-Specific Hazards B Select & Inspect Required PPE A->B C Prepare Workspace (e.g., Fume Hood) B->C D Don PPE Correctly C->D Proceed to Task E Perform Chemical Handling (Weighing, Dissolution, etc.) D->E F Secure Compound & Clean Workspace E->F G Doff PPE Safely F->G Complete Task H Dispose of Contaminated Waste (PPE, Rinsate, Chemical) G->H I Wash Hands Thoroughly H->I I->A Begin New Task

Caption: Workflow for handling 3-Aminocyclopentanecarboxylic acid hydrochloride.

References

  • Safety Data Sheet for (-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid.HCl. Source: AAPPTec, LLC.

  • 3-AMinocyclopentanecarboxylic acid hydrochloride - Safety Data Sheet. Source: ChemicalBook.

  • SAFETY DATA SHEET for (+)-(1S,3R)-N-Fmoc-3-aminocyclopentane carboxylic acid. Source: Angene.

  • SAFETY DATA SHEET for (+/-)-Fmoc-cis-2-aminocyclopentane carboxylic acid. Source: AFG Bioscience LLC.

  • BOC-(1S,3S)-3-Aminocyclopentane carboxylic acid SAFETY DATA SHEET. Source: Cayman Chemical.

  • SAFETY DATA SHEET for Cyclopentanecarboxylic acid. Source: Fisher Scientific.

  • 3-AMinocyclopentanecarboxylic acid hydrochloride Product Information. Source: ChemicalBook.

  • SAFETY DATA SHEET for N-BOC-1-Aminocyclobutanecarboxylic acid. Source: Fisher Scientific.

  • Personal Protective Equipment (PPE). Source: Chemical Hazards Emergency Medical Management (CHEMM).

  • Personal Protective Equipment to Use When Handling Hazardous Drugs. Source: Centers for Disease Control and Prevention (CDC).

  • What PPE Should You Wear When Handling Acid? Source: LeelineWork.

  • Personal protective equipment in your pharmacy. Source: Alberta College of Pharmacy.

  • Personal Protective Equipment (PPE). Source: University of Alberta, AFNS Safety.

  • Hazardous Waste Disposal Guide. Source: Dartmouth College Environmental Health and Safety.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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